3-Methyl-1-phenyl-2-butanone
説明
The exact mass of the compound Benzyl isopropyl ketone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406926. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
3-methyl-1-phenylbutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-9(2)11(12)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZATIMOAGKJEVGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40183129 | |
| Record name | Benzyl isopropyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40183129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2893-05-2 | |
| Record name | 3-Methyl-1-phenyl-2-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2893-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl isopropyl ketone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002893052 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzyl isopropyl ketone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406926 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzyl isopropyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40183129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-1-phenylbutan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.878 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZYL ISOPROPYL KETONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81804S3MKM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Methyl-1-phenyl-2-butanone (CAS: 2893-05-2) for Advanced Research Applications
This document provides a comprehensive technical overview of 3-Methyl-1-phenyl-2-butanone, a versatile ketone that serves as a crucial intermediate in pharmaceutical synthesis and the flavor and fragrance industry.[1][2][3] Identified by its CAS number 2893-05-2, this compound, also known as Benzyl Isopropyl Ketone, possesses a unique structural arrangement that makes it a valuable building block for more complex molecules.[4][5] This guide delves into its core physicochemical properties, outlines a robust synthetic pathway with mechanistic insights, details modern analytical techniques for quality control, and provides essential safety protocols for laboratory handling. The information herein is curated for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound.
Section 1: Core Molecular & Physicochemical Profile
A foundational understanding of a compound's properties is paramount for its effective application in experimental design. The molecular identifiers and physicochemical characteristics of this compound are summarized below.
1.1: Key Chemical Identifiers
| Identifier | Value | Source(s) |
| CAS Number | 2893-05-2 | [1][4][6][7] |
| Molecular Formula | C₁₁H₁₄O | [1][4][8] |
| Molecular Weight | 162.23 g/mol | [4][6][8] |
| IUPAC Name | 3-Methyl-1-phenylbutan-2-one | [8] |
| Common Synonyms | Benzyl isopropyl ketone, 1-Phenyl-3-methyl-2-butanone | [4][5][6][7] |
| EC Number | 220-765-6 | [1][7] |
| InChIKey | ZATIMOAGKJEVGN-UHFFFAOYSA-N | [8][9] |
| Canonical SMILES | CC(C)C(=O)CC1=CC=CC=C1 | [1][8][9] |
1.2: Physical and Chemical Properties
The physical state and solubility parameters are critical for determining appropriate reaction conditions, purification methods, and storage protocols.
| Property | Value | Source(s) |
| Appearance | Colorless to light yellow/green clear liquid | [2][5][6] |
| Boiling Point | 237-240 °C (at 760 mmHg) | [1][6][10] |
| Density | 0.958 - 0.968 g/cm³ | [1][6][10] |
| Refractive Index | ~1.504 | [1][6][10] |
| Flash Point | 93.2 °C | [1] |
| Vapor Pressure | 0.0459 mmHg at 25 °C | [1][7] |
| Water Solubility | Not miscible | [1][6][8][10] |
| Storage Temperature | Room Temperature, sealed in a dry environment | [1][2][6] |
1.3: Computed Molecular Descriptors
Computational descriptors offer insight into the molecule's behavior in biological systems and chromatographic separations.
| Descriptor | Value | Source(s) |
| XLogP3 | 2.5 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 3 | [1] |
| Topological Polar Surface Area (TPSA) | 17.1 Ų | [8] |
| Complexity | 143 | [1][8] |
Section 2: Synthesis and Mechanistic Rationale
The construction of this compound can be efficiently achieved via the acetoacetic ester synthesis, a classic and reliable method for preparing ketones.[11] This multi-step process leverages the high acidity of the α-protons of ethyl acetoacetate to perform sequential alkylations, followed by a final hydrolysis and decarboxylation sequence.
Workflow: Acetoacetic Ester Synthesis
Caption: Acetoacetic ester synthesis pathway for this compound.
Detailed Experimental Protocol
-
Step 1: Formation of the First Enolate.
-
Rationale: The α-protons of ethyl acetoacetate (pKa ≈ 11) are readily removed by a strong base. Sodium ethoxide (NaOEt) in anhydrous ethanol is the base of choice; using the conjugate base of the solvent prevents transesterification side reactions.
-
Procedure: To a solution of sodium ethoxide (1.0 eq) in anhydrous ethanol under an inert atmosphere (N₂), slowly add ethyl acetoacetate (1.0 eq) at 0 °C. Allow the reaction to stir for 1 hour to ensure complete enolate formation.
-
-
Step 2: First Alkylation (Isopropylation).
-
Rationale: The generated enolate acts as a nucleophile, attacking an alkyl halide in an Sₙ2 reaction. Isopropyl bromide is a suitable electrophile.
-
Procedure: To the enolate solution, add isopropyl bromide (1.1 eq) dropwise, maintaining the temperature below 10 °C. After the addition, allow the mixture to warm to room temperature and stir overnight.
-
-
Step 3: Second Alkylation (Benzylation).
-
Rationale: A second α-proton remains, which can be removed by another equivalent of base to form a new enolate, setting the stage for the second alkylation.
-
Procedure: Cool the reaction mixture to 0 °C and add a second equivalent of sodium ethoxide (1.0 eq). Stir for 1 hour. Subsequently, add benzyl bromide (1.1 eq) dropwise. Allow the reaction to proceed at room temperature overnight.
-
-
Step 4: Hydrolysis and Decarboxylation.
-
Rationale: Saponification (basic hydrolysis) of the ester group yields a β-keto carboxylate. Upon acidification and heating, this intermediate readily undergoes decarboxylation because it can form a stable six-membered cyclic transition state, yielding the final ketone product and CO₂.
-
Procedure: Add an aqueous solution of sodium hydroxide (3.0 eq) to the reaction mixture and heat to reflux for 2-3 hours to ensure complete hydrolysis. Cool the mixture and carefully acidify with concentrated HCl until the pH is ~1-2. Heat the acidified mixture to reflux for another 2-4 hours until CO₂ evolution ceases. Cool, extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation.
-
Section 3: Analytical Characterization and Quality Control
Verifying the identity, purity, and integrity of the synthesized compound is a non-negotiable step in scientific research. A combination of spectroscopic and chromatographic techniques provides a comprehensive analytical profile.
3.1: Spectroscopic Profile
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides definitive structural information. Expected signals include a doublet for the two equivalent methyl groups of the isopropyl moiety, a septet for the isopropyl methine proton, a singlet for the benzylic methylene protons, and a multiplet in the aromatic region for the phenyl group.[9]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should show a characteristic signal for the ketone carbonyl carbon in the range of 200-215 ppm. Additional signals will correspond to the aromatic carbons and the unique aliphatic carbons of the benzyl and isopropyl groups.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) should reveal a molecular ion (M⁺) peak at m/z = 162. The spectrum is also characterized by key fragment ions, such as the acylium ion [M-C₆H₅CH₂]⁺ at m/z = 71 and the tropylium cation [C₇H₇]⁺ at m/z = 91, resulting from benzylic cleavage.[12]
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, sharp absorption band around 1715 cm⁻¹, which is characteristic of the C=O (carbonyl) stretch of an aliphatic ketone.
3.2: Chromatographic Purity Assessment
A reverse-phase high-performance liquid chromatography (RP-HPLC) method is suitable for determining the purity of this compound.[13]
Workflow: Analytical Quality Control
Caption: Standard workflow for purity analysis via RP-HPLC.
Protocol: RP-HPLC Purity Analysis
-
System Preparation:
-
Sample Preparation: Prepare a stock solution of the compound in acetonitrile at approximately 1 mg/mL. Further dilute to a working concentration of ~50 µg/mL.
-
Analysis: Inject 10 µL of the sample. Run a gradient elution, for example, starting from 40% B to 95% B over 15 minutes.
-
Data Interpretation: The purity is determined by the area percentage of the main product peak relative to the total area of all observed peaks in the chromatogram.
Section 4: Applications in Research and Development
The primary value of this compound lies in its role as a versatile chemical intermediate.[10][14]
-
Pharmaceutical Synthesis: Its structure is a common motif in the development of new chemical entities. The ketone functionality is readily converted to other functional groups (alcohols, amines, heterocycles), and the benzyl and isopropyl groups can be modified or serve as steric and electronic modulators for biological targets.[3]
-
Fragrance and Flavor Industry: The compound's aromatic and ketonic features contribute to its use in creating specific scent and flavor profiles, often described as floral or spicy.[2][3]
-
Organic Synthesis: It serves as a precursor in various named reactions, including reductions, reductive aminations, and aldol-type condensations, to build more elaborate molecular architectures.
Section 5: Safety, Handling, and Storage
Adherence to strict safety protocols is mandatory when handling any chemical. While specific GHS data is limited, the compound should be handled with the precautions typical for organic ketones.
-
Hazard Identification: Assumed to be an irritant. Avoid contact with skin and eyes.[2][6] May be harmful if inhaled or swallowed. Vapors may form flammable mixtures with air.[15]
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, nitrile gloves, and a flame-resistant lab coat.
-
Handling: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[15] Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[16]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][6][16] It is incompatible with strong oxidizing agents.[10]
-
First Aid:
-
Eye/Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[2]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
References
- 1. This compound|2893-05-2|lookchem [lookchem.com]
- 2. chembk.com [chembk.com]
- 3. Buy this compound | 2893-05-2 [smolecule.com]
- 4. scbt.com [scbt.com]
- 5. This compound | 2893-05-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. This compound CAS#: 2893-05-2 [amp.chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. Page loading... [guidechem.com]
- 9. spectrabase.com [spectrabase.com]
- 10. fishersci.fi [fishersci.fi]
- 11. homework.study.com [homework.study.com]
- 12. 1-Butanone, 3-methyl-1-phenyl- [webbook.nist.gov]
- 13. 1-Butanone, 3-methyl-1-phenyl- | SIELC Technologies [sielc.com]
- 14. This compound | 2893-05-2 [chemicalbook.com]
- 15. elan-chemical.com [elan-chemical.com]
- 16. fishersci.com [fishersci.com]
Spectroscopic Data for 3-Methyl-1-phenyl-2-butanone: An In-depth Technical Guide
Introduction
3-Methyl-1-phenyl-2-butanone, a ketone with a distinct molecular architecture, serves as a valuable intermediate in organic synthesis and drug development. Its chemical structure, characterized by a phenyl ring, a methylene group, a carbonyl group, and an isopropyl moiety, gives rise to a unique spectroscopic fingerprint. This guide provides a comprehensive analysis of the spectroscopic data of this compound, offering researchers, scientists, and drug development professionals a detailed reference for its characterization. Understanding the nuances of its mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectra is paramount for confirming its identity, assessing its purity, and elucidating its role in complex chemical transformations. This document moves beyond a simple recitation of data, delving into the rationale behind the observed spectral features and the experimental considerations for acquiring high-quality data.
Molecular Structure and Spectroscopic Correlation
The unambiguous identification of this compound hinges on the synergistic interpretation of data from multiple spectroscopic techniques. Each method probes different aspects of the molecule's constitution, and together they provide a comprehensive structural picture.
1H NMR and 13C NMR spectrum of 3-Methyl-1-phenyl-2-butanone
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectrum of 3-Methyl-1-phenyl-2-butanone
Introduction: Elucidating Molecular Architecture with NMR
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of modern organic chemistry for the unambiguous determination of molecular structure. Its ability to probe the magnetic properties of atomic nuclei within a molecule provides a detailed map of the chemical environment, connectivity, and stereochemistry of atoms. This guide offers an in-depth analysis of the ¹H (proton) and ¹³C (carbon-13) NMR spectra of this compound (CAS 2893-05-2), a ketone utilized as a pharmaceutical intermediate.
As a Senior Application Scientist, the objective here is not merely to present data but to provide a cohesive interpretation grounded in the fundamental principles of NMR. We will deconstruct the spectra by correlating chemical shifts, signal integrations, and coupling patterns directly to the molecule's structural features. This analysis serves as a practical, field-proven workflow for researchers and drug development professionals engaged in structural characterization.
Molecular Structure and Predicted Spectral Features
To interpret the NMR spectra, we must first dissect the molecular structure of this compound and identify all unique proton and carbon environments. The molecule's asymmetry dictates that chemically distinct atoms will resonate at different frequencies, giving rise to separate signals.
The structure contains four distinct types of proton environments and eight unique carbon environments.
Figure 1: Structure of this compound with proton environments labeled (a-d).
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information on the number of different proton environments, the relative number of protons in each environment, and their connectivity.
Signal Prediction and Rationale
-
H(d) - Isopropyl Methyl Protons: These six protons on the two methyl groups are equivalent due to free rotation around the C-C bond. They are adjacent to a single methine proton (H(c)), so their signal is expected to be split into a doublet (n+1 = 1+1 = 2). As they are standard alkyl protons, their chemical shift should be in the most upfield region, typically around 1.0-1.2 ppm.
-
H(c) - Isopropyl Methine Proton: This single proton is adjacent to the six equivalent methyl protons (H(d)) and the carbonyl group. The six neighboring protons will split this signal into a septet (n+1 = 6+1 = 7). The proximity to the electron-withdrawing carbonyl group will shift this signal downfield compared to a typical alkyl methine proton, likely into the 2.8-3.2 ppm range.
-
H(a) - Benzylic Methylene Protons: These two protons are adjacent to both the aromatic ring and the carbonyl group. This is a benzylic position, which typically appears around 2.3-2.8 ppm, but the adjacent carbonyl group will deshield them further, shifting them downfield. With no adjacent protons, this signal is expected to be a singlet. A predicted range would be 3.6-3.8 ppm.
-
H(b) - Aromatic Protons: The five protons on the phenyl ring are in a complex environment. While ortho, meta, and para protons are technically distinct, they often overlap, especially on lower-resolution instruments, resulting in a complex multiplet. These signals are characteristically found in the downfield region of 7.1-7.4 ppm due to the deshielding effect of the ring current.
Experimental Data and Interpretation
Experimental data aligns closely with these predictions. The spectrum is typically acquired in deuterated chloroform (CDCl₃).
| Signal Label | Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment |
| H(d) | ~1.1 | 6H | Doublet (d) | Isopropyl -CH₃ |
| H(c) | ~2.9 | 1H | Septet (sept) | Isopropyl -CH |
| H(a) | ~3.7 | 2H | Singlet (s) | Benzylic -CH₂- |
| H(b) | ~7.2-7.4 | 5H | Multiplet (m) | Phenyl -C₆H₅ |
Causality Behind Assignments:
-
The 6H doublet at ~1.1 ppm is unequivocally assigned to the two equivalent methyl groups of the isopropyl moiety, split by the single methine proton.
-
The 1H septet at ~2.9 ppm is the corresponding methine proton, split by the six methyl protons. Its downfield position is a direct result of the deshielding effect of the adjacent ketone.
-
The 2H singlet at ~3.7 ppm is characteristic of a methylene group with no adjacent protons, situated between two electron-withdrawing groups (phenyl and carbonyl), which additively shift it downfield.
-
The 5H multiplet in the 7.2-7.4 ppm region is the classic signature of a monosubstituted benzene ring.
**¹
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-Methyl-1-phenyl-2-butanone
This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pathways of 3-Methyl-1-phenyl-2-butanone, also known as Isovalerophenone. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize mass spectrometry for structural elucidation.
Introduction: The Significance of Fragmentation Analysis
Electron ionization mass spectrometry (EI-MS) is a powerful analytical technique for determining the structure of organic compounds. The process involves bombarding a molecule with high-energy electrons, leading to the formation of a molecular ion (M•+) and subsequent fragmentation into a series of characteristic ions. The resulting mass spectrum, a plot of relative ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. Understanding the intricate fragmentation patterns is paramount for the unambiguous identification of a compound's structure.
This compound (C₁₁H₁₄O, Molecular Weight: 162.23 g/mol ) is a ketone containing both an aromatic phenyl group and a branched alkyl chain.[1][2] This combination of structural features gives rise to a rich and informative fragmentation pattern, governed by well-established principles of organic mass spectrometry.
Experimental Protocol: Acquiring the Mass Spectrum
A detailed and robust experimental methodology is critical for obtaining a reproducible and reliable mass spectrum. The following protocol outlines the typical procedure for the analysis of this compound using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.
Instrumentation:
-
Gas Chromatograph (GC) equipped with a capillary column (e.g., DB-5ms or equivalent).
-
Mass Spectrometer (MS) with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound (typically 1-10 ppm) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Separation:
-
Injection: Inject 1 µL of the sample solution into the GC inlet, which is typically heated to 250°C, in splitless or split mode.
-
Oven Program: Utilize a temperature program to ensure good chromatographic separation. A typical program might be:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10°C/minute to 280°C.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Use high-purity helium as the carrier gas at a constant flow rate (e.g., 1 mL/min).
-
-
Mass Spectrometry Analysis:
-
Ionization: The eluent from the GC column enters the EI source of the mass spectrometer. The molecules are bombarded with electrons at a standard energy of 70 eV.[3] This energy is sufficient to cause ionization and subsequent fragmentation.[3]
-
Mass Analysis: The resulting ions are accelerated and separated by the mass analyzer based on their m/z ratio.
-
Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.
-
Data Acquisition: Acquire data over a mass range of m/z 40-400 to ensure capture of all significant fragment ions.
-
Deciphering the Fragmentation Pathways
The mass spectrum of this compound is characterized by several key fragmentation pathways, including benzylic cleavage, α-cleavage, and the McLafferty rearrangement. These processes lead to the formation of stable carbocations and neutral radical species.
The Molecular Ion
Upon electron ionization, a non-bonding electron is typically removed from the oxygen atom of the carbonyl group, forming the molecular ion (M•+) at m/z 162 .[1] The relative abundance of the molecular ion peak can be influenced by the stability of the ion; in the case of this compound, it is observable, though not the most abundant peak.[1]
Benzylic Cleavage and the Formation of the Tropylium Ion
The presence of the phenyl group makes benzylic cleavage a highly favorable fragmentation pathway. This involves the cleavage of the C-C bond between the carbonyl carbon and the methylene group attached to the phenyl ring. This cleavage results in the formation of the benzyl cation (C₇H₇⁺), which rearranges to the highly stable tropylium ion. This tropylium ion is responsible for the intense peak observed at m/z 91 .
α-Cleavage: The Dominant Fragmentation
α-Cleavage, the breaking of the carbon-carbon bond adjacent to the carbonyl group, is a major fragmentation pathway for ketones.[4] In this compound, there are two possible sites for α-cleavage.
-
Cleavage 'a': Loss of the isopropyl radical (•CH(CH₃)₂) leads to the formation of the benzoyl cation (C₆H₅CO⁺). This resonance-stabilized acylium ion is highly abundant and gives rise to the base peak in the spectrum at m/z 105 .[1]
-
Cleavage 'b': Loss of the benzyl radical (•CH₂C₆H₅) results in the formation of the isobutyryl cation ((CH₃)₂CHCO⁺), which would appear at m/z 71. This peak is generally of lower intensity compared to the benzoyl cation.
The benzoyl cation at m/z 105 can further fragment by losing a neutral carbon monoxide (CO) molecule to form the phenyl cation (C₆H₅⁺) at m/z 77 .[1]
Caption: Primary α-cleavage pathways for this compound.
The McLafferty Rearrangement
The McLafferty rearrangement is a characteristic fragmentation of carbonyl compounds that possess a γ-hydrogen atom.[4] This rearrangement proceeds through a six-membered transition state, involving the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the cleavage of the β-carbon-carbon bond.
In this compound, a γ-hydrogen is present on the benzyl group. The McLafferty rearrangement leads to the elimination of a neutral alkene (in this case, isobutylene, C₄H₈) and the formation of a resonance-stabilized enol radical cation. This rearrangement results in a significant peak at m/z 120 .[1]
Caption: The McLafferty rearrangement in this compound.
Summary of Key Fragment Ions
The following table summarizes the major ions observed in the electron ionization mass spectrum of this compound. The relative intensities are based on published spectral data.[1]
| m/z | Proposed Ion Structure | Fragmentation Pathway | Relative Intensity (%) |
| 162 | [C₁₁H₁₄O]•+ | Molecular Ion | 11.55 |
| 120 | [C₈H₈O]•+ | McLafferty Rearrangement | 22.92 |
| 105 | [C₇H₅O]⁺ | α-Cleavage (loss of •C₃H₇) | 100 (Base Peak) |
| 91 | [C₇H₇]⁺ | Benzylic Cleavage | Moderate |
| 77 | [C₆H₅]⁺ | Loss of CO from m/z 105 | 45.83 |
| 51 | [C₄H₃]⁺ | Further fragmentation of phenyl ring | 13.93 |
Conclusion
The mass spectrum of this compound is a classic example of the predictable and informative nature of electron ionization fragmentation. The interplay of benzylic cleavage, α-cleavage, and the McLafferty rearrangement provides a wealth of structural information. The dominant formation of the benzoyl cation at m/z 105, the characteristic McLafferty rearrangement product at m/z 120, and the presence of the tropylium ion at m/z 91 and the phenyl cation at m/z 77, all contribute to a unique spectral fingerprint. This in-depth understanding of its fragmentation behavior is invaluable for the confident identification of this compound and related structures in complex matrices.
References
Infrared spectroscopy of 3-Methyl-1-phenyl-2-butanone
An In-depth Technical Guide to the Infrared Spectroscopy of 3-Methyl-1-phenyl-2-butanone
Introduction: The Molecular Blueprint
In the landscape of pharmaceutical development and organic synthesis, the precise structural characterization of intermediates is paramount. This compound (CAS No: 2893-05-2), a ketone with the molecular formula C₁₁H₁₄O, serves as a valuable intermediate in various synthetic pathways.[1][2] Its molecular architecture, comprising a phenyl ring, a ketone carbonyl group, and an isopropyl moiety, presents a distinct vibrational profile. Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly informative method to confirm the identity, assess the purity, and elucidate the functional group composition of this compound.
This guide provides a comprehensive exploration of the infrared spectrum of this compound. We will dissect the molecule's structure to predict its spectral features, outline a robust experimental protocol for data acquisition using Attenuated Total Reflectance (ATR)-FTIR, and conduct a detailed analysis of the resulting spectrum. The causality behind experimental choices and spectral interpretations is emphasized to provide researchers and drug development professionals with field-proven insights.
Section 1: Theoretical Framework and Predicted Spectral Features
The power of IR spectroscopy lies in its ability to probe the vibrational modes of molecular bonds. When a molecule absorbs infrared radiation, specific bonds stretch and bend at characteristic frequencies. The resulting spectrum is a unique fingerprint of the molecule's functional groups.
The structure of this compound can be deconstructed into three key regions for spectral analysis: the carbonyl group, the aromatic phenyl ring, and the aliphatic alkyl chains.
Caption: Molecular structure of this compound.
1.1 The Carbonyl (C=O) Stretch: The most prominent feature in the IR spectrum of a ketone is the carbonyl stretching vibration. For saturated aliphatic ketones, this gives rise to a strong and sharp absorption band typically found between 1700-1750 cm⁻¹. In this compound, the carbonyl group is insulated from the phenyl ring by a methylene (-CH₂-) bridge, preventing electronic conjugation. Therefore, we anticipate a strong C=O stretching band near 1715 cm⁻¹ , characteristic of a simple aliphatic ketone.[3][4]
1.2 The Aromatic Phenyl Ring: The monosubstituted benzene ring contributes several distinct absorption bands:
-
Aromatic C-H Stretch: These vibrations occur at slightly higher frequencies than their aliphatic counterparts. Expect weak to medium bands in the 3000-3100 cm⁻¹ region.[5]
-
Aromatic C=C Stretch: The stretching of carbon-carbon double bonds within the ring produces a series of absorptions in the 1450-1600 cm⁻¹ range. Two of the most characteristic bands appear near 1600 cm⁻¹ and 1500 cm⁻¹ .[6][7][8]
-
C-H Out-of-Plane Bending: These strong absorptions in the fingerprint region are highly diagnostic of the ring's substitution pattern. For a monosubstituted ring, two strong bands are expected: one between 730-770 cm⁻¹ and another between 690-710 cm⁻¹ .[6]
1.3 Aliphatic Alkyl Groups: The molecule contains methylene (-CH₂-) and isopropyl (-CH(CH₃)₂) groups, which will produce characteristic aliphatic C-H vibrations:
-
sp³ C-H Stretch: The stretching of these bonds will result in medium to strong absorption bands just below 3000 cm⁻¹, typically in the 2850-3000 cm⁻¹ region.
-
C-H Bending: Vibrations from the bending of these C-H bonds will appear in the fingerprint region, generally between 1350-1470 cm⁻¹ .
Section 2: Experimental Protocol for ATR-FTIR Analysis
Attenuated Total Reflectance (ATR) is the preferred sampling technique for liquid samples like this compound due to its minimal sample preparation and high reproducibility.[9][10] The methodology relies on the principle of total internal reflection within a high-refractive-index crystal (e.g., diamond or zinc selenide).[11][12]
2.1 Instrumentation:
-
A Fourier Transform Infrared (FTIR) spectrometer.
-
An ATR accessory equipped with a diamond crystal.
2.2 Step-by-Step Methodology:
-
Crystal Preparation: Thoroughly clean the surface of the ATR crystal. This is a critical step to prevent cross-contamination. Wipe the crystal with a soft, lint-free cloth soaked in a volatile solvent (e.g., isopropanol) and allow it to dry completely.
-
Background Spectrum Acquisition: With the clean, dry crystal, collect a background spectrum (typically 16-32 scans at 4 cm⁻¹ resolution). This measurement captures the absorbance of the crystal and the ambient environment (atmospheric H₂O and CO₂). The instrument software will automatically subtract this background from the sample spectrum, ensuring that the final data represents only the sample itself.
-
Sample Application: Place a single drop (a few microliters) of this compound directly onto the center of the ATR crystal.[13] Ensure the entire crystal surface is covered to achieve a high-quality spectrum.
-
Sample Spectrum Acquisition: Collect the sample spectrum using the same parameters as the background scan (e.g., 16-32 scans, 4 cm⁻¹ resolution) over the range of 4000-400 cm⁻¹.
-
Post-Measurement Cleaning: After the measurement is complete, remove the sample from the crystal using a soft cloth and clean the crystal as described in Step 1 to prepare it for the next analysis.
Caption: Standard workflow for ATR-FTIR analysis of a liquid sample.
Section 3: Spectral Interpretation and Data Analysis
The IR spectrum of this compound presents a clear and interpretable pattern of absorption bands, confirming the presence of all expected functional groups. The following table summarizes the key peaks and their assignments.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |
| ~3063, 3030 | Weak-Medium | =C-H Stretch | Aromatic Ring |
| ~2965, 2933, 2874 | Medium-Strong | -C-H Stretch | Aliphatic (Alkyl) |
| ~1715 | Very Strong | C=O Stretch | Ketone |
| ~1604, 1496, 1454 | Medium | C=C In-Ring Stretch | Aromatic Ring |
| ~1468, 1367 | Medium | -C-H Bend | Aliphatic (Alkyl) |
| ~740, 700 | Strong | =C-H Out-of-Plane Bend | Aromatic (Monosubstituted) |
(Note: Exact peak positions may vary slightly based on instrumentation and sample conditions. Data is compiled from representative spectra and established correlation tables.)
Analysis of Key Spectral Regions:
-
3100-2800 cm⁻¹ Region: This region clearly distinguishes between the aromatic and aliphatic C-H stretching vibrations. The weaker peaks observed above 3000 cm⁻¹ are definitive evidence of the phenyl group's sp² C-H bonds.[7][8] The stronger, more complex set of bands below 3000 cm⁻¹ corresponds to the sp³ C-H bonds of the methylene and isopropyl groups.
-
1715 cm⁻¹ Peak: The intense, sharp absorption at approximately 1715 cm⁻¹ is the most characteristic signal in the spectrum.[14] Its position confirms the presence of a saturated, non-conjugated ketone, as predicted. The strength of this peak is due to the large change in dipole moment during the C=O bond's stretching vibration.
-
1600-1450 cm⁻¹ Region: The moderate peaks at ~1604 cm⁻¹ and ~1496 cm⁻¹ are characteristic of the carbon-carbon double bond stretching within the aromatic ring, providing further confirmation of the phenyl group.[6]
-
Fingerprint Region (< 1500 cm⁻¹): This region contains a complex pattern of signals from various bending vibrations. The most diagnostic peaks are the two strong bands at approximately 740 cm⁻¹ and 700 cm⁻¹. This specific combination is a classic signature for a monosubstituted benzene ring, arising from the collective out-of-plane bending of the five adjacent C-H bonds on the ring.[5][6]
Section 4: Applications in Quality Control and Drug Development
The application of IR spectroscopy to this compound extends beyond simple identification into critical areas of pharmaceutical and chemical manufacturing.
-
Identity Confirmation: As a primary quality control step, the IR spectrum provides a quick and reliable confirmation that the correct material has been synthesized or received. The unique pattern, especially in the fingerprint region, serves as a molecular identifier.
-
Purity Assessment: The absence of unexpected peaks can indicate a high degree of purity. For instance, the presence of a broad band around 3300 cm⁻¹ would suggest contamination with an alcohol or water. Similarly, the absence of the characteristic ketone peak at ~1715 cm⁻¹ would immediately signal that the sample is not the target compound.
-
Reaction Monitoring: In a synthetic process where this compound is a product, IR spectroscopy can be used to monitor the reaction's progress. By tracking the appearance and increase in intensity of the 1715 cm⁻¹ carbonyl peak, chemists can determine the extent of the reaction in real-time.
Conclusion
Infrared spectroscopy is an indispensable analytical tool for the characterization of this compound. Through a systematic analysis of its spectrum, all the constituent functional groups—the non-conjugated ketone, the monosubstituted aromatic ring, and the aliphatic alkyl chains—can be unequivocally identified. The strong carbonyl stretch at ~1715 cm⁻¹ and the characteristic aromatic C-H bending bands at ~740 cm⁻¹ and ~700 cm⁻¹ serve as the most definitive markers for this molecule. The straightforward ATR-FTIR protocol detailed herein provides a reliable and efficient method for obtaining high-quality data, making it an essential technique for identity verification, quality control, and process monitoring in research and industrial settings.
References
- 1. This compound | 2893-05-2 [chemicalbook.com]
- 2. fishersci.fi [fishersci.fi]
- 3. Infrared Spectrometry [www2.chemistry.msu.edu]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. agilent.com [agilent.com]
- 10. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 11. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 14. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
Physical and chemical properties of benzyl isopropyl ketone
An In-Depth Technical Guide to the Physical and Chemical Properties of Benzyl Isopropyl Ketone
Introduction
Benzyl isopropyl ketone, systematically known as 3-methyl-1-phenylbutan-2-one, is a significant chemical intermediate with applications in organic synthesis and the pharmaceutical industry.[1] Its unique structure, featuring a ketone functional group flanked by a benzyl and an isopropyl group, imparts a distinct profile of reactivity and spectroscopic characteristics. This guide offers a comprehensive technical overview intended for researchers, chemists, and drug development professionals. We will delve into its physical and chemical properties, spectroscopic signatures, common synthetic routes, and safety protocols, providing field-proven insights grounded in authoritative references.
Chemical Identity and Molecular Structure
Correctly identifying a compound is the foundational step for any scientific investigation. Benzyl isopropyl ketone is cataloged under several identifiers, ensuring unambiguous reference in literature and databases.
-
IUPAC Name: 3-methyl-1-phenylbutan-2-one[2]
-
Synonyms: Isopropylbenzyl ketone, 1-Phenyl-3-methyl-2-butanone[2][3]
-
Chemical Structure (SMILES): CC(C)C(=O)CC1=CC=CC=C1[2]
The structure consists of a four-carbon butanone chain with a methyl group at position 3 and a phenyl group at position 1. The ketone's carbonyl group at position 2 is sterically hindered by the adjacent isopropyl group, which influences its chemical reactivity.
Physical Properties
The physical state and properties of a compound are critical for designing experiments, including reaction setup, purification, and storage. Benzyl isopropyl ketone is a liquid at standard conditions.[1] Its key physical properties are summarized below.
| Property | Value | Source |
| Appearance | Liquid | [1] |
| Density | 0.968 g/cm³ | [3] |
| Boiling Point | 237 °C (at 760 mmHg) | [3] |
| Flash Point | 237-240 °C | [3] |
| XLogP3 | 2.5 | [2] |
Spectroscopic and Analytical Characterization
Unambiguous structural confirmation relies on a combination of spectroscopic methods. The following sections detail the expected spectral data for benzyl isopropyl ketone, explaining the causality behind the signals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum is highly diagnostic.
-
~7.2-7.4 ppm (5H, multiplet): This signal corresponds to the five protons of the monosubstituted phenyl ring.
-
~3.7 ppm (2H, singlet): These are the benzylic protons (-CH₂-) adjacent to the carbonyl group. Their chemical shift is downfield due to the deshielding effect of both the aromatic ring and the carbonyl. The singlet multiplicity indicates no adjacent protons.
-
~2.8 ppm (1H, septet): This signal is from the methine proton (-CH-) of the isopropyl group. It is split into a septet by the six neighboring equivalent methyl protons (n+1 rule, 6+1=7).
-
~1.1 ppm (6H, doublet): These are the six protons of the two equivalent methyl groups (-CH₃) of the isopropyl moiety. The signal is a doublet due to coupling with the single methine proton.
-
-
¹³C NMR: The carbon NMR spectrum confirms the number of distinct carbon environments.
-
~215 ppm: The carbonyl carbon (C=O) signal appears significantly downfield, which is characteristic of ketones.[6]
-
~134 ppm: The quaternary aromatic carbon attached to the benzyl group.
-
~129-130 ppm: The ortho- and meta- carbons of the phenyl ring.
-
~127 ppm: The para- carbon of the phenyl ring.
-
~52 ppm: The benzylic methylene carbon (-CH₂-).
-
~42 ppm: The methine carbon (-CH-) of the isopropyl group.
-
~18 ppm: The two equivalent methyl carbons (-CH₃) of the isopropyl group.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For benzyl isopropyl ketone, the most prominent feature is the carbonyl stretch.
-
C=O Stretch: A strong, sharp absorption band is expected around 1715 cm⁻¹ . This frequency is characteristic of a saturated, acyclic ketone.[6][7] The carbonyl is not conjugated with the phenyl ring, so its frequency is not lowered, distinguishing it from aromatic ketones like acetophenone, which absorb closer to 1690 cm⁻¹.[6][8]
-
C-H Aromatic Stretch: Peaks will appear just above 3000 cm⁻¹.
-
C-H Aliphatic Stretch: Peaks will appear just below 3000 cm⁻¹.
-
C=C Aromatic Bending: Overtone and combination bands appear in the 1650-2000 cm⁻¹ region, and out-of-plane bending appears in the 690-900 cm⁻¹ region, confirming the monosubstituted benzene ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues. Electron Ionization (EI) is a common technique that induces fragmentation.
-
Molecular Ion (M⁺): A peak is expected at m/z = 162 , corresponding to the molecular weight of the compound.[2]
-
Key Fragmentation Pathways: The primary fragmentation mechanism for ketones is alpha-cleavage, the breaking of the bond adjacent to the carbonyl group.[9] This process is favorable because it results in the formation of a resonance-stabilized acylium ion.[10]
-
Alpha-Cleavage (Path A): Loss of an isopropyl radical (•CH(CH₃)₂) results in a prominent peak at m/z = 91 . This fragment is the C₇H₇⁺ cation, which rearranges to the highly stable tropylium ion, a hallmark of benzyl-containing compounds.
-
Alpha-Cleavage (Path B): Loss of a benzyl radical (•CH₂Ph) leads to the formation of an acylium ion at m/z = 71 .
-
A peak at m/z = 43 corresponds to the isopropyl cation, [CH(CH₃)₂]⁺, also resulting from alpha-cleavage.[2][10]
-
Caption: Key fragmentation pathways of benzyl isopropyl ketone in EI-MS.
Chemical Reactivity and Synthetic Utility
The reactivity of benzyl isopropyl ketone is dictated by its three main components: the ketone carbonyl group, the acidic α-protons on the benzylic carbon, and the aromatic ring.
-
Reactivity of the Carbonyl Group: Like other ketones, the carbonyl carbon is electrophilic and susceptible to nucleophilic attack. A common and synthetically useful reaction is its reduction to a secondary alcohol (3-methyl-1-phenylbutan-2-ol) using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Reactivity of α-Protons: The benzylic protons are α to the carbonyl group and are therefore acidic. They can be removed by a strong base (e.g., lithium diisopropylamide, LDA) to form an enolate . This enolate is a powerful nucleophile that can react with various electrophiles (e.g., alkyl halides, aldehydes), enabling the formation of new carbon-carbon bonds at the benzylic position. This reactivity makes benzyl isopropyl ketone a valuable building block for more complex molecules.
-
Aromatic Ring Reactivity: The phenyl group can undergo electrophilic aromatic substitution (e.g., nitration, halogenation). However, reaction conditions must be chosen carefully to avoid side reactions at the ketone or benzylic position.
Synthesis of Benzyl Isopropyl Ketone
Several methods exist for the synthesis of benzyl ketones. Modern organometallic coupling reactions provide efficient and high-yield routes.
Experimental Protocol: Palladium-Catalyzed Ketone Synthesis
This method involves the palladium-catalyzed coupling of a benzyl halide with an acid chloride in the presence of a metal reductant like zinc.[11][12]
Objective: To synthesize benzyl isopropyl ketone from benzyl chloride and isobutyryl chloride.
Materials:
-
Benzyl chloride
-
Zinc powder (activated)
-
Isobutyryl chloride
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine [PPh₃]
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Step-by-Step Methodology:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add activated zinc powder (1.2 equivalents) and a catalytic amount of Pd(OAc)₂ (0.5 mol%) and PPh₃ (2 mol%) to a flame-dried flask containing anhydrous THF.
-
Organozinc Formation: Add benzyl chloride (1.1 equivalents) to the stirred suspension and gently heat the mixture (e.g., 50-60 °C) for 1-2 hours to facilitate the formation of the benzylzinc reagent.
-
Coupling Reaction: Cool the reaction mixture to room temperature. Slowly add isobutyryl chloride (1.0 equivalent) dropwise via a syringe.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding 1 M HCl. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Isolation: Purify the resulting crude oil via flash column chromatography on silica gel to yield pure benzyl isopropyl ketone.
Caption: Workflow for the palladium-catalyzed synthesis of benzyl isopropyl ketone.
Applications in Research and Development
Benzyl isopropyl ketone serves primarily as a versatile intermediate in multi-step organic syntheses. Its utility is particularly noted in the pharmaceutical sector, where it can be a precursor for more complex active pharmaceutical ingredients (APIs). For instance, it has been identified as a key intermediate in synthetic routes related to Guanfacine Hydrochloride formulations, a medication used to treat high blood pressure and ADHD.[1] Its structural motifs are valuable for building molecular scaffolds in drug discovery programs.
Safety and Handling
While a specific, comprehensive safety data sheet (SDS) for benzyl isopropyl ketone was not detailed in the provided search results, general precautions for ketones of this class should be followed. Based on data for structurally related ketones like benzyl methyl ketone, the following hazards may be anticipated.
| Hazard Type | Description & Precautionary Statements |
| Flammability | Likely a combustible liquid (similar to H227). P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. |
| Eye Irritation | May cause serious eye irritation (similar to H319). P280: Wear protective gloves/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Skin Contact | Avoid contact with skin and eyes (S24/25). P264: Wash skin thoroughly after handling.[3] |
| General Handling | Use in a well-ventilated area or fume hood. Avoid inhaling vapors. Store in a tightly closed container in a cool, dry place. |
Disclaimer: This information is for guidance only. Always consult the specific, up-to-date Safety Data Sheet (SDS) from the supplier before handling, storing, or disposing of this chemical.
References
- 1. Benzyl Isopropyl Ketone | 2893-05-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 2. Benzyl isopropyl ketone | C11H14O | CID 76163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzyl isopropyl ketone | CAS 2893-05-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. pschemicals.com [pschemicals.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. The m/z 43 Peak in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 11. US5146001A - Preparation of benzyl ketones and an oxirane - Google Patents [patents.google.com]
- 12. EP0461483B1 - Method for the production of benzyl ketones - Google Patents [patents.google.com]
An In-depth Technical Guide to the Solubility of 3-Methyl-1-phenyl-2-butanone in Organic Solvents
Introduction
3-Methyl-1-phenyl-2-butanone, also known as benzyl isopropyl ketone, is a ketone with the chemical formula C₁₁H₁₄O.[1][2] It is a colorless to pale yellow liquid with a characteristic sweet, fruity odor.[3] This compound serves as a crucial intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[4][5] Its utility in these fields necessitates a thorough understanding of its physicochemical properties, paramount among which is its solubility in various organic solvents. The solubility of an active pharmaceutical ingredient (API) or an intermediate is a critical determinant of its behavior in various stages of drug development, including reaction kinetics, purification, formulation, and bioavailability.
This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents, intended for researchers, scientists, and drug development professionals. We will explore both the theoretical prediction of its solubility using Hansen Solubility Parameters (HSP) and the practical, experimental determination via the robust shake-flask method.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O | [1][2] |
| Molecular Weight | 162.23 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | 237 °C at 760 mmHg | [4] |
| Density | 0.958 g/cm³ | [4] |
| Water Solubility | Not miscible | [1][4] |
| LogP | 2.45420 | [4] |
The high LogP value and the "not miscible" description for water solubility indicate the lipophilic nature of this compound, suggesting its preference for organic solvents over aqueous media.
Theoretical Prediction of Solubility: Hansen Solubility Parameters (HSP)
The principle of "like dissolves like" is a fundamental concept in solubility. Hansen Solubility Parameters (HSP) provide a powerful quantitative framework to this principle by dissecting the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[6] The closer the HSP values of a solute and a solvent, the higher the likelihood of dissolution.
The total Hansen solubility parameter (δt) is related to the individual components by the following equation:
δt² = δD² + δP² + δH²
The "distance" (Ra) between the HSP of the solute (1) and the solvent (2) in the three-dimensional Hansen space is calculated as:
Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²
A smaller Ra value indicates a higher affinity between the solute and the solvent, and thus, a higher predicted solubility.
Estimating Hansen Solubility Parameters of this compound using the Group Contribution Method
In the absence of experimentally determined HSP values for this compound, the group contribution method, such as the one proposed by Van Krevelen and Hoftyzer, can be employed for their estimation.[7][8] This method assumes that each functional group within a molecule contributes a specific value to the overall HSP.
The functional groups present in this compound are: a phenyl group (-C₆H₅), a ketone group (>C=O), an isopropyl group (-CH(CH₃)₂), and a methylene group (-CH₂-). By summing the contributions of these groups, we can estimate the HSP of the entire molecule.
Note: As specific, universally agreed-upon group contribution values can vary slightly between different literature sources and estimation methods, the following calculation is presented as an illustrative example of the methodology. For precise research and development applications, it is recommended to use specialized software or consult comprehensive physical chemistry handbooks that provide consistent sets of group contribution values.
Estimated Hansen Solubility Parameters for this compound:
| Parameter | Estimated Value (MPa½) |
| δD (Dispersion) | 18.0 |
| δP (Polar) | 6.5 |
| δH (Hydrogen Bonding) | 4.0 |
Predicted Solubility of this compound in Common Organic Solvents
Using the estimated HSP for this compound and the known HSP of common organic solvents, we can predict its relative solubility. A lower Ra value suggests better solubility.
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Ra (HSP Distance) | Predicted Solubility |
| Toluene | 18.0 | 1.4 | 2.0 | 5.5 | High |
| Dichloromethane | 17.0 | 7.3 | 7.1 | 4.4 | High |
| Acetone | 15.5 | 10.4 | 7.0 | 6.6 | Moderate |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 4.6 | High |
| Ethanol | 15.8 | 8.8 | 19.4 | 15.8 | Low |
| Methanol | 15.1 | 12.3 | 22.3 | 19.3 | Very Low |
| Hexane | 14.9 | 0.0 | 0.0 | 8.8 | Moderate to High |
This theoretical prediction provides a valuable initial screening tool for solvent selection. However, for critical applications, experimental verification is indispensable.
Experimental Determination of Solubility: The Shake-Flask Method
The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound in a given solvent.[9][10][11][12] It involves agitating an excess amount of the solid solute in the solvent for a sufficient period to reach equilibrium, followed by the quantification of the dissolved solute in the saturated solution.
Experimental Workflow
Caption: Experimental workflow for determining the solubility of this compound using the shake-flask method.
Detailed Step-by-Step Protocol
1. Preparation of Saturated Solution: a. Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a series of glass vials with screw caps. b. Pipette a precise volume (e.g., 5 mL) of the desired organic solvent into each vial. c. Securely cap the vials to prevent solvent evaporation.
2. Equilibration: a. Place the vials in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C). b. Agitate the vials at a constant speed (e.g., 150 rpm) for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. A preliminary kinetic study can be performed to determine the optimal equilibration time.[13]
3. Phase Separation: a. After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for a short period to allow for the settling of the excess solid. b. To ensure complete removal of undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes). c. Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a chemically resistant 0.45 µm syringe filter into a clean vial. This step is critical to prevent any undissolved particles from being included in the analysis.[13]
4. Quantification: a. Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method. b. Quantify the concentration of this compound in the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a Flame Ionization Detector (FID). c. Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.
5. Calculation of Solubility: a. From the concentration of the diluted solution and the dilution factor, calculate the concentration of the saturated solution. b. Express the solubility in appropriate units, such as g/100 mL, mg/mL, or molarity (mol/L).
Data Presentation: Solubility of this compound
The following table presents the predicted solubility of this compound in a selection of common organic solvents at 25°C, based on the calculated Hansen Solubility Parameters. It is important to reiterate that these are theoretical estimations and should be confirmed by experimental data for critical applications.
| Solvent | Predicted Solubility | Rationale based on HSP |
| Toluene | High | The HSP values of toluene are very close to the estimated HSP of this compound, indicating strong "like-dissolves-like" interactions. |
| Dichloromethane | High | A small HSP distance (Ra) suggests favorable interactions and high solubility. |
| Ethyl Acetate | High | The balance of dispersion, polar, and hydrogen bonding forces in ethyl acetate is a good match for this compound. |
| Acetone | Moderate | The higher polarity of acetone results in a larger HSP distance, suggesting moderate solubility. |
| Hexane | Moderate to High | While non-polar, the dispersion forces of hexane can effectively solvate the non-polar regions of this compound. |
| Ethanol | Low | The strong hydrogen bonding network of ethanol is not effectively disrupted by the ketone, leading to a large HSP distance and poor solubility. |
| Methanol | Very Low | Similar to ethanol, but with an even stronger hydrogen bonding character, resulting in very poor solubility. |
Logical Relationships in Solubility Determination
Caption: The interplay between theoretical prediction and experimental verification in determining the solubility of this compound.
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By leveraging the predictive power of Hansen Solubility Parameters and the accuracy of the experimental shake-flask method, researchers and drug development professionals can make informed decisions regarding solvent selection for synthesis, purification, and formulation. The provided theoretical predictions serve as a valuable starting point, and the detailed experimental protocol offers a clear path for obtaining precise, quantitative solubility data. A thorough understanding of solubility is a cornerstone of efficient and successful chemical and pharmaceutical development.
References
- 1. Page loading... [guidechem.com]
- 2. Benzyl isopropyl ketone | C11H14O | CID 76163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. This compound|2893-05-2|lookchem [lookchem.com]
- 5. This compound | 2893-05-2 [chemicalbook.com]
- 6. kinampark.com [kinampark.com]
- 7. Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers [mdpi.com]
- 8. ojs.wiserpub.com [ojs.wiserpub.com]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. bioassaysys.com [bioassaysys.com]
- 11. enamine.net [enamine.net]
- 12. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 13. quora.com [quora.com]
Stability and storage conditions for 3-Methyl-1-phenyl-2-butanone
An In-depth Technical Guide to the Stability and Storage of 3-Methyl-1-phenyl-2-butanone
Introduction
This compound, also known as Benzyl Isopropyl Ketone, is a significant chemical intermediate in the pharmaceutical and fine chemical industries.[1] Its chemical structure, featuring a benzylic methylene group adjacent to a carbonyl, presents a unique stability profile that warrants careful consideration during storage, handling, and formulation development. This guide provides a comprehensive overview of the factors influencing the stability of this compound, outlines potential degradation pathways, and offers evidence-based recommendations for optimal storage and handling to ensure its integrity and purity.
Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties of this compound is essential for predicting its stability and designing appropriate storage strategies.
| Property | Value | Source(s) |
| CAS Number | 2893-05-2 | [2][3] |
| Molecular Formula | C₁₁H₁₄O | [2][3] |
| Molecular Weight | 162.23 g/mol | [2] |
| Appearance | Colorless to Yellow to Green clear liquid | [2] |
| Boiling Point | 237-240°C | |
| Density | ~0.968 g/cm³ | |
| Refractive Index | ~1.5040 | |
| Solubility | Not miscible in water | [1][2] |
| Synonyms | Benzyl Isopropyl Ketone, 3-methyl-1-phenylbutan-2-one | [2] |
Key Factors Influencing Stability
The stability of this compound is primarily influenced by its susceptibility to oxidation, photodegradation, and to a lesser extent, extreme pH conditions.
Oxidation
The presence of a benzylic methylene group (—CH₂—) alpha to the phenyl ring makes this position susceptible to oxidation.[4][5] This is a critical vulnerability as benzylic C-H bonds are generally weaker and more prone to radical abstraction.[5]
Mechanism: Autoxidation is a primary concern for organic molecules with labile hydrogens, proceeding via a free-radical chain reaction involving initiation, propagation, and termination steps.[6][7]
-
Initiation: The process can be initiated by heat, light, or the presence of trace metal impurities, leading to the formation of a benzylic radical.
-
Propagation: This radical reacts rapidly with atmospheric oxygen to form a peroxy radical. The peroxy radical can then abstract a hydrogen from another molecule of this compound, forming a hydroperoxide and a new benzylic radical, thus propagating the chain reaction.
-
Termination: The reaction ceases when radicals combine to form non-radical species.
The formation of hydroperoxides is particularly problematic as they can further decompose, leading to a cascade of degradation products, including alcohols, aldehydes, and carboxylic acids.
Photodegradation
Aromatic ketones, such as this compound, are known to undergo photochemical reactions upon exposure to light, particularly in the UV spectrum. The primary photochemical processes for ketones are the Norrish Type I and Norrish Type II reactions.[8][9]
-
Norrish Type I Reaction: This involves the homolytic cleavage of the α-carbon-carbon bond (the bond between the carbonyl group and the adjacent carbon). For this compound, this could lead to the formation of a benzyl radical and an isobutyryl radical. These highly reactive species can then undergo various secondary reactions, such as recombination or decarbonylation.[8]
-
Norrish Type II Reaction: This pathway is possible for ketones that have a γ-hydrogen atom. The molecule can undergo intramolecular hydrogen abstraction to form a 1,4-biradical, which can then either cleave to form an enol and an alkene or cyclize to form a cyclobutanol derivative.[10][11]
The following diagram illustrates these potential photodegradation pathways.
Caption: Potential Norrish Type I and Type II photodegradation pathways.
Hydrolytic Stability
Ketones are generally stable to hydrolysis under neutral pH conditions.[12] The equilibrium between a ketone and its gem-diol hydrate lies far to the left, favoring the ketone.[12][13] However, under strongly acidic or basic conditions, the rate of hydration can be catalyzed. While significant degradation through hydrolysis is not expected for this compound under typical storage conditions, prolonged exposure to aggressive pH environments should be avoided.
Recommended Storage and Handling Conditions
Based on the stability profile, the following conditions are recommended to maintain the quality and purity of this compound.
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature (20-25°C) or cool conditions. | Minimizes the rate of potential oxidative and thermal degradation.[14] Avoid strong heating.[14] |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Prevents autoxidation by excluding atmospheric oxygen, which is a key reactant in the degradation pathway.[6] |
| Light | Protect from light by using amber or opaque containers. | Prevents photodegradation via Norrish Type I and II reactions. |
| Container | Tightly sealed, non-reactive containers (e.g., glass or appropriate fluorinated polymer). | Prevents exposure to moisture and atmospheric oxygen. Ensures no leaching or reaction with the container material. |
| Incompatibilities | Store away from strong oxidizing agents, strong acids, and strong bases. | Avoids vigorous and potentially hazardous reactions.[1] |
Experimental Protocols: Forced Degradation Studies
To rigorously assess the stability of this compound and identify potential degradants, forced degradation (stress testing) studies are indispensable. These studies are a cornerstone of pharmaceutical development as outlined in the International Council for Harmonisation (ICH) guidelines.[15][16][17][18]
The following workflow provides a systematic approach to conducting forced degradation studies.
Caption: Workflow for a forced degradation study.
Step-by-Step Methodology
-
Preparation of Stress Samples:
-
Prepare a stock solution of this compound in a suitable solvent mixture (e.g., acetonitrile/water).
-
For each stress condition, dilute the stock solution with the respective stressor (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂).
-
For thermal stress, expose both the solid material and the solution to elevated temperatures.
-
For photostability, expose the material in a photostability chamber according to ICH Q1B guidelines.[15]
-
Include a control sample stored under ambient conditions.
-
-
Execution of Stress:
-
Expose the samples to the stress conditions for a defined period. The goal is to achieve 5-20% degradation of the parent compound.[19]
-
Monitor the samples at various time points to determine the optimal stress duration.
-
-
Sample Analysis:
-
At the designated time points, quench the reactions. Acidic and basic samples should be neutralized.
-
Analyze all samples using a validated stability-indicating analytical method, typically reverse-phase HPLC with UV and mass spectrometric detection (LC-MS).
-
The method must be capable of separating the parent peak from all significant degradation products.
-
-
Data Interpretation:
-
Identify and quantify the degradation products.
-
Propose structures for the major degradants based on mass spectral data.
-
Calculate mass balance to ensure that all degradation products have been accounted for.
-
Establish the degradation pathway based on the identified products.
-
Conclusion
This compound is a chemically stable compound under standard ambient conditions when properly protected.[14] However, its structure contains vulnerabilities, primarily the benzylic methylene group susceptible to oxidation and the carbonyl moiety prone to photodegradation. For researchers, scientists, and drug development professionals, ensuring the long-term stability of this intermediate is paramount. Adherence to the recommended storage conditions—specifically, protection from light and oxygen by using sealed, opaque containers under an inert atmosphere—is critical. Furthermore, a comprehensive understanding of its degradation profile, elucidated through systematic forced degradation studies, will enable the development of robust formulations and ensure the quality and reliability of final products.
References
- 1. This compound, 96% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 2. guidechem.com [guidechem.com]
- 3. PubChemLite - this compound (C11H14O) [pubchemlite.lcsb.uni.lu]
- 4. mdpi.com [mdpi.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Autoxidation - Wikipedia [en.wikipedia.org]
- 7. Video: Radical Autoxidation [jove.com]
- 8. Norrish reaction - Wikipedia [en.wikipedia.org]
- 9. Photochemistry of Carbonyl Compound, Norrish type I and Type II Reaction | PPTX [slideshare.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. quora.com [quora.com]
- 13. Reactions of Aldehydes and Ketones with Water - Chemistry Steps [chemistrysteps.com]
- 14. database.ich.org [database.ich.org]
- 15. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 16. nelsonlabs.com [nelsonlabs.com]
- 17. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 18. longdom.org [longdom.org]
- 19. pharmtech.com [pharmtech.com]
Introduction: The Strategic Importance of Benzyl Isopropyl Ketone
An In-depth Technical Guide to the Synthesis of 3-Methyl-1-phenyl-2-butanone from Bromobenzene
This compound, commonly known as benzyl isopropyl ketone, is a valuable ketone intermediate in the landscape of organic synthesis.[1][2] Its structural motif, featuring a phenyl group separated from a branched alkyl ketone, makes it a key building block in the synthesis of more complex molecules, particularly within pharmaceutical development where such structures are prevalent.[1][3] The primary synthetic challenge lies in the efficient and selective formation of the carbon-carbon bond between the aromatic ring, derived from bromobenzene, and the isobutyryl fragment. This guide provides a detailed exploration of the most robust and scientifically sound methodologies to achieve this transformation, with a focus on the underlying principles that govern experimental design and execution.
Conceptualizing the Synthesis: A Comparative Overview of Key Strategies
Several strategic disconnections can be envisioned for the synthesis of this compound. The choice of route depends on factors such as scale, available starting materials, and desired purity.
-
The Grignard Pathway: This classical organometallic approach is often the most direct route. It involves the formation of phenylmagnesium bromide from bromobenzene, which then acts as a potent phenyl anion synthon to acylate a suitable isobutyryl electrophile.[4][5][6] This pathway is lauded for its cost-effectiveness and high atom economy but requires stringent control of reaction conditions to prevent side reactions, most notably over-addition to form a tertiary alcohol.[7]
-
The Organocuprate (Gilman) Pathway: To circumvent the over-addition issue inherent in the Grignard approach, a lithium diorganocuprate (Gilman reagent) can be employed.[8] These "softer" nucleophiles react selectively with highly reactive electrophiles like acyl chlorides to furnish ketones but are significantly less reactive towards the ketone product itself, thus arresting the reaction at the desired stage.[9][10] This method offers superior selectivity at the cost of additional synthetic steps to prepare the reagent.
-
Palladium-Catalyzed Cross-Coupling: Modern synthetic chemistry offers powerful palladium-catalyzed methods, such as the Suzuki-Miyaura coupling.[11][12] This would involve coupling an organoboron compound derived from bromobenzene (e.g., phenylboronic acid) with an activated isobutyryl species.[13][14][15] While offering exceptional functional group tolerance, these methods often require more expensive catalysts and ligands, making them better suited for complex, late-stage syntheses rather than the construction of this fundamental intermediate.
This guide will focus principally on the Grignard pathway, providing a detailed, field-proven protocol that balances practicality with chemical rigor. The organocuprate method will be presented as a high-selectivity alternative.
Core Directive: A Validated Grignard-Based Synthesis Protocol
This section details a robust, two-stage protocol for the synthesis of this compound, beginning with the preparation of the critical Grignard reagent.
Part 1: Preparation of Phenylmagnesium Bromide
The formation of the Grignard reagent is the cornerstone of this synthesis. It is an interfacial redox reaction where magnesium metal undergoes oxidative addition into the carbon-bromine bond of bromobenzene.
Causality and Control:
-
Anhydrous Conditions: Grignard reagents are exceptionally strong bases and will be instantly quenched by protic solvents like water or alcohols to form benzene, terminating the desired reaction pathway.[5][6][16] Therefore, all glassware must be rigorously oven- or flame-dried, and anhydrous solvents (typically diethyl ether or THF) must be used.[17]
-
Solvent Choice: Diethyl ether or tetrahydrofuran (THF) are essential not only as solvents but also as Lewis bases that coordinate to the magnesium center.[4][5] This solvation stabilizes the Grignard reagent in solution via the Schlenk equilibrium.
-
Reaction Initiation: A passivating layer of magnesium oxide on the surface of the magnesium turnings often inhibits the reaction.[16] Initiation is achieved by physically disrupting this layer (e.g., crushing the turnings with a glass rod) or by chemical activation with a small crystal of iodine, which reacts with the magnesium to expose a fresh, reactive metal surface.[5][17][18]
Experimental Protocol: Phenylmagnesium Bromide Synthesis
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Magnesium Turnings | 24.31 | 3.9 g | 0.16 |
| Bromobenzene | 157.01 | 26.6 g (17.7 mL) | 0.17 |
| Anhydrous Diethyl Ether | 74.12 | ~90 mL | - |
| Iodine | 253.81 | 1 small crystal | - |
Procedure:
-
Assemble a 250 mL two-necked round-bottom flask, fitted with a reflux condenser and a pressure-equalizing dropping funnel. All glassware must be oven-dried and cooled under a dry atmosphere (e.g., nitrogen or a calcium chloride drying tube).[18]
-
Place the magnesium turnings (3.9 g) into the flask.
-
Prepare a solution of bromobenzene (17.7 mL) in anhydrous diethyl ether (75 mL) in the dropping funnel.
-
Add approximately 15 mL of the bromobenzene/ether solution to the magnesium turnings.[18]
-
If the reaction does not begin spontaneously (indicated by cloudiness and gentle boiling of the ether), add one small crystal of iodine to initiate the reaction.[18]
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate sufficient to maintain a gentle reflux without external heating. This addition should take approximately 30-40 minutes.[18]
-
After the addition is complete, gently reflux the mixture using a heating mantle for an additional 30 minutes to ensure all the magnesium has reacted. The final solution should appear cloudy grey or brownish.[18]
-
Cool the solution to room temperature. The reagent is now ready for the next step and should be used promptly as it degrades upon standing.[18]
Part 2: Acylation with Isobutyronitrile to Yield the Ketone
To avoid the common problem of over-addition associated with acyl chlorides, isobutyronitrile serves as a superior electrophile. The Grignard reagent adds to the nitrile to form a magnesium salt of a ketimine intermediate. This intermediate is stable to further attack by the Grignard reagent. Subsequent acidic aqueous workup hydrolyzes the ketimine to the desired ketone.
Causality and Control:
-
Electrophile Choice: The C≡N triple bond of a nitrile is less electrophilic than the C=O double bond of a ketone. The Grignard reagent adds once to form the stable ketimine salt, which only converts to the ketone upon hydrolysis, physically separating the ketone product from any remaining Grignard reagent.
-
Temperature Management: The acylation reaction is highly exothermic. The addition of the nitrile to the Grignard solution should be performed at a reduced temperature (0 °C) to moderate the reaction rate and minimize the formation of side products.
Experimental Protocol: Synthesis of this compound
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Phenylmagnesium Bromide | ~181.31 | ~0.15 mol (in ether) | 0.15 |
| Isobutyronitrile | 69.11 | 10.4 g (13.5 mL) | 0.15 |
| 6M Hydrochloric Acid | - | ~100 mL | - |
Procedure:
-
Cool the prepared phenylmagnesium bromide solution in an ice-water bath.
-
Add isobutyronitrile (13.5 mL) dropwise to the stirred Grignard solution over 30 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Workup: Carefully and slowly pour the reaction mixture onto ~150 g of crushed ice in a large beaker. Stir vigorously and add 100 mL of 6M HCl to hydrolyze the ketimine salt and dissolve the magnesium salts.
-
Transfer the mixture to a separatory funnel. Separate the organic (ether) layer.
-
Extract the aqueous layer twice with 50 mL portions of diethyl ether.
-
Combine all organic extracts and wash with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
High-Selectivity Alternative: The Organocuprate (Gilman) Approach
For syntheses where avoiding even trace amounts of tertiary alcohol by-product is critical, the Gilman reagent is the tool of choice. The protocol involves reacting lithium diphenylcuprate with isobutyryl chloride.
Mechanism Insight: The Gilman reagent, (Ph)₂CuLi, is a much "softer" and less basic nucleophile than PhMgBr. It exhibits a high affinity for the highly electrophilic carbon of an acyl chloride but will not readily add to the less electrophilic carbonyl of the resulting ketone product.[9][10] This differential reactivity is the key to its success.
Workflow Overview:
-
Formation of Phenyllithium: Bromobenzene is reacted with two equivalents of lithium metal in an inert solvent.
-
Formation of Gilman Reagent: The resulting phenyllithium solution is treated with one-half equivalent of copper(I) iodide (CuI) at low temperature to form the lithium diphenylcuprate.[9]
-
Acylation: Isobutyryl chloride is added to the Gilman reagent, again at low temperature (-78 °C to 0 °C), to produce this compound after an aqueous workup.[9]
While this method requires an extra step and the use of pyrophoric phenyllithium, it provides a cleaner reaction profile and often a higher yield of the desired ketone.
Visualizing the Synthesis
References
- 1. Buy this compound | 2893-05-2 [smolecule.com]
- 2. This compound CAS#: 2893-05-2 [amp.chemicalbook.com]
- 3. lookchem.com [lookchem.com]
- 4. Phenylmagnesium_bromide [chemeurope.com]
- 5. Phenylmagnesium bromide - Wikipedia [en.wikipedia.org]
- 6. adichemistry.com [adichemistry.com]
- 7. www1.udel.edu [www1.udel.edu]
- 8. Reactions of organocopper reagents - Wikipedia [en.wikipedia.org]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. R2CuLi Organocuprates - Gilman Reagents - Chemistry Steps [chemistrysteps.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. web.mnstate.edu [web.mnstate.edu]
- 17. Sciencemadness Discussion Board - Synthesis of Phenylmagnesium bromide - Powered by XMB 1.9.11 [sciencemadness.org]
- 18. prepchem.com [prepchem.com]
An In-depth Technical Guide for Researchers and Drug Development Professionals
<generating_content_for_title>## A-Comprehensive-Guide-to-the-Acetoacetic-Ester-Synthesis-of-3-Methyl-4-phenyl-2-butanone
Introduction
The acetoacetic ester synthesis is a cornerstone reaction in organic chemistry, enabling the formation of α-substituted and α,α-disubstituted methyl ketones from ethyl acetoacetate.[1][2][3] This versatile carbon-carbon bond-forming reaction has been a reliable tool for synthetic chemists for over a century, owing to the unique reactivity of the α-hydrogens of ethyl acetoacetate.[2] Situated between two carbonyl groups, these protons exhibit enhanced acidity (pKa ≈ 11), facilitating their removal by a moderately strong base to generate a resonance-stabilized enolate.[3] This enolate serves as a potent nucleophile for the introduction of alkyl groups via SN2 reactions.[3][4]
This guide provides a detailed exploration of the acetoacetic ester synthesis, focusing on the preparation of the disubstituted ketone, 3-methyl-4-phenyl-2-butanone. We will delve into the mechanistic underpinnings of each synthetic step, provide a robust experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding reaction.
Mechanistic Insights: A Stepwise Journey
The synthesis of 3-methyl-4-phenyl-2-butanone via the acetoacetic ester synthesis is a multi-step process that involves sequential alkylations followed by hydrolysis and decarboxylation.[5][6] The overall transformation can be dissected into the following key stages:
-
Enolate Formation: The synthesis commences with the deprotonation of ethyl acetoacetate at the α-carbon.[1] A strong base, typically sodium ethoxide (NaOEt) in ethanol, is employed to abstract an acidic α-hydrogen, yielding a resonance-stabilized enolate.[2][5] The choice of an alkoxide base corresponding to the ester's alcohol component (in this case, ethoxide for an ethyl ester) is crucial to prevent transesterification side reactions.[7]
-
First Alkylation (Benzylation): The generated enolate then acts as a nucleophile, attacking an appropriate electrophile. For the synthesis of 3-methyl-4-phenyl-2-butanone, the first alkylating agent is benzyl bromide. The enolate displaces the bromide ion in an SN2 reaction, forming ethyl 2-benzylacetoacetate.[5] The selection of a primary halide like benzyl bromide is optimal for SN2 reactions, minimizing the potential for competing elimination reactions that can occur with secondary or tertiary halides.[3][4]
-
Second Enolate Formation and Alkylation (Methylation): The mono-alkylated acetoacetic ester still possesses one acidic α-hydrogen.[1][8] A second deprotonation, again using a strong base like sodium ethoxide, generates a new enolate.[5] This is followed by the introduction of the second alkyl group via reaction with methyl bromide, yielding ethyl 2-benzyl-2-methylacetoacetate.[5]
-
Hydrolysis and Decarboxylation: The final stage of the synthesis involves the conversion of the disubstituted β-keto ester to the target ketone.[9] This is typically achieved by heating the ester in the presence of aqueous acid (e.g., HCl or H2SO4).[2][4] The acidic conditions first hydrolyze the ester moiety to a carboxylic acid, forming a β-keto acid intermediate.[9] These β-keto acids are thermally unstable and readily undergo decarboxylation (loss of CO2) upon heating to yield the final ketone product, 3-methyl-4-phenyl-2-butanone.[2][10][11] The decarboxylation proceeds through a cyclic, six-membered transition state.[10][12]
Visualizing the Pathway: Reaction Mechanism and Workflow
To provide a clearer understanding of the synthetic process, the following diagrams illustrate the reaction mechanism and the experimental workflow.
Caption: Reaction mechanism for the synthesis of 3-methyl-4-phenyl-2-butanone.
Caption: Experimental workflow for the synthesis of 3-methyl-4-phenyl-2-butanone.
Experimental Protocol
This protocol details the step-by-step methodology for the synthesis of 3-methyl-4-phenyl-2-butanone.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Sodium | 22.99 | 11.5 g | 0.5 |
| Absolute Ethanol | 46.07 | 250 mL | - |
| Ethyl Acetoacetate | 130.14 | 65.0 g | 0.5 |
| Benzyl Bromide | 171.04 | 85.5 g | 0.5 |
| Methyl Bromide | 94.94 | 47.5 g | 0.5 |
| Hydrochloric Acid (conc.) | 36.46 | As needed | - |
| Diethyl Ether | 74.12 | As needed | - |
| Sodium Bicarbonate (sat. soln.) | 84.01 | As needed | - |
| Sodium Sulfate (anhydrous) | 142.04 | As needed | - |
Procedure:
-
Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add 11.5 g of sodium metal to 250 mL of absolute ethanol. The reaction is exothermic and produces hydrogen gas; ensure proper ventilation and take appropriate safety precautions. Allow the reaction to proceed until all the sodium has dissolved.
-
First Alkylation: To the freshly prepared sodium ethoxide solution, add 65.0 g of ethyl acetoacetate dropwise with stirring. After the addition is complete, add 85.5 g of benzyl bromide dropwise. Heat the mixture to reflux for 2-3 hours, or until the reaction mixture is neutral to moist litmus paper.
-
Second Alkylation: Cool the reaction mixture and add a second equivalent of sodium ethoxide, prepared as in step 1. Then, carefully add 47.5 g of methyl bromide. Gently reflux the mixture for an additional 2-3 hours.
-
Hydrolysis and Decarboxylation: After cooling, slowly add dilute hydrochloric acid to the reaction mixture until it is acidic. Heat the mixture to reflux for 4-6 hours to effect hydrolysis and decarboxylation.
-
Workup and Extraction: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL). Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by water. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation under reduced pressure.
-
Characterization: The structure and purity of the final product, 3-methyl-4-phenyl-2-butanone, can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[13]
Discussion and Key Considerations
-
Choice of Base: The use of sodium ethoxide is standard for this synthesis. It is crucial that the alcohol used as the solvent matches the ester to avoid transesterification.[7] For the second, less acidic proton, a stronger base like potassium tert-butoxide can be used to ensure complete deprotonation, though sodium ethoxide is often sufficient.[14]
-
Alkylating Agents: Primary alkyl halides are the preferred electrophiles for the SN2 reaction to minimize elimination side reactions.[3][4] Both benzyl bromide and methyl bromide are excellent choices for this synthesis.
-
Reaction Control: Monitoring the reaction progress is essential. The disappearance of the starting materials and the formation of the intermediate and final products can be tracked using techniques like thin-layer chromatography (TLC) or gas chromatography (GC).
-
Alternative Approaches: While the classical acetoacetic ester synthesis is robust, other methods for preparing 3-methyl-4-phenyl-2-butanone exist. For instance, a method starting from 2-butanone and benzaldehyde has been reported.[15] However, the acetoacetic ester synthesis offers a highly controlled and versatile route. Phase-transfer catalysis has also been explored as a more convenient alternative to using sodium ethoxide, potentially reducing reaction times.[16][17]
Conclusion
The acetoacetic ester synthesis remains a powerful and relevant tool in the arsenal of the modern organic chemist. Its application in the synthesis of 3-methyl-4-phenyl-2-butanone showcases its utility in constructing complex ketone architectures through sequential carbon-carbon bond formation. By understanding the underlying mechanistic principles and carefully controlling the reaction conditions, researchers can effectively utilize this classic reaction to access a wide array of valuable chemical entities for drug discovery and development.
References
- 1. Acetoacetic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. homework.study.com [homework.study.com]
- 6. homework.study.com [homework.study.com]
- 7. Acetoacetic Ester Synthesis | OpenOChem Learn [learn.openochem.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. aklectures.com [aklectures.com]
- 10. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. 2-Butanone, 3-methyl-4-phenyl- | C11H14O | CID 102847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. CN101343220A - Preparation method for 3-methyl-4-phenyl-2-butanone - Google Patents [patents.google.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to 3-Methyl-1-phenylbutan-2-one
Prepared for: Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond the Name – A Functional Group Perspective
In the landscape of synthetic chemistry, certain molecules serve as unassuming yet critical nodes, connecting simple starting materials to complex, high-value targets. 3-Methyl-1-phenylbutan-2-one, also known by the common names benzyl isopropyl ketone, is one such molecule. Its IUPAC name, 3-methyl-1-phenylbutan-2-one , precisely describes its structure: a four-carbon butanone chain with a methyl group at position 3 and a phenyl group at position 1. While its name provides a static structural description, its true utility lies in the dynamic interplay of its functional groups: a reactive ketone, an activatable benzylic methylene group, and a sterically influential isopropyl group. This guide aims to provide a comprehensive technical overview of this compound, moving beyond basic properties to explore its synthesis, reactivity, and applications, offering field-proven insights for the modern researcher.
Chemical Identity and Physicochemical Properties
A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. These properties dictate storage conditions, solvent choices, and purification strategies.
Identifiers
| Identifier | Value |
| IUPAC Name | 3-methyl-1-phenylbutan-2-one |
| CAS Number | 2893-05-2[1][2] |
| Molecular Formula | C₁₁H₁₄O[1][2] |
| Molecular Weight | 162.23 g/mol [3][4] |
| Canonical SMILES | CC(C)C(=O)CC1=CC=CC=C1[1] |
| InChI Key | ZATIMOAGKJEVGN-UHFFFAOYSA-N[1] |
| Synonyms | Benzyl isopropyl ketone, Isopropylbenzyl ketone, 1-Phenyl-3-methyl-2-butanone[5][6] |
Physicochemical Data
The physical properties of 3-methyl-1-phenylbutan-2-one are characteristic of a medium-sized aromatic ketone. Its liquid state at room temperature, high boiling point, and hydrophobicity are key considerations for its handling and purification.
| Property | Value | Source |
| Appearance | Colorless to pale yellow clear liquid | [1][7] |
| Boiling Point | 237-240 °C at 760 mmHg | [2][6][8] |
| Density | 0.958 - 0.985 g/cm³ | [2][6] |
| Refractive Index | ~1.504 | [2][6] |
| Water Solubility | Not miscible | [1][7][9] |
| Flash Point | 93.2 °C | [2][9] |
| Storage | Sealed in dry, room temperature conditions | [9] |
Synthesis and Mechanistic Considerations
The synthesis of 3-methyl-1-phenylbutan-2-one can be approached from several angles, each with its own merits regarding precursor availability, scalability, and reaction conditions. The choice of a synthetic route is often a strategic decision based on the overall goals of the research program.
Palladium-Catalyzed Cross-Coupling Route
A versatile and efficient laboratory-scale synthesis involves a palladium-catalyzed cross-coupling reaction. This method builds the core carbon skeleton by forming the key C-C bond between the aromatic ring and the butanone backbone.
-
Reaction: Stille coupling of bromobenzene with 3-methyl-2-(tributylstannyl)-1-butene (an enol stannane derivative of isopropyl methyl ketone).
-
Reagents: Bromobenzene, 3-methyl-2-acetoxy-1-butene (as a precursor to the enol stannane), tributyltin methoxide, and a palladium catalyst such as dichlorobis(tri-o-tolylphosphine)palladium(II).[1][7]
-
Solvent & Conditions: Toluene, heated at 100 °C for approximately 5 hours.[1][7]
-
Causality: This approach is favored for its high yield (often around 87%) and functional group tolerance.[1][7] The mechanism hinges on the classic Stille cycle: oxidative addition of the palladium(0) catalyst to bromobenzene, transmetalation with the organostannane reagent, and reductive elimination to yield the final product and regenerate the catalyst. The choice of a palladium catalyst with bulky phosphine ligands (tri-o-tolylphosphine) helps to promote the reductive elimination step and prevent unwanted side reactions.
Experimental Protocol: Palladium-Catalyzed Synthesis
-
Inert Atmosphere: To a flame-dried Schlenk flask, add dichlorobis(tri-o-tolylphosphine)palladium(II) (0.03 eq) and dry toluene under an argon or nitrogen atmosphere.
-
Reagent Addition: Add bromobenzene (1.0 eq), 3-methyl-2-acetoxy-1-butene (1.2 eq), and tributyltin methoxide (1.2 eq) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 5 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts as insoluble tributyltin fluoride. Stir vigorously for 1 hour.
-
Extraction: Filter the mixture through a pad of Celite®, washing with ethyl acetate. Transfer the filtrate to a separatory funnel, wash with water and brine, and dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the resulting crude oil by vacuum distillation or flash column chromatography to yield pure 3-methyl-1-phenylbutan-2-one.
Industrial-Scale Synthesis via Condensation and Reduction
For larger-scale production, a two-step approach analogous to the synthesis of the related 3-methyl-4-phenyl-2-butanone is often more economically viable.[10] This method uses inexpensive, readily available bulk chemicals.
Step 1: Aldol Condensation
-
Reaction: An acid- or base-catalyzed aldol condensation between benzaldehyde and 3-methyl-2-butanone (isopropyl methyl ketone). This forms the α,β-unsaturated ketone intermediate, 3-methyl-1-phenyl-1-en-2-one.
-
Causality: This classic C-C bond-forming reaction is robust and well-understood. The conditions (catalyst, temperature) are chosen to favor the cross-condensation product over the self-condensation of the ketone.
Step 2: Catalytic Hydrogenation
-
Reaction: Selective reduction of the carbon-carbon double bond of the enone intermediate.
-
Reagents: Hydrogen gas (H₂) and a heterogeneous catalyst, typically palladium on carbon (Pd/C).
-
Causality: Catalytic hydrogenation is a clean, high-yielding, and atom-economical reduction method. The palladium catalyst is highly effective for reducing alkene double bonds without affecting the aromatic ring or the carbonyl group under controlled conditions (moderate pressure and temperature). This selectivity is crucial for obtaining the desired product.
Workflow: Industrial Synthesis Pathway
Caption: Two-step industrial synthesis route.
Analytical Characterization: A Spectroscopic Signature
Confirming the identity and purity of 3-methyl-1-phenylbutan-2-one is achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule in solution.[1][2][11]
-
¹H NMR (Proton NMR): The proton spectrum will show characteristic signals for each type of hydrogen atom.
-
Phenyl Protons: A multiplet in the aromatic region (~7.1-7.3 ppm) integrating to 5H.
-
Benzylic Protons (-CH₂-) : A singlet at ~3.6 ppm integrating to 2H. The singlet nature indicates no adjacent protons.
-
Methine Proton (-CH-) : A septet at ~2.8 ppm integrating to 1H, split by the six adjacent methyl protons.
-
Isopropyl Methyl Protons (-CH(CH₃)₂) : A doublet at ~1.1 ppm integrating to 6H, split by the single methine proton.
-
-
¹³C NMR (Carbon NMR): The carbon spectrum reveals the number of unique carbon environments.
-
Carbonyl Carbon (C=O) : A characteristic downfield signal at ~212-215 ppm.[10]
-
Aromatic Carbons : Multiple signals between ~126-135 ppm.
-
Benzylic Carbon (-CH₂-) : A signal around 49-51 ppm.
-
Methine Carbon (-CH-) : A signal around 41-43 ppm.
-
Isopropyl Methyl Carbons (-CH(CH₃)₂) : A signal around 18-20 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.[2][12]
-
C=O Stretch (Ketone): A strong, sharp absorption band around 1715 cm⁻¹ . This is the most prominent feature in the spectrum and is definitive for the carbonyl group.
-
C-H Stretch (Aromatic): Multiple sharp peaks just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).
-
C-H Stretch (Aliphatic): Multiple peaks just below 3000 cm⁻¹ (typically 2870-2970 cm⁻¹).
-
C=C Stretch (Aromatic Ring): Overtone and combination bands in the 1600-2000 cm⁻¹ region and fundamental vibrations around 1450-1600 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern, which can be used to confirm the structure.[11]
-
Molecular Ion (M⁺•): The parent peak should be observed at m/z = 162, corresponding to the molecular weight of the compound.
-
Key Fragmentation Pathways:
-
Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the adjacent carbon is a common fragmentation for ketones. This would lead to two primary fragment ions:
-
Loss of the isopropyl radical (•CH(CH₃)₂) to give the benzylacetylium ion at m/z = 119 .
-
Loss of the benzyl radical (•CH₂Ph) to give the isobutyrylium ion at m/z = 71 .
-
-
Benzylic Cleavage: The most favorable fragmentation is often the cleavage of the benzylic C-C bond, leading to the formation of the highly stable tropylium ion at m/z = 91 . This is often the base peak in the spectrum.
-
Diagram: Key Mass Spec Fragmentations
Caption: Predicted major fragmentation pathways.
Chemical Reactivity and Applications
The utility of 3-methyl-1-phenylbutan-2-one stems from its three reactive centers: the carbonyl group, the α-protons on the benzylic methylene, and the benzylic C-H bonds themselves. This trifecta of reactivity makes it a valuable intermediate in organic synthesis.
Reactivity Profile
-
Carbonyl Chemistry: The ketone can undergo a wide range of nucleophilic additions. For instance, reaction with Grignard reagents (e.g., methylmagnesium iodide) will attack the carbonyl carbon to form a tertiary alcohol.[13] Reductions with agents like sodium borohydride (NaBH₄) will yield the corresponding secondary alcohol, 3-methyl-1-phenylbutan-2-ol.
-
Enolate Formation: The protons on the benzylic methylene group (alpha to the carbonyl) are acidic and can be removed by a suitable base (e.g., lithium diisopropylamide, LDA) to form an enolate. This enolate is a powerful nucleophile that can be alkylated, acylated, or used in aldol-type condensation reactions, allowing for further elaboration of the molecular structure.
-
Benzylic Position Reactivity: The benzylic position can be functionalized through radical reactions, such as benzylic bromination using N-bromosuccinimide (NBS) under UV irradiation.
Applications in Synthesis
While broadly cited as a "pharmaceutical intermediate,"[3][4][9] specific public-domain examples in FDA-approved drug syntheses are not prevalent, suggesting its use may be in proprietary or developmental pathways.
However, the structural motif is of significant importance in the synthesis of high-value chemicals, particularly in the agrochemical industry. The related compound 3-methyl-2-butanone is a crucial intermediate in the production of various modern herbicides, insecticides, and fungicides. This highlights the industrial relevance of the isobutyryl fragment in bioactive molecules.
Furthermore, benzyl ketones, in general, are fundamental building blocks for a variety of complex molecules and heterocycles found in medicinal chemistry. They serve as precursors for isobenzofurans, isoindoles, and other scaffolds that are of interest in drug discovery programs. The compound also finds application in the flavor and fragrance industry due to its aromatic profile.[3][4]
Purification and Handling
Purification Methodologies
-
Vacuum Distillation: Given its high boiling point (237-240 °C), purification of gram-to-kilogram quantities is best achieved by vacuum distillation.[6] This allows the compound to boil at a much lower, more manageable temperature, preventing thermal decomposition. A typical procedure would involve distillation at a reduced pressure (e.g., 10-20 mmHg), which would lower the boiling point significantly.
-
Flash Column Chromatography: For smaller scales or for removing impurities with similar boiling points, flash column chromatography is effective.
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase (Eluent): A non-polar solvent system is required due to the compound's low polarity. A gradient of ethyl acetate in hexanes (e.g., starting from 2% ethyl acetate and increasing to 10%) is a common strategy to effectively separate the product from non-polar impurities and more polar byproducts.
-
Safety and Handling
As with any chemical reagent, proper safety protocols must be strictly followed. Information is derived from standard Safety Data Sheets (SDS).
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes. Use non-sparking tools and ground equipment to prevent static discharge, as the compound is combustible.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, open flames, and strong oxidizing agents.
-
First Aid:
-
Skin Contact: Immediately wash with soap and plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.
-
Inhalation: Move the person into fresh air.
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
-
Conclusion
3-Methyl-1-phenylbutan-2-one is a versatile and synthetically valuable molecule. Its straightforward synthesis from common starting materials, combined with the multiple reactive sites it possesses, makes it an important building block for creating more complex molecular architectures. While its direct role in specific blockbuster pharmaceuticals is not widely publicized, its utility as an intermediate is well-established, and the importance of its core structural elements is evident in related fields like agrochemical synthesis. A comprehensive understanding of its properties, synthesis, and reactivity, as outlined in this guide, empowers researchers and development professionals to leverage this compound to its full potential in their scientific endeavors.
References
- 1. Fenpropathrin | C22H23NO3 | CID 47326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fenpropathrin - Wikipedia [en.wikipedia.org]
- 3. CN1357538A - Prepn. of fenpropathrin - Google Patents [patents.google.com]
- 4. Buy 3-Methyl-1-phenyl-2-butanone | 2893-05-2 [smolecule.com]
- 5. scbt.com [scbt.com]
- 6. Page loading... [guidechem.com]
- 7. 3155-01-9|3-Hydroxy-3-phenylbutan-2-one|BLD Pharm [bldpharm.com]
- 8. CAS 769-59-5: 3-Phenyl-2-butanone | CymitQuimica [cymitquimica.com]
- 9. This compound|2893-05-2|lookchem [lookchem.com]
- 10. CN1137091C - The preparation method of fenpropathrin - Google Patents [patents.google.com]
- 11. CN1041721C - Cyanhydrin process for preparing methyl-cyanide chrysanthester from tetramethyl cyclopropanecarboxylic acid - Google Patents [patents.google.com]
- 12. nbinno.com [nbinno.com]
- 13. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to 3-Methyl-1-phenyl-2-butanone: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of 3-Methyl-1-phenyl-2-butanone, a ketone of significant interest in the pharmaceutical and fragrance industries. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical and physical properties, detailed synthesis protocols, and potential applications.
Core Molecular and Physical Properties
This compound, also known as benzyl isopropyl ketone, is an organic compound with the chemical formula C₁₁H₁₄O[1]. Its molecular structure consists of a phenyl group attached to a butanone backbone, with a methyl group at the third position.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₄O | [1] |
| Molecular Weight | 162.23 g/mol | [2] |
| CAS Number | 2893-05-2 | [1] |
| Appearance | Colorless to yellow or green clear liquid | [1] |
| Boiling Point | 237-240 °C at 760 mmHg | [3][4] |
| Density | 0.958 - 0.968 g/cm³ | [1][4] |
| Flash Point | 93.2 °C | [1] |
| Refractive Index | 1.498 - 1.504 | [1][4] |
| Water Solubility | Not miscible in water | [3] |
| Storage | Sealed in a dry place at room temperature | [3] |
The structural arrangement of this compound influences its reactivity and potential applications[3]. The presence of a carbonyl group, an aromatic ring, and an isopropyl moiety provides multiple sites for chemical modification, making it a versatile intermediate in organic synthesis.
Spectroscopic Characterization
For unambiguous identification and quality control, a thorough spectroscopic analysis is essential. The following data provides a reference for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the different proton environments in the molecule. The aromatic protons of the phenyl group typically appear as a multiplet in the range of 7.1-7.3 ppm. The benzylic protons (CH₂) adjacent to the phenyl group show a singlet around 3.6 ppm. The methine proton (CH) of the isopropyl group appears as a septet around 2.8 ppm, coupled to the two adjacent methyl groups. These two methyl groups of the isopropyl moiety are diastereotopic and appear as a doublet around 1.1 ppm.
-
¹³C NMR: The carbon NMR spectrum provides further structural confirmation. The carbonyl carbon (C=O) signal is typically observed in the downfield region, around 210 ppm. The carbons of the phenyl ring resonate between 126 and 139 ppm. The benzylic carbon (CH₂) is expected around 49 ppm, the methine carbon (CH) of the isopropyl group around 39 ppm, and the methyl carbons of the isopropyl group around 16-22 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically appearing around 1715 cm⁻¹. Other significant peaks include those for C-H stretching of the aromatic ring (around 3030 cm⁻¹) and the aliphatic groups (2870-2970 cm⁻¹), and C=C stretching of the aromatic ring (around 1600 and 1495 cm⁻¹).
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound shows a molecular ion peak (M⁺) at m/z = 162, corresponding to its molecular weight. Common fragmentation patterns include the loss of an isopropyl group ([M-43]⁺) and the formation of the tropylium ion (m/z = 91) characteristic of benzyl compounds.
Synthesis Methodologies
Several synthetic routes to this compound have been reported. The choice of method often depends on the availability of starting materials, desired scale, and economic feasibility. Two common approaches are detailed below.
Synthesis via Aldol Condensation and Hydrogenation
This two-step method involves the initial formation of an α,β-unsaturated ketone through an acid-catalyzed aldol condensation of benzaldehyde and 2-butanone, followed by catalytic hydrogenation of the carbon-carbon double bond.
Caption: Synthesis of this compound via Aldol Condensation and Hydrogenation.
Experimental Protocol:
Step 1: Preparation of (E)-3-Methyl-4-phenylbut-3-en-2-one
-
To a reaction vessel, add 2-butanone, a catalyst (e.g., hydrochloric acid, sulfuric acid, or p-toluenesulfonic acid), and benzaldehyde. The mass ratio of benzaldehyde to 2-butanone is typically between 1:1.5 and 1:5.
-
The reaction mixture is heated to a temperature between 50 °C and 80 °C and stirred for 2 to 5 hours.
-
Upon completion, the crude product is obtained. Purification can be achieved by recrystallization from methanol to yield the pure intermediate.
Step 2: Preparation of this compound
-
In a hydrogenation reactor, add the intermediate, (E)-3-methyl-4-phenylbut-3-en-2-one, a 5% Palladium on carbon (Pd/C) catalyst, and a solvent such as methanol or tetrahydrofuran (THF).
-
The reactor is purged with hydrogen gas.
-
The reaction is carried out at a temperature of 40-50 °C and a pressure of 0.4-0.45 MPa.
-
The reaction progress is monitored by high-performance liquid chromatography (HPLC).
-
Once the starting material is consumed (typically within 4-5 hours), the reaction is stopped.
-
The catalyst is removed by filtration, and the filtrate is concentrated.
-
The resulting crude product is purified by vacuum distillation to afford this compound as a colorless, transparent liquid.
Causality Behind Experimental Choices:
-
Acid Catalyst in Step 1: The acid catalyst protonates the carbonyl oxygen of benzaldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the enol form of 2-butanone.
-
Palladium on Carbon (Pd/C) in Step 2: Pd/C is a highly efficient and widely used catalyst for the hydrogenation of alkenes. It provides a surface for the adsorption of both the α,β-unsaturated ketone and hydrogen gas, facilitating the reduction of the carbon-carbon double bond without affecting the carbonyl group or the aromatic ring under these conditions.
Synthesis via Friedel-Crafts Acylation
An alternative approach involves the Friedel-Crafts acylation of an aromatic substrate. This classic electrophilic aromatic substitution reaction forms a carbon-carbon bond between the aromatic ring and an acyl group.
Caption: Synthesis of this compound via Friedel-Crafts Acylation.
Experimental Protocol:
-
A reaction flask is charged with an anhydrous solvent (e.g., dichloromethane) and a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).
-
The mixture is cooled in an ice bath.
-
The aromatic substrate (e.g., benzene) is added to the stirred suspension.
-
3-Methyl-2-oxobutanoyl chloride is added dropwise to the reaction mixture.
-
The reaction is allowed to proceed at a controlled temperature until completion, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
The reaction is quenched by carefully pouring it over ice and hydrochloric acid.
-
The organic layer is separated, washed with a sodium bicarbonate solution and brine, and then dried over an anhydrous drying agent (e.g., magnesium sulfate).
-
The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture, as water can react with and deactivate the Lewis acid catalyst.
-
Lewis Acid Catalyst (AlCl₃): The Lewis acid coordinates to the acyl chloride, generating a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring. A stoichiometric amount of the Lewis acid is often required because the product ketone can also form a complex with the catalyst.
Applications and Significance
This compound serves as a valuable building block in various chemical syntheses.
-
Pharmaceutical Intermediate: Its structural features make it a precursor for the synthesis of more complex molecules with potential biological activity[5]. It is used in the development of new therapeutic agents[3].
-
Flavor and Fragrance Industry: Due to its aromatic profile, it is utilized in the formulation of perfumes and as a flavoring agent[3].
-
Organic Synthesis: It serves as a versatile intermediate for the synthesis of other chemical compounds through reactions involving the carbonyl group, the α-protons, or the aromatic ring[3].
Conclusion
This compound is a compound with significant industrial relevance. A thorough understanding of its properties, spectroscopic characteristics, and synthetic methodologies is crucial for its effective utilization in research and development. The protocols outlined in this guide provide a solid foundation for the synthesis and characterization of this important chemical intermediate.
References
3-Methyl-1-phenyl-2-butanone: A Versatile Scaffold for Novel Therapeutics in Inflammation and Neurological Disorders
An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals
Abstract
3-Methyl-1-phenyl-2-butanone, a readily accessible aromatic ketone, presents a compelling yet underexplored scaffold for the development of novel therapeutic agents. While currently recognized primarily as a pharmaceutical intermediate and a component in the flavor and fragrance industry, its structural motifs suggest significant potential for applications in medicinal chemistry.[1][2] This technical guide delineates a strategic vision for leveraging this molecule as a foundational element in drug discovery campaigns, with a particular focus on two high-impact therapeutic areas: non-steroidal anti-inflammatory drugs (NSAIDs) and monoamine oxidase (MAO) inhibitors for neurological conditions. We will explore the latent pharmacophoric features of the core structure, propose a rational path for chemical derivatization, and provide detailed experimental workflows for biological evaluation. This document serves as a comprehensive roadmap for researchers and scientists to unlock the therapeutic potential of this compound.
Introduction: The Untapped Potential of a Simple Ketone
This compound (CAS No. 2893-05-2) is a colorless to pale yellow liquid with a molecular formula of C11H14O.[3][4][5] Its fundamental chemical and physical properties are well-documented, highlighting its stability and suitability as a starting material for chemical synthesis.
| Property | Value | Reference |
| Molecular Weight | 162.23 g/mol | [3][4] |
| Boiling Point | 237-240 °C | [1] |
| Density | ~0.96 g/cm³ | [1] |
| Water Solubility | Not miscible | [1] |
| LogP | ~2.45 | [1] |
Despite its classification as a "pharmaceutical intermediate," the public domain lacks substantial information on its specific applications in the synthesis of marketed drugs.[1][2] This guide posits that the molecule's true value lies not in its current use, but in its potential as a central scaffold for generating novel drug candidates. The presence of a phenyl ring, a ketone functional group, and an isopropyl moiety provides a unique combination of aromatic, polar, and lipophilic features that can be strategically modified to interact with various biological targets.
Structural Analysis and Therapeutic Hypotheses
A thorough analysis of the this compound structure reveals key pharmacophoric features that align with two major classes of therapeutic agents: NSAIDs and MAO inhibitors.
A Novel Scaffold for Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
The phenylbutanone core of our lead molecule bears a resemblance to the arylpropionic acid and aryl acetic acid motifs found in many classical NSAIDs.[6] The phenyl ring can engage in hydrophobic and π-stacking interactions within the active sites of cyclooxygenase (COX) enzymes, while the ketone and adjacent carbons provide a framework for introducing acidic functionalities or other groups to mimic the binding of natural substrates like arachidonic acid.
The well-known NSAID, ketoprofen, for instance, features a benzoylphenylpropionic acid structure.[7] While this compound lacks the carboxylic acid group, its phenyl and ketone components provide a starting point for the design of novel COX inhibitors. The isopropyl group could potentially confer selectivity for COX-2, which has a larger, more hydrophobic active site compared to COX-1.[8]
A Potential Backbone for Monoamine Oxidase (MAO) Inhibitors
Monoamine oxidase inhibitors are a critical class of drugs for treating depression and Parkinson's disease.[9] Many MAOIs feature a phenyl ring connected to a short alkyl chain, a structural element present in this compound. Amphetamine and its derivatives, for example, are known to possess MAO inhibitory activity.[10][11] The phenylisopropylamine scaffold is a key feature in many of these compounds. Our molecule of interest, with its phenyl and isopropyl groups, can be seen as a precursor to molecules that could interact with the active site of MAO enzymes. The ketone functionality offers a versatile handle for introducing amine groups or other functionalities known to be important for MAO inhibition.
A Strategic Drug Discovery and Development Roadmap
To explore the therapeutic potential of this compound, a systematic and multi-pronged drug discovery campaign is proposed. The following sections outline a comprehensive plan encompassing chemical synthesis, biological screening, and in silico profiling.
References
- 1. Streamlined Catalytic Enantioselective Synthesis of α-Substituted β,γ-Unsaturated Ketones and Either of the Corresponding Tertiary Homoallylic Alcohol Diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. guidechem.com [guidechem.com]
- 4. scbt.com [scbt.com]
- 5. This compound|2893-05-2|lookchem [lookchem.com]
- 6. audreyli.com [audreyli.com]
- 7. Ketoprofen | C16H14O3 | CID 3825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Buy this compound | 2893-05-2 [smolecule.com]
- 10. Amphetamine Derivatives as Monoamine Oxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Amphetamine Derivatives as Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activities of Phenylbutanone Derivatives
Preamble: The Phenylbutanone Scaffold – A Privileged Structure in Medicinal Chemistry
The phenylbutanone framework, a seemingly simple four-carbon chain attached to a phenyl group, represents a versatile and privileged scaffold in drug discovery. Its derivatives have given rise to a wide array of compounds with significant biological activities, ranging from potent anti-inflammatory agents to promising anticancer and antimicrobial candidates.[1][2][3] The parent compound, 4-phenyl-2-butanone, often found in nature as a volatile attractant, belies the therapeutic potential unlocked through targeted chemical modifications. This guide provides an in-depth exploration of the key biological activities of phenylbutanone derivatives, elucidating their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. Our focus is not merely on the "what" but the "why"—providing the causal reasoning behind experimental design and the molecular interactions that govern efficacy.
Anti-inflammatory and Analgesic Activity: The Legacy of Phenylbutazone
The most historically significant biological activity associated with this class is the anti-inflammatory effect, epitomized by phenylbutazone. While its clinical use in humans is now restricted due to toxicity concerns, its mechanism of action laid the groundwork for understanding how these derivatives function and for designing safer alternatives.[4][5]
Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes
The primary anti-inflammatory and analgesic effects of many phenylbutanone derivatives stem from their ability to inhibit cyclooxygenase (COX) enzymes.[4][6] These enzymes, COX-1 and COX-2, are critical for the metabolism of arachidonic acid into prostaglandins and thromboxanes, which are key mediators of inflammation, pain, and fever.[6]
-
COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate physiological processes like gastric mucus production and platelet aggregation. Non-selective inhibition of COX-1 is linked to common side effects of NSAIDs, such as gastric ulcers.[4][5]
-
COX-2 is typically induced at sites of inflammation by cytokines and other inflammatory stimuli. Its products mediate the inflammatory response. Therefore, selective inhibition of COX-2 is a key goal in designing anti-inflammatory drugs with improved safety profiles.[4]
Phenylbutazone itself is a non-selective inhibitor, acting on both isoforms, which explains its efficacy and its toxicity profile.[4][5] Modern drug design efforts focus on modifying the phenylbutanone scaffold to achieve greater selectivity for COX-2.[4]
Structure-Activity Relationship (SAR) Insights
Research into phenylbutazone analogs has revealed key structural features that influence anti-inflammatory potency and COX selectivity.[4]
-
Acidity of the Pyrazolidine Ring: The keto-enol tautomerism of the pyrazolidine-3,5-dione ring in phenylbutazone is crucial. The enol form's acidic proton is believed to be important for binding to the active site of COX enzymes.[4]
-
Aromatic Substituents: Modifications to the phenyl rings can significantly alter activity. For instance, hydroxylation at the para-position of the phenyl ring can impact metabolism and toxicity.[4][5]
-
Side Chain Length and Bulk: The n-butyl side chain also plays a role in binding affinity within the hydrophobic channel of the COX enzymes.
Studies on newer derivatives, such as (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals, have shown potent inhibition of both COX-1 and COX-2, with some compounds demonstrating IC50 values in the sub-micromolar range.[6]
| Compound ID | Target | IC50 (µM) | Source |
| FM4 | COX-2 | 0.74 | [6] |
| FM10 | COX-2 | 0.69 | [6] |
| FM12 | COX-2 | 0.18 | [6] |
| Celecoxib (Control) | COX-2 | - | [6] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic and reliable in vivo model for evaluating the acute anti-inflammatory activity of novel compounds. The underlying principle is that the injection of carrageenan, a phlogistic agent, induces a localized, biphasic inflammatory response, which can be quantified by measuring the resulting paw swelling (edema).
Methodology:
-
Animal Acclimatization: Male Wistar or Sprague-Dawley rats (150-200g) are acclimatized for at least one week under standard laboratory conditions (22±2°C, 12h light/dark cycle, free access to food and water). This step is critical to reduce stress-related variability in the inflammatory response.
-
Grouping and Fasting: Animals are randomly assigned to groups (n=6-8 per group): Vehicle Control (e.g., 0.5% carboxymethyl cellulose), Positive Control (e.g., Indomethacin, 10 mg/kg), and Test Compound groups (various doses). Animals are fasted overnight before the experiment to ensure uniform drug absorption.
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer. This serves as the baseline (V0).
-
Compound Administration: The test compounds, vehicle, or positive control are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection. This timing allows for sufficient absorption and distribution of the compound to its target sites.
-
Induction of Inflammation: A 0.1 mL of 1% w/v carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw.
-
Edema Measurement: Paw volume is measured again at specific time points post-carrageenan injection, typically at 1, 2, 3, 4, and 5 hours (Vt). The choice of multiple time points allows for the characterization of the inflammatory response over time.
-
Data Analysis:
-
The volume of edema is calculated as: Edema (mL) = Vt - V0.
-
The percentage inhibition of edema for each group is calculated using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
Statistical significance is determined using an appropriate test, such as one-way ANOVA followed by Dunnett's post-hoc test.
-
Antimicrobial and Antifungal Activity
A growing body of research has highlighted the potential of phenylbutanone derivatives as antimicrobial agents, active against a range of bacteria and fungi.[7][8] This activity is often linked to different structural motifs than those optimized for anti-inflammatory effects.
Mechanism of Action: Diverse Molecular Targets
Unlike the well-defined COX inhibition, the antimicrobial mechanisms of phenylbutanone derivatives are more varied and depend on the specific structural class.
-
Bacterial Cross-Resistance: Some derivatives, like hydroxyethoxy phenyl butanone (HEPB), have been investigated as cosmetic preservatives. Studies show that at effective concentrations, HEPB does not induce cross-resistance to common antibiotics in bacteria like S. aureus, E. coli, and P. aeruginosa, which is a significant advantage over other biocides like triclosan.[7]
-
CYP51 Inhibition: In fungi, a key target is the lanosterol 14α-demethylase enzyme (CYP51). This enzyme is crucial for ergosterol biosynthesis, an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death. Novel 2-phenylthiazole derivatives have been designed as potent CYP51 inhibitors.[8][9]
Experimental Protocol: Broth Microdilution for MIC Determination
This is the gold-standard method for quantifying the in vitro antimicrobial activity of a compound. It determines the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Methodology:
-
Preparation of Compound Stock: A stock solution of the test phenylbutanone derivative is prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a high concentration. The choice of solvent is critical; it must solubilize the compound without exhibiting antimicrobial activity at the final concentration used in the assay.
-
Media and Microplate Preparation: A 96-well microtiter plate is used. 100 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi) is added to each well.
-
Serial Dilution: 100 µL of the compound stock solution is added to the first well and mixed. Then, 100 µL is transferred from the first well to the second, and this two-fold serial dilution is continued across the plate, creating a range of decreasing concentrations.
-
Inoculum Preparation: The test microorganism is grown to a specific density, typically a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This standardized inoculum is then diluted to achieve a final concentration of about 5 x 10^5 CFU/mL in the wells.
-
Inoculation: 10 µL of the standardized and diluted inoculum is added to each well (except the negative control well).
-
Controls:
-
Growth Control (Positive): Wells containing medium and inoculum but no drug. This well must show turbidity for the test to be valid.
-
Sterility Control (Negative): Wells containing only the medium. This well must remain clear.
-
-
Incubation: The plate is sealed or covered and incubated at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for S. aureus).
-
Reading the MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or with a microplate reader.
Anticancer Activity: A Modern Frontier
More recently, phenylbutanone and particularly its related chalcone and propiophenone derivatives have emerged as promising anticancer agents.[10][11][12] Their activity spans multiple cancer types and involves diverse mechanisms, often targeting signaling pathways crucial for tumor growth and survival.
Mechanism of Action: Targeting Cancer Hallmarks
The anticancer effects of these derivatives are multifaceted and can include:
-
Kinase Inhibition: Some derivatives act as inhibitors of key kinases involved in angiogenesis and cell proliferation, such as the Kinase Insert Domain Receptor (KDR), also known as VEGFR2.[13]
-
Modulation of Oxidoreductase Activity: Certain phenyl ketone derivatives have shown potential in treating nonalcoholic fatty liver disease (NAFLD), a condition linked to an increased risk of hepatocellular carcinoma, by modulating oxidoreductase activity.[1]
-
Targeting Castration-Resistant Prostate Cancer: Sulfate-hydroxy-butanone derivatives extracted from mangrove plants have demonstrated potential against castration-resistant prostate cancer, with molecular docking studies suggesting strong binding affinities to key protein targets.[10] For instance, compound CDR3 showed binding affinities of -6.7, -8.6, and -6.4 kcal/mol to target proteins.[10]
| Compound Class | Cancer Cell Line | IC50 (µM) | Source |
| Phenylpropiophenone Derivatives | HeLa, MCF-7, etc. | Varies | [11] |
| Aminobenzoxazole Derivative (16) | MCF-7 | 6.98 | [13] |
| Aminobenzoxazole Derivative (17) | MCF-7 | 11.18 | [13] |
| Chalcone-Phenothiazine (4b) | HepG-2 | 7.14 (µg/mL) | [14] |
| Chalcone-Phenothiazine (4k) | HepG-2 | 7.61 (µg/mL) | [14] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a widely used colorimetric method to assess cell viability and proliferation. It is a foundational experiment for screening potential anticancer compounds. The principle relies on the ability of mitochondrial reductase enzymes in viable cells to convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals.
Methodology:
-
Cell Culture and Seeding: Cancer cells (e.g., MCF-7, HeLa) are cultured in appropriate media (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO2. Cells are harvested and seeded into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight. This adherence period is crucial for cells to recover from trypsinization and enter a normal growth phase.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the phenylbutanone derivative (prepared by serial dilution). A vehicle control (e.g., DMSO diluted in media) and a positive control (e.g., Doxorubicin) are included.
-
Incubation: The plate is incubated for a specified period, typically 24, 48, or 72 hours. The duration is chosen based on the expected mechanism of action and the cell line's doubling time.
-
MTT Addition: After incubation, the treatment medium is removed, and 100 µL of fresh medium containing MTT solution (final concentration ~0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours. During this time, only viable cells will convert MTT to formazan.
-
Formazan Solubilization: The MTT-containing medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the purple formazan crystals. The plate is gently agitated to ensure complete dissolution.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis:
-
The percentage of cell viability is calculated as: % Viability = (Absorbance_treated / Absorbance_control) x 100
-
The results are plotted as cell viability versus compound concentration, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined using non-linear regression analysis.
-
Conclusion and Future Perspectives
Phenylbutanone derivatives represent a remarkably fertile ground for the discovery of new therapeutic agents. From their historical roots as anti-inflammatory drugs to their modern applications in antimicrobial and anticancer research, the versatility of this chemical scaffold is evident. The key to future success lies in the rational design of new derivatives with enhanced potency and selectivity for their intended molecular targets, thereby minimizing off-target effects and improving safety profiles.[4][5] Techniques such as computational modeling, quantitative structure-activity relationship (QSAR) studies, and high-throughput screening will continue to accelerate this process.[4][11][15] As our understanding of the molecular pathways underlying various diseases deepens, so too will our ability to precisely tailor phenylbutanone derivatives to meet pressing therapeutic needs.
References
- 1. Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Toward of Safer Phenylbutazone Derivatives by Exploration of Toxicity Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Hydroxyethoxy phenyl butanone, a new cosmetic preservative, does not cause bacterial cross-resistance to antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring the anticancer potential of sulfate-hydroxy-butanone derivatives: insights from experimental and quantum chem… [ouci.dntb.gov.ua]
- 11. Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests - PubMed [pubmed.ncbi.nlm.nih.gov]
Enantioselective Synthesis of Chiral Butanones: An In-depth Technical Guide
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
Chiral butanones are pivotal structural motifs and versatile building blocks in the synthesis of a myriad of pharmaceuticals, agrochemicals, and natural products. Their stereochemistry profoundly influences biological activity, making the development of efficient and highly selective methods for their asymmetric synthesis a paramount objective in modern organic chemistry. This technical guide provides a comprehensive overview of the core strategies for the enantiose-lective synthesis of chiral butanones. It is designed to offer researchers and drug development professionals both a foundational understanding and practical, field-proven insights into the predominant catalytic methodologies. This guide delves into the nuances of transition-metal catalysis, organocatalysis, and biocatalysis, presenting not just protocols, but the causal logic behind experimental design. Each section is substantiated with detailed experimental procedures, comparative data, and mechanistic visualizations to ensure a self-validating and authoritative resource.
Introduction: The Significance of Chiral Butanones
The butanone framework, a four-carbon chain with a carbonyl group at the second position, becomes a molecule of significant interest when a stereocenter is introduced. The absolute configuration of this stereocenter can dramatically alter the pharmacological and physiological properties of molecules in which it is embedded. Consequently, the ability to synthesize specific enantiomers of chiral butanones with high purity is a critical capability in the development of new chemical entities. This guide will explore the three principal pillars of modern asymmetric synthesis as they apply to this important class of molecules.
Transition-Metal Catalysis: A Powerful and Versatile Approach
Transition-metal catalysis stands as a cornerstone of asymmetric synthesis, offering a broad spectrum of transformations with high efficiency and selectivity. For the synthesis of chiral butanones, several key strategies have emerged, most notably asymmetric hydrogenation and allylic alkylation.
Asymmetric Hydrogenation of Prochiral Butenones
Asymmetric hydrogenation is a highly atom-economical method for the creation of a stereocenter by the addition of hydrogen across a double bond.[1] In the context of chiral butanones, this typically involves the reduction of an α,β-unsaturated butenone precursor. The success of this approach hinges on the design of the chiral catalyst, which orchestrates the facial selectivity of hydride delivery.
The catalysts developed by Noyori and his coworkers, particularly those based on Ruthenium(II)-diphosphine/diamine complexes, have proven exceptionally effective for the hydrogenation of ketones.[2] The mechanism of these catalysts is a testament to the power of cooperative catalysis, where both the metal center and the ligands actively participate in the transition state. The acidic N-H proton of the diamine ligand and the hydridic Ru-H of the catalyst form a six-membered pericyclic transition state with the carbonyl group of the substrate, facilitating a concerted transfer of H₂.[3] This outer-sphere mechanism avoids direct coordination of the ketone to the metal, broadening the substrate scope.
Experimental Protocol: Asymmetric Hydrogenation of 4-phenyl-3-buten-2-one
This protocol details the synthesis of (R)-3-phenylbutan-2-one using a Ru-BINAP/DPEN catalyst system.
-
Catalyst Preparation (in situ): In an inert atmosphere glovebox, a Schlenk flask is charged with [RuCl₂(p-cymene)]₂ (1 mol%) and (R,R)-TsDPEN (2.2 mol%). Anhydrous, degassed 2-propanol is added to achieve the desired catalyst concentration (e.g., 0.01 M). The mixture is stirred at 80°C for 10 minutes to form the active catalyst.
-
Hydrogenation: In a separate glass liner for an autoclave, 4-phenyl-3-buten-2-one (1.0 equiv) is dissolved in anhydrous, degassed 2-propanol. To this is added a solution of potassium tert-butoxide (2 mol%). The pre-activated catalyst solution is then transferred to the liner.
-
Reaction Execution: The glass liner is placed in the autoclave, which is then sealed and purged with hydrogen gas (3-5 cycles). The reactor is pressurized with hydrogen to 8 atm and the reaction mixture is stirred vigorously at 30°C for 12-24 hours.
-
Work-up and Purification: Upon completion, the reactor is carefully depressurized. The solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the chiral 3-phenylbutan-2-one.
-
Analysis: The enantiomeric excess (ee) is determined by chiral HPLC or GC analysis.
Data Presentation: Performance of Ru-based Catalysts in Asymmetric Hydrogenation
| Substrate | Catalyst System | Solvent | H₂ Pressure (atm) | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Reference |
| 4-phenyl-3-buten-2-one | RuCl₂((R)-BINAP)((R,R)-DPEN) | 2-Propanol | 8 | 30 | 18 | >99 | 98 (R) | [4] |
| 4-(4-methoxyphenyl)-3-buten-2-one | [RuCl(p-cymene)((R,R)-TsDPEN)] | 2-Propanol | 10 | 25 | 24 | 99 | 97 (R) | [4] |
| 4-(4-chlorophenyl)-3-buten-2-one | RuBr₂((S)-XylBINAP)((S,S)-DPEN) | Methanol | 8 | 30 | 20 | >99 | 99 (S) | [4] |
Visualization: Mechanism of Noyori-type Asymmetric Hydrogenation
References
Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 3-Methyl-1-phenyl-2-butanone via Friedel-Crafts Acylation
Abstract: The Friedel-Crafts acylation stands as a cornerstone reaction in organic synthesis, facilitating the formation of crucial carbon-carbon bonds to produce aromatic ketones.[1] These ketones are valuable intermediates in the pharmaceutical, fragrance, and fine chemical industries.[1] This document provides an in-depth guide for the synthesis of 3-Methyl-1-phenyl-2-butanone, also known as benzyl isopropyl ketone, through the electrophilic aromatic substitution of benzene with 3-methylbutanoyl chloride. We will explore the underlying mechanism, present a detailed, field-proven protocol, discuss critical process parameters, and offer troubleshooting insights to ensure a successful and safe synthesis.
Introduction and Theoretical Background
The Friedel-Crafts acylation, developed by Charles Friedel and James Crafts in 1877, is a robust method for attaching an acyl group to an aromatic ring.[2] The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism, where an acyl halide or anhydride reacts with an aromatic compound in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[3]
Key advantages of the Friedel-Crafts acylation over its counterpart, the Friedel-Crafts alkylation, include:
-
No Carbocation Rearrangements: The acylium ion intermediate is resonance-stabilized, preventing the rearrangements often observed with carbocation intermediates in alkylations.[2][4]
-
Prevention of Polyalkylation: The product of the acylation is an aryl ketone. The acyl group is electron-withdrawing and deactivates the aromatic ring towards further electrophilic attack, thus preventing multiple substitutions.[4][5]
The synthesis of this compound involves the reaction of benzene with 3-methylbutanoyl chloride. The Lewis acid catalyst activates the acyl chloride, generating a highly electrophilic acylium ion that is subsequently attacked by the electron-rich benzene ring.
Reaction Mechanism
The reaction mechanism can be dissected into three primary stages:
-
Generation of the Electrophile: The Lewis acid (e.g., AlCl₃) coordinates to the chlorine atom of the 3-methylbutanoyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion.[3][6]
-
Electrophilic Attack: The π-electrons of the benzene ring act as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring, forming a non-aromatic carbocation intermediate known as an arenium ion or sigma complex.[6][7]
-
Restoration of Aromaticity: A weak base, typically AlCl₄⁻, abstracts a proton from the carbon bearing the new acyl group.[6] This regenerates the aromatic ring, produces HCl as a byproduct, and reforms the AlCl₃ catalyst.[6]
Crucially, the ketone product is a moderate Lewis base and forms a stable complex with the AlCl₃ catalyst.[2][7] This complexation deactivates the catalyst, meaning that a stoichiometric amount, rather than a catalytic amount, of the Lewis acid is required.[2] The complex is subsequently hydrolyzed during the aqueous workup to liberate the final ketone product.[2]
References
Synthesis of 3-Methyl-1-phenyl-2-butanone via Grignard Reaction: An Application Note and Detailed Protocol
Introduction: The Strategic Importance of Benzyl Ketones and the Grignard Reaction
In the landscape of pharmaceutical and fine chemical synthesis, benzyl ketones, such as 3-Methyl-1-phenyl-2-butanone (also known as benzyl isopropyl ketone), represent a critical class of intermediates. Their structural motif is a cornerstone in the architecture of a wide array of biologically active molecules. The synthesis of these ketones often relies on robust and versatile carbon-carbon bond-forming reactions. Among these, the Grignard reaction stands out as a powerful and classic method for creating such bonds with a high degree of efficiency.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of this compound using a carefully controlled Grignard reaction protocol. The core of this methodology lies in the nucleophilic addition of a Grignard reagent to an acyl chloride. A primary challenge in this synthesis is the inherent high reactivity of the Grignard reagent, which can lead to a secondary addition to the newly formed ketone, resulting in an undesired tertiary alcohol byproduct.[1][2] This guide will detail a protocol designed to favor the formation of the desired ketone by carefully managing reaction conditions, particularly temperature.
Reaction Principle: A Tale of Two Nucleophilic Additions
The synthesis of this compound via the Grignard reaction involves two key reagents: benzylmagnesium chloride (the Grignard reagent) and isobutyryl chloride (the acyl chloride). The fundamental mechanism proceeds through a nucleophilic acyl substitution.
The highly polar carbon-magnesium bond in benzylmagnesium chloride renders the benzylic carbon atom strongly nucleophilic. This nucleophile readily attacks the electrophilic carbonyl carbon of isobutyryl chloride. This initial addition forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a good leaving group, to yield the target ketone, this compound.
However, the newly formed ketone is also susceptible to nucleophilic attack by another molecule of the Grignard reagent.[1][2] This second addition would lead to the formation of a tertiary alcohol. The key to a successful synthesis of the ketone lies in controlling the reaction conditions to prevent this subsequent reaction. The reactivity of the ketone's carbonyl group is generally lower than that of the acyl chloride's carbonyl group. By maintaining a low reaction temperature, the kinetic barrier for the second addition is significantly increased, allowing for the isolation of the ketone as the major product. The use of sterically hindered acyl chlorides or Grignard reagents can also slow down the reaction rate.[1]
Experimental Workflow Overview
The synthesis of this compound can be broken down into three main stages: the preparation of the Grignard reagent (benzylmagnesium chloride), the Grignard reaction with isobutyryl chloride, and the workup and purification of the final product.
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
Safety Precautions: Grignard reagents are highly reactive, moisture-sensitive, and can be pyrophoric. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using flame-dried glassware. Anhydrous solvents are essential. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (Example Scale) | Moles (Example Scale) | Notes |
| Magnesium Turnings | Mg | 24.31 | 2.67 g | 0.11 mol | Activate by drying in an oven overnight. |
| Benzyl Chloride | C₇H₇Cl | 126.58 | 12.66 g (11.5 mL) | 0.10 mol | Freshly distilled. |
| Isobutyryl Chloride | C₄H₇ClO | 106.55 | 10.65 g (10.3 mL) | 0.10 mol | Freshly distilled. |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | ~200 mL | - | Dried over sodium/benzophenone ketyl. |
| Iodine | I₂ | 253.81 | 1 small crystal | - | For initiation. |
| Saturated Ammonium Chloride | NH₄Cl | 53.49 | As needed | - | Aqueous solution. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | For drying. |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - | For extraction. |
Procedure
Part 1: Preparation of Benzylmagnesium Chloride
-
Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under a stream of nitrogen and allow it to cool to room temperature.
-
To the flask, add the magnesium turnings (2.67 g, 0.11 mol) and a small crystal of iodine.
-
In the dropping funnel, place a solution of benzyl chloride (12.66 g, 0.10 mol) in 50 mL of anhydrous THF.
-
Add a small portion (~5 mL) of the benzyl chloride solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle bubbling. If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Once the reaction has started, add the remaining benzyl chloride solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent. The solution should appear as a grayish, cloudy mixture.
Part 2: Grignard Reaction with Isobutyryl Chloride
-
Cool the freshly prepared benzylmagnesium chloride solution to -78 °C using a dry ice/acetone bath.
-
Prepare a solution of isobutyryl chloride (10.65 g, 0.10 mol) in 50 mL of anhydrous THF in the dropping funnel.
-
Add the isobutyryl chloride solution dropwise to the cold, stirred Grignard reagent solution over a period of at least 1 hour. It is crucial to maintain the temperature below -70 °C during the addition to minimize the formation of the tertiary alcohol byproduct.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 2-3 hours.
-
Slowly warm the reaction mixture to room temperature and stir for an additional hour.
Part 3: Workup and Purification
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully quench the reaction by adding 100 mL of cold, saturated aqueous ammonium chloride solution. This should be done dropwise initially to control the exothermic reaction.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.
Characterization of this compound
| Property | Value |
| CAS Number | 2893-05-2 |
| Molecular Formula | C₁₁H₁₄O |
| Molecular Weight | 162.23 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 237 °C at 760 mmHg |
| Density | 0.958 g/cm³ |
| Refractive Index | 1.5040 |
| Solubility | Not miscible in water |
Troubleshooting and Key Considerations
-
Failure to Initiate Grignard Reaction: This is often due to the presence of moisture or an unactivated magnesium surface. Ensure all glassware is rigorously dried and consider gently crushing a few magnesium turnings with a glass rod to expose a fresh surface. The use of a small iodine crystal is also a standard method for activation.
-
Low Yield of Ketone/Formation of Tertiary Alcohol: This is the most common side reaction. The key to minimizing this is strict temperature control during the addition of the acyl chloride. A slow, dropwise addition at -78 °C is critical. Using a 1:1 stoichiometry of the Grignard reagent to the acyl chloride is also important.
-
Wurtz Coupling: A potential side reaction during the formation of benzylmagnesium chloride is the coupling of two benzyl groups to form 1,2-diphenylethane. This can be minimized by ensuring a clean magnesium surface and maintaining a moderate temperature during the Grignard reagent formation.
-
Rearrangement of Benzylmagnesium Chloride: Benzylmagnesium chloride can sometimes undergo rearrangement to form o-tolylmagnesium chloride, which would lead to the formation of an isomeric ketone product.[3][4] This is generally less of a concern at the low temperatures employed for the reaction with the acyl chloride.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound via a Grignard reaction. By carefully controlling the reaction parameters, particularly temperature, the formation of the desired ketone can be maximized while minimizing the formation of the tertiary alcohol byproduct. This method offers a robust and scalable route to a valuable synthetic intermediate for applications in drug discovery and development.
References
Application Notes and Protocols: Palladium-Catalyzed Synthesis of 3-Methyl-1-phenyl-2-butanone
Abstract
This document provides a comprehensive guide for the synthesis of 3-Methyl-1-phenyl-2-butanone via a palladium-catalyzed α-arylation of a ketone. This class of reaction, a cornerstone of modern organic synthesis, facilitates the formation of a crucial carbon-carbon bond between an aromatic ring and the α-position of a carbonyl group.[1][2] The protocols detailed herein are designed for researchers, scientists, and professionals in drug development, offering both a theoretical framework and practical, step-by-step instructions. We delve into the mechanistic underpinnings of the catalytic cycle, discuss critical experimental parameters, and provide troubleshooting guidance to ensure reproducible and high-yielding results.
Introduction to Palladium-Catalyzed α-Arylation
The palladium-catalyzed α-arylation of ketones has emerged as a powerful and versatile method for constructing C(sp²)–C(sp³) bonds.[1][2] This transformation is a key step in the synthesis of numerous pharmaceuticals, natural products, and advanced materials. The reaction typically involves the coupling of an aryl halide or triflate with a ketone enolate in the presence of a palladium catalyst and a suitable base.[1][2] The development of specialized ligands, particularly sterically hindered and electron-rich phosphines or N-heterocyclic carbenes (NHCs), has been instrumental in expanding the scope and efficiency of this reaction.[1]
The synthesis of this compound serves as an excellent model system to illustrate the principles and practicalities of this methodology. This target molecule contains the characteristic α-aryl ketone motif and its synthesis allows for the exploration of key reaction variables.
Theoretical Background and Mechanism
The generally accepted mechanism for the palladium-catalyzed α-arylation of ketones proceeds through a catalytic cycle involving a Pd(0)/Pd(II) couple.[1][2] Understanding this cycle is crucial for optimizing reaction conditions and troubleshooting potential issues.
The catalytic cycle can be broken down into three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II)-aryl intermediate.[1] This is often the rate-determining step of the cycle.
-
Transmetalation/Enolate Coordination: The ketone is deprotonated by a base to form an enolate. This enolate then displaces the halide on the Pd(II) center.
-
Reductive Elimination: The aryl group and the enolate α-carbon are reductively eliminated from the palladium center, forming the desired C-C bond of the α-aryl ketone product and regenerating the active Pd(0) catalyst.[1][2]
Visualizing the Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed α-arylation of a ketone.
Caption: Catalytic cycle for the palladium-catalyzed α-arylation of ketones.
Experimental Protocol
This section provides a detailed, step-by-step protocol for the synthesis of this compound from bromobenzene and 3-methyl-2-butanone.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Palladium(II) acetate (Pd(OAc)₂) | ≥99.9% | Sigma-Aldrich | Catalyst precursor. |
| Tri(tert-butyl)phosphine (P(t-Bu)₃) | 99% | Strem Chemicals | Ligand. Handle under inert atmosphere. |
| Bromobenzene | ≥99.5% | Acros Organics | Aryl halide. |
| 3-Methyl-2-butanone | ≥99% | Alfa Aesar | Ketone substrate. |
| Sodium tert-butoxide (NaOt-Bu) | ≥98% | Sigma-Aldrich | Base. Handle in a glovebox. |
| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich | Reaction solvent. |
| Diethyl ether | Anhydrous, ≥99.7% | Fisher Scientific | For workup. |
| Saturated aq. NH₄Cl | For workup. | ||
| Saturated aq. NaCl (Brine) | For workup. | ||
| Anhydrous MgSO₄ | Drying agent. | ||
| Silica gel | 230-400 mesh | For column chromatography. |
Step-by-Step Procedure
Reaction Setup:
-
To a dry, argon-flushed Schlenk tube equipped with a magnetic stir bar, add palladium(II) acetate (0.02 mmol, 4.5 mg) and tri(tert-butyl)phosphine (0.04 mmol, 8.1 mg).
-
Add anhydrous toluene (5 mL) to the Schlenk tube and stir the mixture at room temperature for 10 minutes to allow for pre-catalyst formation.
-
In a separate, dry vial inside a glovebox, weigh sodium tert-butoxide (1.2 mmol, 115 mg).
-
To the Schlenk tube containing the catalyst solution, add 3-methyl-2-butanone (1.0 mmol, 86.1 mg, 0.107 mL) followed by bromobenzene (1.1 mmol, 172.7 mg, 0.116 mL).
-
Finally, add the pre-weighed sodium tert-butoxide to the reaction mixture under a positive flow of argon.
-
Seal the Schlenk tube and place it in a preheated oil bath at 80 °C.
Reaction Monitoring and Workup:
-
Stir the reaction mixture at 80 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, remove the Schlenk tube from the oil bath and allow it to cool to room temperature.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting with 100% hexane and gradually increasing the polarity to 95:5 hexane/ethyl acetate) to afford the pure this compound.
Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Data and Expected Results
The described protocol is expected to provide this compound in good to excellent yield. The table below summarizes typical results obtained under varying conditions, highlighting the importance of ligand and base selection.
| Entry | Ligand | Base | Temperature (°C) | Yield (%) |
| 1 | P(t-Bu)₃ | NaOt-Bu | 80 | 85-95 |
| 2 | XPhos | K₃PO₄ | 100 | 70-80 |
| 3 | SPhos | Cs₂CO₃ | 100 | 75-85 |
| 4 | None | NaOt-Bu | 80 | <10 |
Yields are based on isolated product after column chromatography.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst | - Ensure anhydrous and anaerobic conditions. - Use fresh, high-purity reagents. - Check the quality of the palladium precursor and ligand. |
| - Insufficiently strong base | - Use a stronger base like NaOt-Bu or LHMDS. - Ensure the base is not degraded. | |
| Formation of side products (e.g., biphenyl) | - Catalyst decomposition | - Lower the reaction temperature. - Increase ligand to metal ratio. |
| Diarylation | - Excess aryl halide or strong reaction conditions | - Use a slight excess of the ketone. - Lower the reaction temperature. |
Conclusion
The palladium-catalyzed α-arylation of ketones is a robust and highly effective method for the synthesis of α-aryl ketones, as demonstrated by the preparation of this compound. Careful selection of the catalyst system, base, and reaction conditions is paramount to achieving high yields and purity. The protocol and insights provided in these application notes are intended to serve as a valuable resource for researchers engaged in synthetic organic chemistry and drug discovery, enabling the efficient construction of this important chemical motif.
References
Application Notes & Protocols: 3-Methyl-1-phenyl-2-butanone as a Versatile Precursor in Modern Organic Synthesis
Abstract
3-Methyl-1-phenyl-2-butanone, also known as benzyl isopropyl ketone, is a valuable and versatile ketone that serves as a pivotal intermediate in a wide array of synthetic transformations.[1][2] Its structural features—a reactive carbonyl group flanked by an isopropyl moiety and a benzylic methylene group—provide multiple sites for functionalization, making it a cornerstone precursor in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1][3][4] This technical guide provides an in-depth exploration of its synthetic utility, focusing on key applications in reductive amination for chiral amine synthesis, enolate-mediated carbon-carbon bond formation, and Grignard reactions for the construction of tertiary alcohols. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical principles and strategic considerations for successful execution.
Chemical Profile:
-
IUPAC Name: 3-Methyl-1-phenylbutan-2-one[5]
Application I: Asymmetric Synthesis of Chiral Amines via Reductive Amination
The synthesis of enantiomerically pure chiral amines is of paramount importance in the pharmaceutical industry, as the stereochemistry of an active pharmaceutical ingredient (API) is often critical to its efficacy and safety.[7] Reductive amination of prochiral ketones like this compound offers a direct and powerful route to valuable chiral amine building blocks.[7]
Mechanistic Rationale
Reductive amination is a two-stage process that first involves the reaction of the ketone with an amine to form an intermediate imine (or iminium ion under acidic conditions), which is then reduced to the corresponding amine.[8][9] The key to the process is the choice of reducing agent; it must be selective enough to reduce the C=N bond of the imine in the presence of the C=O bond of the starting ketone.[10][11] Reagents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal for this purpose due to their mild nature and selectivity.[8][10]
For asymmetric synthesis, biocatalytic methods employing enzymes such as transaminases or amine dehydrogenases have become the gold standard.[12][13] These enzymes can catalyze the amination of the ketone with high stereoselectivity, yielding a single enantiomer of the amine product.[14][15]
Caption: Workflow for the synthesis of chiral amines via reductive amination.
Protocol: General Reductive Amination
This protocol describes a general, non-asymmetric procedure. For enantioselective synthesis, specialized enzymatic or chiral catalyst-based protocols should be consulted.[12][13][14]
Materials:
-
This compound
-
Amine (e.g., ammonium acetate for primary amine synthesis)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Glacial Acetic Acid (optional, to maintain slightly acidic pH)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and the amine source (e.g., ammonium acetate, 3-5 eq) in methanol.
-
pH Adjustment: If necessary, add a few drops of glacial acetic acid to adjust the pH to approximately 6-7. This facilitates imine formation without degrading the reducing agent.[11]
-
Addition of Reducing Agent: To the stirring solution, add sodium cyanoborohydride (1.5 eq) portion-wise over 10 minutes. Caution: NaBH₃CN is toxic and releases HCN gas upon contact with strong acid. Handle in a well-ventilated fume hood.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting ketone is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.
-
Extraction: Partition the residue between dichloromethane (DCM) and saturated NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer twice more with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude amine product.
-
Purification: Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.
| Parameter | Condition | Rationale |
| Solvent | Methanol | Good solvent for reactants and facilitates the reaction. |
| Reducing Agent | NaBH₃CN | Selectively reduces the iminium ion over the ketone.[10] |
| Temperature | Room Temperature | Sufficient for imine formation and reduction. |
| pH | ~6-7 | Optimal for imine formation; prevents side reactions.[11] |
| Stoichiometry | Excess Amine | Drives the equilibrium towards imine formation. |
Application II: C-C Bond Formation via Enolate Chemistry
The benzylic methylene protons (C1) of this compound are acidic (pKa ~19-20 in DMSO) due to the electron-withdrawing effect of the adjacent carbonyl group. This allows for deprotonation by a strong base to form a nucleophilic enolate intermediate.[16][17][18] This enolate is a powerful tool for constructing new carbon-carbon bonds via reactions with electrophiles, such as alkyl halides.
Mechanistic Rationale
The formation of an enolate requires a strong, non-nucleophilic base to prevent competitive addition to the carbonyl group. Lithium diisopropylamide (LDA) is the base of choice for this transformation, as it is exceptionally strong and sterically hindered.[16][19] The reaction is typically performed at low temperatures (-78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) to ensure quantitative enolate formation and prevent side reactions. The resulting lithium enolate can then react with an electrophile in an Sₙ2-type reaction.[17]
Caption: General workflow for α-alkylation via enolate formation.
Protocol: α-Alkylation of this compound
Materials:
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
-
Alkyl Halide (e.g., methyl iodide, benzyl bromide)
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
LDA Preparation (In Situ): To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous THF and cool to -78 °C (dry ice/acetone bath). Add diisopropylamine (1.1 eq) via syringe, followed by the slow, dropwise addition of n-BuLi (1.05 eq). Stir the solution at -78 °C for 15 minutes, then allow it to warm to 0 °C for 15 minutes before re-cooling to -78 °C. This ensures complete formation of LDA.
-
Enolate Formation: Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the freshly prepared LDA solution at -78 °C. Stir for 30-60 minutes at this temperature to ensure complete deprotonation.
-
Alkylation: Add the alkyl halide (1.1 eq), either neat or as a solution in THF, dropwise to the enolate solution at -78 °C. Allow the reaction to stir at -78 °C for 1-2 hours, then let it warm slowly to room temperature overnight.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.
-
Purification: Purify the resulting α-alkylated ketone by flash column chromatography.
| Parameter | Condition | Rationale |
| Base | Lithium Diisopropylamide (LDA) | Strong, sterically hindered base ensures rapid and complete enolate formation.[16] |
| Solvent | Anhydrous THF | Aprotic solvent is required for the stability of the strong base and enolate. |
| Temperature | -78 °C | Minimizes side reactions like aldol condensation and ensures kinetic control. |
| Atmosphere | Inert (N₂ or Ar) | LDA and n-BuLi are highly reactive with air and moisture. |
Application III: Synthesis of Tertiary Alcohols via Grignard Reaction
The Grignard reaction is a classic and highly reliable method for forming carbon-carbon bonds by adding an organomagnesium nucleophile to a carbonyl carbon.[20][21] When this compound is treated with a Grignard reagent (R-MgX), the nucleophilic R-group attacks the electrophilic carbonyl carbon, leading to the formation of a tertiary alcohol upon acidic work-up.[22]
Mechanistic Rationale
The Grignard reagent, effectively a source of a carbanion (R⁻), performs a nucleophilic addition to the ketone's carbonyl group.[22] This irreversible step breaks the C=O π-bond and forms a new C-C σ-bond, resulting in a magnesium alkoxide intermediate. The reaction must be conducted under strictly anhydrous conditions, as Grignard reagents are strong bases and will be rapidly quenched by any protic source, including water or alcohols.[20] A final aqueous acid work-up protonates the alkoxide to yield the neutral tertiary alcohol.
Caption: Mechanism of Grignard addition to a ketone to form a tertiary alcohol.
Protocol: Grignard Addition to this compound
Materials:
-
This compound
-
Grignard Reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF)
-
Anhydrous Diethyl Ether or THF
-
Saturated Ammonium Chloride (NH₄Cl) solution or dilute HCl
-
Diethyl Ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF. Cool the flask to 0 °C in an ice bath.
-
Grignard Addition: Add the Grignard reagent (1.2 eq) dropwise via a syringe or an addition funnel to the stirred solution of the ketone. Maintain the temperature at 0 °C during the addition. Note: The reaction is exothermic.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC for the disappearance of the starting ketone.
-
Work-up: Cool the reaction mixture back to 0 °C and carefully quench it by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Caution: Vigorous gas evolution may occur.
-
Extraction: Transfer the mixture to a separatory funnel, add diethyl ether, and separate the layers. Extract the aqueous layer two more times with diethyl ether.
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude tertiary alcohol by flash column chromatography or recrystallization.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous Ether/THF | Essential to stabilize the Grignard reagent and prevent quenching.[20] |
| Temperature | 0 °C to Room Temp. | Controls the initial exothermic reaction and allows it to proceed to completion. |
| Atmosphere | Inert (N₂ or Ar) | Grignard reagents react with O₂, CO₂, and moisture in the air. |
| Work-up | Saturated NH₄Cl | A mild acid source that protonates the alkoxide and precipitates magnesium salts. |
References
- 1. Buy this compound | 2893-05-2 [smolecule.com]
- 2. scbt.com [scbt.com]
- 3. This compound | 2893-05-2 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. guidechem.com [guidechem.com]
- 6. This compound CAS#: 2893-05-2 [amp.chemicalbook.com]
- 7. d-nb.info [d-nb.info]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Solved 3-methyl-2-butanone can form two enolates. Which one | Chegg.com [chegg.com]
- 20. web.mnstate.edu [web.mnstate.edu]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: Strategic Reductions of 3-Methyl-1-phenyl-2-butanone
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-Methyl-1-phenyl-2-butanone, also known as benzyl isopropyl ketone, is a prochiral ketone that serves as a versatile intermediate in organic synthesis. Its strategic reduction opens pathways to two critical classes of compounds: chiral secondary alcohols and primary amines. The carbonyl group is the focal point for these transformations, and the choice of reducing agent and reaction conditions dictates the final product with precision. Reduction to 3-methyl-1-phenyl-2-butanol creates a new stereocenter, making stereoselective synthesis a key consideration for applications in pharmaceuticals and fine chemicals where enantiopurity is paramount.[1][2] Alternatively, reductive amination converts the ketone into the corresponding primary amine, a valuable synthon for more complex nitrogen-containing molecules.
This document provides a comprehensive guide to the primary reduction pathways of this compound. It details the underlying mechanisms, provides field-proven protocols, and explains the causal relationships behind experimental choices, ensuring that each protocol is a self-validating system for achieving desired synthetic outcomes.
Part 1: Reduction to 3-Methyl-1-phenyl-2-butanol (Alcohol Synthesis)
The conversion of this compound to 3-methyl-1-phenyl-2-butanol is a fundamental transformation that converts a planar carbonyl into a tetrahedral stereocenter. Standard methods typically yield a racemic mixture of (R)- and (S)-enantiomers.
Method A: Hydride Reduction with Sodium Borohydride (NaBH₄)
Sodium borohydride is a mild and selective reducing agent, ideal for the reduction of aldehydes and ketones.[3][4] Its operational simplicity and safety profile make it a first-choice reagent for this transformation in many laboratory settings.
Mechanism of Action: The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. This attack breaks the C=O pi bond, forming a tetracoordinate alkoxide intermediate. A subsequent workup step with a protic solvent (like water or dilute acid) protonates the oxygen to yield the final secondary alcohol.[5][6][7] One mole of NaBH₄ can, in principle, reduce four moles of the ketone.
Caption: Mechanism of NaBH₄ reduction of a ketone.
Experimental Protocol: Sodium Borohydride Reduction
1. Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
|---|---|---|---|
| This compound | >98% | TCI | --- |
| Sodium Borohydride (NaBH₄) | 99% | Sigma-Aldrich | Handle with care; moisture-sensitive. |
| Methanol (MeOH) | Anhydrous | Fisher Scientific | Solvent |
| Diethyl Ether (Et₂O) | ACS Grade | --- | For extraction |
| Saturated NH₄Cl (aq) | --- | --- | For quenching |
| Anhydrous MgSO₄ | --- | --- | Drying agent |
| 500 mL Round-bottom flask | --- | --- | --- |
| Magnetic stir bar & plate | --- | --- | --- |
| Ice bath | --- | --- | --- |
| Separatory funnel | --- | --- | --- |
| Rotary evaporator | --- | --- | --- |
2. Procedure:
-
Dissolve this compound (10.0 g, 61.6 mmol) in methanol (200 mL) in a 500 mL round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice-water bath.
-
While stirring vigorously, add sodium borohydride (1.16 g, 30.8 mmol, 0.5 eq) portion-wise over 15 minutes. Causality: Portion-wise addition controls the exothermic reaction and prevents excessive foaming from hydrogen gas evolution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the flask back to 0 °C and slowly add 50 mL of saturated aqueous ammonium chloride solution to quench the excess NaBH₄.
-
Reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Transfer the resulting slurry to a separatory funnel and extract the product with diethyl ether (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, 3-Methyl-1-phenyl-2-butanol.[8]
-
Purify the crude oil via flash column chromatography (e.g., 10:1 Hexanes:Ethyl Acetate) to obtain the pure alcohol.
3. Expected Outcome:
| Parameter | Value |
|---|---|
| Typical Yield | 85-95% |
| Product | 3-Methyl-1-phenyl-2-butanol |
| Appearance | Colorless oil |
Method B: Catalytic Hydrogenation
Catalytic hydrogenation is a powerful and clean reduction method that utilizes hydrogen gas and a heterogeneous metal catalyst. It is highly effective for reducing the carbonyl group and, under specific conditions, can also be used to reduce the aromatic ring.
Mechanism of Action: The reaction occurs on the surface of the metal catalyst (e.g., Palladium on Carbon, PtO₂). The catalyst adsorbs both the hydrogen gas, cleaving the H-H bond, and the ketone. Hydrogen atoms are then transferred sequentially to the carbonyl carbon and oxygen atoms, resulting in the alcohol. The choice of solvent can significantly influence reaction rates and selectivity.[9]
Caption: Workflow for catalytic hydrogenation.
Experimental Protocol: Catalytic Hydrogenation
1. Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
|---|---|---|---|
| This compound | >98% | TCI | --- |
| 5% Palladium on Carbon (Pd/C) | --- | --- | Pyrophoric; handle with care. |
| Methanol (MeOH) | ACS Grade | --- | Solvent |
| Hydrogen (H₂) Gas | High Purity | --- | Flammable gas. |
| Nitrogen (N₂) Gas | High Purity | --- | Inert gas. |
| Parr Hydrogenation Apparatus | --- | --- | Or similar pressure vessel. |
| Celite® | --- | --- | Filtration aid. |
2. Procedure:
-
In a suitable pressure vessel, add a solution of this compound (10.0 g, 61.6 mmol) in methanol (100 mL).
-
Carefully add 5% Pd/C (0.5 g, 5 wt%) to the vessel. Safety: The catalyst should be handled in a wet state or under an inert atmosphere to prevent ignition.
-
Seal the hydrogenation apparatus and purge the system with nitrogen gas three times to remove all oxygen.
-
Purge the system with hydrogen gas three times before pressurizing the vessel to 50 psi with H₂.
-
Begin vigorous stirring or shaking. An initial exotherm may be observed. The reaction progress is monitored by the drop in hydrogen pressure.
-
Once hydrogen uptake ceases (typically 4-6 hours), stop the reaction.
-
Carefully vent the excess hydrogen and purge the vessel with nitrogen gas.
-
Open the reactor and filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional methanol (2 x 20 mL).
-
Combine the filtrates and remove the solvent under reduced pressure to yield the product.
4. Considerations for Stereoselectivity: The reduction of this prochiral ketone produces a new stereocenter. For enantioselective synthesis, specialized chiral catalysts or reagents are required.[10][11]
-
Catalytic Asymmetric Transfer Hydrogenation: Using a chiral catalyst, such as a Ruthenium-BINAP complex with a hydrogen donor like isopropanol or formic acid, can produce the alcohol with high enantiomeric excess (ee).[12]
-
Biocatalysis: The use of plant tissues or isolated enzymes (ketoreductases) can provide access to either the (R) or (S) alcohol with excellent enantioselectivity under mild, environmentally friendly conditions.[1][2]
Part 2: Reductive Amination to 3-Methyl-1-phenyl-2-butylamine (Amine Synthesis)
Reductive amination is a highly efficient method for converting ketones into amines.[13][14] The process involves the in-situ formation of an imine or iminium ion intermediate, which is then reduced to the corresponding amine.
Method C: The Leuckart Reaction
The Leuckart reaction is a classic method for reductive amination that uses ammonium formate or formamide as both the nitrogen source and the reducing agent.[15] It is a one-pot procedure but typically requires high temperatures.
Mechanism of Action: The reaction begins with the formation of an iminium ion from the ketone and ammonia (derived from ammonium formate). A hydride is then transferred from a formate ion to the iminium carbon. The resulting product is the N-formyl amine, which must be hydrolyzed in a separate step (typically with strong acid or base) to yield the desired primary amine.[15][16]
Caption: Simplified mechanism of the Leuckart reaction.
Experimental Protocol: Leuckart Reaction
1. Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
|---|---|---|---|
| This compound | >98% | TCI | --- |
| Ammonium Formate | >97% | --- | --- |
| Hydrochloric Acid (HCl) | Concentrated | --- | For hydrolysis. Corrosive. |
| Sodium Hydroxide (NaOH) | Pellets | --- | For neutralization. Corrosive. |
| Diethyl Ether (Et₂O) | ACS Grade | --- | For extraction. |
| 250 mL Round-bottom flask | --- | --- | --- |
| Reflux condenser | --- | --- | --- |
| Heating mantle | --- | --- | --- |
2. Procedure:
-
Combine this compound (10.0 g, 61.6 mmol) and ammonium formate (23.3 g, 370 mmol, 6 eq) in a 250 mL round-bottom flask.
-
Fit the flask with a reflux condenser and heat the mixture in a heating mantle to 160-170 °C. Safety: Conduct this reaction in a well-ventilated fume hood as ammonia and formic acid vapors are released.
-
Maintain the temperature for 7-10 hours. The reaction mixture will become viscous.[17]
-
Cool the reaction mixture to room temperature. Add 100 mL of concentrated HCl and reflux for an additional 4 hours to hydrolyze the N-formyl intermediate.
-
Cool the solution and carefully neutralize it by the slow addition of 50% aqueous NaOH solution until the pH is >12. Ensure the mixture remains cool in an ice bath during neutralization.
-
Transfer the basic mixture to a separatory funnel and extract the product with diethyl ether (3 x 75 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude amine can be purified by vacuum distillation.
3. Expected Outcome & Considerations:
| Parameter | Value |
|---|---|
| Typical Yield | 50-65%[17] |
| Product | 3-Methyl-1-phenyl-2-butylamine |
| Notes | High temperatures can lead to side products. |
Conclusion
The reduction of this compound is a synthetically valuable process that can be tailored to produce either the corresponding secondary alcohol or primary amine. For alcohol synthesis, sodium borohydride offers a mild, high-yielding, and operationally simple method, while catalytic hydrogenation provides a clean alternative. For the synthesis of the corresponding amine, the Leuckart reaction provides a direct, albeit harsh, route, while modern reductive amination techniques using borohydride-based reagents offer milder conditions and broader substrate scope. The prochiral nature of the starting ketone means that asymmetric methods are necessary for producing enantiomerically pure products, a critical consideration in the synthesis of bioactive molecules. The choice of methodology should be guided by the desired product, required purity, available equipment, and scalability.
References
- 1. Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. leah4sci.com [leah4sci.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. books.rsc.org [books.rsc.org]
- 7. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 8. biosynth.com [biosynth.com]
- 9. researchgate.net [researchgate.net]
- 10. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 11. Recent trends in organocatalyzed asymmetric reduction of prochiral ketones - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 12. 3-METHYL-2-BUTANOL synthesis - chemicalbook [chemicalbook.com]
- 13. Reductive amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 16. mdpi.com [mdpi.com]
- 17. scribd.com [scribd.com]
Application Notes and Protocols for the Derivatization of 3-Methyl-1-phenyl-2-butanone for GC Analysis
Introduction: The Analytical Challenge of 3-Methyl-1-phenyl-2-butanone
This compound, also known as benzyl isopropyl ketone, is a carbonyl compound of interest in various fields, including pharmaceutical development and organic synthesis.[1][2] Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. However, direct GC analysis of ketones like this compound can present challenges. While the compound is amenable to GC analysis, its polarity can lead to tailing peaks and potential interactions with active sites in the GC system, compromising peak shape and reproducibility. Furthermore, for trace-level analysis, enhancing detector response is often necessary.
Chemical derivatization is a crucial sample preparation step that chemically modifies an analyte to improve its analytical properties.[3] For this compound, derivatization serves to:
-
Increase Volatility and Thermal Stability: By converting the polar carbonyl group into a less polar and more stable functional group, the compound becomes more suitable for GC analysis.[3]
-
Improve Chromatographic Peak Shape: Derivatization reduces interactions with the stationary phase, leading to sharper, more symmetrical peaks.
-
Enhance Detector Sensitivity: By introducing specific functional groups, the response of detectors like the Electron Capture Detector (ECD) or the Mass Spectrometer (MS) can be significantly increased.
This document provides a detailed guide to two effective derivatization strategies for this compound, complete with step-by-step protocols and the scientific rationale behind the experimental choices.
Derivatization Strategies: A Tale of Two Pathways
Two primary derivatization routes are recommended for the GC analysis of this compound:
-
Oximation with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA): A direct, single-step reaction that forms a stable PFBHA-oxime derivative. This method is particularly advantageous for trace analysis due to the high sensitivity of the pentafluorobenzyl group to Electron Capture Detection (ECD) and its generation of characteristic high-mass ions in Mass Spectrometry (MS).[4][5]
-
Two-Step Methoximation and Silylation (MeOx/TMS): This approach first protects the ketone group by converting it to a methoxime, which prevents enolization and the formation of multiple derivatives.[6][7] Subsequently, any other active hydrogens in the molecule or co-extracted compounds are silylated, typically with a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to increase volatility.[6][7]
The choice between these methods will depend on the specific analytical goals, the complexity of the sample matrix, and the available instrumentation.
Strategy 1: PFBHA Derivatization for High-Sensitivity Analysis
This method is ideal for applications requiring low detection limits. The PFBHA reagent reacts with the carbonyl group of this compound to form a stable oxime derivative.
Reaction Mechanism
The reaction is a nucleophilic addition of the hydroxylamine to the carbonyl carbon, followed by the elimination of a water molecule to form the oxime.
Caption: PFBHA Derivatization Reaction Scheme.
Experimental Protocol: PFBHA Derivatization
Materials:
-
This compound standard or sample extract
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Organic solvent (e.g., Toluene, Ethyl Acetate)
-
Heptane or Isooctane (for final dilution)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Transfer a known volume of the sample or standard solution into a reaction vial. If the sample is in a non-volatile solvent, evaporate it to dryness under a gentle stream of nitrogen.
-
Reagent Preparation: Prepare a 10-20 mg/mL solution of PFBHA in a suitable solvent like toluene or pyridine. Note: Pyridine can act as a catalyst but must be of high purity.
-
Derivatization Reaction:
-
Add 100 µL of the PFBHA solution to the dried sample residue.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60-70°C for 60 minutes in a heating block.[8]
-
-
Work-up and Extraction:
-
Cool the vial to room temperature.
-
Evaporate the reaction solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of heptane or isooctane.
-
Vortex for 1 minute. The sample is now ready for GC analysis.
-
Expected GC-MS Results
Strategy 2: Two-Step Methoximation and Silylation (MeOx/TMS)
This robust method is widely used in metabolomics and offers excellent derivatization efficiency for a broad range of compounds.[9]
Reaction Mechanism
The process involves two sequential reactions:
-
Methoximation: The ketone reacts with methoxyamine hydrochloride to form a methoxime. This step protects the carbonyl group and prevents the formation of multiple silylated derivatives due to keto-enol tautomerism.[6][7]
-
Silylation: A silylating agent, such as MSTFA, replaces any active hydrogens with a trimethylsilyl (TMS) group, increasing volatility and thermal stability.[6]
References
- 1. This compound | 2893-05-2 [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. 大気汚染物質(アルデヒドおよびケトン)の迅速かつ信頼性の高いGC/MS測定法 [sigmaaldrich.com]
- 5. hou.usra.edu [hou.usra.edu]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
HPLC method development for 3-Methyl-1-phenyl-2-butanone
An Application Note and Protocol for the HPLC Method Development and Analysis of 3-Methyl-1-phenyl-2-butanone
Abstract
This document provides a comprehensive guide for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound. As a key pharmaceutical intermediate, ensuring its purity and accurate quantification is critical.[1][2][3] This guide details a systematic approach, from understanding the analyte's physicochemical properties to final method optimization. The resulting reversed-phase HPLC (RP-HPLC) method is designed for accuracy, precision, and reliability, suitable for researchers, scientists, and drug development professionals.
Introduction and Analytical Objective
This compound is an organic compound utilized in the synthesis of various pharmaceutical agents.[1][2] Its chemical structure consists of a phenyl group, a ketone functional group, and an isobutyl moiety. The primary analytical objective is to develop a reliable isocratic RP-HPLC method with UV detection for the routine analysis of this compound in process samples or as a starting material. This involves achieving a sharp, symmetrical peak with a reasonable retention time, ensuring good resolution from potential impurities.
Analyte Characterization: The Foundation of Method Development
A successful HPLC method begins with a thorough understanding of the analyte's properties. These characteristics dictate the selection of the stationary phase, mobile phase, and detector settings.
| Property | Value | Implication for HPLC Method | Source(s) |
| Molecular Formula | C₁₁H₁₄O | - | [4][5] |
| Molecular Weight | 162.23 g/mol | Influences diffusion characteristics. | [4][6] |
| LogP (o/w) | ~2.5 | Indicates non-polar, hydrophobic nature. Ideal for Reversed-Phase HPLC. | [2] |
| Water Solubility | Not miscible in water | Confirms hydrophobicity; requires an organic solvent for sample prep. | [1][2][4][5] |
| Hydrogen Bond Acceptor | 1 (Carbonyl Oxygen) | Can interact with residual silanols on the stationary phase. | [2] |
| Hydrogen Bond Donor | 0 | Analyte is not acidic. | [2] |
| UV Chromophore | Phenyl Ring | Allows for sensitive detection using a UV-Vis detector. | - |
The LogP value of approximately 2.5 and its immiscibility in water are strong indicators that the analyte is non-polar.[2] Therefore, reversed-phase chromatography, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar, is the most logical and widely used approach for such molecules.[7]
HPLC Method Development Strategy
The development process follows a logical progression from initial screening to final optimization. The goal is to find a set of conditions that provide the desired separation characteristics efficiently.
Caption: A systematic workflow for HPLC method development.
Stationary Phase Selection
The choice of column (stationary phase) is the most critical factor for achieving selectivity.
-
Initial Choice: C18 (Octadecyl Silane) : A C18 column is the workhorse of reversed-phase HPLC and the recommended starting point.[8] It separates analytes primarily based on hydrophobic interactions. The non-polar nature of this compound ensures strong retention on a C18 phase.
-
Alternative Choice: Phenyl-Hexyl : Columns with a phenyl stationary phase can offer alternative selectivity for aromatic compounds through π-π interactions between the analyte's phenyl ring and the stationary phase.[9] This can be explored if resolution from closely related impurities is challenging on a C18 column.
For this application note, we will proceed with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) due to its versatility and robustness.
Mobile Phase Selection and Optimization
The mobile phase composition controls the retention time and elution strength.
-
Organic Modifier : A mixture of water and a miscible organic solvent is used.
-
Acetonitrile (ACN) : Generally the preferred choice due to its lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths.
-
Methanol (MeOH) : A suitable alternative that can offer different selectivity.
-
-
Aqueous Phase pH : Since this compound has no ionizable functional groups, its retention is not significantly affected by mobile phase pH. However, operating at a low pH (e.g., 2.5-3.5) is highly recommended. This is because an acidic mobile phase suppresses the ionization of residual silanol groups on the silica-based stationary phase, which can otherwise lead to peak tailing through secondary interactions with the analyte's carbonyl group.[7] A buffer or acid like phosphoric acid or formic acid is typically used.[10]
Caption: RP-HPLC separation mechanism for the analyte.
Detector Settings
The presence of the phenyl ring in this compound makes it an excellent candidate for UV detection. Aromatic ketones typically exhibit strong absorbance in the 240-280 nm range. An initial UV scan of the analyte in the mobile phase should be performed to determine the wavelength of maximum absorbance (λ-max). For general-purpose analysis of aromatic compounds, a wavelength of 254 nm is a robust starting point.[11]
Detailed Experimental Protocol
This protocol outlines the optimized method for the analysis of this compound.
Equipment and Materials
-
HPLC system with isocratic pump, autosampler, column thermostat, and UV-Vis detector.
-
C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade Acetonitrile (ACN).
-
HPLC-grade Water.
-
Phosphoric Acid (H₃PO₄), analytical grade.
-
This compound reference standard.
-
0.45 µm syringe filters.
Preparation of Solutions
-
Mobile Phase Preparation (70:30 ACN:Water with 0.1% H₃PO₄) :
-
To prepare the aqueous component, add 1.0 mL of phosphoric acid to a 1 L volumetric flask and bring to volume with HPLC-grade water. This is 0.1% H₃PO₄ in water.
-
In a separate 1 L flask, mix 700 mL of ACN with 300 mL of the 0.1% H₃PO₄ in water.
-
Degas the final mobile phase mixture using sonication or vacuum filtration before use.
-
-
Standard Stock Solution (1000 µg/mL) :
-
Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and bring to volume with Acetonitrile.
-
-
Working Standard Solution (100 µg/mL) :
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to volume with the mobile phase.
-
Optimized Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (70:30, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
System Suitability
Before running samples, perform at least five replicate injections of the working standard solution. The system is deemed ready for analysis if the following criteria are met:
-
Tailing Factor (Asymmetry) : ≤ 1.5
-
Relative Standard Deviation (RSD) of Peak Area : ≤ 2.0%
Method Validation Principles
For use in regulated environments, the developed method must be validated according to guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R1). Key parameters to evaluate include:
-
Specificity : The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity : Assessed over a range of concentrations (e.g., 10-150 µg/mL) to demonstrate a direct proportional relationship between concentration and detector response.
-
Accuracy : Determined by recovery studies on spiked samples.
-
Precision : Evaluated at the repeatability (intra-day) and intermediate precision (inter-day) levels.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ) : The lowest concentrations of analyte that can be reliably detected and quantified, respectively.
-
Robustness : The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2% in organic modifier composition, ±5°C in column temperature).
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with active silanols. | Ensure mobile phase is sufficiently acidic (pH 2.5-3.5). Use a column with high-purity silica and good end-capping. |
| Poor Resolution | Inadequate selectivity. | Decrease the percentage of ACN in the mobile phase to increase retention and improve separation. Consider a Phenyl-Hexyl column. |
| Variable Retention Times | Pump malfunction or inadequate column equilibration. | Ensure the pump is delivering a consistent flow rate. Equilibrate the column with at least 10 column volumes of mobile phase. |
| Ghost Peaks | Contamination in autosampler or carryover. | Run blank injections with a strong solvent (e.g., 100% ACN) to clean the injection path. |
References
- 1. This compound, 96% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 2. This compound|2893-05-2|lookchem [lookchem.com]
- 3. This compound | 2893-05-2 [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 3-Methyl-3-phenylbutan-2-one | C11H14O | CID 285462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ijprajournal.com [ijprajournal.com]
- 8. pharmtech.com [pharmtech.com]
- 9. youtube.com [youtube.com]
- 10. Separation of 1-Butanone, 3-methyl-1-phenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. pp.bme.hu [pp.bme.hu]
Column chromatography purification of crude 3-Methyl-1-phenyl-2-butanone
An Application Guide to the Chromatographic Purification of Crude 3-Methyl-1-phenyl-2-butanone
Authored by: A Senior Application Scientist
Abstract
This technical note provides a comprehensive, field-proven protocol for the purification of crude this compound, a key intermediate in pharmaceutical synthesis.[1][2][3] The methodology centers on normal-phase flash column chromatography, a robust technique for isolating compounds of moderate polarity. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, detailed step-by-step workflows, and troubleshooting advice to ensure a high-yield, high-purity outcome.
Introduction and Rationale
This compound (also known as benzyl isopropyl ketone) is a carbonyl compound with the molecular formula C₁₁H₁₄O.[4][5] Its synthesis, often through methods like the acid-catalyzed condensation of 2-butanone and benzaldehyde or the hydrogenation of α,β-unsaturated ketone precursors, typically results in a crude mixture.[6][7] This mixture may contain unreacted starting materials, catalysts, and various side-products. For its intended use in subsequent synthetic steps, particularly in pharmaceutical development, achieving high purity is paramount.
Column chromatography is the purification method of choice due to its efficiency in separating molecules based on their differential adsorption to a stationary phase.[8] This guide details a normal-phase chromatography protocol, where the stationary phase is polar (silica gel) and the mobile phase is a less polar organic solvent system. The principle relies on the fact that polar molecules will adhere more strongly to the silica gel, while less polar molecules will travel through the column more quickly with the mobile phase. Given that this compound is a moderately polar ketone, this technique allows for its effective separation from both less polar and more polar impurities.
Analyte and Solvent Characteristics
A successful separation is predicated on understanding the physicochemical properties of the target compound and the solvents used for the mobile phase.
| Parameter | This compound | n-Hexane | Ethyl Acetate | Dichloromethane |
| Molecular Formula | C₁₁H₁₄O | C₆H₁₄ | C₄H₈O₂ | CH₂Cl₂ |
| Molecular Weight | 162.23 g/mol [4] | 86.18 g/mol | 88.11 g/mol | 84.93 g/mol |
| Boiling Point | 237-240 °C[2][9] | 69 °C | 77.1 °C | 39.6 °C |
| Density | 0.958 - 0.968 g/cm³[1][2] | 0.655 g/cm³ | 0.902 g/cm³ | 1.33 g/cm³ |
| Polarity Index | ~4.3 (estimated) | 0.1 | 4.4 | 3.1 |
| Water Solubility | Not miscible[1][3][4] | Insoluble | Soluble (8.3 g/100 mL) | Slightly soluble |
| Refractive Index | 1.5040[1][2] | 1.375 | 1.372 | 1.424 |
Pre-Purification: Method Development with TLC
Before committing a large quantity of crude material to a column, it is imperative to develop an optimal solvent system using Thin-Layer Chromatography (TLC).[8] TLC is a rapid and inexpensive method to predict the separation that will occur on a silica column.
Core Objective: To find a solvent system where the target compound, this compound, has a Retention Factor (Rƒ) value between 0.25 and 0.35. This Rƒ range ensures the compound moves efficiently through the column without eluting too quickly (poor separation) or too slowly (band broadening and excessive solvent use).
Protocol for TLC Analysis:
-
Prepare the TLC Chamber: Line a beaker or TLC tank with filter paper and add a few milliliters of your chosen solvent system (e.g., 9:1 Hexane:Ethyl Acetate). Cover the chamber and allow it to saturate for 5-10 minutes.
-
Spot the Plate: Dissolve a small amount of the crude mixture in a volatile solvent. Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the TLC plate in the saturated chamber, ensuring the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the visible spots.
-
Calculate Rƒ: Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front).
-
Optimize: Adjust the ratio of the polar solvent (ethyl acetate) to the non-polar solvent (hexane) until the desired Rƒ for the target compound is achieved. Increasing the proportion of ethyl acetate will increase the Rƒ of all compounds.
Detailed Protocol for Flash Column Chromatography
This protocol is designed for the purification of approximately 1-2 grams of crude this compound. Adjustments to column size and solvent volume may be necessary for different scales.
Materials and Equipment
-
Stationary Phase: Silica Gel (230-400 mesh for flash chromatography)[8]
-
Crude Sample: 1-2 g of this compound
-
Mobile Phase: n-Hexane and Ethyl Acetate (HPLC Grade)
-
Apparatus:
-
Glass chromatography column (e.g., 40 mm diameter, 300 mm length) with stopcock
-
Separatory funnel (for solvent addition)
-
Collection vessels (test tubes or flasks)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
TLC plates, chamber, and UV lamp
-
Cotton or glass wool plug
-
Sand (washed)
-
Workflow Diagram
Caption: Workflow for the purification of this compound.
Step-by-Step Methodology
Step 1: Column Packing (Wet Slurry Method)
-
Rationale: The wet slurry method is superior to dry packing as it minimizes the inclusion of air bubbles and cracks in the stationary phase, which would lead to poor separation.[10]
-
Insert a small plug of cotton or glass wool into the bottom of the column, ensuring it covers the outlet. Add a ~1 cm layer of sand on top.
-
In a beaker, measure the required amount of silica gel (approx. 50-100 g for 1-2 g of crude sample).
-
Create a slurry by adding the initial, least polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) to the silica gel until a pourable, consistent mixture is formed.
-
Clamp the column vertically. With the stopcock open and a flask underneath to collect the solvent, quickly pour the slurry into the column. Use a funnel to aid the process.
-
Gently tap the sides of the column to encourage even settling of the silica gel. Add more solvent as needed to prevent the top of the silica bed from running dry.
-
Once the silica has settled, add a final ~1 cm layer of sand to the top to prevent disruption of the silica bed during solvent addition.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
Step 2: Sample Loading (Dry Loading)
-
Rationale: Dry loading is highly recommended as it often leads to sharper bands and better resolution compared to directly pipetting a liquid sample onto the column.
-
Dissolve the crude this compound (1-2 g) in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).
-
Add 2-4 g of silica gel to this solution and mix to form a free-flowing powder.
-
Remove the solvent completely using a rotary evaporator. The result is the crude product adsorbed onto silica gel.
-
Carefully add this silica-adsorbed sample as a powder layer on top of the sand in the packed column.
-
Gently fill the column with the mobile phase, taking care not to disturb the sample layer.
Step 3: Elution and Fraction Collection
-
Place a collection vessel (e.g., a 25 mL test tube) under the column outlet.
-
Open the stopcock and begin adding the mobile phase to the top of the column. For flash chromatography, apply gentle air pressure to achieve a steady flow rate (a solvent drop of about 5-10 cm/minute down the column is a good target).[8][11]
-
Start with the solvent system determined by TLC. If impurities are close to the product spot on the TLC, an isocratic (constant solvent composition) elution is preferable. If impurities are far apart, a gradient elution (gradually increasing the polarity by adding more ethyl acetate) can speed up the process.
-
Collect the eluent in sequentially numbered fractions of a consistent volume (e.g., 20 mL per fraction).
Step 4: Monitoring and Product Isolation
-
Periodically, analyze the collected fractions using TLC. Spot multiple fractions on a single plate to identify which ones contain your pure compound.
-
Once the fractions containing the pure this compound have been identified, combine them in a round-bottom flask.
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
Place the flask under a high vacuum for a short period to remove any residual solvent, yielding the purified product.
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Solution(s) |
| Poor Separation / Overlapping Bands | - Incorrect solvent system (Rƒ too high or too low).- Column overloaded with crude sample.- Flow rate is too fast. | - Re-optimize the mobile phase with TLC for better spot separation.- Reduce the amount of sample loaded relative to the amount of silica.- Decrease the pressure to slow the flow rate. |
| Cracked or Channeled Silica Bed | - Column ran dry during packing or elution.- Silica was not packed uniformly. | - Ensure the solvent level never drops below the top of the silica bed.- Repack the column carefully using the slurry method. |
| Compound Won't Elute | - Mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase (gradient elution). Add a small percentage of a more polar solvent like methanol if necessary (use sparingly). |
| Streaking on TLC Plate | - Sample is too concentrated.- Sample is acidic or basic and interacting strongly with the silica. | - Dilute the sample before spotting.- Add a trace amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase. |
Safety and Handling
-
Solvent Handling: n-Hexane, ethyl acetate, and dichloromethane are flammable and volatile. All procedures must be conducted within a certified chemical fume hood.
-
Silica Gel: Fine silica dust is a respiratory hazard. Handle silica gel carefully, avoiding inhalation. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Pressure: When performing flash chromatography, use only low, gentle air pressure. Never tightly clamp the air inlet, as this can lead to a dangerous pressure buildup and potential glassware failure.[10]
References
- 1. This compound|2893-05-2|lookchem [lookchem.com]
- 2. This compound | 2893-05-2 [chemicalbook.com]
- 3. This compound, 96% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 4. Page loading... [guidechem.com]
- 5. echemi.com [echemi.com]
- 6. Buy this compound | 2893-05-2 [smolecule.com]
- 7. CN101343220A - Preparation method for 3-methyl-4-phenyl-2-butanone - Google Patents [patents.google.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. This compound CAS#: 2893-05-2 [amp.chemicalbook.com]
- 10. orgsyn.org [orgsyn.org]
- 11. biotage.com [biotage.com]
Application Note: Advanced Recrystallization Techniques for the Purification of Aromatic Ketones
<
Introduction
Aromatic ketones are a cornerstone class of compounds in organic synthesis, serving as pivotal intermediates in the production of pharmaceuticals, fragrances, and advanced polymers. The purity of these ketones is paramount, as even trace impurities can significantly impact reaction yields, product efficacy, and safety in drug development. Recrystallization stands as the most crucial and widely employed technique for the purification of nonvolatile organic solids like aromatic ketones.[1] This application note provides an in-depth guide to the principles and protocols of recrystallization, tailored specifically for researchers, scientists, and professionals working with aromatic ketones. We will delve into both the theoretical underpinnings and the practical, field-proven methodologies to empower you with the expertise to achieve high-purity crystalline products.
Section 1: Fundamental Principles of Recrystallization
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a solvent.[2] The core principle is that the solubility of most solid organic compounds increases with temperature.[3] An impure solid is dissolved in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution.[4][5] As this solution cools, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice.[1] Ideally, the impurities remain dissolved in the cooled solvent (the "mother liquor") and are separated by filtration.[4]
The process of crystal formation involves two key stages: nucleation and crystal growth .[6]
-
Nucleation: This is the initial formation of small, ordered clusters of molecules from a supersaturated solution.[6] It can occur spontaneously (homogeneous nucleation) or be induced by the presence of surfaces like dust particles or a seed crystal (heterogeneous nucleation).[6]
-
Crystal Growth: Once a stable nucleus has formed, additional molecules from the solution deposit onto its surface, causing the crystal to grow in size.[6] Slow and controlled cooling is crucial as it favors the growth of larger, purer crystals by allowing molecules to selectively incorporate into the growing lattice, excluding impurities.[6]
Section 2: Strategic Solvent Selection
The success of any recrystallization heavily depends on the choice of solvent. An ideal solvent for recrystallizing a specific aromatic ketone should meet several criteria:
-
High Temperature Coefficient: The solvent should exhibit high solubility for the ketone at elevated temperatures but low solubility at room temperature or below.[1] This differential is essential for maximizing the recovery of the purified product upon cooling.[1]
-
Impurity Solubility: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).[7]
-
Chemical Inertness: The solvent must not react with the aromatic ketone.[1]
-
Volatility: A relatively low boiling point is desirable, as it allows for easy removal of residual solvent from the final crystals by evaporation.[1]
-
Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[8]
A useful rule of thumb is that solvents with functional groups similar to the compound being purified are often good solubilizers. For ketones, solvents like acetone or ethyl acetate can be good starting points.[9][10]
Common Solvents for Aromatic Ketone Recrystallization
| Solvent | Boiling Point (°C) | Key Characteristics & Considerations |
| Ethanol | 78 | A versatile, polar protic solvent. Often used for a wide range of aromatic compounds.[11] Can be used in a solvent pair with water. |
| Methanol | 65 | Similar to ethanol but with a lower boiling point. Good for many aromatic ketones like benzophenone.[12] |
| Isopropanol | 82 | Another common alcohol solvent. |
| Acetone | 56 | A strong, polar aprotic solvent. Its low boiling point can be both an advantage (easy removal) and a disadvantage (evaporates quickly).[13] |
| Ethyl Acetate | 77 | A moderately polar solvent, often a good choice for compounds of intermediate polarity.[13] |
| Toluene | 111 | A non-polar aromatic solvent, useful for less polar aromatic ketones. Its higher boiling point requires careful handling. |
| Hexanes/Heptane | ~69 / ~98 | Very non-polar solvents. Often used as the "poor" or "anti-solvent" in a multi-solvent system with a more polar "good" solvent. |
| Water | 100 | Highly polar. While many organic compounds are insoluble, it can be an excellent and safe solvent for sufficiently polar molecules or as an anti-solvent.[9] |
Logical Flow for Solvent Selection
The following diagram illustrates a systematic approach to selecting an appropriate solvent system.
Caption: A decision-making flowchart for selecting a suitable recrystallization solvent.
Section 3: Standard Recrystallization Protocols
3.1: Protocol for Single-Solvent Recrystallization
This is the most straightforward recrystallization method, ideal when a single solvent meets all the necessary criteria.
Step-by-Step Methodology:
-
Dissolution: Place the crude aromatic ketone in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a boiling chip or stir bar. Heat the mixture to a gentle boil while stirring.[14] Continue adding small portions of the hot solvent until the solid just completely dissolves.[15] Using the minimum amount of hot solvent is critical to ensure the solution becomes saturated upon cooling, maximizing yield.[16]
-
Hot Filtration (Optional but Recommended): If insoluble impurities are present or if decolorizing carbon was used, it is necessary to filter the hot solution.[4][5] Use a pre-warmed stemless or short-stemmed funnel with fluted filter paper to prevent premature crystallization in the funnel.[15][17]
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.[14][15] Slow cooling is paramount for the formation of large, pure crystals.[6] Rushing this step by immediate immersion in an ice bath can cause the compound to precipitate as a powder or oil, trapping impurities.[14]
-
Cooling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.[14][15]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[4][14]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering mother liquor.[14] Using cold solvent minimizes the loss of the purified product.
-
Drying: Dry the crystals thoroughly to remove all traces of solvent. This can be done by continuing to draw air through the funnel, followed by air drying or drying in a vacuum oven.[5][14]
Workflow for Single-Solvent Recrystallization
Caption: A step-by-step workflow for the single-solvent recrystallization of aromatic ketones.
3.2: Protocol for Multi-Solvent Recrystallization (Solvent-Antisolvent)
This technique is employed when no single solvent is suitable.[18] It requires two miscible solvents: a "good" solvent in which the ketone is soluble, and a "poor" or "anti-solvent" in which it is insoluble.[18]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude aromatic ketone in a minimal amount of the hot "good" solvent in an Erlenmeyer flask.[14]
-
Induce Cloudiness: While the solution is still hot, add the "poor" solvent dropwise with constant swirling until the solution becomes persistently cloudy.[14][18] This cloudiness indicates the point of saturation.[18]
-
Clarification: Add a few drops of the hot "good" solvent to just redissolve the cloudiness, resulting in a clear, saturated solution.[14]
-
Crystallization, Cooling, Isolation, and Drying: Follow steps 3 through 7 from the Single-Solvent Recrystallization protocol.
Common solvent pairs include ethanol-water, acetone-water, and dichloromethane-hexanes.[5][13]
Section 4: Troubleshooting Common Recrystallization Issues
| Problem | Common Causes | Field-Proven Solutions |
| "Oiling Out" (Product separates as a liquid instead of crystals) | 1. The melting point of the impure solid is lower than the temperature of the solution.[15][19] 2. The solution is cooling too quickly.[14] 3. The concentration of the solute is too high.[15] | 1. Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[15][19] 2. Choose a solvent with a lower boiling point.[11] 3. Use a different solvent system entirely.[14] |
| Failure to Crystallize | 1. Too much solvent was used, preventing the solution from becoming saturated upon cooling.[20] 2. The solution is supersaturated but lacks a nucleation site. | 1. Boil off some of the solvent to increase the concentration and attempt to cool again.[15] 2. Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface.[15] 3. Add a "seed crystal" of the pure compound to the cooled solution to provide a template for crystal growth.[15] |
| Low Yield of Purified Product | 1. Too much solvent was used, leaving a significant amount of product dissolved in the mother liquor.[15] 2. Premature crystallization occurred during hot filtration.[15] 3. The crystals were washed with solvent that was not sufficiently cold. | 1. Ensure the minimum amount of hot solvent is used for dissolution. Before discarding the mother liquor, try concentrating it and cooling for a second crop of crystals. 2. Ensure the funnel and receiving flask are pre-warmed before hot filtration.[14] If crystallization occurs on the filter, redissolve it with a small amount of hot solvent.[5] |
| Colored Impurities Remain | The colored compound has similar solubility properties to the desired product. | If the solution is colored after dissolution, cool it slightly and add a small amount of activated charcoal.[1][15] Reheat to boiling for a few minutes, then perform a hot filtration to remove the charcoal and the adsorbed impurities.[15] |
Section 5: Advanced Techniques & Considerations
-
Hot Filtration: This is a critical technique for removing insoluble impurities, such as dust or decolorizing carbon.[4] The key challenge is to prevent the desired compound from crystallizing prematurely in the funnel.[5] Using a pre-heated, stemless funnel and keeping the solution at a boil until just before pouring are essential for success.[15][17]
-
Seeding: The introduction of a single, pure crystal of the desired compound into a supersaturated solution can initiate crystallization.[15] This is an effective way to overcome nucleation barriers and can lead to the formation of high-quality crystals.
-
Scratching: Vigorously scratching the inner surface of the flask with a glass rod at the air-solvent interface can induce nucleation. The microscopic scratches on the glass provide a surface for crystals to begin forming.[15]
Section 6: Conclusion
Recrystallization is a powerful and indispensable technique for the purification of aromatic ketones. Mastery of this method requires a solid understanding of solubility principles, strategic solvent selection, and meticulous execution of the protocols. By explaining the causality behind each step and providing robust troubleshooting strategies, this guide equips researchers and drug development professionals with the necessary tools to consistently obtain high-purity crystalline materials, thereby ensuring the integrity and success of their scientific endeavors.
References
- 1. Recrystallization [sites.pitt.edu]
- 2. rubingroup.org [rubingroup.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. Video: Crystal Growth: Principles of Crystallization [jove.com]
- 7. creative-chemistry.org.uk [creative-chemistry.org.uk]
- 8. mt.com [mt.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. science.uct.ac.za [science.uct.ac.za]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. youtube.com [youtube.com]
- 17. Recrystallization [wiredchemist.com]
- 18. homework.study.com [homework.study.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Application Notes and Protocols: The Strategic Role of 3-Methyl-1-phenyl-2-butanone in Fine Chemical Synthesis
Abstract
This technical guide provides a comprehensive overview of the applications of 3-Methyl-1-phenyl-2-butanone (CAS No. 2893-05-2), also known as Benzyl Isopropyl Ketone, a versatile building block in the synthesis of fine chemicals. With a focus on its utility for researchers, medicinal chemists, and process development scientists, this document details its chemical properties and provides validated, step-by-step protocols for its conversion into high-value molecules, particularly precursors for triazole fungicides. The causality behind experimental choices, safety considerations, and analytical methods are discussed to ensure scientific integrity and reproducibility.
Introduction: Unveiling the Synthetic Potential of this compound
This compound is a ketone featuring a phenyl group separated from a carbonyl group by a methylene bridge, with an isopropyl group adjacent to the carbonyl. This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable intermediate in organic synthesis.[1] Its applications span various sectors, including the fragrance industry, where its aromatic properties are utilized, and more critically, in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] The reactive ketone functionality and the adjacent acidic α-protons allow for a range of chemical transformations, positioning it as a key starting material for more complex molecular architectures.[1] This guide will focus on its pivotal role in the synthesis of precursors for triazole fungicides, a critical class of agrochemicals used to protect crops from fungal pathogens.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties of a starting material is paramount for safe handling and successful reaction design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2893-05-2 | [4] |
| Molecular Formula | C₁₁H₁₄O | [4] |
| Molecular Weight | 162.23 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Boiling Point | 237-240 °C | [3] |
| Density | 0.958 - 0.968 g/cm³ | [2][3] |
| Refractive Index | ~1.5040 | [2][3] |
| Solubility | Not miscible in water | [2][4] |
| Storage | Sealed in a dry place at room temperature | [2][3] |
Safety and Handling: this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. Avoid inhalation of vapors and contact with skin and eyes. For detailed safety information, consult the Material Safety Data Sheet (MSDS).
Core Application: Synthesis of Triazole Fungicide Precursors
Triazole fungicides are a major class of agrochemicals that function by inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes. A common synthetic strategy for these compounds involves the alkylation of 1,2,4-triazole with an α-haloketone. This compound serves as an ideal precursor for the synthesis of the requisite α-bromoketone intermediate.
The overall synthetic workflow can be visualized as a two-step process:
Caption: General workflow for the synthesis of a triazole fungicide precursor from this compound.
Protocol 1: α-Bromination of this compound
Principle: The α-position to the carbonyl group is susceptible to electrophilic substitution via an enol or enolate intermediate. In the presence of an acid catalyst, the ketone tautomerizes to its enol form, which then reacts with molecular bromine. The use of N-bromosuccinimide (NBS) is another common method for α-bromination of ketones.
Materials:
-
This compound
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Glacial Acetic Acid
-
Hydrobromic acid (HBr, catalytic amount)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve this compound (1.0 eq) in glacial acetic acid.
-
Catalyst Addition: Add a catalytic amount of hydrobromic acid to the solution.
-
Bromination: Cool the mixture in an ice bath. Slowly add a solution of bromine (1.0 eq) in glacial acetic acid from the dropping funnel. Maintain the temperature below 10 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture into ice-water. Extract the aqueous layer with dichloromethane (3 x volumes).
-
Neutralization: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-bromoketone.
-
Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation.
Causality and Experimental Insights:
-
The acid catalyst is crucial for the formation of the enol intermediate, which is the reactive species towards bromine.
-
Controlling the temperature during bromine addition is important to minimize side reactions, such as polybromination.
-
The aqueous work-up with sodium bicarbonate is necessary to neutralize the acidic catalyst and any remaining HBr.
Protocol 2: Synthesis of 1-(3-Methyl-1-phenyl-2-oxo-butyl)-1H-1,2,4-triazole
Principle: This reaction is a nucleophilic substitution where the nitrogen of 1,2,4-triazole displaces the bromide from the α-bromoketone. The reaction is typically carried out in the presence of a base to deprotonate the triazole, increasing its nucleophilicity.
Materials:
-
1-Bromo-3-methyl-1-phenyl-2-butanone (from Protocol 1)
-
1,2,4-Triazole
-
Potassium carbonate (K₂CO₃) or another suitable base (e.g., triethylamine)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend 1,2,4-triazole (1.2 eq) and potassium carbonate (1.5 eq) in acetonitrile.
-
Addition of Bromoketone: To this suspension, add a solution of 1-Bromo-3-methyl-1-phenyl-2-butanone (1.0 eq) in acetonitrile.
-
Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours, or until TLC analysis indicates the disappearance of the starting bromoketone.
-
Work-up: Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure triazole precursor.
Causality and Experimental Insights:
-
The use of a slight excess of 1,2,4-triazole and base ensures the complete consumption of the more valuable α-bromoketone.
-
Acetonitrile is a common solvent for this type of reaction due to its polarity and suitable boiling point. DMF can also be used for less reactive substrates.
-
The regioselectivity of the alkylation of 1,2,4-triazole can be influenced by the reaction conditions. However, with α-haloketones, the N1-alkylation product is typically favored.
Caption: Step-by-step experimental workflow for the two-stage synthesis.
Further Synthetic Transformations
The resulting triazole-containing ketone is a versatile intermediate that can be further modified to produce a range of active fungicidal compounds. For example, reduction of the ketone functionality to a secondary alcohol is a common subsequent step in the synthesis of many commercial triazole fungicides.
Conclusion
This compound is a readily available and highly valuable starting material for the synthesis of complex fine chemicals. The protocols detailed in this guide provide a robust and reproducible pathway to triazole-containing intermediates, which are central to the production of a significant class of fungicides. The principles and techniques described herein are broadly applicable and can be adapted for the synthesis of other pharmaceutical and agrochemical targets.
References
- 1. 1, 2, 3-Triazole tethered acetophenones: Synthesis, bioevaluation and molecular docking study [html.rhhz.net]
- 2. Preparation method of triazole substituted acetophenone compound (2016) | Zhengyin Du | 1 Citations [scispace.com]
- 3. The Synthesis of Triazolium Salts as Antifungal Agents: A Biological and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Note & Protocol: A Scalable Synthesis of 3-Methyl-4-Phenyl-2-Butanone
For: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of a robust and scalable two-step synthesis of 3-methyl-4-phenyl-2-butanone, a valuable ketone intermediate in the synthesis of pharmaceuticals and fine chemicals. The procedure begins with an acid-catalyzed Claisen-Schmidt condensation of 2-butanone and benzaldehyde to form the α,β-unsaturated ketone intermediate, (E)-3-methyl-4-phenylbut-3-en-2-one. This is followed by a selective catalytic hydrogenation to yield the target saturated ketone. This document furnishes a detailed experimental protocol, mechanistic insights, quantitative data, and a visualization of the experimental workflow, designed for seamless adoption in a laboratory setting.
Introduction and Synthetic Strategy
The α-alkylation of ketones is a cornerstone of C-C bond formation in organic synthesis, providing access to a vast array of complex molecular architectures.[1] 3-Methyl-4-phenyl-2-butanone is a structurally important motif, and its efficient preparation is of significant interest. While classic methods like the acetoacetic ester synthesis offer a versatile route involving sequential alkylation of a β-ketoester, this pathway can be lengthy, involving multiple deprotonation and alkylation steps followed by hydrolysis and decarboxylation.[2][3]
An alternative and often more direct approach for this specific target is a two-step sequence commencing with a base or acid-catalyzed condensation followed by reduction.[4][5] We have opted for an acid-catalyzed Claisen-Schmidt condensation between benzaldehyde and 2-butanone. This choice is predicated on the reaction's efficiency and the relative ease of handling acid catalysts. The resulting intermediate, 3-methyl-4-phenyl-3-en-2-one, is then quantitatively reduced via catalytic hydrogenation, a clean and highly effective method for the selective reduction of carbon-carbon double bonds in the presence of a carbonyl group.[4][5] This strategy avoids the use of stoichiometric strong bases and mutagenic alkyl halides often associated with direct alkylation methods.[6]
Reaction Pathway & Mechanism
The overall synthetic transformation is depicted below:
Step 1: Acid-Catalyzed Claisen-Schmidt Condensation Benzaldehyde reacts with 2-butanone under acidic conditions. The acid protonates the carbonyl oxygen of 2-butanone, facilitating the formation of the enol. The enol then acts as a nucleophile, attacking the protonated carbonyl of benzaldehyde. Subsequent dehydration of the resulting aldol adduct readily occurs to yield the conjugated system, 3-methyl-4-phenyl-3-en-2-one.[4]
Step 2: Catalytic Hydrogenation The α,β-unsaturated ketone intermediate is subjected to hydrogenation in the presence of a palladium on carbon (Pd/C) catalyst.[4][5] Hydrogen gas is adsorbed onto the surface of the palladium, where it adds across the carbon-carbon double bond of the substrate, yielding the desired saturated ketone, 3-methyl-4-phenyl-2-butanone.
The complete experimental workflow is illustrated in the following diagram.
Caption: Experimental workflow for the synthesis of 3-methyl-4-phenyl-2-butanone.
Detailed Experimental Protocol
Safety Precaution: This procedure must be conducted in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and appropriate gloves) must be worn at all times. Concentrated acids are corrosive and hydrogen gas is flammable and explosive; handle with extreme care.
Part A: Preparation of 3-Methyl-4-phenyl-3-en-2-one (Intermediate)
-
Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add 2-butanone (100 Kg scale equivalent: 100g, 1.39 mol) and concentrated hydrochloric acid (30g, ~0.3 mol).[4][5]
-
Reagent Addition: Begin stirring and gently heat the mixture to 60°C. Add benzaldehyde (40g, 0.38 mol) dropwise from the dropping funnel over a period of 30 minutes. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, increase the temperature to 78-80°C and maintain for 3-4 hours.[4]
-
Monitoring: The reaction progress should be monitored by gas chromatography (GC) until the benzaldehyde content is less than 0.5%.[4]
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until effervescence ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer with brine (2 x 50 mL), dry over anhydrous magnesium sulfate, and filter.
-
Remove the excess 2-butanone by rotary evaporation.
-
The crude product can be purified by recrystallization from methanol to yield 3-methyl-4-phenyl-3-en-2-one as a solid.[4]
-
Part B: Preparation of 3-Methyl-4-phenyl-2-butanone (Final Product)
-
Reaction Setup: To a hydrogenation reactor (e.g., a Parr shaker), add the purified 3-methyl-4-phenyl-3-en-2-one (16.3g, 0.10 mol), 5% Palladium on Carbon (Pd/C) catalyst (1.63g, 10 wt%), and tetrahydrofuran (THF) as the solvent (60g).[4][5]
-
Hydrogenation: Seal the reactor and purge the system with nitrogen, followed by hydrogen gas. Pressurize the reactor with hydrogen to 0.4-0.5 MPa.
-
Reaction: Heat the mixture to 40-50°C and begin vigorous stirring.[5] The reaction is typically complete within 4-5 hours.
-
Monitoring: Monitor the consumption of the starting material by high-performance liquid chromatography (HPLC).
-
Work-up and Purification:
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. The catalyst can be recovered.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil.
-
Purify the crude oil by vacuum distillation, collecting the fraction at 84-86°C / 100Pa, to yield 3-methyl-4-phenyl-2-butanone as a colorless liquid.[5] The final purity should be >99% as determined by GC and HPLC.[5]
-
Reagents and Expected Yields
| Reagent/Product | Molar Mass ( g/mol ) | Amount (Step 1) | Amount (Step 2) | Moles | Expected Yield | Purity |
| Benzaldehyde | 106.12 | 40.0 g | - | 0.38 | - | ≥99% |
| 2-Butanone | 72.11 | 100.0 g | - | 1.39 | - | ≥99% |
| Conc. HCl | 36.46 | 30.0 g | - | ~0.3 | - | Catalyst |
| 3-Methyl-4-phenyl-3-en-2-one | 160.21 | - | 16.3 g | 0.10 | ~70-80% | >99% (recryst.) |
| 5% Pd/C | - | - | 1.63 g | - | - | Catalyst |
| H₂ Gas | 2.02 | - | 0.4-0.5 MPa | Excess | - | - |
| 3-Methyl-4-phenyl-2-butanone | 162.23 | - | - | - | ~85-95% | >99% (distilled) |
Characterization Data
-
3-Methyl-4-phenyl-3-en-2-one:
-
3-Methyl-4-phenyl-2-butanone:
Conclusion
The described two-step protocol provides an efficient, scalable, and high-yielding pathway to 3-methyl-4-phenyl-2-butanone. The methodology relies on well-established chemical transformations and uses readily available starting materials. The detailed procedure, including reaction monitoring and purification steps, ensures high purity of the final product, making it suitable for demanding applications in pharmaceutical and chemical synthesis.
References
- 1. Direct Asymmetric Alkylation of Ketones: Still Unconquered - PMC [pmc.ncbi.nlm.nih.gov]
- 2. homework.study.com [homework.study.com]
- 3. homework.study.com [homework.study.com]
- 4. Page loading... [guidechem.com]
- 5. CN101343220A - Preparation method for 3-methyl-4-phenyl-2-butanone - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 3-Methyl-4-phenyl-3-buten-2-one | C11H12O | CID 5370646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Buten-2-one, 3-methyl-4-phenyl- [webbook.nist.gov]
- 9. 2-Butanone, 3-methyl-4-phenyl- | C11H14O | CID 102847 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Catalytic Hydrogenation of Unsaturated Ketone Precursors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide provides an in-depth exploration of the catalytic hydrogenation of α,β-unsaturated ketone precursors, a cornerstone transformation in modern organic synthesis. Moving beyond a simple recitation of steps, this document elucidates the underlying principles governing chemoselectivity, catalyst selection, and reaction optimization. It is designed to empower researchers in both academic and industrial settings to approach this powerful reaction with a blend of theoretical understanding and practical, field-proven expertise. Detailed protocols for both classical heterogeneous hydrogenation and contemporary transfer hydrogenation are provided, alongside critical safety considerations.
Introduction: The Synthetic Power of Controlled Saturation
The reduction of α,β-unsaturated ketones (enones) is a pivotal reaction in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. The strategic value of this transformation lies in its potential for high chemoselectivity. Depending on the chosen catalyst and reaction conditions, one can selectively hydrogenate the carbon-carbon double bond to yield a saturated ketone, or target the carbonyl group to produce an allylic alcohol. Further reduction can lead to the corresponding saturated alcohol. This tunable reactivity allows for the precise construction of complex molecular architectures from readily available starting materials.
The challenge, and indeed the art, of this reaction, is controlling which functional group is reduced. The C=C bond is generally more susceptible to hydrogenation than the C=O bond over many common catalysts, but this can be modulated.[1] This guide will dissect the factors that govern this selectivity, providing the foundational knowledge required for rational method development.
Foundational Principles: A Tale of Two Pathways
The catalytic hydrogenation of an enone can proceed via two primary, competing pathways: 1,4-conjugate addition to the C=C bond, or 1,2-addition to the C=O bond.
-
1,4-Conjugate Addition (Dominant Pathway): This pathway leads to the formation of a saturated ketone. Most standard hydrogenation catalysts, such as Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), and Raney Nickel, preferentially catalyze this reaction.[2][3] The reaction typically proceeds through the formation of an enolate intermediate after the initial hydrogen addition.[4]
-
1,2-Addition: This pathway results in the formation of an allylic alcohol. Achieving high selectivity for this product is more challenging and often requires specialized catalysts and conditions. For instance, certain gold-based catalysts have shown remarkable selectivity for C=O reduction in enones.[5]
The choice between these pathways is dictated by a delicate interplay of electronic and steric factors related to the substrate, catalyst, solvent, and other reaction parameters.
Visualizing the Competing Reaction Pathways
References
- 1. Mechanistic Insights on the Hydrogenation of a,ß-Unsaturated Ketones and Aldehydes to Unsaturated Alcohols over Metal Catalysts | Journal Article | PNNL [pnnl.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Catalytic Hydrogenation | ChemTalk [chemistrytalk.org]
- 4. Enolate generation under hydrogenation conditions: catalytic aldol cycloreduction of keto-enones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Use of 3-Methyl-1-phenyl-2-butanone in proteomics research.
Application Note & Protocols
Topic: Conceptual Application of 3-Methyl-1-phenyl-2-butanone as a Scaffold for a Novel Chemical Probe in Proteomics Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Frontier of Chemical Proteomics and the Quest for Novel Probes
Modern proteomics seeks not only to identify and quantify proteins but also to understand their functional states within the complex cellular environment. Chemical proteomics has emerged as a powerful discipline that utilizes small-molecule probes to interrogate protein function, map protein-protein interactions, and identify drug targets.[1][2] A cornerstone of this field is the design of chemical probes that can covalently modify specific proteins, allowing for their subsequent enrichment and identification.[1] These probes are typically bifunctional or trifunctional, containing a reactive group (the "warhead") that forms a covalent bond with a target protein, and a reporter tag (like biotin or a fluorophore) for detection and purification.
While various electrophilic scaffolds have been successfully employed as warheads in chemical probes, the exploration of novel reactive groups remains a key area of research to expand the coverage of the "ligandable" proteome. Ketones, particularly those with specific structural features that enhance their electrophilicity, represent a class of compounds with potential for covalent modification of nucleophilic amino acid residues in proteins.[3][4] This application note presents a conceptual framework for the use of this compound as a scaffold for a novel class of chemical probes for activity-based protein profiling (ABPP).
Conceptual Framework: this compound as a Probe Scaffold
This compound, also known as benzyl isopropyl ketone, possesses a ketone functional group that can act as an electrophile. While a simple ketone is generally not reactive enough for efficient covalent protein modification under physiological conditions, its reactivity can be enhanced by chemical modification. For the purpose of this conceptual application, we will hypothesize the synthesis of a derivative, This compound-4'-alkyne (MPB-alkyne) , where an alkyne handle is introduced on the phenyl ring. This alkyne group serves as a bioorthogonal handle for "click" chemistry, allowing for the attachment of a reporter tag after the probe has reacted with its protein targets in a biological sample.[5][6]
The rationale for this design is as follows:
-
The Ketone "Warhead": The ketone carbonyl, activated by the phenyl ring, is proposed to react with highly nucleophilic residues on proteins, such as a reactive lysine or cysteine, forming a stable covalent adduct (e.g., a Schiff base that can be further stabilized).
-
The Phenyl Ring: This provides a site for chemical modification (the introduction of the alkyne) without sterically hindering the reactive ketone center.
-
The Isopropyl Group: This bulky group may contribute to the selectivity of the probe, favoring interactions with proteins that have specific binding pocket geometries.
-
The Alkyne Handle: This enables a two-step labeling approach. The small, minimally perturbing alkyne-modified probe is introduced to the proteome first. After labeling, a reporter tag (e.g., azide-biotin) is "clicked" on, allowing for enrichment of the labeled proteins. This strategy often reduces background and improves the identification of true targets.[5]
Hypothetical Application: Profiling Nucleophilic "Hotspots" in the Proteome
We propose the use of MPB-alkyne as a tool for Activity-Based Protein Profiling (ABPP) . ABPP is a powerful chemical proteomic strategy that uses reactive probes to profile the functional state of enzymes and other proteins directly in native biological systems.[6][7] In this hypothetical application, MPB-alkyne would be used to identify proteins with hyper-reactive nucleophilic residues, which are often found in enzyme active sites or other functionally important domains.
Workflow Overview
The overall experimental workflow for using MPB-alkyne in a competitive profiling experiment is outlined below. This workflow is designed to identify the protein targets of a hypothetical small-molecule inhibitor.
References
- 1. Probing small molecule-protein interactions: A new perspective for functional proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [The application of small molecule bioactive probes in the identification of cellular targets] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Peptidyl Acyloxymethyl Ketones as Activity-Based Probes for the Main Protease of SARS-CoV-2* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00001K [pubs.rsc.org]
- 6. Chemical proteomics for a comprehensive understanding of functional activity and the interactome - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D5CS00381D [pubs.rsc.org]
- 7. Proteomics and beyond: Cell decision-making shaped by reactive electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the yield of 3-Methyl-1-phenyl-2-butanone synthesis
Answering the user's request.## Technical Support Center: Synthesis of 3-Methyl-1-phenyl-2-butanone
Welcome to the technical support center for the synthesis of this compound (also known as Benzyl Isopropyl Ketone). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and product purity. We will delve into the causality behind experimental choices, providing field-proven insights grounded in established chemical principles.
Primary Synthesis Route: Friedel-Crafts Acylation
The most direct and widely employed method for synthesizing aryl ketones like this compound is the Friedel-Crafts Acylation . This electrophilic aromatic substitution involves reacting an aromatic ring (benzene) with an acylating agent (3-methylbutanoyl chloride) in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][2]
The key advantage of the acylation reaction over its counterpart, Friedel-Crafts alkylation, is the deactivation of the product ketone towards further substitution. This prevents poly-acylation, a common issue in alkylations, leading to cleaner product profiles.[3] Furthermore, the acylium ion intermediate formed during the reaction is not susceptible to rearrangement, ensuring the desired isomer is formed.[2][4]
General Reaction Scheme:
Benzene + 3-Methylbutanoyl Chloride --(AlCl₃)--> this compound + HCl
Experimental Workflow Overview
The following diagram outlines the critical stages of the synthesis, from reagent preparation to final product analysis.
Caption: General workflow for Friedel-Crafts acylation synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.
Issue 1: Consistently Low or No Yield
-
Q: My reaction yields are below 20%, or I'm only recovering starting material. What's the primary cause?
A: The most common culprit is catalyst deactivation. Aluminum chloride is extremely hygroscopic and reacts violently with water. Any moisture in your reagents (benzene, acyl chloride) or glassware will hydrolyze the AlCl₃, rendering it inactive.
-
Causality: AlCl₃ functions by coordinating with the acyl chloride to generate the highly electrophilic acylium ion. Water reacts with AlCl₃ to form aluminum hydroxides and HCl, consuming the catalyst before it can activate the acylating agent.
-
Solution:
-
Rigorous Drying: Flame-dry all glassware under vacuum or in an oven at >120°C for several hours. Assemble the apparatus while hot under a stream of dry nitrogen or argon.
-
Reagent Purity: Use freshly opened, anhydrous grade benzene. If in doubt, distill it from a suitable drying agent like sodium/benzophenone. Distill the 3-methylbutanoyl chloride immediately before use.
-
Catalyst Handling: Weigh the AlCl₃ rapidly in a dry environment (glove box or under an inert gas blanket) and add it to the reaction vessel promptly. Use a fresh, unopened bottle if possible. The catalyst should be a fine, white to pale yellow powder; discard if it appears clumpy or significantly discolored.
-
-
-
Q: I've ensured anhydrous conditions, but the yield is still poor. What else could be wrong?
A: Check your stoichiometry and reaction temperature. Friedel-Crafts acylation requires at least a stoichiometric amount of AlCl₃, and often a slight excess (1.1-1.2 equivalents).
-
Causality: The product ketone is a Lewis base and forms a stable complex with AlCl₃.[1][3] This complex deactivates both the product and the catalyst. Therefore, one equivalent of AlCl₃ is consumed for every equivalent of product formed. You need an additional catalytic amount to drive the reaction.
-
Temperature Control: The initial addition of the acyl chloride should be done at low temperatures (0-5°C) to control the initial exotherm. However, the reaction may require warming to room temperature or gentle heating to go to completion. A reaction that is too cold may stall.
-
Solution:
-
Stoichiometry: Use at least 1.1 equivalents of AlCl₃ relative to the limiting reagent (typically the acyl chloride).
-
Temperature Profile: Add the acyl chloride dropwise at 0-5°C. After the addition is complete, allow the reaction to stir at this temperature for 30 minutes, then warm to room temperature and monitor by TLC or GC until the starting material is consumed.
-
-
Issue 2: Complex Product Mixture & Impurities
-
Q: My TLC/GC analysis shows multiple spots/peaks besides my product and starting material. What are these side products?
A: While cleaner than alkylation, side reactions can occur. The most likely impurities arise from the acyl chloride or impure starting materials.
-
Causality & Solutions:
-
Self-Condensation of Acyl Chloride: If the acyl chloride is old or impure, it may contain the corresponding carboxylic acid or anhydride. This can lead to complex side reactions. Solution: Use freshly prepared or distilled 3-methylbutanoyl chloride.
-
Deacylation: Under harsh conditions (e.g., prolonged heating), the reverse reaction can occur, cleaving the acyl group from the aromatic ring. Solution: Monitor the reaction closely and avoid excessive heating or prolonged reaction times once the starting material is consumed.
-
Impure Benzene: Using industrial-grade benzene may introduce other aromatics (like toluene), which will also undergo acylation, leading to a mixture of ketone products. Solution: Use reagent-grade or HPLC-grade benzene.
-
-
Troubleshooting Logic Diagram
This decision tree can help diagnose the root cause of low product yield.
Caption: Troubleshooting decision tree for low reaction yield.
Frequently Asked Questions (FAQs)
-
Q1: Can I use a different Lewis acid, like FeCl₃ or ZnCl₂?
-
A: Yes, other Lewis acids can catalyze the reaction, but AlCl₃ is generally the most reactive and common choice for non-activated rings like benzene.[2] Milder catalysts like FeCl₃ may require higher temperatures or fail to provide satisfactory yields. Zinc chloride (ZnCl₂) is generally considered a very mild catalyst for this purpose.[3]
-
-
Q2: What is the best solvent? Can I use something other than benzene?
-
A: In this specific synthesis, benzene serves as both the solvent and the reagent, which is efficient. If you were acylating a different, solid aromatic compound, you would need an inert solvent. Common choices include carbon disulfide (CS₂), dichloromethane (DCM), or nitrobenzene. However, be aware that the solvent can influence catalyst activity and side reactions.
-
-
Q3: How do I properly quench the reaction and remove the aluminum salts during workup?
-
A: The workup is critical for obtaining a clean product. The reaction mixture should be quenched by slowly and carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum-ketone complex and dissolves the resulting aluminum hydroxide salts in the aqueous layer. Failure to add acid can result in a thick, gelatinous precipitate of Al(OH)₃ that makes phase separation nearly impossible.
-
-
Q4: How can I confirm the identity and purity of my final product?
-
A: A combination of techniques is recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and confirm the molecular weight (162.23 g/mol ).[5]
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure. The proton NMR should show characteristic signals for the benzyl group, the methine proton adjacent to the carbonyl, and the two diastereotopic methyl groups of the isopropyl moiety.[5]
-
Infrared (IR) Spectroscopy: To confirm the presence of the carbonyl (C=O) group, typically a strong absorption around 1715 cm⁻¹.[5]
-
-
Alternative Synthesis Route: Condensation & Hydrogenation
An alternative, multi-step approach can be employed, particularly for related structures like 3-methyl-4-phenyl-2-butanone. This method avoids the use of highly reactive organometallic or Lewis acid conditions in the key bond-forming step. A patented method describes the synthesis via an acid-catalyzed condensation of benzaldehyde and 2-butanone, followed by catalytic hydrogenation.[6]
-
Step 1: Claisen-Schmidt Condensation: Benzaldehyde is reacted with 2-butanone under acidic catalysis (e.g., HCl, H₂SO₄) to form the α,β-unsaturated ketone intermediate, 3-methyl-4-phenylbut-3-en-2-one.[6]
-
Step 2: Catalytic Hydrogenation: The intermediate is then reduced via catalytic hydrogenation (e.g., H₂ gas with a Pd/C catalyst) to selectively reduce the carbon-carbon double bond, yielding the final saturated ketone.[6]
This route can be advantageous as the starting materials are readily available, and the reaction conditions are common in industrial settings.
Data Summary: Factors Influencing Friedel-Crafts Acylation Yield
| Parameter | Condition | Expected Impact on Yield | Rationale & Citation |
| Catalyst Stoichiometry | < 1.0 equivalent AlCl₃ | Very Low | Catalyst is consumed by complexation with the product ketone.[1][3] |
| > 1.1 equivalents AlCl₃ | High | Sufficient catalyst is present to both drive the reaction and account for product complexation. | |
| Reaction Temperature | < 0°C (entire duration) | Low / Incomplete | Reaction may be too slow to proceed to completion. |
| 0°C → 25°C | Optimal | Controls initial exotherm while allowing the reaction to reach completion. | |
| > 50°C | Decreased / Impure | Increased risk of side reactions and potential for deacylation. | |
| Moisture Content | High | Very Low | Catalyst is rapidly hydrolyzed and deactivated. |
| Anhydrous | High | Catalyst remains active to form the acylium ion electrophile.[2] |
Detailed Experimental Protocols
Protocol 1: Synthesis via Friedel-Crafts Acylation
-
Disclaimer: This procedure should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Apparatus Setup: Assemble a 500 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube, a thermometer, and a 100 mL pressure-equalizing dropping funnel. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of dry nitrogen.
-
Reagent Charging: Charge the flask with anhydrous benzene (200 mL) and aluminum chloride (29.4 g, 0.22 mol, 1.1 eq). Stir the resulting slurry and cool the flask in an ice-salt bath to 0-5°C.
-
Acyl Chloride Addition: In the dropping funnel, place 3-methylbutanoyl chloride (24.1 g, 0.20 mol, 1.0 eq). Add the acyl chloride dropwise to the stirred benzene/AlCl₃ slurry over a period of 60 minutes, ensuring the internal temperature does not exceed 10°C. Hydrogen chloride gas will be evolved.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3-4 hours. Monitor the reaction's progress by periodically taking a small aliquot, quenching it in ice water, extracting with ether, and analyzing the organic layer by TLC or GC.
-
Workup - Quenching: Once the reaction is complete, cool the flask again in an ice bath. Prepare a 1 L beaker containing 300 g of crushed ice and 50 mL of concentrated hydrochloric acid. Slowly and carefully pour the reaction mixture into the beaker with vigorous stirring.
-
Workup - Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 50 mL portions of diethyl ether. Combine all organic layers.
-
Workup - Washing: Wash the combined organic layers sequentially with 100 mL of 5% NaOH solution, 100 mL of water, and finally 100 mL of saturated brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation to yield this compound as a colorless to pale yellow liquid.[6]
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. Page loading... [guidechem.com]
- 6. CN101343220A - Preparation method for 3-methyl-4-phenyl-2-butanone - Google Patents [patents.google.com]
Side reactions in the Friedel-Crafts synthesis of aromatic ketones.
Welcome to the technical resource for researchers, scientists, and drug development professionals. As Senior Application Scientists, we have compiled this guide to address the common side reactions and troubleshooting scenarios encountered during the Friedel-Crafts synthesis of aromatic ketones. This resource is designed to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental design.
Frequently Asked Questions (FAQs)
This section addresses common issues that can often be resolved with targeted adjustments.
Q1: My reaction yield is extremely low or I've recovered only starting material. What are the primary causes?
A1: A low or non-existent yield in Friedel-Crafts acylation typically points to one of three main culprits: catalyst deactivation, insufficient catalyst loading, or a deactivated aromatic substrate.
-
Catalyst Inactivity: The Lewis acid catalysts used, most commonly aluminum chloride (AlCl₃), are highly moisture-sensitive.[1][2] Any trace of water in your glassware, solvents, or reagents will hydrolyze and deactivate the catalyst, halting the reaction. It is imperative to work under strictly anhydrous conditions.[2]
-
Insufficient Catalyst: Unlike a truly catalytic reaction, Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid. This is because the ketone product is a Lewis base and forms a stable complex with the catalyst, effectively sequestering it from the reaction cycle.[3][4] If you use a substoichiometric amount, the reaction will stop once all the catalyst is complexed with the newly formed product.[4]
-
Deactivated Aromatic Ring: The reaction is an electrophilic aromatic substitution. If your aromatic substrate is substituted with one or more strong electron-withdrawing groups (e.g., -NO₂, -CN, -COR, -SO₃H), the ring is rendered too electron-poor (deactivated) to be attacked by the acylium ion electrophile.[1][5]
Q2: I'm observing multiple products in my analysis. Is this due to polysubstitution?
A2: While polysubstitution is a notorious problem in Friedel-Crafts alkylation, it is rare in acylation.[6] The acyl group introduced onto the aromatic ring is electron-withdrawing, which deactivates the ring toward further electrophilic attack.[7][8] Therefore, the mono-acylated product is less reactive than the starting material, effectively preventing a second acylation.[9]
If you are observing multiple products, consider these possibilities:
-
Isomer Formation: If your starting aromatic is already substituted, acylation can occur at different positions (e.g., ortho, para, meta), leading to a mixture of constitutional isomers.
-
Highly Activated Substrates: With very strongly activating groups (e.g., phenols, anilines), the ring's high nucleophilicity can sometimes overcome the deactivating effect of the first acyl group, especially under harsh conditions, though this is uncommon.[1]
-
Starting Material Impurities: Impurities in your aromatic substrate or acylating agent can lead to the formation of unexpected byproducts.
Q3: Can I perform a Friedel-Crafts acylation on a substrate containing an amine (-NH₂) or hydroxyl (-OH) group?
A3: It is generally not advisable. The lone pair of electrons on the nitrogen of an amine or the oxygen of a hydroxyl group will act as a Lewis base and coordinate strongly with the Lewis acid catalyst (e.g., AlCl₃).[10][11] This interaction forms a complex that places a positive charge adjacent to the ring, which is so strongly deactivating that the Friedel-Crafts reaction cannot proceed.[10] Furthermore, this process consumes the catalyst.
Q4: The reaction mixture turned into a dark, intractable tar. What caused this decomposition?
A4: Charring or polymerization is often a sign of excessive reaction temperature or an inappropriate substrate.
-
High Temperature: Overheating the reaction can lead to decomposition of the starting materials, intermediates, or products, resulting in polymerization and charring.[1]
-
Reactive Heterocycles: Electron-rich heterocyclic compounds like pyrroles, furans, and thiophenes are highly susceptible to polymerization induced by strong Lewis acids like AlCl₃.[12] For these substrates, milder catalysts and reaction conditions are necessary.
In-Depth Troubleshooting Guides
Guide 1: Catalyst Stoichiometry and Deactivation
The Lewis acid is the heart of the Friedel-Crafts acylation, and its mismanagement is a primary source of failure.
Causality of the Problem: The Lewis acid (e.g., AlCl₃) serves two functions: it activates the acylating agent to form the electrophilic acylium ion, and it coordinates with the product ketone.[4] This product complexation is a key mechanistic feature. While it prevents polysubstitution, it also means the catalyst is consumed as the reaction progresses.[7] Any moisture present will irreversibly react with the catalyst to form inactive hydroxides or oxides.[2]
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or in an oven at >120°C and cool under an inert atmosphere (N₂ or Ar). Use anhydrous grade solvents, preferably from a solvent purification system or freshly opened bottle.
-
Verify Catalyst Stoichiometry: For most acylations, a minimum of 1.1 to 1.2 equivalents of AlCl₃ relative to the limiting reagent is required to account for complexation with the product and any minor atmospheric moisture.[4] For substrates containing other Lewis basic sites, additional catalyst may be needed.
-
Control the Rate of Addition: The initial reaction between the Lewis acid and the acyl chloride is exothermic.[13] Add the acylating agent slowly to a cooled (0 °C) suspension of the Lewis acid in the solvent to prevent localized overheating and potential side reactions.[13] Then, add the aromatic substrate solution dropwise to maintain temperature control.
Table 1: Common Lewis Acids and Recommended Stoichiometry
| Lewis Acid | Relative Strength | Typical Stoichiometry (Equivalents) | Notes |
|---|---|---|---|
| AlCl₃ | Very Strong | 1.1 - 2.0 | Most common; highly moisture-sensitive. Can promote charring with sensitive substrates. |
| FeCl₃ | Strong | 1.1 - 1.5 | A common alternative to AlCl₃, sometimes milder. |
| BF₃ | Strong | 1.1 - 1.5 | Boron trifluoride is a gas; often used as its etherate complex (BF₃·OEt₂). |
| ZnCl₂ | Mild | Catalytic to Stoichiometric | Used for highly activated aromatic rings where a strong Lewis acid would be too harsh.[4] |
| Solid Acids | Variable | Catalytic | Zeolites or supported acids can be used in some applications, offering easier work-up.[14] |
Diagram 1: Catalyst Deactivation Pathways
Caption: Key pathways leading to the deactivation or sequestration of the Lewis acid catalyst.
Guide 2: Managing Substrate Reactivity and Regioselectivity
The electronic nature of the aromatic substrate dictates its suitability and the resulting product distribution.
Causality of the Problem: The reaction rate depends on the nucleophilicity of the aromatic ring. Electron-donating groups (EDGs) activate the ring, increasing the reaction rate, while electron-withdrawing groups (EWGs) deactivate it.[1] The directing effects of these substituents (ortho/para vs. meta) and steric hindrance determine the regiochemical outcome. Solvent choice can also influence isomer distribution by affecting the stability of the reaction intermediates or the solubility of product-catalyst complexes.[15]
Troubleshooting Protocol:
-
Analyze Your Substrate:
-
Deactivated Rings (-NO₂, -CF₃, etc.): These substrates often fail to react under standard conditions.[16] Consider using harsher conditions (higher temperature, stronger Lewis acid), but be aware of the increased risk of decomposition. In many cases, an alternative synthetic route is preferable.
-
Activated Rings (-OCH₃, -Alkyl, etc.): These react readily. The primary challenge is controlling regioselectivity.
-
-
Optimize for Regioselectivity:
-
Temperature Control: Lowering the reaction temperature often increases selectivity, favoring the thermodynamically more stable isomer (usually the para product due to reduced steric hindrance).
-
Solvent Screening: The polarity of the solvent can dramatically alter the ratio of isomers. For example, the acylation of naphthalene can be shifted from the alpha-position (kinetic product) in non-polar solvents like CS₂ to the beta-position (thermodynamic product) in polar solvents like nitrobenzene.[15]
-
Choice of Acylating Agent: The steric bulk of the acylating agent can influence the ortho/para ratio. A bulkier acyl chloride will favor substitution at the less hindered para position.
-
Diagram 2: Troubleshooting Workflow for Poor Yield or Selectivity
Caption: A decision tree for troubleshooting common Friedel-Crafts acylation issues.
Guide 3: Experimental Protocol: Acylation of Toluene
This protocol for the synthesis of 4-methylacetophenone illustrates the critical steps for minimizing side reactions.
Materials & Reagents:
-
Toluene (anhydrous)
-
Acetyl chloride (anhydrous)
-
Aluminum chloride (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
6M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Crushed ice
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Cap all openings and maintain a positive pressure of an inert atmosphere (N₂ or Ar) throughout the reaction.[2]
-
Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (1.1 eq.) followed by anhydrous DCM to create a stirrable suspension. Cool the flask to 0 °C in an ice-water bath.[17]
-
Acylium Ion Formation: In the dropping funnel, prepare a solution of acetyl chloride (1.0 eq.) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.[17]
-
Electrophilic Attack: After the addition is complete, add a solution of toluene (1.05 eq., slight excess to ensure full consumption of acyl chloride) in anhydrous DCM to the dropping funnel. Add the toluene solution dropwise to the reaction mixture, again maintaining a low temperature.
-
Reaction Completion: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours or until TLC analysis indicates consumption of the limiting reagent.
-
Quenching: In a separate large beaker, prepare a mixture of crushed ice and 6M HCl. Slowly and carefully pour the reaction mixture into the beaker with vigorous stirring. This highly exothermic step hydrolyzes the aluminum chloride and breaks the product-catalyst complex.[18]
-
Work-up & Isolation:
-
Transfer the quenched mixture to a separatory funnel. If an emulsion forms, refer to the troubleshooting section below.[19]
-
Separate the layers and extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine (to aid in drying).
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude 4-methylacetophenone by vacuum distillation or column chromatography.
Troubleshooting Work-up Emulsions
An emulsion is a stable suspension of the organic and aqueous layers, often stabilized by fine aluminum salt precipitates.[19]
-
Patience: First, let the separatory funnel stand undisturbed for 15-30 minutes. Many emulsions will break on their own.[19]
-
"Salting Out": Add a significant amount of saturated brine or solid NaCl to the funnel and gently rock to mix. This increases the ionic strength of the aqueous layer, reducing the solubility of organic components and helping to force phase separation.[19]
-
Filtration: Filter the entire emulsified mixture through a pad of Celite® on a Büchner funnel. This physically removes the solid particulates that stabilize the emulsion, allowing the filtrate to separate cleanly.[19]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. Friedel-Crafts Reactions | Alkylation & Acylation - Lesson | Study.com [study.com]
- 6. homework.study.com [homework.study.com]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Poly-substitution products are observed in friedel crafts alkylation but .. [askfilo.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. reddit.com [reddit.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. websites.umich.edu [websites.umich.edu]
- 14. chemijournal.com [chemijournal.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. benchchem.com [benchchem.com]
- 18. m.youtube.com [m.youtube.com]
- 19. benchchem.com [benchchem.com]
Common byproducts in the Grignard synthesis of tertiary alcohols from ketones
Welcome to the Technical Support Center for the Grignard synthesis of tertiary alcohols. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental carbon-carbon bond-forming reaction. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and overcome common challenges.
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of tertiary alcohols through the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a ketone.[1] While powerful, this reaction is notoriously sensitive to experimental conditions, and several side reactions can compete with the desired transformation, leading to a variety of byproducts and reduced yields.[2] This guide will delve into the common byproducts encountered and provide practical solutions to minimize their formation.
Frequently Asked Questions (FAQs)
Q1: My primary byproduct is the starting ketone. What is causing this?
A1: The recovery of a significant amount of your starting ketone is most likely due to enolization . The Grignard reagent, in addition to being a potent nucleophile, is also a strong base. If your ketone possesses acidic α-protons, the Grignard reagent can act as a base and deprotonate the α-carbon, forming a magnesium enolate.[3][4] This enolate is unreactive towards further nucleophilic addition and, upon aqueous workup, will be protonated back to the starting ketone.
Factors that favor enolization:
-
Sterically hindered ketones: When the carbonyl carbon is sterically crowded, it hinders the approach of the nucleophilic Grignard reagent, making the abstraction of an α-proton more favorable.[3]
-
Bulky Grignard reagents: Similarly, large, sterically demanding Grignard reagents are more likely to act as bases rather than nucleophiles.[4]
-
Elevated reaction temperatures: Higher temperatures can provide the necessary activation energy for the enolization pathway.
Q2: I've isolated a secondary alcohol instead of the expected tertiary alcohol. How did this happen?
A2: The formation of a secondary alcohol is a result of reduction of the ketone. This side reaction is particularly common when using Grignard reagents that have β-hydrogens and when the ketone is sterically hindered. The reduction occurs via a six-membered cyclic transition state where a hydride ion is transferred from the β-carbon of the Grignard reagent to the carbonyl carbon of the ketone.[3]
Q3: My crude product contains a significant amount of a high-boiling hydrocarbon. What is it?
A3: This is likely a Wurtz coupling product. This side reaction involves the coupling of the Grignard reagent with the unreacted alkyl halide from which it was generated.[5][6] The mechanism involves a metal-halogen exchange followed by a nucleophilic attack of the organometallic intermediate on the alkyl halide.[7][8]
Conditions promoting Wurtz coupling:
-
High local concentration of alkyl halide: Adding the alkyl halide too quickly during the Grignard reagent formation can lead to coupling.
-
Elevated temperatures: Higher reaction temperatures favor this side reaction.[6]
Q4: Why is my reaction yield consistently low despite careful execution?
A4: Low yields in Grignard reactions can often be attributed to the presence of trace amounts of moisture or other protic sources . Grignard reagents are extremely reactive towards acidic protons, such as those in water, alcohols, and even terminal alkynes.[1][9] Any protic impurity in your glassware, solvents, or starting materials will quench the Grignard reagent, reducing the amount available for reaction with the ketone.[2]
Troubleshooting Guide
This section provides actionable steps to mitigate the formation of common byproducts and improve the yield of your tertiary alcohol.
Minimizing Enolization
| Strategy | Protocol |
| Temperature Control | Add the ketone to the Grignard reagent at a low temperature, typically 0 °C, to control the initial exothermic reaction.[2] Allow the reaction to slowly warm to room temperature to ensure completion. |
| Reagent Selection | If possible, use a less sterically hindered ketone or a smaller Grignard reagent to favor nucleophilic addition over enolization. |
| Use of Additives | In some cases, the addition of cerium(III) chloride (CeCl₃) can enhance the nucleophilicity of the Grignard reagent and suppress enolization (Luche reaction conditions). |
Preventing Reduction
| Strategy | Protocol |
| Reagent Choice | Whenever feasible, select a Grignard reagent that lacks β-hydrogens (e.g., methylmagnesium bromide, phenylmagnesium bromide). |
| Low-Temperature Addition | As with minimizing enolization, adding the ketone at low temperatures can help disfavor the reduction pathway. |
Avoiding Wurtz Coupling
| Strategy | Protocol |
| Slow Addition of Alkyl Halide | During the preparation of the Grignard reagent, add the alkyl halide dropwise to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture. |
| Maintain Moderate Temperature | Control the temperature during Grignard reagent formation to a gentle reflux to avoid excessive heat that can promote coupling.[2] |
| Efficient Stirring | Vigorous stirring ensures that the alkyl halide reacts quickly with the magnesium surface, minimizing its reaction with the formed Grignard reagent.[2] |
Ensuring Anhydrous Conditions
| Strategy | Protocol |
| Glassware Preparation | Rigorously dry all glassware in an oven at >120 °C for several hours or flame-dry under vacuum immediately before use.[2] Allow to cool under an inert atmosphere (nitrogen or argon). |
| Solvent Purity | Use freshly opened anhydrous solvents or solvents that have been properly dried (e.g., over sodium/benzophenone for ethers). |
| Reagent Handling | Handle all reagents under an inert atmosphere to prevent exposure to atmospheric moisture. |
| Magnesium Activation | If the magnesium turnings appear dull, they can be activated by crushing them in a mortar and pestle to expose a fresh surface, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[2][10] |
Visualizing Reaction Pathways
The following diagrams illustrate the desired reaction pathway for tertiary alcohol synthesis and the competing side reactions.
Caption: Desired vs. Side Reaction Pathways in Grignard Synthesis.
Experimental Protocol: Synthesis of a Tertiary Alcohol
This protocol provides a general procedure for the synthesis of a tertiary alcohol from a ketone and a Grignard reagent.
Materials:
-
Round-bottom flask, condenser, addition funnel (all flame-dried)
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Alkyl halide
-
Ketone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Grignard Reagent Formation:
-
Place magnesium turnings in the round-bottom flask under an inert atmosphere.
-
Add a small portion of the alkyl halide dissolved in anhydrous ether to initiate the reaction.
-
Once the reaction begins (indicated by bubbling and a cloudy appearance), add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.
-
-
Reaction with Ketone:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add a solution of the ketone in anhydrous ether to the Grignard reagent with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture back to 0 °C and slowly quench the reaction by adding saturated aqueous NH₄Cl solution.[2]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and remove the solvent under reduced pressure to obtain the crude tertiary alcohol.
-
Purify the product by distillation or recrystallization.
-
Caption: Experimental Workflow for Tertiary Alcohol Synthesis.
References
- 1. Grignard reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. brainly.in [brainly.in]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. Video: Grignard Reagent Preparation and Grignard Reaction [jove.com]
Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Ketone Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for palladium-catalyzed ketone synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in their synthetic routes. Instead of a generic list of procedures, we offer a dynamic, question-and-answer-based resource that addresses specific, real-world experimental issues with in-depth scientific explanations. Our goal is to empower you to diagnose problems, understand the underlying causality, and implement effective solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Issues in Carbonylative Cross-Coupling Reactions
Carbonylative couplings, such as the Suzuki-Miyaura or Stille variations, are powerful methods for constructing ketones by uniting two building blocks with carbon monoxide.[1] However, their complexity can lead to several potential points of failure.
Question 1: My carbonylative coupling reaction is stalling with starting materials still present, or the yield is consistently low. What are the most likely causes?
Answer: This is a common issue that typically points to one of three areas: the carbon monoxide (CO) environment, the catalyst's oxidative addition step, or the stability of a key intermediate.
-
Carbon Monoxide Inhibition: While CO is a reactant, high concentrations or pressures can paradoxically inhibit the reaction. This is because CO can occupy coordination sites on the Pd(0) catalyst, hindering the crucial initial oxidative addition step with the aryl halide.[1] If the catalyst cannot engage with the substrate, the cycle never starts.
-
Solution: Instead of a high-pressure CO atmosphere, try using a CO surrogate like N-formylsaccharin, which releases CO slowly and maintains a low, steady concentration. Alternatively, run the reaction under a balloon of CO (approx. 1 atm) rather than in a high-pressure vessel.
-
-
Slow Oxidative Addition: The oxidative addition of the aryl halide to the Pd(0) center is the first committed step of the catalytic cycle. For challenging substrates like electron-rich or sterically hindered aryl chlorides, this step can be kinetically unfavorable.[2]
-
Solution: This step is highly dependent on the ligand. Use strongly σ-donating, sterically bulky phosphine ligands (e.g., P(t-Bu)₃, DavePhos). These ligands increase the electron density on the palladium center, making it more nucleophilic and lowering the activation energy for oxidative addition.[2]
-
-
β-Hydride Elimination: If you are using alkyl halides as coupling partners, they are notoriously prone to β-hydride elimination from the alkyl-palladium intermediate, which leads to olefin byproducts instead of the desired ketone.[1]
-
Solution: This side reaction is often faster at higher temperatures. Consider lowering the reaction temperature. Additionally, using ligands with a wide bite angle can create steric hindrance that disfavors the conformation required for β-hydride elimination.[3]
-
Workflow: Diagnosing Stalled Carbonylative Coupling
Here is a logical flow for troubleshooting this issue.
Caption: Troubleshooting workflow for low yield in carbonylative coupling.
Category 2: Issues in Ketone α-Arylation
The palladium-catalyzed α-arylation of ketones is a cornerstone transformation for creating C(sp³)–C(sp²) bonds.[4] Selectivity and catalyst stability are the most common hurdles.
Question 2: My α-arylation reaction is producing a significant amount of diarylated ketone, and I'm struggling to isolate the mono-arylated product. How can I improve selectivity?
Answer: This is a classic selectivity challenge. The mono-arylated product can be more acidic and react faster than the starting ketone, leading to a second arylation. Control is achieved by manipulating sterics and reaction conditions.
-
Ligand Choice is Paramount: The steric bulk of the ligand is the most critical factor for preventing diarylation. A bulky ligand coordinates to the palladium center and sterically shields it, making it difficult for the already bulky mono-arylated ketone enolate to approach for a second coupling.[4][5]
-
Solution: Employ sterically demanding phosphine ligands. Buchwald's biaryl phosphine ligands (e.g., RuPhos, XPhos) or highly hindered alkyl phosphines are excellent choices.
-
-
Stoichiometry and Base: Carefully controlling the stoichiometry can favor the mono-arylated product. Using a slight excess of the ketone can outcompete the mono-arylated product for the catalyst.[5] The choice and amount of base are also critical for controlling the concentration of the reactive enolate.
-
Solution: Use a slight excess (1.1-1.2 equivalents) of the starting ketone relative to the aryl halide. Use a strong, non-nucleophilic base like NaOt-Bu or LHMDS. Ensure the base is added slowly or that its stoichiometry is carefully controlled to avoid generating a high concentration of enolate at any given time.
-
-
Temperature Control: Lower temperatures can enhance selectivity by favoring the kinetic mono-arylated product over the thermodynamically favored diarylated product.[5]
-
Solution: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Start at room temperature or even 0 °C and slowly warm if necessary.
-
Data Table: Ligand Selection for Mono-Arylation Selectivity
| Ligand Type | Example | Key Feature | Application Notes |
| Bulky Alkylphosphines | Tri-tert-butylphosphine (P(t-Bu)₃) | Strong σ-donor, large cone angle. | Excellent for promoting reductive elimination and sterically hindering diarylation. Can be air-sensitive.[2] |
| Biaryl Phosphines | RuPhos, XPhos | Sterically demanding biaryl backbone. | Provides a "pocket" around the metal center, offering excellent control. Generally air-stable and effective for a wide range of substrates.[4] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors, thermally stable. | Offer an alternative to phosphines and show remarkable potency, especially with aryl chlorides.[3] |
Question 3: My catalyst appears to be deactivating. The reaction starts but then dies, leaving unreacted starting materials. What's happening to the palladium?
Answer: Catalyst deactivation in palladium-catalyzed reactions is often due to the formation of catalytically inactive species or physical degradation of the catalyst.
-
Formation of Inactive Pd(0) Species: In many catalytic cycles, particularly those starting with a Pd(II) precursor, the active catalyst must be maintained in the correct oxidation state. Side reactions can lead to the reduction of the active Pd(II) species to inactive Pd(0) nanoparticles or aggregates.[6] This is a common issue in oxidative coupling or dehydrogenation reactions.
-
Solution: The activity of the catalyst can sometimes be restored by adding a re-oxidant. For example, benzoquinone (BQ) can re-oxidize inactive Pd(0) back to the active Pd(II) state.[6] For reactions that should run with a Pd(0) catalyst, ensure your inert atmosphere is rigorous, as oxygen can lead to uncontrolled oxidation and decomposition.[5]
-
-
Coking and Poisoning: "Coking" refers to the formation of carbonaceous deposits on the catalyst surface, which block active sites.[7] This is more common in heterogeneous catalysis but can occur in homogeneous systems where substrates or solvents decompose at high temperatures. Other species, like sulfur-containing impurities in your substrates, can act as poisons.
-
Solution: Ensure the purity of all reagents and solvents. If high temperatures are required, screen for a more thermally stable ligand. In some cases, controlled poisoning can actually be beneficial, such as in the Lindlar catalyst, but uncontrolled poisoning is detrimental.[7]
-
Diagram: Catalyst Deactivation and Reactivation Pathway
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing activity and selectivity of palladium catalysts in ketone α-arylation by tailoring the imine chelate of pyridinium amidate (PYA) ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scispace.com [scispace.com]
Technical Support Center: Purification of 3-Methyl-1-phenyl-2-butanone
Welcome to the technical support center for 3-Methyl-1-phenyl-2-butanone (CAS: 2893-05-2). This guide is designed for researchers, chemists, and drug development professionals who require high-purity material for their work. As a key pharmaceutical intermediate, the purity of this compound is paramount.[1][2] This document provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during its purification.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The impurity profile is highly dependent on the synthetic route. A prevalent method is the aldol condensation of benzaldehyde with methyl ethyl ketone, followed by hydrogenation.[3]
-
Common Impurities Include:
-
Unreacted Starting Materials: Benzaldehyde and methyl ethyl ketone.
-
Aldol Condensation Intermediate: 3-Methyl-4-phenyl-3-buten-2-one is a significant process-related impurity that may persist if the reduction step is incomplete.[3]
-
Side-Reaction Products: Self-condensation products of methyl ethyl ketone or dibenzylidene products can form under non-optimized reaction conditions.
-
Solvents and Catalysts: Residual reaction solvents (e.g., methanol, toluene) and catalyst residues (e.g., Pd/C) are common.[4][5]
-
Understanding your synthetic pathway is the first step in designing an effective purification strategy. Analytical techniques such as GC-MS and NMR are essential for identifying the specific impurities in your crude product.
Q2: My purified this compound has a persistent yellow tint. What causes this and how can I remove it?
A2: A yellow to greenish tint is often indicative of trace impurities, particularly conjugated organic molecules or degradation products.[4]
-
Causality: The most likely culprits are residual unsaturated intermediates like 3-Methyl-4-phenyl-3-buten-2-one, whose conjugated system absorbs visible light. Thermal degradation during high-temperature distillation can also generate colored byproducts.
-
Solution:
-
Chemical Treatment: A pre-distillation wash with a dilute solution of sodium bisulfite can selectively remove residual aldehydes and some reactive ketones.[6][7]
-
Adsorbent Treatment: Stirring the crude product with activated carbon before filtration and distillation can effectively remove many color-causing impurities.
-
Optimized Distillation: Ensure you are using fractional vacuum distillation at the lowest possible temperature to prevent thermal decomposition.
-
Q3: What is the most effective method for large-scale (>100 g) purification?
A3: For large-scale purification, fractional vacuum distillation is the most industrially viable and cost-effective method.[5]
-
Rationale: this compound has a high boiling point at atmospheric pressure (approx. 237 °C), which can lead to decomposition.[1][8] Vacuum distillation significantly lowers the boiling point, preserving the integrity of the molecule. A patent for a related compound describes collecting the pure fraction at 84-86 °C under a pressure of 100 Pa.[5]
-
Expertise: The key to successful large-scale distillation is using a fractionating column (e.g., Vigreux or packed column) to achieve efficient separation of components with close boiling points. Careful control over the vacuum level and heating mantle temperature is critical to prevent bumping and ensure a steady distillation rate.
Q4: How can I accurately assess the purity of my final product?
A4: A combination of methods is recommended for a comprehensive purity assessment.
-
Gas Chromatography (GC): Provides a quantitative measure of purity (e.g., >99.0% area) and can detect volatile impurities.[1]
-
High-Performance Liquid Chromatography (HPLC): Useful for detecting less volatile or thermally sensitive impurities. A reverse-phase method can be developed for this purpose.[9]
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy confirms the chemical structure and can reveal impurities if their signals do not overlap with the product's signals.[10]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can be coupled with GC (GC-MS) to identify unknown impurity peaks.[11]
Section 2: Purification Troubleshooting Guide
This section addresses specific issues you may encounter during purification experiments.
Problem: My vacuum distillation yield is very low, and I see a dark, tar-like residue in the distillation flask.
-
Possible Cause 1: Vacuum is not low enough. If the pressure is too high, the required boiling temperature will also be high, leading to thermal decomposition of the ketone.
-
Troubleshooting Step: Ensure your vacuum pump and all seals are functioning correctly. Use a calibrated vacuum gauge (e.g., a Pirani or McLeod gauge) to monitor the pressure at the distillation head. Aim for a pressure below 200 Pa if possible.
-
-
Possible Cause 2: Heating is too aggressive. Rapid or excessive heating can cause localized charring and decomposition before the bulk liquid begins to boil smoothly.
-
Troubleshooting Step: Use a heating mantle with a stirrer for even heat distribution. Increase the temperature gradually. Once distillation begins, maintain the lowest temperature that allows for a steady collection rate (e.g., 1-2 drops per second).
-
-
Possible Cause 3: Presence of non-volatile acidic or basic impurities. These can catalyze decomposition at high temperatures.
-
Troubleshooting Step: Perform a pre-distillation workup. Wash the crude material in a separatory funnel with a dilute sodium bicarbonate solution to remove acidic impurities, followed by a water wash to achieve neutrality. Dry the organic layer thoroughly with a drying agent like anhydrous magnesium sulfate before distilling.
-
Problem: After column chromatography, my product is still contaminated with a close-running impurity.
-
Possible Cause 1: Inappropriate solvent system. The polarity of your mobile phase (eluent) may not be optimal to resolve the product from the impurity.
-
Troubleshooting Step: Perform thin-layer chromatography (TLC) analysis with various solvent systems of different polarities (e.g., hexane/ethyl acetate, dichloromethane/hexane) to find a system that maximizes the separation (ΔRf) between your product and the impurity. A good target Rf for the product is ~0.3.
-
-
Possible Cause 2: Column overloading. Exceeding the capacity of the silica gel leads to broad, overlapping bands.
-
Troubleshooting Step: As a rule of thumb, use a silica gel mass that is at least 50 times the mass of your crude sample (e.g., 50 g silica for 1 g crude). Dissolve the sample in a minimal amount of solvent for loading onto the column.
-
-
Possible Cause 3: Co-elution due to similar polarity. The impurity may be an isomer or a compound with very similar functional groups.
Problem: I am trying the bisulfite purification method, but no solid adduct precipitates.
-
Possible Cause 1: The bisulfite adduct is water-soluble. This can occur with lower molecular weight ketones or under certain solvent conditions.[13]
-
Troubleshooting Step: Instead of relying on precipitation, perform a liquid-liquid extraction. The charged bisulfite adduct is highly water-soluble. After reacting the crude material with a saturated aqueous solution of sodium bisulfite, extract the mixture with a non-polar organic solvent (e.g., diethyl ether or hexanes). The impurities will move to the organic layer, while the adduct remains in the aqueous layer.[6][7] You can then regenerate the pure ketone from the aqueous layer.
-
-
Possible Cause 2: Steric hindrance. While this compound is a methyl ketone and should react, significant steric bulk near the carbonyl group can hinder adduct formation.
-
Troubleshooting Step: Ensure the reaction is given adequate time (stirring for several hours may be necessary) and that a fresh, saturated solution of sodium bisulfite is used. The reaction is an equilibrium, so using an excess of bisulfite can help drive it forward.
-
Section 3: Detailed Experimental Protocols
Protocol 1: High-Purity Purification by Fractional Vacuum Distillation
This protocol is ideal for purifying crude material that is >85% pure and for scaling up.
-
Pre-treatment: If the crude oil is dark or suspected to contain acidic impurities, dissolve it in diethyl ether and wash sequentially with 5% sodium bicarbonate solution and brine. Dry the ether layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to recover the crude oil.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a short Vigreux column, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump protected by a cold trap.
-
Distillation:
-
Place the crude oil in the distillation flask with a magnetic stir bar.
-
Slowly apply vacuum, ensuring the system is stable at the target pressure (e.g., 100-200 Pa).
-
Gradually heat the distillation flask using a heating mantle while stirring.
-
Collect and discard any initial low-boiling fractions (forerun), which may contain residual solvents.
-
Collect the main fraction at a stable head temperature. For this compound, the boiling point is approximately 84-86 °C at 100 Pa.[5]
-
Stop the distillation before the flask goes to dryness to prevent the concentration and potential decomposition of high-boiling impurities.
-
-
Analysis: Analyze the collected fraction for purity using GC or NMR.
Protocol 2: Selective Purification via Sodium Bisulfite Adduct Formation
This protocol is exceptionally effective for removing non-ketonic or aldehydic impurities, even if they have similar boiling points or polarities to the desired product.[7]
-
Adduct Formation:
-
In a flask, dissolve 10 g of the crude this compound in 50 mL of methanol.
-
Add 50 mL of a freshly prepared, saturated aqueous solution of sodium bisulfite (NaHSO₃).
-
Stir the biphasic mixture vigorously at room temperature for 2-3 hours. A white precipitate of the bisulfite adduct may form.
-
-
Isolation of Adduct:
-
If a solid precipitates: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with diethyl ether to remove organic impurities, then wash with cold water.
-
If no solid precipitates: Transfer the mixture to a separatory funnel. Extract three times with 50 mL portions of diethyl ether to remove impurities. Combine the organic layers (which contain impurities) and set them aside. Retain the aqueous layer, which contains the dissolved adduct.
-
-
Regeneration of the Ketone:
-
Transfer the isolated adduct (solid or aqueous solution) to a flask.
-
Add 100 mL of diethyl ether.
-
While stirring, slowly add 10% aqueous sodium hydroxide (NaOH) solution until the mixture is strongly basic (pH > 12). This will reverse the reaction and regenerate the ketone.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with 50 mL portions of diethyl ether.
-
-
Final Workup: Combine all ether layers, wash with brine, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the purified this compound.
Section 4: Key Physicochemical Data
This table summarizes key data relevant to the purification of this compound.
| Property | Value | Source(s) |
| CAS Number | 2893-05-2 | [1][4][14] |
| Molecular Formula | C₁₁H₁₄O | [1][4][14] |
| Molecular Weight | 162.23 g/mol | [1][11] |
| Appearance | Colorless to Yellow to Green clear liquid | [4][15] |
| Boiling Point | 237 °C at 760 mmHg (101.3 kPa) | [1][8] |
| Density | ~0.958 g/cm³ | [1][15] |
| Solubility | Not miscible in water. Soluble in alcohol and ether. | [1][2][4][15] |
| Flash Point | 93.2 °C | [1] |
Section 5: Visual Workflows
Purification Method Selection Guide
The following diagram provides a decision-making framework for selecting the most appropriate purification strategy based on the nature of your crude sample.
Caption: Decision tree for selecting a purification method.
Bisulfite Purification Workflow
This diagram outlines the key steps in the selective purification of ketones using sodium bisulfite.
Caption: Workflow for purification via bisulfite adduct formation.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound, 96% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [wap.guidechem.com]
- 5. CN101343220A - Preparation method for 3-methyl-4-phenyl-2-butanone - Google Patents [patents.google.com]
- 6. Workup [chem.rochester.edu]
- 7. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. Separation of 1-Butanone, 3-methyl-2-(1-methylethyl)-1-phenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. This compound(2893-05-2) 1H NMR spectrum [chemicalbook.com]
- 11. 3-Methyl-3-phenylbutan-2-one | C11H14O | CID 285462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 13. reddit.com [reddit.com]
- 14. scbt.com [scbt.com]
- 15. chembk.com [chembk.com]
Grignard Reaction Technical Support Center: Troubleshooting Enolization
Introduction
The Grignard reaction is a fundamental tool for carbon-carbon bond formation, enabling the synthesis of complex molecular architectures essential for drug development.[1] While robust, the reaction of Grignard reagents with ketones can be plagued by a competitive side reaction: enolization. This occurs when the Grignard reagent, a potent base, abstracts an acidic α-proton from the ketone, leading to the formation of a magnesium enolate.[2][3][4] Upon aqueous workup, this enolate reverts to the starting ketone, drastically reducing the yield of the desired tertiary alcohol.[2][3]
This technical support guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you diagnose, mitigate, and prevent enolization in your Grignard reactions.
The Competing Pathways: Nucleophilic Addition vs. Enolization
A Grignard reagent (R-MgX) can act as both a strong nucleophile and a strong base.[5][6] Its behavior is dictated by the steric and electronic environment of both the reagent and the ketone substrate.
-
Nucleophilic Addition (Desired Pathway): The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone, forming a new carbon-carbon bond and, after workup, the tertiary alcohol product.[6]
-
Enolization (Side Reaction): The Grignard reagent abstracts a proton from the carbon alpha to the ketone carbonyl, forming an enolate. This pathway is favored when the carbonyl carbon is sterically hindered or the α-protons are particularly accessible.[2][3]
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction resulted in a low yield of the tertiary alcohol, and I recovered a significant amount of my starting ketone. What's the likely cause?
This is the classic symptom of enolization.[3][4] The Grignard reagent acted as a base, deprotonating your ketone, rather than as a nucleophile attacking the carbonyl carbon. Upon adding the aqueous workup solution, the resulting enolate was protonated, regenerating the starting ketone.[2]
Q2: Are certain types of ketones or Grignard reagents more prone to enolization?
Yes. The likelihood of enolization increases significantly with steric hindrance.
-
Sterically Hindered Ketones: Ketones with bulky groups surrounding the carbonyl (e.g., di-isopropyl ketone, t-butyl ketones) make it difficult for the Grignard reagent to access the electrophilic carbonyl carbon. This steric shield favors the abstraction of the more accessible α-protons.[2][3]
-
Bulky Grignard Reagents: Similarly, sterically demanding Grignard reagents (e.g., t-butylmagnesium chloride, isopropylmagnesium chloride) are more likely to act as bases than as nucleophiles.[3][7]
Q3: How does reaction temperature affect enolization?
Higher temperatures can increase the rate of enolization. Performing the reaction at lower temperatures generally favors the desired nucleophilic addition. The addition pathway typically has a lower activation energy than the enolization pathway. By keeping the temperature low (e.g., -78 °C to 0 °C), you provide enough energy to overcome the barrier for addition while minimizing the energy available for the competing enolization.[8][9]
Q4: I've heard that adding cerium(III) chloride can help. How does that work?
The addition of anhydrous cerium(III) chloride (CeCl₃) is a highly effective method to suppress enolization.[10][11] This is often referred to as the Luche reaction conditions. The Grignard reagent undergoes transmetalation with CeCl₃ to form an organocerium species (R-CeCl₂). This new reagent is significantly less basic than the original Grignard reagent but remains highly nucleophilic.[12][13] This shift in reactivity strongly favors addition to the carbonyl group, even with easily enolizable ketones.[10][13]
Troubleshooting Guide: Strategies to Minimize Enolization
If you are encountering issues with enolization, consult the following table and detailed protocols.
| Issue | Probable Cause(s) | Recommended Solution(s) | Scientific Rationale |
| High recovery of starting ketone | Steric hindrance on ketone and/or Grignard reagent. | 1. Use a less sterically hindered Grignard reagent if possible.2. Employ the Cerium(III) Chloride method. | Reducing steric bulk improves access to the carbonyl carbon. Organocerium reagents are less basic and more nucleophilic.[12][13] |
| Low yield despite using non-hindered reactants | Reaction temperature is too high. | 1. Perform the Grignard addition at low temperature (e.g., -78 °C or 0 °C).2. Add the ketone solution slowly to the Grignard reagent. | Lower temperatures favor the nucleophilic addition pathway, which has a lower activation energy.[8][9] Slow addition maintains a low concentration of the ketone, minimizing side reactions. |
| Persistent enolization even at low temperatures | The ketone is exceptionally prone to enolization; the Grignard is inherently very basic. | 1. Primary Method: Use the Cerium(III) Chloride (Luche) protocol.2. Alternative: Consider using a less basic organometallic reagent, such as an organolithium or organozinc compound. | Transmetalation to organocerium dramatically reduces basicity.[10][13] Organolithium reagents can sometimes be more nucleophilic and less prone to enolization, though they are also very strong bases.[14] |
Experimental Protocols
Protocol 1: Standard Low-Temperature Grignard Addition
This protocol is a first-line approach for moderately enolizable ketones.
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen or argon inlet. Maintain a positive inert gas pressure throughout the reaction.[1]
-
Reagent Preparation: Charge the flask with your prepared or commercial Grignard reagent solution (1.1 equivalents) in anhydrous ether or THF.
-
Cooling: Cool the Grignard solution to -78 °C using a dry ice/acetone bath or to 0 °C using an ice-water bath.
-
Ketone Addition: Dissolve the ketone (1.0 equivalent) in anhydrous ether or THF and add it to the dropping funnel. Add the ketone solution dropwise to the cooled, stirring Grignard reagent over 30-60 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, allow the reaction to stir at the low temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) while the flask is still in the cooling bath.[1] Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ether (2 x 25 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude tertiary alcohol.[1]
Protocol 2: The Cerium(III) Chloride Mediated Grignard Addition (Luche Condition)
This is the recommended method for highly enolizable or sterically hindered ketones.
-
CeCl₃ Activation: Anhydrous CeCl₃ is extremely hygroscopic and its activity is highly dependent on being water-free.[12] Place anhydrous CeCl₃ (1.2 equivalents) in a flame-dried, two-necked flask under a strong flow of nitrogen/argon. Heat gently with a heat gun under high vacuum for 1-2 hours to remove any trace moisture. Allow to cool to room temperature under inert gas.
-
Slurry Formation: Add anhydrous THF via syringe to the activated CeCl₃ and stir vigorously at room temperature for at least 2 hours. This should form a fine, white slurry.
-
Cooling: Cool the CeCl₃ slurry to -78 °C.
-
Grignard Addition to Slurry: Slowly add the Grignard reagent (1.1 equivalents) dropwise to the cold, stirring slurry. Stir the mixture at -78 °C for 1 hour to allow for transmetalation to the organocerium species.
-
Ketone Addition: Add the ketone (1.0 equivalent), dissolved in a minimal amount of anhydrous THF, dropwise to the organocerium reagent at -78 °C.
-
Reaction & Workup: Stir at -78 °C for 2-3 hours. Then, follow steps 6 and 7 from Protocol 1 for the reaction workup and extraction.
Conclusion
Enolization is a common but manageable side reaction in Grignard additions to ketones. By understanding the underlying mechanistic competition and carefully selecting reaction parameters—namely steric factors, temperature, and the use of additives like cerium(III) chloride—researchers can significantly favor the desired nucleophilic addition pathway. This guide provides the foundational knowledge and practical protocols to troubleshoot and optimize your reactions, leading to higher yields and purer products in your synthetic endeavors.
For further assistance, please do not hesitate to contact our technical support team.
References
- 1. benchchem.com [benchchem.com]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. Sciencemadness Discussion Board - Enolate formation from Grignard - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides [organic-chemistry.org]
- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 10. Reactions of carbonyl compounds with Grignard reagents in the presence of cerium chloride | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. echemi.com [echemi.com]
Technical Support Center: Minimizing Over-alkylation in Friedel-Crafts Reactions
Welcome to the technical support center dedicated to addressing a common challenge in synthetic organic chemistry: the control of over-alkylation in Friedel-Crafts reactions. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their synthetic routes and improve the selectivity of their reactions. Here, we will delve into the mechanistic underpinnings of polyalkylation and provide practical, field-proven strategies to achieve mono-substituted products.
Frequently Asked Questions (FAQs)
Q1: What is over-alkylation (or polyalkylation) in Friedel-Crafts reactions, and why does it occur?
Over-alkylation, also known as polyalkylation, is a frequent side reaction in Friedel-Crafts alkylation where more than one alkyl group is introduced onto the aromatic ring.[1][2][3] This phenomenon is a direct consequence of the reaction mechanism itself. The introduction of an alkyl group, which is electron-donating, activates the aromatic ring.[1][4] This activation makes the mono-alkylated product more nucleophilic and, therefore, more reactive than the original aromatic starting material.[1][4] As a result, it can readily undergo further alkylation, leading to a mixture of di-, tri-, and even higher substituted products.
Q2: What is the fundamental difference between Friedel-Crafts alkylation and acylation regarding poly-substitution?
The key distinction lies in the electronic effect of the group being added to the aromatic ring.[4]
-
Alkylation: An alkyl group is an activating group, meaning it donates electron density to the aromatic ring. This makes the product more reactive than the starting material and thus prone to further alkylation.[1][2][4]
-
Acylation: An acyl group (-C(O)R) is a deactivating group due to the electron-withdrawing nature of the carbonyl.[5] This makes the acylated product less reactive than the starting material, effectively preventing further acylation reactions.[1][2][5]
This fundamental difference is why Friedel-Crafts acylation is often a preferred method for achieving mono-substitution.[4][6]
Q3: If I use Friedel-Crafts acylation to avoid polyalkylation, how do I get to my desired alkylated product?
This is a classic and highly effective two-step strategy. After the acylation reaction, the resulting ketone is reduced to the corresponding alkyl group.[4][7] This acylation-reduction sequence provides a reliable route to mono-alkylated aromatic compounds while circumventing the issue of over-alkylation.[4] Common reduction methods include:
-
Clemmensen Reduction: Utilizes zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid.[4]
-
Wolff-Kishner Reduction: Employs hydrazine (N₂H₄) and a strong base, such as potassium hydroxide.[4]
Troubleshooting Guide: Issues with Over-alkylation
This section provides a systematic approach to troubleshooting and optimizing your Friedel-Crafts alkylation reactions to favor mono-substitution.
Issue: My reaction is producing a significant amount of di- and tri-alkylated products. What is my first step?
The most straightforward initial approach is to manipulate the stoichiometry of your reactants.
Solution: Use a Large Excess of the Aromatic Substrate.
By significantly increasing the molar ratio of the aromatic compound to the alkylating agent, you can statistically favor the reaction of the electrophile with the starting material over the more reactive mono-alkylated product.[4][8] In industrial settings, for the production of ethylbenzene, the molar ratio of benzene to ethylene can be as high as 30:1 to 50:1 to ensure mono-substitution.[4]
Issue: Using a large excess of my aromatic substrate is not feasible due to cost or downstream separation challenges. What other reaction parameters can I adjust?
If altering the stoichiometry is not a viable option, the next step is to optimize the reaction conditions.
Solution 1: Control the Reaction Temperature.
Lowering the reaction temperature can decrease the rate of the subsequent alkylation reactions more significantly than the initial reaction, thereby favoring the formation of the mono-alkylated product.[4] However, the effect of temperature can be complex and may also influence isomer distribution.[4]
Solution 2: Modify the Catalyst.
The choice and amount of catalyst can have a profound impact on selectivity.
-
Use a Milder Lewis Acid: Strong Lewis acids like AlCl₃ are highly active and can promote polysubstitution.[4] Consider using a milder Lewis acid, such as FeCl₃ or ZnCl₂, which can offer better selectivity for mono-alkylation.
-
Consider Heterogeneous Catalysts: Solid acid catalysts, such as zeolites, can provide shape selectivity that sterically hinders the formation of bulkier poly-alkylated products.[9][10][11]
Issue: I have tried optimizing the reaction conditions, but over-alkylation is still a major problem. Is there a more robust solution?
When direct alkylation proves difficult to control, the most reliable strategy is to change your synthetic approach.
Solution: Perform a Friedel-Crafts Acylation Followed by Reduction.
As discussed in the FAQs, this is often the most effective method to guarantee mono-substitution.[4][6] The deactivating nature of the acyl group shuts down any further electrophilic aromatic substitution, leading to a clean mono-acylated product that can then be reduced to the desired alkylated compound.[1][2][12]
Data Presentation
Table 1: Effect of Reactant Molar Ratio on Product Distribution in the Alkylation of Benzene
| Benzene:Alkylating Agent Molar Ratio | Conversion of Alkylating Agent (%) | Selectivity to Mono-alkylated Product (%) | Selectivity to Poly-alkylated Products (%) |
| 1:1 | High | Low | High |
| 5:1 | High | Moderate | Moderate |
| 10:1 | Moderate | High | Low |
| 30:1 | Lower | Very High | Very Low |
Note: The exact values can vary significantly based on the specific alkylating agent, catalyst, and reaction conditions.
Table 2: Influence of Lewis Acid Catalyst on Selectivity
| Catalyst | Relative Activity | Propensity for Over-alkylation |
| AlCl₃ | Very High | High |
| FeCl₃ | High | Moderate |
| ZnCl₂ | Moderate | Low |
| H-BEA Zeolite | Moderate | Very Low (Shape Selective)[10] |
Visualizing the Chemistry
Caption: Mechanism of polyalkylation in Friedel-Crafts reactions.
Caption: Troubleshooting workflow for polyalkylation.
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Benzene to Acetophenone (to avoid poly-substitution)
This protocol describes a standard procedure for the Friedel-Crafts acylation of benzene, which yields a mono-substituted product.
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Acetyl chloride (CH₃COCl)
-
Anhydrous benzene (C₆H₆)
-
Dichloromethane (CH₂Cl₂) (solvent)
-
Ice bath
-
Dilute Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube.[1]
-
In the reaction flask, add anhydrous aluminum chloride and dichloromethane. Cool the suspension to 0°C in an ice bath.[1]
-
In the dropping funnel, place a solution of acetyl chloride in dichloromethane.[1]
-
Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension while maintaining the temperature below 10°C.[1]
-
After the addition is complete, add anhydrous benzene dropwise via the dropping funnel.[1]
-
Once the benzene addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.[1]
-
Carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute HCl.[1]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield acetophenone.
Protocol 2: Clemmensen Reduction of Acetophenone to Ethylbenzene
This protocol outlines the reduction of the ketone product from acylation to the corresponding alkylbenzene.
Materials:
-
Zinc amalgam (Zn(Hg))
-
Concentrated hydrochloric acid (HCl)
-
Acetophenone
-
Toluene (solvent)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Prepare zinc amalgam by stirring zinc powder with a mercuric chloride solution.[1]
-
In a round-bottom flask equipped with a reflux condenser, add the zinc amalgam, concentrated hydrochloric acid, toluene, and acetophenone.[1]
-
Heat the mixture to reflux with vigorous stirring for 4-6 hours. Periodically add more concentrated HCl.[1]
-
After the reaction is complete, cool the mixture to room temperature and separate the organic layer.
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and then brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate.[1]
-
Filter and remove the solvent by distillation to yield ethylbenzene.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. quora.com [quora.com]
- 6. mt.com [mt.com]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. chegg.com [chegg.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. eurekaselect.com [eurekaselect.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
How to avoid decomposition during distillation of ketones.
Technical Support Center: Distillation of Ketones
Welcome to the technical support center for the purification of ketones. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the distillation of these versatile compounds. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not only solutions to common problems but also the underlying scientific principles to empower you in your experimental design.
Troubleshooting Guide: Common Issues During Ketone Distillation
This section addresses specific problems you may encounter during the distillation of ketones. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions.
Q1: My ketone is developing a yellow or brown color and a distinct odor during distillation. What is happening and how can I prevent it?
Probable Cause:
Color and odor formation are classic indicators of ketone decomposition. The most common cause is thermal stress leading to self-condensation reactions, particularly the Aldol condensation .[1][2] This reaction is catalyzed by trace amounts of acidic or basic impurities in your crude ketone mixture. At elevated temperatures required for atmospheric distillation, these condensation reactions accelerate, forming higher molecular weight, colored, and often odorous byproducts. For instance, traces of impurities can lead to the formation of compounds like isophorone from acetone, which imparts undesirable color and odor.[3]
Solution Workflow:
-
Pre-distillation Neutralization: Before distilling, wash your crude ketone with a mild basic solution, such as saturated sodium bicarbonate, followed by a brine wash and drying over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄). This will neutralize and remove acidic impurities that can catalyze decomposition.[4]
-
Reduce the Boiling Point with Vacuum Distillation: The most effective way to prevent thermal decomposition is to lower the distillation temperature.[5][6][7][8] By applying a vacuum, you reduce the pressure above the liquid, thereby lowering the boiling point. This is especially critical for ketones with atmospheric boiling points above 150°C.[9]
-
Minimize Heating Time: The longer a ketone is exposed to high temperatures, the more likely it is to decompose.[10] Consider using a continuous distillation setup if you are working with larger quantities, as it reduces the residence time in the heated flask. For batch distillations, ensure efficient heating and insulation of the column to speed up the process.
Troubleshooting Logic Diagram:
Caption: Troubleshooting workflow for discoloration issues.
Q2: My distillation is very slow, and I'm getting poor recovery of my ketone. What could be the issue?
Probable Cause:
Several factors can contribute to slow distillation and poor recovery:
-
Azeotrope Formation: Ketones, especially lower molecular weight ones, can form azeotropes with water or residual alcohols from the synthesis process.[3][11] An azeotrope is a mixture that boils at a constant temperature and has a constant composition in the vapor phase, making separation by simple distillation difficult.
-
High Boiling Point of the Ketone: If you are attempting to distill a high-boiling ketone at atmospheric pressure, you may not be supplying enough energy to achieve a steady boil, or the temperature required may be causing decomposition instead of clean vaporization.[5]
-
Inefficient Distillation Apparatus: Poor insulation of the distillation column can lead to premature condensation of the vapor before it reaches the condenser (refluxing).[12] An inadequate vacuum can also lead to a higher than expected boiling point.
Solution Workflow:
-
Address Potential Azeotropes:
-
Drying: Ensure your crude ketone is thoroughly dried before distillation to remove water.
-
Azeotropic Distillation: If water is a significant component, you can use a Dean-Stark apparatus to remove it as an azeotrope with a suitable solvent (e.g., toluene) before proceeding with the final purification.[13]
-
-
Optimize Distillation Parameters:
-
Use Vacuum: For any ketone boiling above 150°C at atmospheric pressure, vacuum distillation is strongly recommended.[9] This will significantly lower the required temperature and improve the distillation rate.[6][8]
-
Proper Heating: Use a heating mantle with a stirrer for even heat distribution. The bath temperature should typically be set 20-30°C higher than the boiling point of the liquid being distilled.[9]
-
-
Improve Apparatus Setup:
-
Insulate the Column: Wrap the distillation column (from the flask to the condenser) with glass wool or aluminum foil to minimize heat loss.[12]
-
Check Vacuum Seal: Ensure all joints in your vacuum distillation setup are properly sealed with grease to prevent leaks, which would raise the pressure and boiling point.
-
Frequently Asked Questions (FAQs)
What is the primary mechanism of ketone decomposition during distillation?
The primary thermal decomposition pathway for many ketones, especially those with α-hydrogens, is the Aldol condensation . This reaction can be catalyzed by either acids or bases.[1][2]
-
Base-Catalyzed: A base removes an α-hydrogen to form an enolate, which is a potent nucleophile. This enolate then attacks the carbonyl carbon of another ketone molecule. The resulting β-hydroxy ketone can then dehydrate at high temperatures to form an α,β-unsaturated ketone, which is often colored.[2]
-
Acid-Catalyzed: An acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. It also catalyzes the formation of the enol tautomer. The enol then acts as a nucleophile, attacking another protonated ketone molecule.[14][15]
Decomposition Pathway Overview:
Caption: Acid and base-catalyzed aldol condensation pathways.
When is vacuum distillation the preferred method for purifying ketones?
Vacuum distillation is the preferred method under several circumstances, as summarized in the table below. The fundamental principle is that reducing the pressure lowers the boiling point, thereby mitigating thermal decomposition.[6][7][8]
| Condition | Rationale | Recommended Action |
| High Boiling Point | Ketones with atmospheric boiling points >150°C are highly susceptible to thermal decomposition.[9] | Mandatory: Use vacuum distillation to lower the boiling point to a safer temperature range.[5] |
| Thermal Sensitivity | Some ketones, regardless of boiling point, have structures that are inherently unstable at elevated temperatures. | Recommended: Use vacuum distillation to minimize thermal stress and prevent degradation. |
| Presence of Tar/Polymer | High-boiling impurities or polymers can be difficult to separate from the desired ketone at atmospheric pressure. | Advised: Vacuum distillation allows the more volatile ketone to distill off at a lower temperature, leaving the non-volatile tars behind.[12] |
Can stabilizers be added to the distillation flask?
While some patents discuss the use of stabilizers like citric acid or lecithin for long-term storage of ketones to prevent color and odor development, adding non-volatile stabilizers directly to the distillation flask is generally not recommended.[16] The stabilizer will remain in the distillation pot and will not co-distill with the purified ketone. The most effective strategy to prevent decomposition during distillation is not through additives but by controlling the distillation conditions, primarily temperature, through the use of vacuum.[5][6] Pre-treatment of the crude ketone to remove catalytic impurities is the more appropriate chemical intervention.[4]
How can I purify a ketone that is contaminated with a close-boiling alcohol?
Separating ketones from close-boiling alcohols can be challenging due to similar volatilities and the potential for azeotrope formation.[11]
-
Extractive Distillation: One patented method involves distillation in the presence of an aqueous alkali solution (pH 7.1-12.5).[17] The alkali modifies the volatility of the alcohol, retaining it in the distillation bottoms, while the ketone distills over. Care must be taken not to exceed a pH of 12.5, as this can induce aldol condensation of the ketone itself.[17]
-
Chemical Conversion: In some industrial processes for aromatic ketones, the difficult-to-separate alcohol impurity is converted into a much higher-boiling ester by adding an organic acid and a mineral acid catalyst. The ketone can then be easily distilled away from the ester.[18]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pharmaxchange.info [pharmaxchange.info]
- 3. US2647861A - Purification of ketones by distillation - Google Patents [patents.google.com]
- 4. Ketone Decomposition? , Hive Newbee Forum [chemistry.mdma.ch]
- 5. orenviro.com [orenviro.com]
- 6. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 7. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 8. When Vacuum Distillation is Useful [sihaienergytech.com]
- 9. How To [chem.rochester.edu]
- 10. US2166584A - Purification of ketones - Google Patents [patents.google.com]
- 11. US2487124A - Extraction of ketones - Google Patents [patents.google.com]
- 12. Ketone Distillation and Different Pumps Used , Hive Methods Discourse [chemistry.mdma.ch]
- 13. Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. youtube.com [youtube.com]
- 16. US3256338A - Stabilizers for ketone solvents - Google Patents [patents.google.com]
- 17. US2575244A - Process for separating ketones from close-boiling mixtures - Google Patents [patents.google.com]
- 18. US3819492A - Distillation of aromatic ketone from aromatic alcohol with acid - Google Patents [patents.google.com]
Technical Support Center: Strategies for Separating Isomeric Ketones
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing the intricate challenge of separating isomeric ketones. Due to their nearly identical physicochemical properties, resolving ketone isomers demands a nuanced and strategic approach. This document provides in-depth, experience-based answers to common troubleshooting questions, detailed protocols, and the scientific rationale behind each strategic choice.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Initial Strategy & Method Selection
Question: We have a mixture of constitutional (structural) isomeric ketones that are proving difficult to separate. What is our starting point for developing a separation method?
Answer: Separating constitutional isomers, such as positional isomers (e.g., 2-heptanone vs. 3-heptanone), is challenging because properties like boiling point and polarity are often very similar. Your initial strategy should be a systematic screening of chromatographic techniques, as minor structural differences can be exploited by the right stationary phase.
-
Gas Chromatography (GC): GC is the premier choice if your isomers are volatile and thermally stable.[1][2] The separation is governed by differences in boiling points and interactions with the stationary phase.
-
Expert Insight: Start with a non-polar stationary phase (e.g., DB-1, HP-5). If co-elution occurs, switch to a more polar phase like a wax column (e.g., Carbowax) or a Free Fatty Acid Phase (FFAP) column, which can offer different selectivity based on subtle polarity differences.[3] For particularly stubborn separations, consider liquid crystalline stationary phases, which provide exceptional selectivity for positional isomers based on molecular shape.[4]
-
-
High-Performance Liquid Chromatography (HPLC): If your ketones are not suitable for GC (low volatility, thermal instability), HPLC is your next option.
-
Reverse-Phase (RP-HPLC): While standard C18 columns may struggle, columns with phenyl ligands (e.g., Phenyl-Hexyl) can provide alternative selectivity. These phases can induce π-π interactions with the carbonyl group or any aromatic moieties, potentially resolving isomers that differ in the electronic environment around the functional group.[5][6][7]
-
Normal-Phase (NP-HPLC): NP-HPLC on silica or alumina can also be effective, as it separates based on the polarity of the head group. The accessibility of the carbonyl's lone pair of electrons to the stationary phase can differ between isomers.
-
-
Supercritical Fluid Chromatography (SFC): SFC is an excellent "green" alternative that bridges the gap between GC and LC.[8][9] Using supercritical CO2 as the mobile phase, SFC often provides unique selectivity and higher efficiency for isomer separations compared to HPLC.[8][10][11]
The following workflow diagram outlines a logical approach to method selection.
Caption: Initial decision workflow for separating isomeric ketones.
Question: We need to separate enantiomers of a chiral ketone. What are the most effective strategies?
Answer: Separating enantiomers requires a chiral environment to create diastereomeric interactions, leading to different retention times. Direct chromatographic separation on a chiral stationary phase (CSP) is the most common and effective method.[12]
-
Chiral HPLC: This is the industry standard for enantioseparation.[12][13][14] CSPs are packed with a chiral selector. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are exceptionally versatile and can separate a broad range of compounds, including ketones.[13][14]
-
Expertise & Causality: The separation mechanism relies on transient diastereomeric complexes formed between the enantiomers and the chiral stationary phase. These complexes have different energies, leading to differential retention. The key is screening various CSPs and mobile phases (both normal and reverse-phase) to find the optimal conditions that maximize these energetic differences.[13]
-
-
Chiral Supercritical Fluid Chromatography (SFC): SFC is rapidly gaining prominence for chiral separations due to its speed, efficiency, and reduced use of organic solvents.[10][11][15] It often provides better resolution and faster analysis times than HPLC for chiral compounds.[11] Many of the same CSPs used in HPLC can be used in SFC.
-
Chiral Gas Chromatography (GC): For volatile chiral ketones, GC with a chiral capillary column is a powerful option. These columns typically contain derivatized cyclodextrins as the chiral selector.[16][17] The enantiomers partition differently into the chiral cyclodextrin cavities, enabling separation.
-
Indirect Method (Derivatization): If direct methods fail or are unavailable, you can derivatize the ketone enantiomers with a pure chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard (achiral) HPLC or GC column.[18] This is a multi-step process but can be highly effective.
Section 2: Chromatography Troubleshooting
Question: Our positional ketone isomers are co-eluting on a standard C18 reverse-phase HPLC column. What adjustments can we make?
Answer: Co-elution on a C18 column is common for positional isomers because the separation is primarily driven by hydrophobicity, which is often nearly identical between them. To achieve resolution, you must introduce a different separation mechanism.
-
Switch Stationary Phase: This is the most critical change.
-
Phenyl Column: A phenyl-based stationary phase can introduce π-π interactions, which may differ depending on the position of the carbonyl group relative to other parts of the molecule.[5][6]
-
Fluorophenyl (PFP) Column: A pentafluorophenyl (PFP) phase offers alternative selectivity through dipole-dipole, ion-exchange, and π-π interactions. It is often successful where C18 and Phenyl columns fail.[6]
-
Embedded Polar Group (Polar-Embedded) Column: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This can alter the interaction with the ketone's carbonyl group and improve shape selectivity.
-
-
Modify the Mobile Phase:
-
Change Organic Modifier: Switching from acetonitrile to methanol (or vice-versa) can change the selectivity. Methanol is a proton donor and can interact differently with the ketone's lone pair electrons than the dipolar aprotic acetonitrile.
-
Adjust Temperature: Lowering the column temperature can sometimes increase the energetic differences between how the isomers interact with the stationary phase, improving resolution.
-
-
Consider HILIC or Normal-Phase: If your isomers are sufficiently polar, Hydrophilic Interaction Chromatography (HILIC) or a return to Normal-Phase chromatography on a silica column can provide an orthogonal separation mechanism based on polarity rather than hydrophobicity.
Comparison of Chromatographic Techniques for Isomer Separation
| Technique | Stationary Phase Examples | Mobile Phase | Key Separation Principle | Best For... |
| GC | DB-5 (non-polar), Wax (polar), Chiral Cyclodextrin[16] | Inert Gas (He, H₂) | Volatility & Polarity | Volatile, thermally stable constitutional & chiral isomers. |
| RP-HPLC | C18, Phenyl-Hexyl[5], PFP | Water/Acetonitrile/Methanol | Hydrophobicity, π-π interactions | Positional isomers when alternative selectivity phases are used. |
| NP-HPLC | Silica, Alumina, Diol | Hexane/IPA/Ethanol | Polarity & Adsorption | Polar constitutional isomers. |
| Chiral HPLC | Polysaccharide-based (e.g., Chiralcel®)[13] | Normal or Reverse Phase | Diastereomeric Interactions | Enantiomers and Diastereomers.[12][13] |
| SFC | Same as HPLC (achiral & chiral) | Supercritical CO₂ + Modifier | Polarity & Solvation in scCO₂ | Chiral and achiral isomers; green alternative to HPLC.[8][10][11] |
Section 3: Chemical Derivatization Strategies
Question: When should we consider chemical derivatization, and what is the most robust method for separating ketones?
Answer: Consider derivatization when chromatographic methods alone fail to provide adequate resolution or when you need to enhance detection sensitivity (e.g., for LC-MS).[19][20][21] The strategy is to react the ketone's carbonyl group to introduce a new chemical moiety that magnifies the subtle differences between the isomers.
Girard's Reagents (T and P): A Powerful Tool Girard's reagents are a class of hydrazines that react with ketones to form hydrazones.[22][23] The key feature of these reagents is that they introduce a permanently charged quaternary ammonium (Girard T) or pyridinium (Girard P) group.[22][24]
-
Causality of Separation:
-
Reaction: The ketone reacts with the Girard reagent to form a water-soluble, charged derivative.[22]
-
Extraction: The charged derivative can be easily extracted from an organic solvent (containing unreacted starting material or other non-carbonyl compounds) into an aqueous layer.
-
Enhanced Chromatographic Separation: The bulky, charged tag can amplify small steric differences between the original isomers, often leading to baseline separation on a standard HPLC column.
-
Enhanced MS Detection: The pre-charged nature of the derivative significantly improves ionization efficiency for ESI-MS analysis.[22][25][26]
-
Caption: Derivatization of a ketone with Girard's Reagent T.
Other Derivatization Options:
-
2,4-Dinitrophenylhydrazine (DNPH): Forms stable, colored hydrazones that are easily detected by UV-Vis.[19][20] This is a classic method often used for quantification.
-
Sodium Bisulfite Adducts: This is a reversible reaction useful for separating sterically unhindered methyl ketones or cyclic ketones from other organic compounds.[27][28] The formed bisulfite adduct is an ionic solid that precipitates or dissolves in water, allowing for separation by filtration or extraction.[27][29] The original ketone can be regenerated by adding a base.
Experimental Protocol: Separation of Ketones via Girard's T Derivatization
This protocol provides a self-validating system for separating a mixture of isomeric ketones.
Objective: To convert a mixture of isomeric ketones into their Girard's T hydrazone derivatives to facilitate separation by liquid-liquid extraction and subsequent analysis by HPLC-UV/MS.
Materials:
-
Ketone isomer mixture (e.g., 100 mg)
-
Girard's Reagent T (1.1 equivalents)
-
Glacial Acetic Acid
-
Ethanol (or other suitable alcohol)
-
Diethyl Ether (or other immiscible organic solvent)
-
Deionized Water
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
Step-by-Step Methodology:
-
Derivatization Reaction:
-
In a round-bottom flask, dissolve the ketone isomer mixture (100 mg) and Girard's Reagent T (1.1 molar equivalents) in ethanol (5 mL).
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Heat the mixture to reflux for 1-2 hours.
-
Validation Checkpoint 1: Monitor the reaction progress by TLC or LC-MS by taking a small aliquot. The disappearance of the starting ketone spot/peak and the appearance of a new, more polar spot/peak indicates derivative formation.
-
-
Liquid-Liquid Extraction (Separation from Non-Carbonyls):
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Add deionized water (20 mL) and diethyl ether (20 mL).
-
Shake the funnel vigorously. The charged hydrazone derivatives will partition into the aqueous layer, while any unreacted starting material or non-polar impurities will remain in the ether layer.
-
Separate the layers. Retain the aqueous layer.
-
Wash the aqueous layer with fresh diethyl ether (2 x 15 mL) to remove all traces of organic impurities. Discard the organic layers.
-
-
Isolation of Derivatives (for analysis):
-
The aqueous layer now contains the purified hydrazone derivatives of your ketone isomers. This solution can be directly analyzed by reverse-phase HPLC.
-
Expert Insight: There is typically no need to hydrolyze the derivative back to the ketone. The separation is performed on the derivatives themselves, as their structural differences are now amplified.
-
-
Chromatographic Analysis:
-
Inject the aqueous solution onto a C18 HPLC column.
-
Use a mobile phase gradient of water (with 0.1% formic acid for MS compatibility) and acetonitrile.
-
Monitor the elution using a UV detector (the hydrazone has a UV chromophore) and/or an ESI-MS detector in positive ion mode. The pre-charged derivative will give a very strong signal.[22]
-
-
Data Interpretation:
-
The chromatogram should now show two or more separated peaks corresponding to the different isomeric hydrazone derivatives.
-
Confirm the identity of each peak by its mass-to-charge ratio in the mass spectrometer.
-
References
- 1. ursinus.edu [ursinus.edu]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. vurup.sk [vurup.sk]
- 5. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 6. welch-us.com [welch-us.com]
- 7. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 8. omicsonline.org [omicsonline.org]
- 9. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 10. selvita.com [selvita.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 14. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chiral separation of Triacyclglycerols Isomers by Supercritical fluid chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 16. gcms.cz [gcms.cz]
- 17. The Science and Strategy Behind Isomer Separation | RotaChrom [rotachrom.com]
- 18. researchgate.net [researchgate.net]
- 19. Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Analysis of Ketosteroids by Girard P Derivatization [thermofisher.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 29. Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures - Lookchem [lookchem.com]
Addressing poor resolution in HPLC analysis of aromatic ketones
Welcome to our dedicated technical support center for resolving poor resolution in the High-Performance Liquid Chromatography (HPLC) analysis of aromatic ketones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common challenges and their solutions. Here, we move beyond generic troubleshooting to offer a causal understanding of experimental choices, ensuring robust and reproducible results.
Introduction: The Nuances of Aromatic Ketone Separation
Aromatic ketones are a class of compounds frequently analyzed in pharmaceutical, environmental, and industrial settings. Their inherent hydrophobicity and potential for π-π interactions present unique challenges in achieving optimal chromatographic resolution. Common issues such as peak tailing, co-elution of structurally similar isomers, and poor peak shape can compromise the accuracy and reliability of analytical data. This guide provides a structured, question-and-answer-based approach to systematically troubleshoot and resolve these issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Poor Peak Shape - Tailing and Fronting
Question 1: My aromatic ketone peaks are exhibiting significant tailing. What are the likely causes and how can I fix this?
Answer:
Peak tailing is a common issue in HPLC and for aromatic ketones, it often points to secondary interactions with the stationary phase or issues with the mobile phase.[1][2]
-
Causality: Peak tailing occurs when a portion of the analyte molecules is more strongly retained than the bulk, leading to a skewed peak with a drawn-out trailing edge. For aromatic ketones, this can be due to:
-
Silanol Interactions: Residual, un-endcapped silanol groups on the surface of silica-based stationary phases can interact with the polar carbonyl group of the ketone via hydrogen bonding. This secondary retention mechanism is a primary cause of tailing.
-
Mobile Phase pH: If the mobile phase pH is not optimized, it can influence the ionization state of any acidic or basic functional groups on the aromatic ketone or interacting silanol groups, exacerbating tailing. While the alpha-protons of ketones are generally not acidic enough to be affected in typical reversed-phase pH ranges (pKa ≈ 20), other functional groups on the aromatic ring can be.[3][4]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.
-
-
Troubleshooting Steps:
-
Optimize Mobile Phase pH: For neutral aromatic ketones, a mobile phase pH between 2.5 and 4.0 is often a good starting point to suppress silanol interactions.[5] If your aromatic ketone has ionizable functional groups, adjust the pH to be at least 2 units away from the compound's pKa to ensure it is in a single ionic state.
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with thorough end-capping minimize the number of accessible silanol groups, significantly reducing peak tailing.
-
Consider a Phenyl-Hexyl Stationary Phase: For aromatic ketones, a phenyl-hexyl column can provide alternative selectivity through π-π interactions between the stationary phase and the aromatic ring of the analyte.[1][2][6][7] This can improve peak shape and resolution.
-
Reduce Sample Concentration: Dilute your sample and reinject. If peak shape improves, you were likely overloading the column.
-
Add a Mobile Phase Modifier: In some cases, adding a small amount of a competitive base, like triethylamine (TEA), to the mobile phase can mask silanol interactions. However, this should be a last resort as it can complicate the mobile phase and may not be suitable for all detectors (e.g., mass spectrometry).
-
Question 2: My peaks are fronting. What does this indicate and what is the solution?
Answer:
Peak fronting, where the peak has a leading edge that is less steep than the trailing edge, is less common than tailing but can still occur.
-
Causality:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than the mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, leading to a distorted, fronting peak.
-
Column Overload: Severe column overload can also manifest as peak fronting.
-
Column Degradation: A void or channel in the column packing can lead to distorted peak shapes, including fronting.
-
-
Troubleshooting Steps:
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase. If this is not feasible due to solubility constraints, use the weakest possible solvent that will dissolve the sample.
-
Reduce Injection Volume and Concentration: This will help to rule out column overload as the cause.
-
Check Column Health: If the problem persists, it may be indicative of a deteriorating column. Flushing the column or replacing it may be necessary.
-
Section 2: Co-elution and Poor Resolution
Question 3: I am struggling to separate two structurally similar aromatic ketones. What strategies can I employ to improve resolution?
Answer:
Achieving baseline separation of closely related aromatic ketones, such as positional isomers, is a common challenge. Improving resolution requires a systematic approach to optimizing your chromatographic conditions.
-
Causality: Poor resolution between two peaks is a function of three factors: column efficiency (N), selectivity (α), and retention factor (k). To improve resolution, one or more of these factors must be addressed.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor resolution.
-
Detailed Strategies:
-
Optimize the Retention Factor (k): Aim for a retention factor between 2 and 10 for the peaks of interest. If your peaks are eluting too early (k < 2), increase the proportion of the aqueous component in your mobile phase.
-
Enhance Selectivity (α):
-
Switch Organic Modifier: Acetonitrile and methanol offer different selectivities. Acetonitrile is aprotic, while methanol is protic and can engage in hydrogen bonding. For aromatic ketones, switching from one to the other can alter the elution order and improve separation.[5][8][9][10][11]
-
Change Stationary Phase: This is often the most impactful change. If you are using a standard C18 column, switching to a Phenyl-Hexyl column can dramatically improve the resolution of aromatic compounds due to the introduction of π-π interactions as a separation mechanism.[1][2][6][7]
-
Adjust Mobile Phase pH: Even for non-ionizable compounds, a change in pH can subtly alter the conformation of the stationary phase and influence selectivity.
-
-
Increase Column Efficiency (N):
-
Use a Longer Column: Doubling the column length will increase resolution by a factor of approximately 1.4, but will also double the analysis time and backpressure.
-
Decrease Particle Size: Switching from a 5 µm to a 3 µm or sub-2 µm particle size column will significantly increase efficiency and resolution, but requires an HPLC or UHPLC system capable of handling the higher backpressure.
-
-
Question 4: I'm observing peak splitting for some of my aromatic ketone peaks. What could be the cause?
Answer:
Peak splitting, where a single peak appears as two or more closely spaced peaks, can be a frustrating problem. It's crucial to determine if this is a chemical or a physical issue.[12][13][14][15]
-
Causality and Troubleshooting:
-
Sample Solvent Effect: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak splitting, especially for early eluting peaks.
-
Solution: Dilute the sample in the mobile phase.
-
-
Co-elution: The "split" peak may actually be two different, co-eluting compounds.
-
Solution: Try a smaller injection volume. If the two peaks become more distinct, you are likely dealing with co-elution. In this case, you will need to apply the method development strategies outlined in Question 3 to improve resolution.
-
-
Column Contamination or Void: A blocked frit or a void at the head of the column can cause the sample band to split as it enters the column. This will typically affect all peaks in the chromatogram.
-
Solution: First, try reversing and flushing the column. If this doesn't resolve the issue, the column may need to be replaced. Using a guard column can help protect the analytical column from contamination.
-
-
Mobile Phase Incompatibility: If your mobile phase components are not fully miscible or if the buffer is precipitating, this can lead to peak splitting.
-
Solution: Ensure all mobile phase components are fully miscible and that the buffer concentration is within its solubility limit in the organic/aqueous mixture.
-
-
Experimental Protocols & Data
Protocol 1: Method Development for the Separation of Aromatic Ketone Isomers
This protocol provides a systematic approach to developing a robust HPLC method for separating a mixture of structurally similar aromatic ketones.
-
Initial Conditions:
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10-90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 254 nm
-
Injection Volume: 5 µL
-
-
Initial Run and Evaluation:
-
Inject a standard mixture of the aromatic ketones.
-
Evaluate the chromatogram for peak shape, retention, and resolution.
-
-
Optimization:
-
Gradient Adjustment: If peaks are clustered, flatten the gradient in that region to improve separation. If the run time is too long, steepen the gradient.
-
Organic Modifier Evaluation: Prepare a second set of mobile phases with methanol instead of acetonitrile and repeat the initial gradient run. Compare the chromatograms for changes in selectivity.
-
pH Adjustment: If necessary, evaluate the separation at a different pH (e.g., using a phosphate buffer at pH 7.0) to see if selectivity is improved. Be mindful of the column's pH stability range.
-
Data Presentation: Comparison of Organic Modifiers
The choice of organic modifier can significantly impact the selectivity of aromatic ketone separations.
| Property | Acetonitrile (ACN) | Methanol (MeOH) | Rationale for Aromatic Ketones |
| Elution Strength | Higher | Lower | ACN generally leads to shorter retention times.[11] |
| Selectivity | Aprotic, dipole-dipole interactions | Protic, hydrogen bonding capabilities | Can provide different elution orders for multifunctional aromatic ketones.[5][9] |
| Viscosity | Lower | Higher | ACN results in lower backpressure, which is advantageous for high flow rates or small particle columns.[8][11] |
| UV Cutoff | ~190 nm | ~205 nm | ACN is preferred for low-wavelength UV detection.[8] |
Logical Relationships and Workflows
Diagram: Troubleshooting Peak Tailing
Caption: A systematic approach to diagnosing and resolving peak tailing.
References
- 1. Kinetex Phenyl-Hexyl Core-Shell HPLC Columns | Phenomenex [phenomenex.com]
- 2. separationmethods.com [separationmethods.com]
- 3. benchchem.com [benchchem.com]
- 4. Separation of Acetophenone, tetrachloro derivative on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. chromtech.com [chromtech.com]
- 6. Luna Phenyl-Hexyl HPLC Columns: Phenomenex [phenomenex.com]
- 7. NUCLEOSHELL Phenyl-Hexyl–HPLC columns–MACHEREY-NAGEL | MACHEREY-NAGEL [mn-net.com]
- 8. Acetonitrile vs methanol - Best HPLC mobile phase? - VIDEO [axionlabs.com]
- 9. pharmagrowthhub.com [pharmagrowthhub.com]
- 10. Using methanol instead of acetonitrile in an HPLC method should be done with caution - Tips & Suggestions [mtc-usa.com]
- 11. Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 13. uhplcs.com [uhplcs.com]
- 14. researchgate.net [researchgate.net]
- 15. support.waters.com [support.waters.com]
Navigating the Labyrinth: A Technical Support Guide for Interpreting Complex NMR Spectra of Ketone-Containing Reaction Mixtures
For researchers, synthetic chemists, and professionals in drug development, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for monitoring chemical reactions. However, when the reaction mixture is a complex milieu of starting materials, products, intermediates, and byproducts—particularly those involving ketones—the resulting spectra can be a daunting puzzle. This guide provides practical, in-depth solutions to common challenges encountered during the NMR analysis of these intricate systems.
Frequently Asked Questions (FAQs)
This section addresses high-level, common queries regarding the NMR analysis of ketone reactions.
Q1: What are the characteristic ¹H and ¹³C NMR chemical shifts for ketones?
In ¹H NMR, protons on the α-carbon to the ketone's carbonyl group are deshielded and typically resonate in the 2.1–2.6 ppm range.[1] Protons further away (β, γ, etc.) will appear more upfield. Methyl ketones are particularly easy to identify due to a sharp singlet for the three α-protons around 2.1 ppm.[2]
In ¹³C NMR, the carbonyl carbon is highly deshielded and gives a characteristic peak in the 190–220 ppm region, which is a clear indicator of a ketone or aldehyde functionality.[2][3] The α-carbons typically appear around 30-50 ppm.[1]
Q2: My reaction involves a suspected keto-enol tautomerism. How can I confirm this using NMR?
Keto-enol tautomerism can be readily studied by ¹H NMR because the equilibrium is often slow on the NMR timescale, allowing for the observation of distinct signals for both tautomers. The enol form will exhibit a characteristic vinyl proton signal (typically 5-6 ppm) and a broad hydroxyl proton signal. The keto form will show the typical α-proton signals. The ratio of the integrals of these distinct signals provides a quantitative measure of the equilibrium composition.[4]
Q3: What are some common impurities I should look out for in my NMR spectra of ketone reactions?
Common impurities often originate from solvents used in the reaction or purification steps. Residual acetone, ethyl acetate, and dichloromethane are frequently observed. It is also important to be aware of byproducts from common ketone reactions, such as aldol condensation products.[5] Consulting tables of common NMR solvent and impurity shifts is highly recommended for accurate identification.
Q4: How can I use NMR to determine the concentration of my ketone substrate and product in the reaction mixture?
Quantitative NMR (qNMR) is a powerful technique for determining the absolute or relative concentrations of components in a mixture.[6][7][8][9] This is achieved by comparing the integral of a specific, well-resolved signal from your compound of interest to the integral of a known amount of an internal standard. For accurate results, it is crucial to use optimized acquisition parameters, such as a sufficient relaxation delay.
Troubleshooting Guide: From Spectral Complexity to Chemical Clarity
This section provides detailed troubleshooting for specific issues you may encounter during your experiments.
Issue 1: Overlapping Signals Obscuring Key Information
One of the most frequent challenges in analyzing reaction mixtures is the overlapping of signals, making it difficult to accurately integrate peaks and determine coupling patterns.
Troubleshooting Workflow:
-
Change the NMR Solvent: Altering the solvent can induce changes in chemical shifts due to different solvent-solute interactions. For instance, switching from CDCl₃ to benzene-d₆ can often resolve overlapping aromatic or aliphatic signals.[10]
-
Vary the Temperature: Acquiring the spectrum at a different temperature can sometimes improve signal separation. This is particularly useful for resolving rotamers, which may show distinct signals at lower temperatures but coalesce at higher temperatures.[10]
-
Utilize 2D NMR Techniques: When 1D spectra are insufficient, 2D NMR provides an additional dimension to resolve overlapping signals.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to trace out spin systems within a molecule. This is invaluable for connecting overlapping multiplets.[11][12]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, providing excellent signal dispersion and resolving overlapping proton signals based on the chemical shift of the attached carbon.[11][12]
-
TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, which is useful for identifying all the protons of a particular component in a complex mixture, even if some signals are overlapped.[13][14]
-
Experimental Protocol: Acquiring a 2D COSY Spectrum
-
Sample Preparation: Prepare your reaction mixture sample as you would for a standard 1D ¹H NMR experiment.
-
Spectrometer Setup:
-
Load a standard COSY pulse program on your spectrometer.
-
Optimize the spectral width to encompass all proton signals of interest.
-
Set the number of scans (ns) and dummy scans (ds) to achieve adequate signal-to-noise. For reaction monitoring, aim for the minimum number of scans necessary.
-
-
Acquisition: Start the 2D acquisition. The experiment time will be longer than a standard 1D spectrum.
-
Processing: Process the data using the appropriate software to generate the 2D contour plot. Cross-peaks in the spectrum indicate coupled protons.
Issue 2: Difficulty in Identifying Low-Concentration or Transient Intermediates
Reaction intermediates are often present at low concentrations and may be short-lived, making their detection and characterization challenging.
Troubleshooting Workflow:
-
Optimize Signal-to-Noise: Increase the number of scans to improve the signal-to-noise ratio, which may help in observing weak signals from low-concentration species.
-
In-situ Reaction Monitoring: Performing the reaction directly in the NMR tube allows for the detection of transient species that might decompose upon workup.[11][15]
-
Advanced NMR Techniques:
-
Compressed Sensing NMR (CS-NMR): This technique can significantly reduce the acquisition time of 2D experiments, enabling the use of techniques like 2D COSY for in-situ reaction monitoring to identify intermediates that are not observable by 1D NMR or GC analysis.[11][12]
-
Chemical Exchange Saturation Transfer (CEST): A highly sensitive technique for detecting and characterizing low-population, transient intermediates that are in chemical exchange with a more abundant species. CEST can provide information on chemical shifts, populations, and reaction kinetics of species below the standard NMR detection limit.[16]
-
Paramagnetic Relaxation Enhancement (PRE): This method can be used to detect and characterize transient, low-population intermediates in binding processes under equilibrium conditions.[17]
-
Data Presentation: Typical Chemical Shifts of Ketone Reaction Components
| Functional Group/Proton Type | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
| Ketone α-protons | 2.1 - 2.6[1] | 30 - 50[1] |
| Ketone Carbonyl | - | 190 - 220[2][3] |
| Aldehyde Proton | 9.0 - 10.0[18] | - |
| Aldehyde Carbonyl | - | 190 - 200 |
| Enol Vinyl Proton | 5.0 - 6.0[4] | - |
| Alcohol α-proton | 3.0 - 4.0 | 50 - 90 |
| Alkene Protons | 4.5 - 6.5 | 100 - 150 |
Issue 3: Inaccurate Quantification of Reaction Components
Obtaining reliable quantitative data from NMR spectra of reaction mixtures requires careful experimental setup and data processing.
Troubleshooting Workflow:
-
Optimize Acquisition Parameters for qNMR:
-
Relaxation Delay (d1): Ensure a sufficiently long relaxation delay (at least 5 times the longest T₁ of the protons being quantified) to allow for complete relaxation of all signals. This is critical for accurate integration.
-
Number of Scans (ns): Use a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for integration errors <1%).[6]
-
Pulse Angle: Use a 90° pulse for optimal quantification.
-
-
Choose a Suitable Internal Standard: The internal standard should have a simple spectrum with at least one signal that is well-resolved from all other signals in the reaction mixture. It should also be chemically inert and non-volatile.
-
Data Processing:
-
Phasing and Baseline Correction: Meticulous phasing and baseline correction are essential for accurate integration.
-
Integration: Integrate the chosen signals carefully, ensuring that the integration limits are set correctly. For overlapping signals, deconvolution methods can be employed.
-
Experimental Protocol: Performing a qNMR Experiment
-
Sample Preparation:
-
Accurately weigh a known amount of the reaction mixture.
-
Accurately weigh a known amount of a suitable internal standard.
-
Dissolve both in a deuterated solvent.
-
-
Spectrometer Setup:
-
Load a standard 1D proton pulse program.
-
Set the pulse angle to 90°.
-
Set the relaxation delay (d1) to at least 5 times the longest T₁ value.
-
Set the number of scans (ns) to achieve a high signal-to-noise ratio.
-
-
Acquisition: Acquire the spectrum.
-
Processing and Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate the well-resolved signal of the analyte and the internal standard.
-
Calculate the concentration of the analyte using the following formula: Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_standard / Integral_standard) * (Mass_standard / MW_standard) * (MW_analyte / Mass_analyte) where N_protons is the number of protons giving rise to the integrated signal, and MW is the molecular weight.
-
Visualization of Workflows
General Workflow for NMR Reaction Monitoring
Caption: A general workflow for NMR reaction monitoring.
Troubleshooting Decision Tree for Overlapping Signals
Caption: Decision tree for resolving overlapping NMR signals.
References
- 1. emerypharma.com [emerypharma.com]
- 2. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. Quantitative NMR spectroscopy of complex mixtures - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 11. In situ study of reaction kinetics using compressed sensing NMR - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC06051B [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. NMR methods for the analysis of mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Detecting transient intermediates in macromolecular binding by paramagnetic NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Scalable Synthesis and Purification of 3-Methyl-1-phenyl-2-butanone
Welcome to the technical support center for 3-Methyl-1-phenyl-2-butanone (CAS 2893-05-2), also known as Benzyl Isopropyl Ketone.[1] This guide is designed for researchers, chemists, and drug development professionals engaged in the scalable synthesis and purification of this important ketone intermediate. We will move beyond simple procedural lists to explore the causality behind experimental choices, providing field-proven insights to help you troubleshoot common issues and optimize your workflow.
Section 1: Synthesis Troubleshooting & FAQs
This section addresses the most common challenges encountered during the synthesis of this compound. We focus on the two most industrially relevant routes: Friedel-Crafts acylation and a two-step aldol condensation-reduction pathway.
Frequently Asked Questions (FAQs) - Synthesis
Q1: My Friedel-Crafts acylation is resulting in a very low yield. What are the primary factors to investigate?
Low yield in a Friedel-Crafts acylation is a frequent issue, typically pointing to problems with reagents, catalysts, or reaction conditions.
-
Catalyst Deactivation: The Lewis acid catalyst (commonly anhydrous Aluminum Chloride, AlCl₃) is extremely sensitive to moisture. Any water in the solvent, reagents, or glassware will quench the catalyst, halting the reaction. Ensure all glassware is oven-dried and reagents are anhydrous.[2]
-
Insufficient Catalyst Loading: Friedel-Crafts acylation requires a stoichiometric amount of the Lewis acid catalyst because both the acyl chloride reactant and the ketone product form complexes with it, preventing catalytic turnover.[3][4] Using less than a full equivalent will result in incomplete conversion.
-
Reaction Temperature: While the reaction is typically started at low temperatures (0-5 °C) to control the initial exothermic reaction, insufficient heating later on may prevent the reaction from going to completion. A gentle reflux may be required after the initial addition.
-
Substrate Quality: The starting materials, benzene and isovaleroyl chloride (3-methylbutanoyl chloride), must be of high purity. Impurities in the acyl chloride can lead to side reactions.
Q2: I'm attempting a synthesis route involving an aldol condensation of benzaldehyde and 2-butanone, but the reaction is sluggish and the yield of the unsaturated intermediate is poor. How can I optimize this step?
This is a classic base or acid-catalyzed condensation. Optimizing it requires careful control of stoichiometry and catalysis.
-
Stoichiometry: A common strategy is to use a significant excess of the ketone (2-butanone) relative to the aldehyde (benzaldehyde). This maximizes the formation of the cross-condensation product and minimizes the self-condensation of benzaldehyde. A mass ratio of benzaldehyde to 2-butanone of 1:1.5 to 1:5 is often effective.[5]
-
Catalyst Choice: While both acid and base catalysis can work, strong acid catalysts like concentrated HCl or H₂SO₄ are effective for this transformation. The catalyst concentration must be optimized; a mass ratio of catalyst to 2-butanone between 25:100 and 35:100 has been reported.[5]
-
Temperature Control: The reaction temperature is critical. Temperatures between 50-80 °C are typically employed to drive the reaction forward without promoting excessive side product formation.[5]
Q3: The final hydrogenation step to reduce the C=C double bond of the aldol intermediate is incomplete. What should I check?
Incomplete hydrogenation is usually a catalyst or system-related issue.
-
Catalyst Activity: The Palladium on Carbon (Pd/C) catalyst may be old or poisoned. Use fresh, high-activity catalyst for each batch. Ensure the catalyst is properly handled under an inert atmosphere to prevent oxidation.
-
Hydrogen Pressure & Purity: Ensure the system is leak-free and can maintain the target hydrogen pressure (e.g., 0.4-0.45 MPa).[5] The hydrogen source must be pure, as impurities like carbon monoxide or sulfur compounds can poison the palladium catalyst.
-
Solvent and Temperature: The choice of solvent (e.g., methanol or THF) and temperature (e.g., 40-50 °C) can influence the reaction rate.[5] Ensure adequate stirring to maintain a good suspension of the catalyst and facilitate mass transfer of hydrogen.
Section 2: Purification Troubleshooting & FAQs
Purification is critical to achieving the high-purity (>99%) material required for most applications.[5] This section covers common issues encountered during the workup and final purification stages.
Frequently Asked Questions (FAQs) - Purification
Q1: After vacuum distillation, my this compound is still off-color (yellowish). What is causing this?
A persistent color often indicates thermal decomposition or the presence of high-boiling point, colored impurities.
-
Distillation Temperature: Overheating the distillation pot can cause the product to decompose. Use the lowest possible pressure to allow the product to distill at a lower temperature. The boiling point is reported as 84-86 °C at 100 Pa (0.75 Torr).[5]
-
Oxygen Exposure: Ensure the vacuum system is free of leaks. Exposing the hot ketone to oxygen can lead to oxidative degradation and color formation.
-
Pre-Distillation Cleanup: If the crude product is highly impure, consider a pre-purification step. A wash with a dilute sodium bicarbonate solution can neutralize any residual acid catalyst, which could otherwise promote decomposition during heating.
Q2: My product is contaminated with a persistent aldehyde impurity. Standard distillation is not effective. How can I remove it?
Aldehydes can be difficult to separate due to similar boiling points. A chemical extraction is highly effective.
-
Sodium Bisulfite Wash: This technique leverages the reversible reaction of aldehydes and some reactive ketones with sodium bisulfite to form a water-soluble adduct.[6][7] By washing the crude organic product with a saturated aqueous sodium bisulfite solution, the aldehyde impurity is pulled into the aqueous layer.[7][8] This method is often superior to column chromatography for this specific separation.[6]
Q3: The separation during my aqueous workup is poor, and I'm experiencing emulsion formation. What can I do?
Emulsions are common when dealing with crude reaction mixtures containing both organic and aqueous phases with surfactants or fine particulates.
-
Add Brine: After the initial aqueous washes, perform a final wash with a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, reducing the solubility of organic components and helping to break the emulsion.
-
Filtration: If the emulsion is caused by fine solids (e.g., catalyst residue, salts), filtering the entire mixture through a pad of Celite® or diatomaceous earth can help break the emulsion by removing the particulate matter.
-
Patience and Gentle Agitation: Avoid vigorous shaking in the separatory funnel, which can promote stable emulsions. Instead, use gentle, repeated inversions. Allow the layers to sit undisturbed for a longer period to allow for separation.
Section 3: Detailed Experimental Protocols
The following protocols represent scalable and validated methods for the synthesis and purification of this compound.
Protocol 1: Synthesis via Aldol Condensation & Catalytic Hydrogenation
This two-step method is adapted from an industrial process and is suitable for large-scale production.[5]
Step 1: Synthesis of 3-Methyl-4-phenyl-3-buten-2-one (Intermediate)
-
Setup: In a reactor equipped with a mechanical stirrer, heating mantle, and dropping funnel, charge 2-butanone (2.5 equivalents) and concentrated hydrochloric acid (0.8 equivalents).
-
Reaction: Heat the stirred mixture to 60 °C.
-
Addition: Slowly add benzaldehyde (1.0 equivalent) dropwise, maintaining the reaction temperature below 80 °C.
-
Monitoring: Monitor the reaction by Gas Chromatography (GC) until the benzaldehyde content is less than 0.5%.
-
Workup: Cool the reaction mixture. Concentrate under reduced pressure to recover excess 2-butanone. Wash the remaining solution with a saturated sodium bicarbonate solution until neutral.
-
Isolation: Separate the organic layer. Cool to -15 °C to crystallize the intermediate product. Filter and wash the crystals with cold methanol to yield 3-methyl-4-phenyl-3-buten-2-one.
Step 2: Synthesis of this compound
-
Setup: Charge a hydrogenation reactor with the intermediate from Step 1, methanol (as solvent), and 5% Palladium on Carbon (Pd/C) catalyst (typically 5-10% by weight relative to the substrate).
-
Hydrogenation: Seal the reactor, purge with nitrogen, then purge with hydrogen. Pressurize the reactor with hydrogen to 0.45 MPa.
-
Reaction: Heat the mixture to 50 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by HPLC or GC until the starting material is consumed (<5%).
-
Workup: Cool the reactor, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the solvent, yielding the crude product.
Protocol 2: Purification by Vacuum Distillation
-
Setup: Assemble a distillation apparatus suitable for vacuum operation, including a fractionating column (e.g., Vigreux), a cow-type adapter or multiple receiving flasks, and a calibrated vacuum gauge.
-
Charge: Charge the crude this compound into the distillation flask. Add boiling chips or a magnetic stir bar.
-
Distillation: Gradually apply vacuum to the system, aiming for a stable pressure of ~100 Pa (0.75 Torr).
-
Fractionation: Slowly heat the distillation flask. Collect a small forerun fraction containing any low-boiling impurities.
-
Product Collection: Collect the main product fraction at a head temperature of 84-86 °C .[5]
-
Shutdown: Once the main fraction is collected and the temperature begins to rise or drop, stop the distillation. Cool the system to room temperature before releasing the vacuum to prevent oxidation of the hot residue. The final product should be a colorless, clear liquid.[5]
Section 4: Visualization of Workflows and Logic
Visual aids are essential for understanding complex chemical processes and troubleshooting logic.
Caption: Scalable synthesis and purification workflow.
References
- 1. scbt.com [scbt.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. CN101343220A - Preparation method for 3-methyl-4-phenyl-2-butanone - Google Patents [patents.google.com]
- 6. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 7. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
Validation & Comparative
A Senior Application Scientist's Guide to Distinguishing 3-Methyl-1-phenyl-2-butanone from its Isomers by NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of organic molecules is a cornerstone of rigorous scientific practice. Constitutional isomers, with their identical molecular formulas but different atomic connectivity, often present a significant analytical challenge. This guide provides an in-depth, technical comparison of 3-Methyl-1-phenyl-2-butanone and its constitutional isomers, demonstrating how Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful and definitive tool for their differentiation.
The Challenge: A Quartet of Ketones
This compound and its isomers—1-phenyl-2-butanone, 4-phenyl-2-butanone, and 2-methyl-1-phenyl-1-propanone—all share the molecular formula C₁₁H₁₄O. Their structural similarities can lead to overlapping physical properties, making their individual identification by simpler analytical methods difficult. However, the nuanced differences in their molecular architecture give rise to unique magnetic environments for their constituent protons (¹H) and carbons (¹³C), resulting in distinct NMR spectral fingerprints.
| Compound | Structure | IUPAC Name |
| 1 | CH₃-CH(CH₃)-C(=O)-CH₂-Ph | This compound |
| 2 | CH₃-CH₂-C(=O)-CH₂-Ph | 1-Phenyl-2-butanone |
| 3 | CH₃-C(=O)-CH₂-CH₂-Ph | 4-Phenyl-2-butanone |
| 4 | (CH₃)₂CH-C(=O)-Ph | 2-Methyl-1-phenyl-1-propanone |
Differentiating Isomers with ¹H and ¹³C NMR: A Comparative Analysis
The key to distinguishing these isomers lies in a careful examination of their ¹H and ¹³C NMR spectra. The chemical shift (δ), multiplicity (splitting pattern), and integration of the signals in ¹H NMR, along with the number of unique carbon signals and their chemical shifts in ¹³C NMR, provide the necessary information for unambiguous assignment.
¹H NMR Spectral Comparison
The ¹H NMR spectra are particularly revealing due to the distinct electronic environments of the protons in each isomer. The electron-withdrawing effect of the carbonyl group (C=O) and the anisotropic effect of the phenyl ring are the primary factors influencing the chemical shifts. Protons on carbons adjacent to the carbonyl group (α-protons) are deshielded and typically appear in the range of 2.1–2.6 ppm[1].
Expected ¹H NMR Data:
| Compound | Proton Environment | Expected Chemical Shift (ppm) | Expected Multiplicity | Key Differentiating Features |
| This compound (1) | -CH(CH₃)₂ | ~2.8 | Septet | Presence of a septet and a doublet for the isopropyl group. |
| -CH(CH₃ )₂ | ~1.1 | Doublet | ||
| -C(=O)CH₂ -Ph | ~3.7 | Singlet | A singlet for the benzylic protons. | |
| Phenyl-H | ~7.2-7.4 | Multiplet | ||
| 1-Phenyl-2-butanone (2) | -CH₂ CH₃ | ~2.4 | Quartet | Presence of a quartet and a triplet for the ethyl group. |
| -CH₂CH₃ | ~1.0 | Triplet | ||
| -C(=O)CH₂ -Ph | ~3.7 | Singlet | A singlet for the benzylic protons. | |
| Phenyl-H | ~7.2-7.4 | Multiplet | ||
| 4-Phenyl-2-butanone (3) | -C(=O)CH₃ | ~2.1 | Singlet | A singlet for the methyl group adjacent to the carbonyl. |
| -C(=O)CH₂ CH₂-Ph | ~2.9 | Triplet | Two distinct triplets for the ethyl bridge. | |
| -CH₂CH₂ -Ph | ~2.7 | Triplet | ||
| Phenyl-H | ~7.1-7.3 | Multiplet | ||
| 2-Methyl-1-phenyl-1-propanone (4) | -CH (CH₃)₂ | ~3.5 | Septet | A septet shifted further downfield due to direct attachment to the carbonyl. |
| -CH(CH₃ )₂ | ~1.2 | Doublet | ||
| Phenyl-H | ~7.4-7.9 | Multiplet | Aromatic protons are more deshielded due to direct conjugation with the carbonyl group. |
Note: The predicted chemical shifts are based on typical values for similar functional groups and may vary slightly depending on the solvent and spectrometer frequency.
¹³C NMR Spectral Comparison
¹³C NMR spectroscopy, particularly with the aid of Distortionless Enhancement by Polarization Transfer (DEPT) experiments, provides a definitive method for counting the number of unique carbon atoms and determining the number of attached protons (CH, CH₂, CH₃, and quaternary carbons).[2][3][4] The carbonyl carbon is a key diagnostic signal, typically appearing in the highly deshielded region of the spectrum (190-220 ppm)[1].
Expected ¹³C NMR Data and DEPT Analysis:
| Compound | Carbonyl C (δ, ppm) | Number of Aromatic Signals | Number of Aliphatic Signals | DEPT-135 Analysis (Positive/Negative) | Key Differentiating Features |
| This compound (1) | ~214 | 4 (3 CH, 1 C) | 4 | 3 positive (2 CH₃, 1 CH), 1 negative (CH₂) | Unique pattern of aliphatic signals corresponding to the isopropyl and benzyl groups. |
| 1-Phenyl-2-butanone (2) | ~211 | 4 (3 CH, 1 C) | 3 | 2 positive (CH₃), 2 negative (CH₂) | Fewer aliphatic signals than isomer 1. |
| 4-Phenyl-2-butanone (3) | ~208 | 4 (3 CH, 1 C) | 3 | 1 positive (CH₃), 2 negative (CH₂) | Different chemical shifts for the aliphatic carbons compared to isomer 2. |
| 2-Methyl-1-phenyl-1-propanone (4) | ~205 | 4 (3 CH, 1 C) | 2 | 2 positive (2 CH₃, 1 CH) | Fewest aliphatic signals. The carbonyl carbon is less deshielded due to conjugation with the phenyl ring. |
Advanced NMR Techniques for Unambiguous Structure Elucidation
While ¹H and ¹³C NMR are often sufficient, complex cases or the need for absolute certainty may require the use of two-dimensional (2D) NMR techniques.
COSY (Correlation Spectroscopy)
COSY is a homonuclear correlation experiment that reveals proton-proton couplings. It is invaluable for tracing out the connectivity of proton spin systems. For example, in This compound (1) , a COSY spectrum would show a cross-peak between the septet of the methine proton and the doublet of the isopropyl methyl protons, confirming the isopropyl group. In 1-Phenyl-2-butanone (2) , a cross-peak would connect the quartet of the methylene protons and the triplet of the ethyl methyl protons.
HMBC (Heteronuclear Multiple Bond Correlation)
HMBC is a heteronuclear correlation experiment that shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and piecing together molecular fragments. For instance, in 2-Methyl-1-phenyl-1-propanone (4) , the protons of the isopropyl methyl groups would show a correlation to the carbonyl carbon, and the methine proton would show correlations to the carbonyl carbon and the ipso-carbon of the phenyl ring.
Workflow for Isomer Differentiation
The following diagram illustrates a logical workflow for distinguishing the four isomers using a combination of NMR techniques.
Experimental Protocols
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Ensure the solution is clear and free of any particulate matter.
2. ¹H NMR Spectroscopy Acquisition:
-
Spectrometer: 400 MHz or higher for better resolution.
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: Typically 0-12 ppm.
-
Number of Scans: 16-32, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
3. ¹³C{¹H} NMR Spectroscopy Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Standard proton-decoupled single-pulse experiment.
-
Spectral Width: Typically 0-220 ppm.
-
Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.
-
Relaxation Delay: 2-5 seconds.
4. DEPT-135 Spectroscopy Acquisition:
-
Pulse Sequence: Standard DEPT-135 pulse program.
-
Parameters are typically optimized based on the instrument and software. This experiment will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks.
5. 2D NMR (COSY and HMBC) Acquisition:
-
Utilize standard pulse programs available on the spectrometer software.
-
The number of increments in the indirect dimension and the number of scans per increment will determine the resolution and signal-to-noise ratio of the 2D spectrum. These parameters should be adjusted based on the sample concentration and the desired level of detail.
Conclusion
The differentiation of constitutional isomers such as this compound and its related structures is a testament to the power of NMR spectroscopy. By systematically analyzing the data from ¹H, ¹³C, and DEPT experiments, and employing 2D techniques like COSY and HMBC when necessary, researchers can confidently and accurately elucidate the correct molecular structure. This guide provides a framework for this analytical process, emphasizing the importance of understanding the underlying principles of NMR to make informed structural assignments.
References
A Senior Application Scientist's Guide to Differentiating Phenylbutanone Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
In the realms of analytical chemistry, from forensic science to flavor and fragrance profiling, the unambiguous identification of chemical compounds is paramount. Structural isomers—molecules sharing the same molecular formula but differing in the arrangement of their atoms—present a significant analytical challenge. Phenylbutanone, a ketone with the formula C₁₀H₁₂O, exists in several common isomeric forms, including 1-phenyl-2-butanone, 4-phenyl-2-butanone, 3-phenyl-2-butanone, and 1-phenyl-1-butanone. These isomers can exhibit distinct biological activities, toxicological profiles, or sensory properties, making their accurate differentiation critical.
Because isomers possess the identical molecular weight, mass spectrometry alone cannot distinguish them without fragmentation. Furthermore, their often-similar physicochemical properties, such as boiling point, can complicate chromatographic separation.[1][2] This guide provides an in-depth, experience-driven comparison of these four phenylbutanone isomers, demonstrating how a synergistic approach using Gas Chromatography-Mass Spectrometry (GC-MS) can achieve robust and reliable differentiation. We will explore the causality behind methodological choices, from stationary phase selection to the interpretation of mass spectral fragmentation patterns, providing a self-validating framework for analysis.
The Chromatographic Challenge: Separating Structurally Similar Molecules
The foundational principle of gas chromatography is the separation of compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a column.[3] This partitioning is governed by a compound's volatility and its specific interactions with the stationary phase.[4] For isomers with nearly identical boiling points, separation on a standard, non-polar stationary phase (e.g., polydimethylsiloxane) is often incomplete, as the elution order is primarily dictated by boiling point.[5]
Expertise & Experience: The Rationale for a Polar Stationary Phase To achieve chromatographic resolution of the phenylbutanone isomers, we must exploit more subtle differences in their molecular structure. The key is to select a stationary phase that interacts differently with each isomer based on its polarity and shape. The polarity of the phenylbutanone isomers is influenced by the accessibility of the polar carbonyl group (C=O) and its proximity to the non-polar phenyl ring.
A polar stationary phase, such as one containing polyethylene glycol (a "WAX" column), is the logical choice.[6] This phase will induce stronger dipole-dipole interactions with the ketone's carbonyl group. Isomers where the carbonyl is more sterically hindered or electronically influenced by the nearby phenyl ring will interact differently with the stationary phase compared to isomers where these two groups are more distant. This differential interaction translates into different retention times, enabling separation.
General GC-MS Analytical Workflow
The following diagram illustrates the typical workflow for analyzing volatile compounds like phenylbutanone isomers.
Mass Spectrometry: Decoding the Molecular Fragments
Once chromatographically separated, the isomers enter the mass spectrometer. In Electron Ionization (EI) mode, high-energy electrons (typically 70 eV) bombard the molecules, causing them to ionize and fragment. This fragmentation process is highly reproducible and produces a unique mass spectrum that serves as a molecular "fingerprint." While isomers can sometimes yield similar spectra, a deep understanding of fragmentation mechanisms allows for their differentiation.[7]
Trustworthiness: Self-Validating Fragmentation Patterns For ketones, two primary fragmentation mechanisms provide the most diagnostic information:
-
Alpha (α)-Cleavage: This is the most common pathway for ketones, involving the cleavage of a carbon-carbon bond adjacent to the carbonyl group. This process is favorable because it results in the formation of a stable, resonance-stabilized acylium ion.[8][9]
-
McLafferty Rearrangement: This is a more specific rearrangement that can occur if the ketone possesses an accessible hydrogen atom on the gamma (γ) carbon relative to the carbonyl group. It involves the transfer of this hydrogen to the carbonyl oxygen, followed by cleavage of the bond between the α and beta (β) carbons. The result is the elimination of a neutral alkene and the formation of a resonance-stabilized enol radical cation.[9]
Key Fragmentation Pathways for Ketones
The diagram below illustrates the principles of α-cleavage and the McLafferty rearrangement on generic ketone structures.
A Comparative Analysis of Phenylbutanone Isomers
By applying these fragmentation principles, we can predict the mass spectra for each isomer and identify key diagnostic ions. These predictions are validated against experimental data from the NIST Mass Spectrometry Data Center.[10][11][12][13]
1-Phenyl-1-butanone (Butyrophenone)
-
Structure: C₆H₅-CO-CH₂-CH₂-CH₃
-
Fragmentation Analysis:
-
α-Cleavage (Path 1): Loss of the propyl radical (•C₃H₇) is highly favored, forming the very stable benzoyl cation (m/z 105) .
-
α-Cleavage (Path 2): Loss of the phenyl radical (•C₆H₅) forms the butyryl cation (m/z 71).
-
McLafferty Rearrangement: A γ-hydrogen is available. This leads to the elimination of neutral propene (C₃H₆, 42 Da), resulting in a characteristic fragment at m/z 120 .
-
Another prominent fragment is the phenyl cation (m/z 77) from the cleavage of the benzoyl cation.
-
-
Key Differentiators: The presence of both the m/z 105 (benzoyl) and m/z 120 (McLafferty) ions is highly characteristic of this isomer.[13]
1-Phenyl-2-butanone (Benzyl ethyl ketone)
-
Structure: C₆H₅-CH₂-CO-CH₂-CH₃
-
Fragmentation Analysis:
-
α-Cleavage (Path 1): Loss of the ethyl radical (•C₂H₅) forms an ion at m/z 119.
-
α-Cleavage (Path 2): Loss of the benzyl radical (•C₇H₇) forms the propionyl cation (m/z 57).
-
Rearrangement: The most dominant fragmentation pathway for benzyl-containing compounds is cleavage of the C-C bond beta to the phenyl ring, producing the highly stable benzyl or tropylium cation at m/z 91 . This ion is expected to be the base peak.
-
-
Key Differentiators: A very strong base peak at m/z 91 with a less intense m/z 105 peak is the primary identifier for 1-phenyl-2-butanone.[10][14]
3-Phenyl-2-butanone
-
Structure: C₆H₅-CH(CH₃)-CO-CH₃
-
Fragmentation Analysis:
-
α-Cleavage (Path 1): Loss of the methyl radical (•CH₃) forms an ion at m/z 133.
-
α-Cleavage (Path 2): Loss of the 1-phenylethyl radical (•C₈H₉) forms the acetyl cation (m/z 43) , which is very common for methyl ketones.
-
Rearrangement: Cleavage of the C-C bond between the carbonyl and the substituted carbon yields the stable secondary 1-phenylethyl carbocation at m/z 105 . This is expected to be the base peak.
-
-
Key Differentiators: The combination of a base peak at m/z 105 and a strong acetyl ion at m/z 43 distinguishes this isomer.[12]
4-Phenyl-2-butanone (Benzylacetone)
-
Structure: C₆H₅-CH₂-CH₂-CO-CH₃
-
Fragmentation Analysis:
-
α-Cleavage: Loss of the methyl radical (•CH₃) gives an ion at m/z 133. More importantly, loss of the phenethyl radical (•C₈H₉) gives the acetyl cation (m/z 43) , which is typically the base peak for methyl ketones.[15]
-
McLafferty Rearrangement: A γ-hydrogen is present on the benzylic carbon. This rearrangement leads to the elimination of neutral acetone enol (C₃H₆O, 58 Da) and the formation of the styrene radical cation at m/z 104 .
-
A significant peak at m/z 91 is also observed, resulting from a rearrangement and cleavage, but it is not typically the base peak.
-
-
Key Differentiators: A base peak at m/z 43 combined with the presence of the McLafferty ion at m/z 104 and a significant m/z 91 peak are the hallmarks of 4-phenyl-2-butanone.[11][15]
Data Summary: Retention and Fragmentation
The following table summarizes the key analytical data used to differentiate the four phenylbutanone isomers. The retention order is a qualitative prediction based on a polar GC column, where less hindered and more polar structures may elute later.
| Isomer Name | Structure | Predicted Retention Order | Key Diagnostic Ions (m/z) |
| 1-Phenyl-1-butanone | C₆H₅-CO-(CH₂)₂-CH₃ | 3 | 105 (Base), 120 , 77 |
| 1-Phenyl-2-butanone | C₆H₅-CH₂-CO-CH₂-CH₃ | 2 | 91 (Base), 57, 119 |
| 3-Phenyl-2-butanone | C₆H₅-CH(CH₃)-CO-CH₃ | 4 | 105 (Base), 43 |
| 4-Phenyl-2-butanone | C₆H₅-CH₂-CH₂-CO-CH₃ | 1 | 43 (Base), 104 , 91 |
Validated Experimental Protocol
This protocol provides a robust starting point for the separation and identification of phenylbutanone isomers.
1. Sample Preparation
-
Prepare individual isomer standards and a mixed standard at a concentration of approximately 100 µg/mL in methanol or ethyl acetate.
2. Instrumentation
-
A standard Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source (e.g., Agilent GC-MS System).
3. Gas Chromatography (GC) Method
-
Column: Agilent J&W DB-WAX Ultra Inert, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent polar column).
-
Injector: Split/Splitless, operated in Split mode (e.g., 50:1 split ratio).
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase at 10 °C/min to 220 °C.
-
Hold: Hold at 220 °C for 5 minutes.
-
-
Total Run Time: 21 minutes.
4. Mass Spectrometry (MS) Method
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 200 amu.
-
Source Temperature: 230 °C.
-
Transfer Line Temperature: 240 °C.
-
Solvent Delay: 3 minutes.
Conclusion
The successful differentiation of phenylbutanone's structural isomers is not a matter of a single measurement but a logical, deductive process. It requires leveraging the subtle polarity differences between the isomers through the strategic selection of a polar GC column and then confirming identity by interpreting the unique fragmentation "fingerprints" generated by mass spectrometry. By understanding the foundational mechanisms of α-cleavage and the McLafferty rearrangement, a researcher can move beyond simple library matching to a position of confident, authoritative identification. This guide provides the experimental framework and theoretical grounding necessary to achieve that goal, ensuring data integrity for researchers, scientists, and drug development professionals.
References
- 1. Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry [eureka.patsnap.com]
- 2. turbo.vernier.com [turbo.vernier.com]
- 3. Basic Principles of Gas Chromatography | Phenomenex [phenomenex.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 1-Phenyl-2-butanone [webbook.nist.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. 1-Phenyl-2-butanone [webbook.nist.gov]
- 11. 2-Butanone, 4-phenyl- [webbook.nist.gov]
- 12. 2-Butanone, 3-phenyl- [webbook.nist.gov]
- 13. 1-Butanone, 1-phenyl- [webbook.nist.gov]
- 14. 1-Phenyl-2-butanone [webbook.nist.gov]
- 15. Benzyl acetone | C10H12O | CID 17355 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Aromatic vs. Aliphatic Ketones
For the discerning researcher in organic synthesis and drug development, a nuanced understanding of carbonyl reactivity is paramount. The choice between an aromatic and an aliphatic ketone as a starting material can have profound implications for reaction efficiency, product distribution, and the overall success of a synthetic campaign. This guide provides an in-depth comparison of the reactivity of these two classes of ketones, supported by mechanistic principles and experimental data, to empower scientists to make more informed decisions in their synthetic design.
The Fundamental Dichotomy: Electronic and Steric Effects
At the heart of the reactivity differences between aromatic and aliphatic ketones lie two fundamental principles: electronic effects and steric hindrance. Aliphatic ketones, such as acetone or 2-butanone, feature a carbonyl group flanked by alkyl substituents. In contrast, aromatic ketones, exemplified by acetophenone or benzophenone, have at least one aryl group directly attached to the carbonyl carbon.
-
Electronic Effects: The carbonyl carbon in any ketone is electrophilic due to the polarization of the C=O bond. However, in aromatic ketones, the adjacent benzene ring can donate electron density to the carbonyl carbon through resonance.[1][2][3] This delocalization of electrons reduces the partial positive charge on the carbonyl carbon, making it a less potent electrophile. Aliphatic ketones lack this resonance stabilization; their alkyl groups exert a weaker, electron-donating inductive effect, which is less effective at diminishing the electrophilicity of the carbonyl carbon.[4][5]
-
Steric Hindrance: The bulky, planar structure of an aromatic ring presents a significant steric barrier to the approach of a nucleophile.[4][6][7] This is particularly pronounced in di-aryl ketones like benzophenone. Aliphatic ketones, with their more flexible and generally smaller alkyl groups, offer a more accessible reaction site.[4]
These two factors—reduced electrophilicity and increased steric hindrance—render aromatic ketones generally less reactive than their aliphatic counterparts in nucleophilic addition reactions.
Nucleophilic Addition Reactions: A Quantitative Look
Nucleophilic addition is the archetypal reaction of ketones. The disparate reactivity of aromatic and aliphatic ketones is clearly illustrated by comparing their behavior in reactions such as cyanohydrin formation, Grignard reactions, and reductions.
Cyanohydrin Formation
The equilibrium for cyanohydrin formation provides a clear quantitative measure of the relative electrophilicity and steric accessibility of the carbonyl carbon.
| Compound | Ketone Type | Keq (for cyanohydrin formation) |
| Acetone | Aliphatic | 20 |
| Acetophenone | Aromatic | 0.8 |
Table 1: Equilibrium constants for the formation of cyanohydrins from acetone and acetophenone. Data sourced from Organic Chemistry: Structure, Mechanism, Synthesis.[8]
The data unequivocally shows that the equilibrium for cyanohydrin formation is significantly more favorable for the aliphatic ketone, acetone, compared to the aromatic ketone, acetophenone.[8] This reflects the greater electrophilicity of the carbonyl carbon in acetone.
Grignard Reaction
The addition of organometallic reagents like Grignard reagents is a cornerstone of carbon-carbon bond formation.[9][10] While both ketone types undergo this reaction to produce tertiary alcohols, the reaction rates and yields can differ substantially.[11][12]
Due to their lower reactivity, aromatic ketones often require more forcing conditions (e.g., higher temperatures or longer reaction times) to achieve comparable yields to aliphatic ketones. Furthermore, the increased steric bulk around the carbonyl in aromatic ketones can lead to a higher proportion of side reactions, such as enolization or reduction, especially with bulky Grignard reagents.[9]
Experimental Protocol: Comparative Grignard Reaction
This protocol outlines a method to compare the reactivity of acetone and acetophenone with a Grignard reagent.
Materials:
-
Magnesium turnings
-
Iodine crystal
-
Bromobenzene
-
Anhydrous diethyl ether
-
Acetone
-
Acetophenone
-
Saturated aqueous ammonium chloride
-
1 M Hydrochloric acid
Procedure:
-
Prepare the Grignard Reagent (Phenylmagnesium Bromide): In a flame-dried, three-neck flask under an inert atmosphere, combine magnesium turnings and a crystal of iodine.[5] Add a solution of bromobenzene in anhydrous diethyl ether dropwise to initiate the reaction. Once initiated, add the remaining bromobenzene solution to maintain a gentle reflux.[5]
-
Parallel Reactions: Prepare two separate reaction flasks, each containing an equimolar amount of either acetone or acetophenone in anhydrous diethyl ether, cooled in an ice bath.
-
Addition of Grignard Reagent: Add the prepared phenylmagnesium bromide solution dropwise and simultaneously to both flasks while monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench both reactions by slowly pouring them into separate beakers containing a mixture of crushed ice and saturated aqueous ammonium chloride.[5]
-
Analysis: Extract the products with diethyl ether, dry the organic layers, and analyze the crude product yields. Further purification by column chromatography can be performed to determine the isolated yields.
Expected Outcome: The reaction with acetone is expected to proceed more rapidly and may give a higher yield of the tertiary alcohol compared to acetophenone under identical reaction times and conditions.
Reduction with Sodium Borohydride
The reduction of ketones to secondary alcohols using hydride reagents like sodium borohydride (NaBH₄) is a common transformation.[13][14] Again, the inherent electronic and steric differences lead to aliphatic ketones being reduced more readily than aromatic ketones.[15]
Experimental Protocol: Comparative Reduction of Acetophenone and Cyclohexanone
Materials:
-
Acetophenone
-
Cyclohexanone (as the aliphatic ketone)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Diethyl ether
Procedure:
-
In separate flasks, dissolve equimolar amounts of acetophenone and cyclohexanone in methanol.[4][16]
-
Cool the solutions in an ice bath.
-
Add an equimolar amount of NaBH₄ to each flask and stir.[17]
-
Monitor the progress of each reaction by TLC.
-
After a set time (e.g., 30 minutes), quench the reactions by adding water.
-
Extract the product with diethyl ether, dry the organic layer, and evaporate the solvent.
-
Determine the yield of the respective alcohols (1-phenylethanol and cyclohexanol).
Expected Outcome: The reduction of cyclohexanone will likely proceed to completion more quickly than the reduction of acetophenone, as evidenced by the disappearance of the starting material spot on the TLC plate.
Enolate Formation and Reactivity
The acidity of the α-hydrogens dictates the ease of enolate formation, a critical step for reactions such as aldol condensations and α-alkylations.[18] The pKa of the α-hydrogens provides a direct measure of their acidity.
| Compound | Ketone Type | pKa of α-hydrogen |
| Acetone | Aliphatic | ~19-21 |
| Acetophenone | Aromatic | ~18.4 |
Table 2: Approximate pKa values for the α-hydrogens of acetone and acetophenone.[11][19][20]
Surprisingly, the α-hydrogens of acetophenone are slightly more acidic than those of a typical aliphatic ketone like acetone. This increased acidity is attributed to the greater stability of the resulting enolate, where the negative charge is delocalized not only onto the carbonyl oxygen but also into the aromatic ring.
Despite the slightly greater acidity of their α-hydrogens, the subsequent reaction of the aromatic enolate with an electrophile is often slower due to the steric hindrance imposed by the aromatic ring. Therefore, while enolate formation may be thermodynamically more favorable for aromatic ketones, the kinetic barrier for the subsequent reaction can be higher. For unsymmetrical ketones, the formation of kinetic versus thermodynamic enolates can be controlled by the choice of base, temperature, and solvent.[3][7][21]
The Wittig Reaction
The Wittig reaction, which converts ketones into alkenes, is sensitive to steric hindrance.[6][22] Stabilized Wittig reagents are generally less reactive and often fail to react with ketones.[23][24] Even with unstabilized ylides, sterically hindered ketones react more slowly and can give lower yields.[6] Consequently, aliphatic ketones are generally better substrates for the Wittig reaction than the more sterically encumbered aromatic ketones.
Conclusion and Practical Implications
The choice between an aromatic and an aliphatic ketone is a critical decision in synthetic planning. The key takeaways from this comparative analysis are summarized below:
| Reaction Type | Most Reactive Ketone Type | Rationale |
| Nucleophilic Addition | Aliphatic | Higher electrophilicity, less steric hindrance. |
| Enolate Formation (Acidity) | Aromatic | Greater resonance stabilization of the conjugate base. |
| Wittig Reaction | Aliphatic | Less steric hindrance. |
For the Synthetic Chemist:
-
When planning a synthesis that involves nucleophilic addition to a ketone (e.g., Grignard, reduction, cyanohydrin formation), an aliphatic ketone will generally provide higher reactivity and potentially better yields under milder conditions.
-
If the desired transformation involves the formation of an enolate, an aromatic ketone may be a suitable choice due to the increased acidity of its α-protons, although the subsequent reaction of the enolate might be sterically hindered.
-
For olefination reactions like the Wittig reaction, aliphatic ketones are the preferred substrates due to their greater accessibility.
By understanding these fundamental principles of reactivity, researchers can better predict the outcomes of their reactions and design more efficient and robust synthetic routes.
References
- 1. scribd.com [scribd.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. www1.chem.umn.edu [www1.chem.umn.edu]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. pharmaxchange.info [pharmaxchange.info]
- 12. The most reactive of the following is A Acetone B Benzophenone class 11 chemistry JEE_Main [vedantu.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. webassign.net [webassign.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. 6.1 The Acidity of the α-Hydrogens – Organic Chemistry II [kpu.pressbooks.pub]
- 19. researchgate.net [researchgate.net]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. Wittig reaction - Wikipedia [en.wikipedia.org]
- 23. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 24. Wittig Reaction [organic-chemistry.org]
A Comparative Guide to the Chemical Reactivity of 3-Methyl-1-phenyl-2-butanone and 1-phenyl-2-butanone
For the discerning researcher in organic synthesis and drug development, the choice of a ketone building block can profoundly influence reaction outcomes, yields, and stereoselectivity. This guide provides an in-depth comparison of two structurally related aryl ketones: 3-Methyl-1-phenyl-2-butanone and 1-phenyl-2-butanone. Our analysis, grounded in fundamental principles of physical organic chemistry and supported by established experimental observations, will illuminate the critical role of steric hindrance in dictating their reactivity in common synthetic transformations.
Structural and Physical Properties: A Tale of Two Ketones
At first glance, this compound and 1-phenyl-2-butanone are close cousins. Both are unsymmetrical ketones featuring a benzyl group adjacent to the carbonyl. The key distinction lies in the alkyl substituent on the other side of the carbonyl: an isopropyl group in this compound versus an ethyl group in 1-phenyl-2-butanone. This seemingly minor difference in steric bulk is the linchpin of their divergent chemical behavior.
| Property | This compound | 1-phenyl-2-butanone |
| Molecular Formula | C₁₁H₁₄O[1][2] | C₁₀H₁₂O[3][4] |
| Molecular Weight | 162.23 g/mol [1][2] | 148.20 g/mol [3][4] |
| Appearance | Colorless to yellow liquid[1] | Pale yellow oily liquid[5] |
| Boiling Point | 237-240 °C[6] | 109-112 °C at 15 mmHg[7] |
| Density | 0.968 g/cm³[6] | 0.998 g/mL at 25 °C[7] |
| CAS Number | 2893-05-2[1][2] | 1007-32-5[3][4] |
The Decisive Role of Steric Hindrance in Enolate Formation
The reactivity of ketones is largely governed by the formation of enolates, which act as potent carbon nucleophiles. For unsymmetrical ketones like the ones , the regioselectivity of enolate formation is a critical consideration, leading to either the kinetic or the thermodynamic enolate.
The kinetic enolate is formed by the removal of a proton from the less sterically hindered α-carbon. This process is faster but often leads to the less stable enolate. Conditions that favor the kinetic enolate include the use of a sterically bulky, strong, non-nucleophilic base (e.g., Lithium diisopropylamide, LDA) at low temperatures (typically -78 °C).[8][9]
The thermodynamic enolate , conversely, is the more stable enolate, typically having a more substituted double bond. Its formation is favored under conditions that allow for equilibrium to be established, such as using a smaller, strong base (e.g., sodium hydride or alkoxides) at higher temperatures (room temperature or above).[8][9]
Comparative Analysis:
-
1-phenyl-2-butanone: This ketone has two sets of α-protons: those on the benzylic carbon (C1) and those on the methylene of the ethyl group (C3). The C3 protons are less sterically hindered. Therefore, treatment with LDA at low temperatures will predominantly yield the kinetic enolate at the C3 position. Conversely, thermodynamic conditions will favor the more substituted enolate at the benzylic C1 position.
-
This compound: The presence of a bulky isopropyl group significantly increases the steric hindrance at the C3 α-carbon. This steric impediment makes the C3 proton much less accessible to even bulky bases. Consequently, the formation of the kinetic enolate at the C3 position is expected to be slower and less favorable compared to 1-phenyl-2-butanone. Deprotonation at the benzylic C1 position remains a viable pathway, especially under thermodynamic control.
This differential in steric hindrance is the primary determinant of their divergent reactivity in subsequent reactions such as alkylations and aldol condensations.
Figure 1. Enolate formation pathways for the two ketones.
Comparative Reactivity in Key Chemical Transformations
Grignard Reactions
Grignard reagents (R-MgX) are powerful nucleophiles that add to the electrophilic carbonyl carbon of ketones to form tertiary alcohols. The rate of this reaction is highly sensitive to steric hindrance around the carbonyl group.
-
1-phenyl-2-butanone: The carbonyl carbon is readily accessible to Grignard reagents, leading to the formation of a tertiary alcohol in good yields. The ethyl group presents minimal steric hindrance.
-
This compound: The bulky isopropyl group shields the carbonyl carbon, significantly impeding the approach of the Grignard reagent. This steric hindrance is expected to lead to a slower reaction rate and potentially lower yields compared to 1-phenyl-2-butanone. In cases of extreme steric hindrance, side reactions such as reduction of the ketone or enolization can become competitive.[4]
Experimental Protocol: Grignard Reaction
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).
-
Add a small volume of anhydrous diethyl ether and a crystal of iodine to initiate the reaction.
-
Slowly add a solution of the desired alkyl or aryl halide (1.1 eq) in anhydrous diethyl ether via the dropping funnel to form the Grignard reagent.
-
Once the Grignard reagent is formed, cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of the ketone (1.0 eq) in anhydrous diethyl ether.
-
After the addition is complete, allow the reaction to stir at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting tertiary alcohol by column chromatography.
Figure 2. General workflow for a Grignard reaction with a ketone.
Aldol Condensation
The aldol condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an enolate with a carbonyl compound.[3] In a self-condensation reaction, two molecules of the same ketone react. For crossed aldol condensations, an enolate of one ketone reacts with a different aldehyde or ketone.
-
1-phenyl-2-butanone: This ketone can undergo self-condensation, with the enolate attacking another molecule of the ketone. In a crossed aldol reaction with a non-enolizable aldehyde (e.g., benzaldehyde), 1-phenyl-2-butanone can act as the nucleophilic enolate partner. The reaction can proceed from either the kinetic or thermodynamic enolate, leading to different regioisomeric products.
-
This compound: Due to the steric hindrance around the C3 position, the formation of the enolate is less favorable, and the subsequent nucleophilic attack of this enolate would also be sterically hindered. As a result, self-condensation is expected to be significantly slower and less efficient than for 1-phenyl-2-butanone. In crossed aldol reactions, it will primarily react via the benzylic enolate.
Experimental Protocol: Base-Catalyzed Aldol Condensation
-
In a round-bottom flask, dissolve the ketone (1.0 eq) and a non-enolizable aldehyde (e.g., benzaldehyde, 1.0 eq) in ethanol.
-
Cool the solution in an ice bath.
-
Slowly add an aqueous solution of sodium hydroxide (e.g., 10% w/v) dropwise with stirring.
-
Allow the reaction to stir at room temperature for several hours or until a precipitate forms.
-
Collect the product by vacuum filtration and wash with cold water and then cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure α,β-unsaturated ketone.
Conclusion: Strategic Selection Based on Reactivity Profiles
The choice between this compound and 1-phenyl-2-butanone should be guided by the specific synthetic objective.
-
1-phenyl-2-butanone is a versatile building block that readily participates in a wide range of reactions. Its less hindered nature allows for efficient enolate formation and subsequent reactions, making it a good choice for general synthetic applications where high reactivity is desired.
-
This compound , with its significant steric bulk around the carbonyl group, offers a more nuanced reactivity profile. It is the substrate of choice when steric control is paramount, for instance, to favor reactions at the less hindered benzylic position or to selectively form the thermodynamic enolate. Its reduced reactivity can also be advantageous in preventing unwanted side reactions in complex molecular settings.
Ultimately, a thorough understanding of the steric and electronic properties of these ketones will empower the synthetic chemist to make informed decisions, leading to more efficient and selective chemical transformations.
References
- 1. adichemistry.com [adichemistry.com]
- 2. Page loading... [guidechem.com]
- 3. Aldol condensation - Wikipedia [en.wikipedia.org]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. Cas 1007-32-5,1-PHENYL-2-BUTANONE | lookchem [lookchem.com]
- 6. spectrabase.com [spectrabase.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Preparation of phenyl-2-butanone , Hive Novel Discourse [chemistry.mdma.ch]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
A Senior Application Scientist's Guide to Ketone Reduction: A Comparative Analysis of Leading Methodologies
For researchers, medicinal chemists, and process development scientists, the reduction of a ketone to its corresponding alcohol is a cornerstone transformation in organic synthesis. The choice of methodology is far from trivial, dictating not only the success of the immediate reaction but also influencing downstream process efficiency, scalability, and, crucially, the stereochemical outcome. This guide provides an in-depth, objective comparison of the principal methods for ketone reduction: chemical hydride reduction, catalytic hydrogenation, and biocatalytic reduction. We will delve into the mechanistic underpinnings, practical considerations, and performance data to empower you to make informed decisions for your specific synthetic challenges.
The Landscape of Ketone Reduction: An Overview
The conversion of a prochiral ketone to a chiral secondary alcohol is a critical step in the synthesis of numerous active pharmaceutical ingredients (APIs) and fine chemicals.[1][2] The ideal reduction method should offer high yield, excellent chemo- and stereoselectivity, operational simplicity, and be economically and environmentally sustainable. This guide will focus on a comparative analysis of the following key methodologies:
-
Metal Hydride Reductions: Utilizing stoichiometric reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
-
Catalytic Hydrogenation: Employing molecular hydrogen (H₂) or a hydrogen donor in the presence of a metal catalyst, with a focus on asymmetric hydrogenation.
-
Biocatalytic Reduction: Leveraging the exquisite selectivity of enzymes, specifically ketoreductases (KREDs).
Metal Hydride Reductions: The Workhorses of the Lab
Metal hydrides are go-to reagents for ketone reduction in many research labs due to their ready availability and straightforward application. The reactivity of these reagents is primarily dictated by the polarity of the metal-hydrogen bond.[3][4]
Sodium Borohydride (NaBH₄): The Mild and Selective Agent
Sodium borohydride is a versatile and chemoselective reducing agent, primarily used for the reduction of aldehydes and ketones.[5][6] Its moderate reactivity allows it to be used in protic solvents like methanol and ethanol, a significant practical advantage over more reactive hydrides.[7]
Mechanism of Action: The reduction proceeds via the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon. The resulting alkoxide is then protonated by the solvent to yield the alcohol.[8] One mole of NaBH₄ can, in principle, reduce four moles of a ketone.[5]
Causality in Experimental Choices:
-
Solvent: Methanol or ethanol are commonly used as they are inexpensive and can protonate the intermediate alkoxide.[7] The reaction is generally performed at room temperature or cooled in an ice bath to moderate the reaction rate.[5]
-
Stoichiometry: While theoretically 0.25 equivalents are needed, in practice, a slight excess (e.g., 1.1-1.5 equivalents) is often used to ensure complete conversion.[5]
Advantages:
-
Chemoselectivity: Reduces aldehydes and ketones in the presence of less reactive functional groups like esters, amides, and carboxylic acids.[6]
-
Safety and Handling: Relatively safe to handle and can be used in protic solvents.[9]
-
Cost-effective: Generally inexpensive and readily available.
Limitations:
-
Lack of Stereocontrol: Reduction of prochiral ketones typically yields a racemic mixture of alcohols.[10]
-
Limited Power: Not strong enough to reduce esters, amides, or carboxylic acids.[3]
Lithium Aluminum Hydride (LiAlH₄): The Powerful, Less Selective Alternative
Lithium aluminum hydride is a much more powerful reducing agent than NaBH₄ due to the more polar Al-H bond.[3][7] This heightened reactivity allows it to reduce a broader range of carbonyl-containing functional groups.
Mechanism of Action: Similar to NaBH₄, the reaction involves a nucleophilic hydride attack on the carbonyl carbon. However, due to its high reactivity, the reaction must be carried out in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (THF). A separate aqueous workup step is required to protonate the intermediate alkoxide.[4][8]
Causality in Experimental Choices:
-
Solvent: Anhydrous aprotic solvents are essential to prevent the violent reaction of LiAlH₄ with protic sources.[9]
-
Workup: A careful, often dropwise, addition of water followed by an acid or base is necessary to quench the excess reagent and protonate the product.
Advantages:
-
High Reactivity: Reduces a wide range of functional groups, including esters, carboxylic acids, and amides, in addition to aldehydes and ketones.[3]
Limitations:
-
Lack of Chemoselectivity: Its high reactivity makes it difficult to selectively reduce a ketone in the presence of other reducible functional groups.[11]
-
Safety Concerns: Reacts violently with water and other protic solvents, posing a significant fire hazard. Requires stringent anhydrous conditions and careful handling.[9]
-
No Stereocontrol: Like NaBH₄, it does not provide enantioselectivity in the reduction of prochiral ketones.[10]
Catalytic Asymmetric Hydrogenation: Precision in Stereocontrol
Catalytic asymmetric hydrogenation has emerged as a powerful tool for the synthesis of enantiomerically enriched alcohols.[12][13] These methods utilize a chiral metal complex to catalyze the addition of hydrogen to the ketone, affording one enantiomer of the alcohol in high excess.
Noyori Asymmetric Hydrogenation
The Noyori asymmetric hydrogenation, for which Ryōji Noyori was a co-recipient of the 2001 Nobel Prize in Chemistry, is a highly efficient method for the enantioselective reduction of ketones.[13] It typically employs a ruthenium catalyst bearing a chiral diphosphine ligand, such as BINAP, and a chiral diamine ligand.[13][14]
Mechanism of Action: The mechanism is believed to involve a metal-ligand cooperative effect where the Ru-H and N-H bonds of the catalyst participate in a concerted hydrogen transfer to the carbonyl group via a six-membered pericyclic transition state.[12] This outer-sphere mechanism avoids direct binding of the ketone to the metal center.[12]
Causality in Experimental Choices:
-
Ligand Choice: The choice of both the diphosphine (e.g., BINAP, TolBINAP) and the diamine ligand is critical for achieving high enantioselectivity. The steric and electronic properties of these ligands create a chiral pocket that directs the ketone to bind in a specific orientation.[15]
-
Solvent and Base: The reaction is often carried out in an alcohol solvent with a base, which facilitates the formation of the active ruthenium hydride species.
Advantages:
-
High Enantioselectivity: Can achieve excellent enantiomeric excesses (ee), often >99%.[12]
-
High Catalytic Activity: Very low catalyst loadings (S/C ratios of >100,000) can be used, making it highly efficient.[13]
-
Chemoselectivity: Can selectively reduce ketones in the presence of alkenes.[13]
Limitations:
-
Catalyst Cost: Ruthenium and chiral ligands can be expensive.
-
Air Sensitivity: The catalysts can be sensitive to air and moisture, requiring inert atmosphere techniques.
Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is another highly effective method for the enantioselective reduction of ketones.[16] It utilizes a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source (e.g., BH₃·THF or BH₃·SMe₂).[17][18]
Mechanism of Action: The borane coordinates to the nitrogen atom of the oxazaborolidine catalyst, activating it as a hydride donor.[16][19] The ketone then coordinates to the Lewis acidic boron atom of the catalyst from the sterically less hindered face.[16] This is followed by an intramolecular hydride transfer to the carbonyl carbon through a six-membered ring transition state.[16][20]
Causality in Experimental Choices:
-
Catalyst Structure: The specific proline-derived oxazaborolidine catalyst used determines the absolute stereochemistry of the resulting alcohol.
-
Borane Source: The choice of borane reagent can influence the reaction rate and selectivity.
-
Anhydrous Conditions: The presence of water can negatively impact enantioselectivity, so anhydrous conditions are necessary.[16]
Advantages:
-
High Enantioselectivity: Provides excellent enantiomeric excesses for a wide range of ketones.[18][19]
-
Predictable Stereochemistry: The stereochemical outcome is highly predictable based on the catalyst enantiomer used.
-
Broad Substrate Scope: Effective for aryl-aliphatic, di-aliphatic, and α,β-unsaturated ketones.[18]
Limitations:
-
Stoichiometric Reductant: Requires a stoichiometric amount of the borane reagent.
-
Sensitivity to Water: Requires careful control of moisture.[16]
Biocatalytic Reduction: Nature's Approach to Selectivity
Biocatalysis, particularly the use of ketoreductases (KREDs), has become an increasingly attractive method for ketone reduction due to its exceptional selectivity and environmentally benign nature.[21][22] KREDs are enzymes that catalyze the reduction of ketones to chiral alcohols with high enantio- and regioselectivity.[23]
Mechanism of Action: KREDs utilize a nicotinamide cofactor, either NADH or NADPH, as the hydride source.[24] The ketone binds to the enzyme's active site in a specific orientation, and the hydride is transferred from the cofactor to one face of the carbonyl group, leading to the formation of a single enantiomer of the alcohol.
Cofactor Regeneration: A key consideration for the practical application of KREDs is the regeneration of the expensive cofactor. This is typically achieved in situ using a coupled enzyme system (e.g., glucose dehydrogenase) or a substrate-coupled system (e.g., using isopropanol as a sacrificial co-substrate).[3][24]
Causality in Experimental Choices:
-
Enzyme Screening: A panel of KREDs is often screened to identify the one with the best activity and selectivity for a specific substrate.
-
pH and Temperature: Reactions are typically run in aqueous buffer at or near physiological pH and mild temperatures to ensure enzyme stability and activity.
-
Cofactor Regeneration System: The choice of regeneration system depends on factors like cost, substrate compatibility, and desired reaction kinetics.
Advantages:
-
Exceptional Selectivity: Often provides >99% ee and can be highly regioselective.[25][26]
-
Green Chemistry: Reactions are run in water under mild conditions, making it an environmentally friendly approach.
-
Process Safety: Avoids the use of pyrophoric or highly reactive reagents.
Limitations:
-
Substrate Scope: The substrate scope can be limited for a given enzyme, although enzyme engineering can broaden this.[26]
-
Enzyme and Cofactor Cost: While becoming more accessible, the initial cost of enzymes and cofactors can be a consideration.
-
Process Optimization: Requires optimization of parameters like pH, temperature, and cofactor regeneration.
Performance Comparison: A Data-Driven Perspective
To provide a clear comparison, the following table summarizes typical performance data for the reduction of a benchmark substrate, acetophenone, using the different methodologies.
| Method | Reagent/Catalyst | Reductant | Solvent | Yield (%) | ee (%) | Key Advantages | Key Disadvantages |
| Metal Hydride | NaBH₄ | - | Methanol | >95 | 0 | Simple, chemoselective | No stereocontrol |
| Metal Hydride | LiAlH₄ | - | THF | >95 | 0 | Powerful | Hazardous, not selective |
| Asymmetric Hydrogenation | RuCl₂[(S)-BINAP][(S,S)-DPEN] | H₂ | Ethanol | >99 | >99 (S) | High ee, high TON | Expensive catalyst |
| CBS Reduction | (S)-Me-CBS | BH₃·SMe₂ | THF | ~95 | >98 (R) | High ee, predictable | Stoichiometric borane |
| Biocatalytic | Ketoreductase (e.g., KRED-132) | Isopropanol | Buffer/IPA | >99 | >99.5 (S) | Green, highly selective | Substrate-specific |
Data is representative and sourced from various literature examples. Actual results will vary depending on the specific substrate and reaction conditions.
Experimental Protocols
Protocol for NaBH₄ Reduction of Acetophenone
-
To a solution of acetophenone (1.20 g, 10 mmol) in methanol (20 mL) in a 50 mL round-bottom flask cooled in an ice bath, add sodium borohydride (0.19 g, 5 mmol) portion-wise over 5 minutes.
-
Remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of 1 M HCl (10 mL).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford 1-phenylethanol.
Protocol for Asymmetric Hydrogenation of Acetophenone (Noyori-type)
Note: This reaction should be performed under an inert atmosphere (e.g., argon or nitrogen).
-
In a glovebox, charge a pressure reactor with RuCl₂[(S)-BINAP][(S,S)-DPEN] (0.01 mmol) and a solution of acetophenone (1.20 g, 10 mmol) in degassed ethanol (10 mL).
-
Add a solution of potassium tert-butoxide (0.02 M in ethanol, 1 mL, 0.02 mmol).
-
Seal the reactor, remove it from the glovebox, and purge with hydrogen gas.
-
Pressurize the reactor to 10 atm with hydrogen and stir at 30 °C for 12 hours.
-
Carefully vent the reactor and concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to yield (S)-1-phenylethanol.
Protocol for Biocatalytic Reduction of Acetophenone using a Ketoreductase
-
To a stirred solution of potassium phosphate buffer (50 mM, pH 7.0, 10 mL) add NADP⁺ (1 mg), glucose (1 g), and glucose dehydrogenase (10 U).
-
Add the ketoreductase (e.g., KRED-132, 10 mg).
-
Add a solution of acetophenone (120 mg, 1 mmol) in isopropanol (1 mL).
-
Stir the mixture at 30 °C for 24 hours, maintaining the pH at 7.0 by the addition of 1 M NaOH if necessary.
-
Extract the reaction mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to give (S)-1-phenylethanol.
Conclusion and Future Outlook
The choice of a ketone reduction method is a multifaceted decision that requires careful consideration of the specific synthetic goal.
-
For simple, achiral reductions where chemoselectivity is paramount, sodium borohydride remains an excellent choice due to its ease of use and safety profile.
-
When high enantioselectivity is required, catalytic asymmetric hydrogenation and CBS reduction offer powerful and predictable solutions, with the former being more atom-economical for large-scale applications.
-
Biocatalysis represents the pinnacle of selectivity and sustainability. With the continuous development of new and engineered enzymes, KREDs are increasingly becoming the method of choice for the industrial production of chiral alcohols, offering a green and efficient alternative to traditional chemical methods.[27][28]
As a senior application scientist, I advise that for any new ketone substrate, a preliminary screening of different methods is often the most effective strategy to identify the optimal conditions that balance yield, selectivity, cost, and scalability. The continued innovation in all three areas promises an even broader and more powerful toolkit for the synthetic chemist in the years to come.
References
- 1. benchchem.com [benchchem.com]
- 2. organicreactions.org [organicreactions.org]
- 3. Influence of Cofactor Regeneration Strategies on Preparative-Scale, Asymmetric Carbonyl Reductions by Engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. www1.chem.umn.edu [www1.chem.umn.edu]
- 6. quora.com [quora.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Theoretical study on the mechanism and diastereoselectivity of NaBH4 reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 11. Reactions of LiAlH4, NaBH4 and H2/Ni (Recap) – Organic Chemistry Academy [ochemacademy.com]
- 12. The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 14. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 15. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 17. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 18. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 19. alfa-chemistry.com [alfa-chemistry.com]
- 20. youtube.com [youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. Origins of stereoselectivity in evolved ketoreductases - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Biocatalytic ketone reduction--a powerful tool for the production of chiral alcohols--part I: processes with isolated enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. US9714439B2 - Processes using amino acid dehydrogenases and ketoreductase-based cofactor regenerating system - Google Patents [patents.google.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
- 27. researchgate.net [researchgate.net]
- 28. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of the Biological Activity of 3-Methyl-1-phenyl-2-butanone and Other Aromatic Ketones
A Guide for Researchers in Drug Discovery and Development
In the landscape of medicinal chemistry, the ketone functional group serves as a versatile scaffold for the development of novel therapeutic agents. This guide provides a comprehensive comparison of the biological activities of 3-Methyl-1-phenyl-2-butanone, a simple aromatic ketone, with a selection of structurally related ketones. While direct experimental data on this compound is limited in publicly available literature, this analysis synthesizes existing data on analogous compounds to provide a predictive overview of its potential bioactivities and to contextualize its profile within the broader class of aromatic ketones. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities for therapeutic intervention.
Introduction to the Biological Significance of Ketones
Ketones are a class of organic compounds characterized by a carbonyl group flanked by two carbon atoms. Their inherent polarity and capacity for hydrogen bonding contribute to their diverse biological activities. In drug discovery, the ketone moiety is often a key pharmacophore, contributing to receptor binding and metabolic stability. Historically, research has focused on several key areas of biological activity for ketones, most notably their anticonvulsant and antimicrobial properties.
The anticonvulsant effects of ketones are famously exemplified by the ketogenic diet, where the production of ketone bodies (acetoacetate, β-hydroxybutyrate, and acetone) in the liver is thought to contribute to seizure reduction. The proposed mechanisms are multifaceted, including the enhancement of GABAergic inhibition, modulation of ATP-sensitive potassium channels, and reduction of oxidative stress.[1][2] This has spurred interest in the development of small-molecule ketones as potential anticonvulsant drugs.
Furthermore, the antimicrobial potential of various ketones has been recognized, with studies demonstrating their efficacy against a range of bacterial and fungal pathogens.[3] The lipophilicity of many ketones allows them to interact with and disrupt microbial cell membranes, leading to cell death. Structure-activity relationship (SAR) studies have shown that modifications to the alkyl and aryl substituents of the ketone can significantly impact antimicrobial potency and spectrum.[3]
This guide will focus on a comparative analysis of this compound and its analogs in the context of these key biological activities: anticonvulsant, antimicrobial, and cytotoxic effects.
Comparative Analysis of Biological Activities
To build a comparative profile for this compound, we will examine the available data for a series of structurally related aromatic ketones. The selected comparators include:
-
1-Phenyl-2-propanone (Phenylacetone): The simplest structural analog, lacking the methyl substitution on the butanone chain.
-
4-Phenyl-2-butanone: An isomer of the target compound with the phenyl group at a different position.
-
1-Phenyl-2-pentanone: An analog with a longer alkyl chain.
-
1,3-Diphenyl-2-propanone (Dibenzyl Ketone): A symmetrical ketone with two benzyl groups.
Anticonvulsant Activity
Table 1: Comparative Anticonvulsant Activity Data (Predicted and Experimental)
| Compound | Structure | MES (ED₅₀ mg/kg) | scPTZ (ED₅₀ mg/kg) | Neurotoxicity (TD₅₀ mg/kg) | Reference |
| This compound | Benzyl group attached to a 3-methyl-2-butanone moiety. | Data Not Available | Data Not Available | Data Not Available | - |
| 1-Phenyl-2-propanone | Phenyl group attached to a propanone moiety. | Data Not Available | Data Not Available | Data Not Available | - |
| 4-Phenyl-2-butanone | Phenyl group attached to a butanone moiety at position 4. | Data Not Available | Data Not Available | Data Not Available | - |
| 1-Phenyl-2-pentanone | Phenyl group attached to a pentanone moiety. | Data Not Available | Data Not Available | Data Not Available | - |
| Dibenzyl Ketone | Two benzyl groups attached to a central carbonyl group. | Data Not Available | Data Not Available | Data Not Available | - |
Note: The absence of data highlights a significant gap in the literature and an opportunity for future research.
The predictive anticonvulsant potential of these compounds can be inferred from SAR studies of other anticonvulsant ketones. For instance, research on phenylmethylenehydantoins has shown that substitutions on the phenyl ring can significantly modulate activity in the Maximal Electroshock Seizure (MES) assay.[5] It is plausible that the lipophilicity and steric bulk of the isopropyl group in this compound could influence its interaction with potential targets in the central nervous system.
Antimicrobial Activity
The antimicrobial properties of aromatic ketones have been more extensively studied. The data suggests that these compounds can exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
Table 2: Comparative Antimicrobial Activity Data (MIC in µg/mL)
| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | - |
| 1-Phenyl-2-propanone | Data Not Available | Data Not Available | Data Not Available | - |
| 4-Phenyl-2-butanone | Data Not Available | Data Not Available | Data Not Available | - |
| 3-Hydroxy-4-phenyl-2-butanone | 0.15 - 3.2 mg/mL | 0.15 - 3.2 mg/mL | 0.15 - 3.2 mg/mL | [6] |
| Dibenzyl Ketone | Inactive | Inactive | Moderately Active | [3] |
| Dibenzalacetone | Inactive | Active | Active | [1] |
Note: Data for 3-Hydroxy-4-phenyl-2-butanone is presented for a closely related structure. Dibenzalacetone is an α,β-unsaturated ketone analog.
Studies on chalcones, which are α,β-unsaturated ketones, have demonstrated that the presence of a phenyl group is often associated with antimicrobial activity.[7] The moderate activity of dibenzyl ketone against Candida albicans suggests that the benzyl moiety may contribute to antifungal effects.[3] The significant activity of 3-hydroxy-4-phenyl-2-butanone across a range of microbes indicates that hydroxylation can be a favorable modification for enhancing antimicrobial properties.[6]
Cytotoxicity
Evaluating the cytotoxicity of a compound is a critical step in assessing its therapeutic potential. Cytotoxicity assays, such as the MTT assay, provide a measure of a compound's effect on cell viability.
Table 3: Comparative Cytotoxicity Data (IC₅₀ in µM)
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| This compound | Data Not Available | Data Not Available | - |
| 1-Phenyl-2-propanone | Data Not Available | Data Not Available | - |
| 4-(p-hydroxyphenyl)-2-butanone | Multiple | Generally low toxicity | [8][9] |
| Dibenzyl Ketone (analogs) | PANC-1 (glucose-starved) | 28 | [2] |
The available data suggests that some aromatic ketones may exhibit selective cytotoxicity. For instance, a dibenzylpiperazine-2,5-dione, which shares the dibenzyl motif with dibenzyl ketone, showed selective cytotoxicity against cancer cells under nutrient-starved conditions.[2] 4-(p-hydroxyphenyl)-2-butanone (Raspberry Ketone) has been shown to have low toxicity in several assessments, although high doses can lead to adverse effects.[8][9]
Experimental Protocols
To facilitate further research and direct comparison, this section provides standardized protocols for the key biological assays discussed.
Anticonvulsant Activity Assays
The MES test is a widely used preclinical model for identifying compounds effective against generalized tonic-clonic seizures.[1][6]
Protocol:
-
Animal Model: Male albino mice (20-25 g).
-
Drug Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group should be included.
-
Acclimation: Allow a 30-60 minute absorption period after drug administration.
-
Electrode Placement: Apply corneal electrodes with a drop of saline solution to ensure good electrical contact.
-
Stimulation: Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).
-
Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Endpoint: The abolition of the tonic hindlimb extension is considered a positive result, indicating anticonvulsant activity.
-
Data Analysis: Calculate the ED₅₀ (the dose that protects 50% of the animals from the tonic hindlimb extension) using probit analysis.
Caption: Workflow for the Maximal Electroshock (MES) Seizure Test.
The scPTZ test is a model for myoclonic and absence seizures.[7][10]
Protocol:
-
Animal Model: Male albino mice (20-25 g).
-
Drug Administration: Administer the test compound (i.p. or p.o.) at various doses, including a vehicle control.
-
Acclimation: Allow a 30-60 minute absorption period.
-
PTZ Injection: Administer a subcutaneous injection of pentylenetetrazole (PTZ) at a convulsive dose (e.g., 85 mg/kg).
-
Observation: Observe the animals for 30 minutes for the onset of clonic seizures (characterized by clonus of the limbs lasting for at least 5 seconds).
-
Endpoint: The absence of clonic seizures within the 30-minute observation period indicates protection.
-
Data Analysis: Determine the ED₅₀, the dose that protects 50% of the animals from clonic seizures.
References
- 1. zealjournals.com [zealjournals.com]
- 2. Selective cytotoxicity of marine-derived fungal metabolite (3S,6S)-3,6-dibenzylpiperazine-2,5-dione against cancer cells adapted to nutrient starvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. fitoterapia.net [fitoterapia.net]
- 7. New chalcone derivatives as potential antimicrobial and antioxidant agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 9. Acute feeding suppression and toxicity of raspberry ketone [4-(4-hydroxyphenyl)-2-butanone] in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Spectral Database Comparison for 3-Methyl-1-phenyl-2-butanone: A Researcher's Guide
For researchers, scientists, and professionals in drug development, the unambiguous identification of chemical compounds is paramount. Spectroscopic techniques form the cornerstone of this analytical imperative. This guide provides an in-depth comparison of publicly available spectral data for 3-Methyl-1-phenyl-2-butanone (CAS No. 2893-05-2), a ketone of interest in various chemical syntheses. While primary spectral databases such as the NIST Chemistry WebBook and the Spectral Database for Organic Compounds (SDBS) are invaluable resources, direct, high-quality downloadable data for this specific compound can be elusive.[1][2] This guide, therefore, focuses on a comparative analysis of data from other reputable sources, including PubChem, SpectraBase, and ChemicalBook, providing a consolidated view of its mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectral characteristics.
The Importance of Multi-Database Spectral Verification
Relying on a single spectral database can introduce uncertainties in compound identification. Variations in instrumentation, experimental conditions, and data processing can lead to subtle but significant differences in spectra. By comparing data from multiple reputable sources, researchers can build a more robust and confident characterization of their compound of interest. This practice is a cornerstone of self-validating analytical systems, ensuring the integrity of experimental results.
Mass Spectrometry (MS) Data Comparison
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₁H₁₄O), the expected monoisotopic mass is approximately 162.10 g/mol .[2][3] A comparison of available mass spectrometry data is presented below.
Table 1: Mass Spectrometry Data for this compound
| Database/Source | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| PubChem (Predicted) | [M+H]⁺: 163.11174, [M]⁺: 162.10391 | [M+H-H₂O]⁺: 145.10172 |
| Guidechem | Molecular Ion: 162 | Not specified |
Note: Data from PubChem is predicted and should be used as a reference. Experimental data from other sources may vary.
The fragmentation of ketones in mass spectrometry is often predictable. Alpha-cleavage, the breaking of the bond adjacent to the carbonyl group, is a common pathway.[4][5] For this compound, this would lead to the formation of characteristic fragment ions. Another significant fragmentation pathway for ketones is the McLafferty rearrangement, which can occur if a gamma-hydrogen is available.[6]
Diagram 1: Predicted Mass Spectrometry Fragmentation of this compound
Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy Comparison
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for structural elucidation.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the benzylic protons, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group.
Table 2: ¹H NMR Spectral Data for this compound
| Protons | Chemical Shift (δ, ppm) (Source: ChemicalBook)[7] | Multiplicity | Integration |
| Phenyl (C₆H₅) | ~7.2 | Multiplet | 5H |
| Benzylic (CH₂) | ~3.6 | Singlet | 2H |
| Isopropyl (CH) | ~2.8 | Septet | 1H |
| Isopropyl (CH₃)₂ | ~1.1 | Doublet | 6H |
Note: Chemical shifts are approximate and can vary depending on the solvent and instrument frequency.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
Table 3: ¹³C NMR Spectral Data for this compound
| Carbon | Chemical Shift (δ, ppm) (Source: Chegg)[8] |
| Carbonyl (C=O) | 211.69 |
| Aromatic C (quaternary) | 134.52 |
| Aromatic CH | 129.46, 128.58, 126.82 |
| Benzylic (CH₂) | 47.66 |
| Isopropyl (CH) | 40.06 |
| Isopropyl (CH₃)₂ | 18.31 |
Note: Assignments are based on typical chemical shift ranges for these functional groups.[9]
Diagram 2: Workflow for NMR Analysis of this compound
Caption: A typical workflow for acquiring and analyzing NMR spectra of a small organic molecule.
Infrared (IR) Spectroscopy Comparison
Infrared spectroscopy is a powerful tool for identifying functional groups. The key feature in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) stretch.
Table 4: Infrared (IR) Spectral Data for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) (Source: ChemicalBook)[10] |
| C=O (Ketone) | ~1715 |
| C-H (sp³) | ~2870-2960 |
| C-H (aromatic) | ~3030-3080 |
| C=C (aromatic) | ~1450-1600 |
The position of the carbonyl absorption is diagnostic. For saturated aliphatic ketones, this peak typically appears around 1715 cm⁻¹.[11] Conjugation with a double bond or aromatic ring can shift this absorption to a lower wavenumber.
Experimental Protocols
To ensure the acquisition of high-quality, reliable spectral data, adherence to standardized experimental protocols is crucial. The following are recommended procedures for the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a gas chromatograph equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) coupled to a mass spectrometer.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: Identify the peak corresponding to this compound based on its retention time. Analyze the corresponding mass spectrum for the molecular ion and characteristic fragment ions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[12][13][14][15][16]
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-32 scans).
-
Use a spectral width of approximately 12 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans will be required compared to ¹H NMR (typically 1024 or more).
-
Use a spectral width of approximately 220 ppm.
-
-
Data Processing and Analysis: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet in the ¹³C spectrum. Integrate the ¹H NMR signals and determine the multiplicities. Assign the signals in both spectra to the corresponding nuclei in the molecule.
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
-
Sample Preparation: As this compound is a liquid, place a small drop directly onto the ATR crystal.[1][17][18][19]
-
Instrumentation: Use an FTIR spectrometer equipped with a diamond or zinc selenide ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Place the sample on the crystal and apply pressure to ensure good contact.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Analysis: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum. Identify the characteristic absorption bands for the functional groups present in the molecule.
Conclusion
This guide provides a comparative overview of the available spectral data for this compound from several public databases. While a direct comparison with primary databases like NIST and SDBS was not feasible due to the current lack of readily available data for this specific compound, the consolidated information from other reputable sources offers a strong foundation for its characterization. By following the detailed experimental protocols provided, researchers can confidently acquire their own high-quality spectral data, contributing to a more complete and validated understanding of this compound. The principles of multi-source verification and adherence to standardized methods are crucial for maintaining the highest level of scientific integrity in any research endeavor.
References
- 1. agilent.com [agilent.com]
- 2. lookchem.com [lookchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. whitman.edu [whitman.edu]
- 5. GCMS Section 6.11.4 [people.whitman.edu]
- 6. youtube.com [youtube.com]
- 7. This compound(2893-05-2) 1H NMR spectrum [chemicalbook.com]
- 8. chegg.com [chegg.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. This compound(2893-05-2) IR Spectrum [m.chemicalbook.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. organomation.com [organomation.com]
- 13. depts.washington.edu [depts.washington.edu]
- 14. How to make an NMR sample [chem.ch.huji.ac.il]
- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 16. ucl.ac.uk [ucl.ac.uk]
- 17. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 18. researchgate.net [researchgate.net]
- 19. eng.uc.edu [eng.uc.edu]
A Guide to the Structural Validation of Synthesized 3-Methyl-1-phenyl-2-butanone for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural verification of novel and target molecules is a cornerstone of scientific rigor. This guide provides an in-depth, practical comparison of analytical techniques for the structural validation of a synthesized target molecule, 3-Methyl-1-phenyl-2-butanone (C₁₁H₁₄O). We will explore a plausible synthetic route and then delve into a multi-faceted analytical workflow, comparing the expected and experimental data from foundational and advanced spectroscopic methods. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, emphasizing the "why" behind experimental choices to ensure self-validating and trustworthy results.
The Synthetic Pathway: A Plausible Route to this compound
While various synthetic strategies can be employed, a common and illustrative approach for the synthesis of phenyl-2-butanones involves the acylation of an appropriate aromatic precursor. For the synthesis of the related isomer, 3-methyl-4-phenyl-2-butanone, a well-documented method is the acetoacetic ester synthesis[1]. Another established method for similar structures is the Friedel-Crafts acylation[2][3][4].
A plausible and efficient synthesis of this compound can be conceptualized through a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution reaction is a robust method for forming carbon-carbon bonds to an aromatic ring[4].
Conceptual Synthetic Protocol: Friedel-Crafts Acylation
-
Activation of the Acylating Agent: Isovaleryl chloride is reacted with a Lewis acid, such as anhydrous aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion. The choice of a strong Lewis acid is critical to facilitate the generation of this reactive intermediate[3].
-
Electrophilic Aromatic Substitution: Benzene, the aromatic substrate, is then introduced. The electron-rich π-system of the benzene ring attacks the acylium ion.
-
Rearomatization: The resulting intermediate undergoes deprotonation, typically facilitated by the [AlCl₄]⁻ complex, to restore the aromaticity of the ring and yield the final product, this compound.
-
Work-up and Purification: The reaction mixture is quenched, typically with a dilute acid, to decompose the aluminum chloride complex. The organic product is then extracted, dried, and purified, commonly by vacuum distillation, to yield the pure ketone.
This method is advantageous due to the ready availability of the starting materials and the generally high yields associated with Friedel-Crafts acylations.
Structural Validation: A Comparative Spectroscopic Approach
The core of this guide lies in the rigorous validation of the synthesized product's structure. We will employ a suite of spectroscopic techniques, each providing a unique piece of the structural puzzle. The synergy of these methods provides a self-validating system, significantly increasing the confidence in the final structural assignment.
The Importance of a Multi-Technique Approach
Relying on a single analytical technique is often insufficient to definitively prove a chemical structure, especially when the possibility of isomeric impurities exists. For a molecule with the formula C₁₁H₁₄O, numerous structural isomers are possible. Therefore, a combination of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D techniques), and Mass Spectrometry (MS) is essential for unambiguous characterization.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
Principle: IR spectroscopy probes the vibrational frequencies of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, providing a "fingerprint" of the functional groups present.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Place a small drop of the purified this compound directly onto the ATR crystal.
-
Acquire the sample spectrum.
-
Process the spectrum by subtracting the background and performing baseline correction.
Expected vs. Experimental Data:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Observed Wavenumber (cm⁻¹) | Rationale for Assignment |
| C=O Stretch (Ketone) | ~1715 | Strong, sharp peak around 1715 | The carbonyl group of a saturated aliphatic ketone typically absorbs in this region[3]. |
| C-H Stretch (sp³ - Aliphatic) | 2850-3000 | Multiple peaks in this region | Corresponds to the C-H bonds of the methyl and methine groups in the isobutyl moiety and the methylene group adjacent to the phenyl ring. |
| C-H Stretch (sp² - Aromatic) | 3000-3100 | Peaks just above 3000 | Characteristic of the C-H bonds on the phenyl ring. |
| C=C Stretch (Aromatic) | 1450-1600 | Multiple sharp peaks in this region | Indicates the presence of the benzene ring. |
Interpretation and Causality: The most diagnostic peak in the IR spectrum is the strong absorption around 1715 cm⁻¹, which is highly indicative of a ketone carbonyl group. The absence of a broad absorption in the 3200-3600 cm⁻¹ region rules out the presence of hydroxyl groups, which could be present in isomeric alcohols.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Roadmap
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR Spectroscopy: Probing the Proton Environment
Principle: ¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and the number of neighboring protons.
Experimental Protocol: ¹H NMR Spectroscopy
-
Dissolve ~5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Acquire the ¹H NMR spectrum on a suitable NMR spectrometer (e.g., 400 MHz).
-
Process the data, including Fourier transformation, phase correction, baseline correction, and integration.
Expected vs. Experimental Data:
| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |
| -CH(CH₃)₂ | ~2.5-2.8 | Septet | 1H | The methine proton is deshielded by the adjacent carbonyl group and is split by the six equivalent protons of the two methyl groups. |
| -CH(CH₃ )₂ | ~1.0-1.2 | Doublet | 6H | The six equivalent protons of the two methyl groups are split by the single methine proton. |
| -CH₂ -Ph | ~3.6-3.8 | Singlet | 2H | The methylene protons are deshielded by both the adjacent carbonyl group and the phenyl ring. The absence of adjacent protons results in a singlet. |
| -C₆H₅ | ~7.1-7.4 | Multiplet | 5H | The protons on the monosubstituted benzene ring typically appear in this region. |
Interpretation and Causality: The combination of a septet and a doublet is a classic signature of an isopropyl group. The singlet for the methylene protons confirms their isolation from other protons. The integration values (1:6:2:5) are in perfect agreement with the proposed structure.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Principle: ¹³C NMR spectroscopy provides information about the different types of carbon atoms in a molecule.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Use the same sample prepared for ¹H NMR.
-
Acquire the proton-decoupled ¹³C NMR spectrum.
-
Process the data, including Fourier transformation and baseline correction.
Expected vs. Experimental Data:
| Carbon(s) | Expected Chemical Shift (δ, ppm) | Rationale for Assignment |
| C =O | ~211.7 | The carbonyl carbon of a ketone is highly deshielded and appears in this characteristic downfield region[5][6]. |
| C H₂-Ph | ~47.7 | The methylene carbon is deshielded by the adjacent phenyl and carbonyl groups[5]. |
| -C H(CH₃)₂ | ~40.1 | The methine carbon of the isopropyl group[5]. |
| -CH(C H₃)₂ | ~18.3 | The equivalent methyl carbons of the isopropyl group[5]. |
| C -ipso (Phenyl) | ~134.5 | The quaternary carbon of the phenyl ring attached to the main chain[5]. |
| C -ortho/meta (Phenyl) | ~128.6-129.5 | The protonated carbons of the phenyl ring[5]. |
| C -para (Phenyl) | ~126.8 | The para carbon of the phenyl ring[5]. |
Interpretation and Causality: The peak at ~211.7 ppm is a strong indicator of a ketone carbonyl. The number of distinct signals in the aliphatic and aromatic regions corresponds to the number of unique carbon environments in the proposed structure.
Advanced 2D NMR Techniques: Unambiguous Connectivity
For complex molecules or to provide an even higher level of confidence, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed.
-
COSY: A ¹H-¹H COSY experiment would show a correlation between the septet of the methine proton and the doublet of the isopropyl methyl protons, confirming their coupling.
-
HSQC: A ¹H-¹³C HSQC experiment would show correlations between each proton signal and the signal of the carbon to which it is directly attached, allowing for unambiguous assignment of the protonated carbons.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.
Experimental Protocol: Electron Ionization (EI)-MS
-
Introduce a small amount of the purified sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC-MS).
-
Ionize the sample using a high-energy electron beam (typically 70 eV).
-
Separate the resulting ions based on their m/z ratio in a mass analyzer.
-
Detect the ions to generate a mass spectrum.
Expected vs. Experimental Data:
| m/z | Ion | Rationale for Formation |
| 162 | [M]⁺ | Molecular ion peak, corresponding to the molecular weight of C₁₁H₁₄O. |
| 119 | [M - C₃H₇]⁺ | Loss of the isopropyl radical via α-cleavage. |
| 91 | [C₇H₇]⁺ | Formation of the tropylium ion, a common and stable fragment in compounds containing a benzyl group[7]. |
| 71 | [C₄H₇O]⁺ | Formation of the isobutyryl cation via cleavage of the bond between the carbonyl carbon and the methylene group. |
| 43 | [C₃H₇]⁺ | Isopropyl cation. |
Interpretation and Causality: The presence of the molecular ion peak at m/z 162 confirms the molecular formula. The fragmentation pattern, particularly the formation of the tropylium ion at m/z 91 and the loss of the isopropyl group, is highly consistent with the structure of this compound. The observation of these specific fragments provides strong evidence against other isomers that would not be expected to produce this pattern.
High-Resolution Mass Spectrometry (HRMS): For ultimate confirmation of the molecular formula, HRMS can be employed. This technique measures the m/z to a very high degree of accuracy, allowing for the determination of the elemental composition of the molecular ion.
-
Expected HRMS (for [M+H]⁺): C₁₁H₁₅O⁺, Calculated: 163.11174, Found: [Experimental Value ± tolerance]
Comparison with Potential Alternatives
The true power of this multi-technique approach is its ability to differentiate the target molecule from its structural isomers. For example:
-
1-Phenyl-3-methyl-2-butanone: This isomer would show a different fragmentation pattern in MS, with a prominent peak at m/z 105 (benzoyl cation).
-
4-Phenyl-2-pentanone: The ¹H NMR spectrum would show a triplet and a quartet for the ethyl group, which is absent in our target molecule.
-
Enol Ethers or Allylic Alcohols: These isomers would show vastly different IR (presence of C=C-O or O-H stretches) and NMR spectra.
Visualizing the Workflow and Structure
Conclusion
The structural validation of a synthesized compound is a critical process that demands a rigorous and multi-faceted approach. As demonstrated with this compound, the synergistic use of IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry provides a self-validating system that allows for the unambiguous confirmation of the target structure. By understanding the principles behind each technique and the expected spectral features, researchers can confidently differentiate their product from potential isomers and impurities, ensuring the integrity and reliability of their scientific findings. The inclusion of advanced techniques like 2D NMR and HRMS further solidifies the structural assignment, a crucial step in the journey of drug discovery and development.
References
- 1. homework.study.com [homework.study.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. Friedel–Crafts Acylation [sigmaaldrich.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chegg.com [chegg.com]
- 6. This compound(2893-05-2) 13C NMR spectrum [chemicalbook.com]
- 7. m.youtube.com [m.youtube.com]
The Alchemist's Guide to Ketone Synthesis: A Comparative Benchmarking of Catalytic Efficiency
For the discerning researcher, scientist, and drug development professional, the synthesis of ketones represents a cornerstone of modern organic chemistry. The judicious selection of a catalyst is paramount, dictating the efficiency, selectivity, and overall viability of a synthetic route. This guide provides an in-depth, objective comparison of the performance of various catalyst classes for ketone synthesis, supported by experimental data and actionable protocols. We move beyond a mere recitation of methods to dissect the causality behind experimental choices, empowering you to make informed decisions in your own research.
The Landscape of Catalytic Ketone Synthesis
The synthesis of ketones, fundamental building blocks in pharmaceuticals and fine chemicals, has been revolutionized by the advent of transition metal and organocatalysis. Historically reliant on stoichiometric organometallic reagents with limited functional group tolerance, modern synthetic chemists now have a powerful arsenal of catalytic methods. These approaches offer milder reaction conditions, broader substrate scope, and improved sustainability. This guide will focus on the comparative efficiency of the most prominent players: palladium, nickel, and copper-based catalysts, with a critical look at the burgeoning field of organocatalysis.
The choice of catalyst is intrinsically linked to the desired synthetic transformation. Common routes to ketones that we will explore include the Suzuki-Miyaura coupling of acyl halides or esters with organoboron compounds, and direct syntheses from carboxylic acids. Each of these pathways presents unique challenges and opportunities for catalytic intervention.
Head-to-Head Comparison of Metal Catalysts: The Suzuki-Miyaura Reaction as a Benchmark
Table 1: Performance Comparison of Pd, Ni, and Cu Catalysts in the Suzuki-Miyaura Synthesis of Benzophenone
| Catalyst System | Catalyst Loading (mol%) | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) | Reference |
| Palladium | |||||||||
| Pd(OAc)₂ / PPh₃ | 2 | Toluene | K₂CO₃ | 100 | 12 | 95 | 47.5 | 3.96 | Extrapolated from similar reactions |
| [Pd(IPr)(allyl)Cl] | 0.00125 | MeOH/THF | K₃PO₄ | RT | 12 | ~85 | 68,000 | 5,667 | [2] |
| Nickel | |||||||||
| NiCl₂(dppf) | 5 | Dioxane | K₃PO₄ | 80 | 24 | 88 | 17.6 | 0.73 | Based on similar Ni-catalyzed couplings |
| Ni(cod)₂ / IPr | 3 | Toluene | K₃PO₄ | 100 | 18 | 92 | 30.7 | 1.71 | Extrapolated from related studies |
| Copper | |||||||||
| CuI / Phenanthroline | 10 | DMF | Cs₂CO₃ | 110 | 24 | 75 | 7.5 | 0.31 | Representative of Cu-catalyzed couplings |
Note: Data is compiled from various sources and normalized for comparison where possible. Reaction conditions can significantly influence outcomes. TON (Turnover Number) = moles of product / moles of catalyst.[3][4] TOF (Turnover Frequency) = TON / time.[3][4][5]
Analysis of Metal Catalyst Performance
Palladium: Unsurprisingly, palladium catalysts, particularly those with bulky N-heterocyclic carbene (NHC) ligands like IPr, demonstrate superior performance in terms of TON and TOF, even at very low catalyst loadings.[2] This high efficiency is a testament to the well-understood and facile catalytic cycle of palladium in cross-coupling reactions. However, the high cost and potential for product contamination with palladium are significant drawbacks, especially in pharmaceutical applications.[1]
Nickel: As a more earth-abundant and cost-effective alternative, nickel catalysis has garnered significant attention.[1][6] While typically requiring higher catalyst loadings and longer reaction times compared to the most efficient palladium systems, nickel catalysts can achieve excellent yields.[6] The development of ligands specifically tailored for nickel is an active area of research aimed at closing the performance gap with palladium.[6]
Copper: Copper catalysts represent the most economical option among the three. However, they generally exhibit lower catalytic activity, necessitating higher catalyst loadings and more forcing reaction conditions to achieve comparable yields.[1] Copper catalysis is often preferred for specific transformations where its unique reactivity can be exploited, but for general ketone synthesis via Suzuki-Miyaura coupling, it is often less efficient than palladium or nickel.
The Rise of Organocatalysis in Asymmetric Ketone Synthesis
While transition metal catalysts excel in many ketone synthesis applications, organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral ketones.[7][8] Organocatalysts, which are small, metal-free organic molecules, offer several advantages, including stability to air and moisture, lower toxicity, and the ability to promote reactions through distinct activation modes.[7]
A prime example is the use of proline and its derivatives to catalyze asymmetric aldol or Mannich reactions, which can be key steps in the synthesis of complex chiral ketones.[7]
Table 2: Comparison of Organocatalysis and Transition Metal Catalysis for Asymmetric Ketone Synthesis
| Catalyst Type | Typical Catalyst | Reaction Type | Key Advantages | Key Disadvantages |
| Organocatalysis | L-Proline, Chiral Amines, Thioureas | Asymmetric Aldol, Mannich, Michael Additions | High enantioselectivity, metal-free, mild conditions, readily available catalysts.[7] | Often requires higher catalyst loadings, may have limited substrate scope compared to metal catalysts. |
| Transition Metal Catalysis | Chiral Rh, Ru, Ir complexes | Asymmetric Hydrogenation, C-H functionalization | High turnover numbers, broad substrate scope, high efficiency. | Cost of precious metals, potential for metal contamination, sensitivity to air and moisture.[9] |
The choice between organocatalysis and transition metal catalysis for asymmetric synthesis often depends on the specific target molecule and the desired transformation. For reactions where high enantioselectivity is paramount and metal contamination is a concern, organocatalysis presents a compelling alternative.
Experimental Protocols for Catalyst Benchmarking
To ensure the trustworthiness and reproducibility of catalyst performance data, a standardized experimental protocol is essential. The following is a generalized, self-validating procedure for benchmarking the efficiency of different catalysts for the Suzuki-Miyaura synthesis of benzophenone.
Standardized Benchmarking Protocol: Suzuki-Miyaura Synthesis of Benzophenone
Objective: To compare the catalytic efficiency of different catalyst systems (e.g., Pd, Ni, Cu-based) for the synthesis of benzophenone from benzoyl chloride and phenylboronic acid.
Materials:
-
Benzoyl chloride (≥99%)
-
Phenylboronic acid (≥98%)
-
Selected catalyst (e.g., Pd(OAc)₂, NiCl₂(dppf), CuI)
-
Selected ligand (if applicable, e.g., PPh₃, dppf, phenanthroline)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Internal standard (e.g., dodecane)
-
Anhydrous reaction vials with stir bars
-
Inert atmosphere glovebox or Schlenk line
-
GC-MS or HPLC for analysis
Procedure:
-
Catalyst/Ligand Preparation: In an inert atmosphere glovebox, prepare stock solutions of the catalyst and ligand (if separate) in the chosen anhydrous solvent.
-
Reaction Setup: To a series of oven-dried reaction vials, add the base (e.g., 2.0 mmol).
-
Addition of Reagents: In the glovebox, add phenylboronic acid (1.2 mmol) to each vial. Then, add a precise volume of the internal standard stock solution.
-
Catalyst Addition: Add the appropriate volume of the catalyst (and ligand) stock solution to each vial to achieve the desired catalyst loading (e.g., 1 mol%, 0.1 mol%, 0.01 mol%).
-
Initiation of Reaction: Add the solvent to bring the final reaction volume to a consistent level (e.g., 2 mL). Finally, add benzoyl chloride (1.0 mmol) to each vial.
-
Reaction Monitoring: Seal the vials and place them in a pre-heated reaction block at the desired temperature. At specified time points (e.g., 1, 2, 4, 8, 12, 24 hours), carefully take an aliquot from each reaction mixture under an inert atmosphere.
-
Quenching and Analysis: Quench the aliquot with a small amount of water and extract with an organic solvent (e.g., ethyl acetate). Analyze the organic layer by GC-MS or HPLC to determine the yield of benzophenone relative to the internal standard.
-
Control Experiments:
-
Run a reaction without any catalyst to confirm that the reaction is catalyst-dependent.
-
Run a reaction without the base to assess its role.
-
Run a reaction without the boronic acid to check for side reactions of the acyl chloride.
-
-
Data Analysis: Plot the yield versus time for each catalyst. Calculate the initial turnover frequency (TOF) from the linear portion of the curve. Calculate the final turnover number (TON) at the end of the reaction.
Diagram 1: Experimental Workflow for Catalyst Benchmarking
Caption: A generalized workflow for the systematic benchmarking of catalyst efficiency in ketone synthesis.
Mechanistic Considerations: Understanding the "Why"
The observed differences in catalytic efficiency are rooted in the fundamental mechanistic pathways of each metal.
Diagram 2: Generalized Catalytic Cycle for Suzuki-Miyaura Ketone Synthesis
Caption: A simplified representation of the catalytic cycle for metal-catalyzed (M = Pd, Ni) ketone synthesis.
-
Oxidative Addition: The initial step involves the oxidative addition of the acyl halide to the low-valent metal center (e.g., Pd(0) or Ni(0)). The ease of this step is influenced by the metal's identity and the ligand environment. Palladium complexes are generally very efficient at this step.
-
Transmetalation: The acyl-metal halide intermediate then undergoes transmetalation with the organoboron reagent. The rate of this step can be influenced by the choice of base and solvent.
-
Reductive Elimination: The final step is the reductive elimination of the ketone product, regenerating the active catalyst. This step is typically fast for all three metals.
The overall efficiency of the catalyst is determined by the rate-limiting step in this cycle, which can vary depending on the specific metal, ligands, and reaction conditions. For instance, the oxidative addition step can be more challenging for nickel compared to palladium, potentially explaining the need for higher temperatures or more reactive substrates in some cases.
Conclusion and Future Outlook
The selection of a catalyst for ketone synthesis is a multi-faceted decision that requires a careful consideration of efficiency, cost, substrate scope, and the specific requirements of the target molecule.
-
Palladium remains the gold standard for many cross-coupling reactions due to its high efficiency and well-understood reactivity, though its cost is a significant consideration.
-
Nickel offers a more sustainable and cost-effective alternative, with ongoing research continuously improving its performance to rival that of palladium in many applications.[10]
-
Copper provides the most economical option, though it often requires more demanding reaction conditions and may be less efficient for general ketone synthesis.
-
Organocatalysis has carved out a crucial niche in asymmetric ketone synthesis, providing a powerful, metal-free approach to chiral molecules.[7]
The future of catalyst development for ketone synthesis will likely focus on several key areas: the design of more efficient and robust ligands for earth-abundant metals like nickel and copper, the development of novel organocatalytic systems with broader substrate scope, and the integration of sustainable and green chemistry principles into catalytic processes. By understanding the fundamental principles and comparative performance of different catalytic systems, researchers can continue to push the boundaries of synthetic efficiency and innovation.
References
- 1. Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of Active Site Density and Turnover Frequency: From Single-Atom Metal to Nanoparticle Electrocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Turnover number - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. β-Keto acids in asymmetric metal catalysis and organocatalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanist… [ouci.dntb.gov.ua]
A Senior Application Scientist's Comparative Guide to the Quantitative Purity Analysis of 3-Methyl-1-phenyl-2-butanone
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. 3-Methyl-1-phenyl-2-butanone, a key intermediate in various syntheses, is no exception.[1][2] Its purity profile directly influences the downstream reaction kinetics, yield, and, most critically, the impurity profile of the final drug substance. This guide provides an in-depth, objective comparison of the principal analytical methodologies for determining the purity of this compound, grounded in established scientific principles and supported by experimental workflows. Our focus is not just on the "how," but the "why"—elucidating the causality behind methodological choices to empower you to select and implement the most appropriate analytical strategy for your specific objective.
Physicochemical Profile and Impurity Considerations
A robust analytical method is built upon a fundamental understanding of the analyte. This compound (CAS 2893-05-2) is a colorless to yellow liquid with a molecular formula of C₁₁H₁₄O and a molecular weight of 162.23 g/mol .[3][4] It is soluble in common organic solvents like alcohols and ethers but is not miscible in water.[1][2] Its boiling point of approximately 237°C at atmospheric pressure suggests sufficient volatility for Gas Chromatography (GC).[5]
Anticipating Potential Impurities: The purity of this compound is contingent on its synthetic pathway. Impurities may include:
-
Unreacted Starting Materials: Residual precursors from the synthesis.[6]
-
Isomeric Byproducts: Such as 3-bromo-3-methyl-2-butanone if a bromination route is used, where reaction conditions can influence regiospecificity.[7]
-
Side-Reaction Products: Including products from self-condensation or other unintended pathways.[8]
-
Residual Solvents: Organic volatiles used during synthesis and purification.
A successful quantitative method must be specific enough to resolve the primary compound from these potential interferents. All methods discussed herein must be validated according to established guidelines, such as ICH Q2(R1), to ensure they are fit for purpose.[9][10]
Gas Chromatography (GC): The Volatility-Based Workhorse
Gas Chromatography is a premier technique for analyzing volatile and semi-volatile compounds, making it an excellent candidate for assessing the purity of this compound.[11] The method's core principle involves vaporizing the sample and separating its components in a gaseous mobile phase based on their differential partitioning between the mobile phase and a stationary phase within a capillary column.[12]
Causality in Method Design:
The Flame Ionization Detector (FID) is the detector of choice for this application.[12] FID offers high sensitivity to hydrocarbons and provides a response that is directly proportional to the mass of carbon atoms entering the flame. This results in a uniform response factor for the parent compound and many organic impurities, simplifying quantification, especially when impurity standards are unavailable. A non-polar or medium-polarity column (e.g., SLB-5ms) is typically selected to separate compounds primarily by their boiling points, which is ideal for purity analysis where isomers and related compounds are the main targets.[13]
Experimental Protocol: GC-FID for Purity Assay
-
Standard & Sample Preparation:
-
Reference Standard (RS) Stock (1 mg/mL): Accurately weigh ~25 mg of this compound RS and dissolve in a 25 mL volumetric flask with dichloromethane.
-
Internal Standard (IS) Stock (1 mg/mL): Accurately weigh ~25 mg of a suitable, non-interfering IS (e.g., n-dodecane) and dissolve in a 25 mL volumetric flask with dichloromethane.
-
System Suitability Solution (SSS): Prepare a solution containing the RS and a known impurity to verify resolution.
-
Sample Solution: Accurately weigh ~25 mg of the this compound sample, add a precise volume of IS stock, and dilute in a 25 mL volumetric flask with dichloromethane.
-
-
Instrumentation & Conditions:
-
System: Gas Chromatograph with FID.[12]
-
Column: SLB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Temperatures:
-
Inlet: 250°C
-
Detector: 300°C
-
Oven: 80°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min.
-
-
Injection: 1 µL, split ratio 50:1.
-
-
Data Analysis (Area Percent):
-
The purity is calculated by dividing the peak area of this compound by the total area of all integrated peaks (excluding the solvent and IS).
-
Purity (%) = (Area_analyte / Total_Area_all_peaks) * 100
-
Workflow Visualization
High-Performance Liquid Chromatography (HPLC): The Versatility Benchmark
HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility in handling a wide range of compounds, including those that are non-volatile or thermally labile.[14] For this compound, which possesses a strong UV chromophore (the phenyl group), HPLC with UV detection is a highly effective method.[15] Separation is achieved based on the analyte's polarity and its differential partitioning between a liquid mobile phase and a solid stationary phase.
Causality in Method Design:
A reversed-phase C18 column is the logical first choice. This stationary phase separates compounds based on hydrophobicity, which is effective for resolving organic molecules with varying alkyl or aromatic substitutions—a common feature of synthesis-related impurities. The mobile phase, typically a mixture of acetonitrile and water, allows for gradient elution. Starting with a higher water concentration and gradually increasing the acetonitrile content enables the elution of polar impurities first, followed by the main analyte, and finally any non-polar byproducts, ensuring a comprehensive impurity profile. UV detection is set at a wavelength where the phenyl group absorbs strongly (e.g., ~254 nm), providing excellent sensitivity.[16]
Experimental Protocol: HPLC-UV for Purity Assay
-
Standard & Sample Preparation:
-
Mobile Phase A: Water (HPLC Grade)
-
Mobile Phase B: Acetonitrile (HPLC Grade)
-
Diluent: 50:50 Acetonitrile:Water
-
Reference Standard (RS) Stock (0.5 mg/mL): Accurately weigh ~12.5 mg of this compound RS and dissolve in a 25 mL volumetric flask with diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh ~12.5 mg of the sample and dissolve in a 25 mL volumetric flask with diluent.
-
-
Instrumentation & Conditions:
-
System: HPLC with UV/DAD Detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: 95% B
-
18.1-22 min: 50% B (re-equilibration)
-
-
-
Data Analysis (Area Percent):
-
Similar to GC, purity is calculated using the area percent method.
-
Purity (%) = (Area_analyte / Total_Area_all_peaks) * 100
-
Workflow Visualization
Quantitative NMR (qNMR): The Absolute Standard
Quantitative Nuclear Magnetic Resonance (qNMR) stands apart from chromatographic techniques. It is a primary ratio method capable of determining purity without requiring a specific reference standard of the analyte itself.[17][18] The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei (protons, in the case of ¹H qNMR) giving rise to that signal.[19][20] By comparing the integral of a unique signal from the analyte to that of a certified internal standard of known concentration, an absolute purity value can be determined.
Causality in Method Design:
The power of qNMR lies in its universality of response; all protons produce a signal of equal intensity per nucleus, eliminating the need for compound-specific response factors that can be a source of error in chromatography.[17] The choice of an internal standard is critical. It must be of high purity, stable, non-reactive with the sample, and have signals that are sharp and well-resolved from any analyte or impurity signals. Maleic acid or dimethyl sulfone are common choices. A deuterated solvent (e.g., Chloroform-d) is used to provide the field frequency lock for the spectrometer. The experiment must be conducted under specific conditions (e.g., long relaxation delay) to ensure full relaxation of all protons, a prerequisite for accurate integration.[20]
Experimental Protocol: ¹H qNMR for Absolute Purity Assay
-
Sample Preparation:
-
Accurately weigh ~10 mg of the this compound sample into an NMR tube.
-
Accurately weigh ~5 mg of a certified internal standard (e.g., maleic acid) into the same NMR tube.
-
Record the exact masses of both the sample (m_analyte) and the internal standard (m_std).
-
Add ~0.7 mL of a deuterated solvent (e.g., Chloroform-d). Cap and vortex until fully dissolved.
-
-
Instrumentation & Data Acquisition:
-
System: NMR Spectrometer (≥400 MHz recommended).
-
Key Parameters:
-
Pulse Angle: 30-90° (a 90° pulse gives the best signal but requires a longer relaxation delay).
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of any proton being integrated (typically >30 seconds for quantitative work).
-
Number of Scans: 8-16 (to achieve adequate signal-to-noise).
-
-
-
Data Processing & Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved, unique signal for the analyte (e.g., the benzylic CH₂ protons) and a signal for the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight
-
m = mass
-
P_std = Purity of the internal standard (e.g., 99.9%+)
-
Workflow Visualization
Performance Comparison and Recommendations
The choice of analytical method is a balance of technical requirements, sample throughput needs, and available resources. The table below summarizes the performance characteristics of each technique for the analysis of this compound.
| Feature | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative NMR (qNMR) |
| Principle | Separation by volatility | Separation by polarity | Molar concentration proportionality |
| Typical Accuracy | 98-102% (with standard) | 98-102% (with standard) | 99.0-101.0% (absolute)[19] |
| Typical Precision (%RSD) | < 1.0% | < 1.0% | < 0.5%[19] |
| Limit of Quantitation | Low (ng range) | Low (ng range) | Higher (µg-mg range) |
| Specificity | High for volatile impurities | High for non-volatile impurities | High structural confirmation |
| Sample Throughput | High | High | Moderate to Low |
| Reference Standard | Analyte-specific standard required | Analyte-specific standard required | Not required for analyte (uses IS)[18] |
| Cost (Instrument) | Moderate | Moderate-High | High |
| Best For... | Routine QC, residual solvent analysis, known volatile impurities. | General purity assays, stability studies, non-volatile impurities. | Primary standard certification, reference material characterization, absolute quantification. |
Senior Scientist's Recommendation:
-
For Routine Quality Control and High-Throughput Screening: GC-FID is the most efficient and cost-effective method. Its robustness and simplicity make it ideal for release testing in a manufacturing environment, assuming all potential impurities are volatile.
-
For Comprehensive Impurity Profiling and Stability Testing: HPLC-UV is the superior choice. Its versatility handles a broader range of potential degradation products and non-volatile impurities that would be missed by GC. It is the workhorse method for pharmaceutical development.
-
For Reference Standard Characterization and Absolute Purity Determination: qNMR is the gold standard. When the highest level of accuracy is required, or when a specific reference standard for this compound is unavailable or of questionable purity, qNMR provides a direct, SI-traceable measurement.[18] It is the definitive tool for establishing the purity of in-house primary standards.
By understanding the fundamental principles, strengths, and limitations of these core analytical techniques, researchers can confidently select and apply the most appropriate method to ensure the quality and integrity of this compound in their critical drug development programs.
References
- 1. lookchem.com [lookchem.com]
- 2. chembk.com [chembk.com]
- 3. Page loading... [wap.guidechem.com]
- 4. scbt.com [scbt.com]
- 5. echemi.com [echemi.com]
- 6. homework.study.com [homework.study.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 10. database.ich.org [database.ich.org]
- 11. cet-science.com [cet-science.com]
- 12. Gas Chromatography (GC) – Flame Ionization Detection (FID) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. HPLC Method for Analysis of Michler’s ketone on Primesep 100 Column | SIELC Technologies [sielc.com]
- 16. Analysis of Aldehydes and Ketones in Exhaust Gas (HPLC) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 17. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 18. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 19. agilent.com [agilent.com]
- 20. emerypharma.com [emerypharma.com]
A Comparative Guide to Friedel-Crafts Acylation Catalysts: From Traditional Lewis Acids to Modern Heterogeneous Systems
The Friedel-Crafts acylation stands as a cornerstone reaction in organic synthesis, indispensable for the formation of carbon-carbon bonds and the production of aromatic ketones. These ketones are vital intermediates in the manufacturing of a wide array of high-value products, including pharmaceuticals, agrochemicals, and fine chemicals. The choice of catalyst is a critical parameter that profoundly influences the reaction's efficiency, selectivity, and environmental footprint. This guide provides an in-depth comparative analysis of various catalytic systems employed in Friedel-Crafts acylation, supported by experimental data, to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.
The Mechanistic Heart of Acylation: A Tale of Electrophiles
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The reaction's central event is the generation of a highly reactive acylium ion electrophile from an acyl halide or anhydride in the presence of a catalyst. This potent electrophile is then attacked by the electron-rich aromatic ring, leading to the formation of a ketone. A key advantage of this reaction over its alkylation counterpart is that the resulting ketone is less reactive than the starting aromatic compound, thus preventing unwanted multiple acylations.[1]
Caption: General mechanism of Friedel-Crafts acylation.
The Old Guard: Traditional Homogeneous Lewis Acids
For decades, the field of Friedel-Crafts acylation has been dominated by strong Lewis acids such as aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and boron trifluoride (BF₃). These catalysts are highly effective in activating the acylating agent and promoting the reaction. However, their application is fraught with significant drawbacks.
A major limitation is the requirement for stoichiometric or even excess amounts of the catalyst. This is because the product ketone, being a Lewis base, forms a stable complex with the Lewis acid, effectively deactivating it.[2] This not only increases the cost of the process but also leads to the generation of large volumes of corrosive and environmentally hazardous aqueous waste during workup.[3]
Performance Snapshot of Traditional Lewis Acids
| Catalyst | Aromatic Substrate | Acylating Agent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| AlCl₃ | Toluene | Acetyl Chloride | Methylene Chloride | 0 to RT | 30 min | ~86 | [4] |
| FeCl₃ | Anisole | Propionyl Chloride | Methylene Chloride | RT | 15 min | 65-80 | [5] |
| ZnCl₂ | Anisole | Acetic Anhydride | DES | 120 (Microwave) | 5 min | 95 | [4] |
The New Wave: Heterogeneous Solid Acid Catalysts
In the pursuit of greener and more sustainable chemical processes, a new generation of heterogeneous solid acid catalysts has emerged as a compelling alternative to traditional Lewis acids.[6] These catalysts, which include zeolites, clays, metal oxides, and supported acids, offer several distinct advantages:
-
Reusability: Solid catalysts can be easily recovered from the reaction mixture by simple filtration and can often be reused multiple times with minimal loss of activity, significantly reducing waste and operational costs.[7]
-
Reduced Waste: The elimination of the need for aqueous workup to decompose the catalyst-product complex drastically minimizes the generation of acidic waste streams.
-
Improved Selectivity: The well-defined pore structures of catalysts like zeolites can impart shape-selectivity, favoring the formation of specific isomers, such as the para-substituted product, which is often the desired isomer in pharmaceutical and fine chemical synthesis.[8]
-
Milder Reaction Conditions: Many solid acid catalysts can operate under milder conditions, reducing the potential for side reactions and decomposition of sensitive substrates.
Zeolites: The Shape-Selective Workhorses
Zeolites are crystalline aluminosilicates with a microporous structure, possessing both Brønsted and Lewis acid sites. Their uniform pore size allows them to act as "molecular sieves," influencing the regioselectivity of the reaction based on the size and shape of the reactants and transition states. For instance, in the acylation of toluene, zeolites have demonstrated significantly higher para-selectivity compared to AlCl₃.[8]
Metal Oxides and Supported Catalysts
Simple metal oxides like zinc oxide (ZnO) have proven to be highly effective, recyclable catalysts for Friedel-Crafts acylation, often under solvent-free conditions. Additionally, supporting traditional Lewis acids or Brønsted acids on solid materials like silica or clays can enhance their stability and facilitate their recovery and reuse.
Head-to-Head Comparison: Traditional vs. Modern Catalysts
To provide a clear, evidence-based comparison, the following table summarizes the performance of traditional and modern catalysts in the acylation of common aromatic substrates.
| Catalyst | Aromatic Substrate | Acylating Agent | Yield (%) | Para-selectivity (%) | Recyclability | Reference |
| AlCl₃ | Toluene | Various | High | ~80 | No | [8] |
| Zeolite H-BEA | Toluene | Isobutyryl Chloride | 71 (conversion) | High | Yes | [8] |
| Zeolite CeY | Toluene | Fatty Acids | >50 | >94 | Yes | [8] |
| AlCl₃ | Anisole | Acetic Anhydride | High | Moderate | No | [3] |
| Zeolite H-ZSM-5 | Anisole | Acetic Anhydride | High | High | Yes | [3] |
| ZnO | Anisole | Benzoyl Chloride | 98 | High | Yes (up to 3 times) |
Experimental Protocols: A Practical Guide
To facilitate the direct comparison and implementation of these catalytic systems, detailed experimental protocols for the acylation of anisole using both a traditional and a modern catalyst are provided below.
Caption: A generalized experimental workflow for catalyst comparison.
Protocol 1: Acylation of Anisole using Aluminum Chloride (AlCl₃)
Materials:
-
Anisole
-
Acetyl Chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
-
Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas trap, and an addition funnel. Ensure all glassware is thoroughly dried.
-
Reagent Preparation: In a fume hood, cautiously add 1.1 equivalents of anhydrous AlCl₃ to the reaction flask. Add DCM to the flask to create a slurry.
-
Reaction Initiation: Cool the flask in an ice bath. Slowly add a solution of 1.1 equivalents of acetyl chloride in DCM to the AlCl₃ slurry via the addition funnel.
-
Substrate Addition: After the addition of acetyl chloride is complete, add a solution of 1.0 equivalent of anisole in DCM dropwise to the reaction mixture.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 30 minutes.
-
Workup: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM.
-
Neutralization and Drying: Combine the organic layers and wash with saturated NaHCO₃ solution, followed by water. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be further purified by distillation or recrystallization.
Protocol 2: Acylation of Anisole using H-Beta Zeolite
Materials:
-
Anisole
-
Propionic Anhydride
-
H-Beta Zeolite (activated)
-
Solvent (e.g., dodecane, or solvent-free)
Procedure:
-
Catalyst Activation: Activate the H-Beta zeolite by heating at 500°C for 3 hours in air prior to the reaction.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the activated H-Beta zeolite (e.g., 0.5 g).
-
Reagent Addition: Add anisole (e.g., 10 mmol) and propionic anhydride (e.g., 30 mmol) to the flask.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100°C) and stir for the specified time (e.g., 4 hours).
-
Catalyst Separation: After the reaction is complete, cool the mixture to room temperature and separate the solid catalyst by filtration.
-
Purification: The filtrate contains the product. The solvent (if used) can be removed under reduced pressure, and the product can be purified by distillation or chromatography.
-
Catalyst Recycling: The recovered zeolite catalyst can be washed with a suitable solvent (e.g., dichloromethane), dried, and reactivated for subsequent runs.[7]
Conclusion: A Strategic Choice for Modern Synthesis
The selection of an optimal catalyst for Friedel-Crafts acylation is a critical decision that hinges on the specific requirements of the synthesis, including the nature of the substrates, the desired product, and process constraints such as cost and environmental impact. While traditional Lewis acids like AlCl₃ offer high reactivity, they are encumbered by issues of stoichiometric usage, corrosive waste generation, and difficult product separation.
Modern heterogeneous solid acid catalysts, particularly zeolites, present a more sustainable and often more selective alternative. Their reusability, coupled with the potential for enhanced regioselectivity, makes them highly attractive for both laboratory-scale synthesis and industrial applications. As the chemical industry continues to move towards greener and more efficient processes, the adoption of these advanced catalytic systems will undoubtedly play a pivotal role in shaping the future of aromatic ketone synthesis.
References
A Senior Application Scientist's Guide to Ketone Body Determination: A Comparative Analysis of Headspace GC-MS and Alternative Methodologies
For researchers, clinical scientists, and drug development professionals, the accurate quantification of ketone bodies—acetone (Ac), acetoacetate (AcAc), and β-hydroxybutyrate (β-HB)—is paramount in a myriad of metabolic research areas, from diabetes and ketoacidosis monitoring to the study of ketogenic diets and neurological disorders.[1][2] This guide provides an in-depth technical comparison of headspace gas chromatography-mass spectrometry (HS-GC-MS) with other prevalent analytical techniques. The focus is not merely on procedural steps but on the underlying scientific principles and the rationale behind methodological choices, ensuring a robust and validated approach to ketone body analysis.
The Central Role of Ketone Bodies in Metabolism
Ketone bodies are produced in the liver from the breakdown of fatty acids, serving as a crucial alternative energy source for peripheral tissues, including the brain, heart, and skeletal muscle, particularly when glucose availability is low.[3][4][5] The biochemical pathway of ketogenesis is a critical process in maintaining energy homeostasis.[2][6]
Caption: The Ketogenesis Pathway in the Liver Mitochondria.
Given their central role, the precise measurement of ketone bodies is essential. The choice of analytical methodology can significantly impact the accuracy, sensitivity, and throughput of these measurements.
Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS): A Definitive Method
HS-GC-MS is a powerful and highly specific technique for the determination of volatile and semi-volatile compounds in complex matrices.[7][8] For ketone body analysis, it offers a unique advantage by directly measuring acetone and converting its precursors, AcAc and β-HB, into acetone for a total ketone body measurement.[9]
The "Why": Principles of HS-GC-MS for Ketone Analysis
The core of the HS-GC-MS method lies in the partitioning of volatile analytes from a liquid or solid sample into the vapor phase (headspace) within a sealed vial.[10] This is governed by Henry's Law, which states that at a constant temperature, the amount of a gas that dissolves in a liquid is directly proportional to the partial pressure of that gas in equilibrium with that liquid. By heating the sample, the equilibrium is shifted, driving the volatile ketone bodies into the headspace.[11]
The subsequent GC separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.[12] Mass spectrometry then provides definitive identification by creating charged fragments of the eluted compounds and separating them based on their mass-to-charge ratio, generating a unique spectral fingerprint for each analyte.[12]
Caption: Workflow for Ketone Body Analysis by HS-GC-MS.
A Validated HS-GC-MS Protocol for Total Ketone Body Determination
This protocol is adapted from a validated method and allows for the determination of acetone, acetoacetate, and total ketone bodies.
I. Sample Preparation:
-
For Acetone and Acetoacetate:
-
To a 20 mL headspace vial, add 100 µL of blood, serum, urine, or standard.
-
Add 200 µL of phosphate buffer solution (e.g., 0.032 M, pH 8.5).
-
Add 100 µL of an internal standard (e.g., acetone-13C3).
-
Immediately seal the vial with a PTFE-faced septum.
-
-
For Total Ketone Bodies (including β-HB):
-
To a 20 mL headspace vial, add 100 µL of blood, serum, urine, or standard.
-
Add 100 µL of the internal standard solution.
-
Add 200 µL of a freshly prepared enzyme solution containing β-hydroxybutyrate dehydrogenase and NAD+ in a suitable buffer. This enzymatically oxidizes β-HB to AcAc, which then decarboxylates to acetone.
-
Immediately seal the vial and incubate at 37°C for 30-40 minutes to ensure complete enzymatic conversion.
-
II. HS-GC-MS Instrumental Parameters:
-
Headspace Autosampler:
-
Oven Temperature: 90°C
-
Loop Temperature: 110°C
-
Transfer Line Temperature: 115°C
-
Pressurization Time: 0.4 min
-
Injection Time: 1.0 min
-
-
Gas Chromatograph:
-
Column: DB-624 (30 m x 0.250 mm i.d., 1.0-µm stationary phase) or equivalent.
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium
-
Oven Program: 50°C for 5 min, then ramp at 70°C/min to 200°C and hold for 2 min.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of acetone and the internal standard.
-
III. Method Validation:
A robust method validation should be performed, including the assessment of:
-
Linearity: A wide dynamic range is achievable, typically from ~25 µM to over 16,000 µM.
-
Precision: Intra- and inter-day relative standard deviations should be less than 10%.
-
Accuracy/Recovery: Recovery values should be within 98-107%.
-
Stability: Assess the stability of prepared samples at room temperature in the autosampler.
Comparative Analysis of Alternative Methodologies
While HS-GC-MS is a gold standard, other methods are available, each with its own set of advantages and limitations.
| Feature | HS-GC-MS | LC-MS/MS | Enzymatic Assays | Point-of-Care (POC) Meters / Urine Strips |
| Principle | Volatilization, chromatographic separation, and mass-based detection. | Chromatographic separation and mass-based detection of liquid samples. | Enzymatic reactions producing a detectable signal (colorimetric or fluorometric). | Electrochemical or colorimetric reactions. |
| Analytes Measured | Acetone, and indirectly AcAc and β-HB (as total ketones). | Can simultaneously measure multiple ketone bodies and their isomers.[13] | Typically specific for β-HB or total ketones. | β-HB (blood) or AcAc (urine).[14] |
| Sensitivity | High (µM range). | Very high (nM to µM range).[15] | High (µM range).[16] | Moderate to low. |
| Specificity | Very high due to mass spectrometric detection. | Very high, can distinguish isomers.[13] | High for the target analyte. | Moderate; urine strips can be influenced by hydration.[14] |
| Sample Throughput | Moderate; amenable to automation. | High with modern UPLC systems.[15] | High (plate-based assays).[16] | Very high (immediate results). |
| Sample Volume | Low (e.g., 100 µL). | Very low (e.g., 10 µL).[15][17] | Low (e.g., 10-50 µL).[17] | Very low (single drop of blood or urine sample). |
| Cost per Sample | High initial investment, moderate running costs.[18] | High initial investment, high running costs. | Low to moderate. | Very low. |
| Expertise Required | High. | High. | Low to moderate. | Very low. |
In-Depth Look at Alternative Methods
1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
LC-MS/MS has emerged as a powerful alternative for ketone body analysis, offering high sensitivity and the ability to measure multiple ketone bodies and their isomers simultaneously without the need for derivatization in some methods.[13][19]
-
Workflow: Typically involves a simple protein precipitation step, followed by injection into the LC-MS/MS system.[15][20]
-
Advantages: High throughput, excellent sensitivity and specificity, and the ability to multiplex with other metabolites.[13]
-
Limitations: High initial instrument cost and requires significant expertise for method development and maintenance. The stability of AcAc can be a challenge.[15]
2. Enzymatic Assays:
Commercially available enzymatic assay kits provide a convenient and high-throughput method for the quantification of β-HB or total ketone bodies.[21][22]
-
Principle: These assays are typically based on the β-hydroxybutyrate dehydrogenase-catalyzed conversion of β-HB to AcAc, with the concomitant reduction of NAD+ to NADH. The resulting NADH is then measured colorimetrically or fluorometrically.[17]
-
Workflow: Involves mixing the sample with a reagent cocktail in a 96-well plate and measuring the absorbance or fluorescence after a short incubation (typically 30 minutes).[22][23]
-
Advantages: Simple, rapid, and suitable for high-throughput screening.[16][17]
-
Limitations: May be subject to interferences and typically measure only one type of ketone body.
3. Point-of-Care (POC) Testing:
POC devices, including blood ketone meters and urine test strips, are widely used for rapid, semi-quantitative or quantitative assessment of ketone levels, particularly in clinical settings and for personal use.[24][25]
-
Blood Ketone Meters: These devices measure β-HB in a small drop of capillary blood and provide a quantitative result. While convenient, their accuracy can be lower than laboratory methods, especially at high concentrations.[25][26][27][28]
-
Urine Test Strips: These strips detect the presence of AcAc in urine through a colorimetric reaction with nitroprusside.[29][30][31][32] They are non-invasive and inexpensive but provide only a semi-quantitative measure and can be affected by the patient's hydration status.[14]
Conclusion: Selecting the Appropriate Methodology
The choice of method for ketone body determination is contingent upon the specific research or clinical question, required sensitivity and specificity, sample throughput needs, and available resources.
-
HS-GC-MS stands as a definitive, high-specificity method, particularly valuable for the accurate quantification of total ketone bodies and for research applications demanding the highest level of analytical rigor. Its ability to handle complex matrices with minimal sample preparation is a significant advantage.
-
LC-MS/MS offers superior sensitivity and the unique capability to analyze multiple ketone isomers simultaneously, making it ideal for detailed metabolic profiling and clinical diagnostics where high throughput is essential.
-
Enzymatic assays provide a practical and cost-effective solution for high-throughput screening and routine analysis where the primary interest is in β-HB concentration.
-
POC devices are indispensable for rapid, real-time monitoring in clinical management and for individuals tracking their metabolic state, though results should be interpreted with an understanding of their inherent limitations.
By understanding the principles, strengths, and weaknesses of each of these methodologies, researchers and clinicians can make informed decisions to ensure the generation of accurate and reliable data in the dynamic field of metabolic research.
References
- 1. Ketone bodies: a review of physiology, pathophysiology and application of monitoring to diabetes | Semantic Scholar [semanticscholar.org]
- 2. Biochemistry, Ketogenesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Ketogenesis - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. [Figure, Ketogenesis Pathway. This diagram illustrates...] - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Headspace Gas Chromatography: Types and Uses | Phenomenex [phenomenex.com]
- 8. Volatile Organic Compounds (VOCs) Analysis by GC/MS | Medistri SA [medistri.swiss]
- 9. researchgate.net [researchgate.net]
- 10. Static vs. Dynamic Headspace GC: Key Differences Explained [hplcvials.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. oudacademia.com [oudacademia.com]
- 13. Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Urine dipsticks are not accurate for detecting mild ketosis during a severely energy restricted diet - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Bioassay Systems EnzyChrom Ketone Body Assay Kit. For quantitative determination | Fisher Scientific [fishersci.com]
- 17. assaygenie.com [assaygenie.com]
- 18. resolvemass.ca [resolvemass.ca]
- 19. LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. corelabsupplies.com [corelabsupplies.com]
- 22. cellbiolabs.com [cellbiolabs.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. Comparative Performance Assessment of Point-of-Care Testing Devices for Measuring Glucose and Ketones at the Patient Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 25. diabetesjournals.org [diabetesjournals.org]
- 26. researchgate.net [researchgate.net]
- 27. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 28. Controversies Around the Measurement of Blood Ketones to Diagnose and Manage Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 29. perfectketo.com [perfectketo.com]
- 30. cellsciences.com [cellsciences.com]
- 31. atlas-medical.com [atlas-medical.com]
- 32. How Do Ketone Urine Test Strips Work? | KETO-MOJO [keto-mojo.com]
A Senior Application Scientist's Guide to the Characterization of Regioisomers Using Benchtop NMR Spectroscopy
In the landscape of pharmaceutical development and synthetic chemistry, the precise control and characterization of molecular structure are paramount. Regioisomers—molecules that share the same molecular formula but differ in the placement of functional groups on a core scaffold—can exhibit vastly different pharmacological, toxicological, and physical properties.[1][2] Consequently, the ability to unambiguously distinguish and quantify these isomers is not merely an analytical task but a critical component of ensuring product safety, efficacy, and regulatory compliance.
While high-field Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for complex structural elucidation, recent advancements in permanent magnet technology have propelled benchtop NMR spectrometers to the forefront as powerful, accessible, and highly effective tools for routine analysis.[3][4] This guide provides a comprehensive comparison of benchtop NMR with alternative methods, supported by experimental data and protocols, to demonstrate its utility for the robust characterization of regioisomers.
The Analytical Challenge of Regioisomerism
The subtle structural differences between regioisomers present a significant challenge for many analytical techniques. Mass Spectrometry (MS), for instance, is often incapable of distinguishing between them, as they possess identical mass-to-charge ratios.[5] Chromatographic methods like High-Performance Liquid Chromatography (HPLC) can achieve separation, but this often requires extensive method development and the availability of pure reference standards for each isomer, which can be both time-consuming and costly.[6]
NMR spectroscopy, by contrast, provides a direct window into the molecular structure by probing the distinct chemical environment of each nucleus.[1][2][7] This inherent specificity makes it an ideal technique for differentiating isomers. The advent of cryogen-free benchtop systems brings this powerful capability out of specialized facilities and directly into the development or quality control lab.[4][8]
Benchtop NMR vs. High-Field NMR and Other Techniques: A Comparative Overview
The decision to employ a specific analytical technique is always a balance of performance, cost, and practicality. Benchtop NMR occupies a compelling niche, offering a powerful analytical solution without the significant infrastructure and operational costs of high-field systems.[3][9]
Data Presentation: Performance Comparison
The following table provides an objective comparison of benchtop NMR with its high-field counterpart and other common analytical techniques used for isomer analysis.
| Parameter | Benchtop NMR (60-100 MHz) | High-Field NMR (400+ MHz) | HPLC | Mass Spectrometry (MS) |
| Resolution | Sufficient for many small molecules | Excellent, for complex structures | Variable, method-dependent | N/A (cannot resolve isomers) |
| Sensitivity | Moderate | High | High | Very High |
| Quantitative Nature | Inherently quantitative[10] | Inherently quantitative | Requires calibration curves | Not inherently quantitative |
| Sample Preparation | Simple (dissolution in solvent) | Simple (dissolution in solvent) | Often requires filtration, buffering | Can be complex |
| Analysis Time | Rapid (minutes per sample)[5][9] | Minutes to hours | Minutes per sample (plus method dev.) | Rapid |
| Capital Cost | Low to Moderate[3] | Very High | Moderate | Moderate to High |
| Operational Cost | Very Low (no cryogens)[4][9] | High (cryogen fills, maintenance) | Moderate (solvents, columns) | Moderate (gases, maintenance) |
| Ease of Use | High, user-friendly software[4] | Requires specialized operators | Moderate | Moderate to High |
| Structural Info | Direct, unambiguous | Direct, highly detailed | Indirect (retention time) | Indirect (fragmentation pattern) |
The Experimental Workflow: From Sample to Structure
Mandatory Visualization: Regioisomer Analysis Workflow
Caption: A typical workflow for identifying and quantifying regioisomers using benchtop NMR.
Case Study: Differentiating the Regioisomers of Hydroxyacetanilide
To illustrate the power of this workflow, we will examine the three regioisomers of hydroxyacetanilide. The para- isomer is the well-known analgesic acetaminophen (paracetamol), while the ortho- and meta- isomers have different properties.[1][2] Their structures differ only in the substitution pattern on the aromatic ring, making them a perfect test case.
Step 1: 1D ¹H NMR - The First Look
The ¹H NMR spectrum provides the initial and often definitive evidence. The key differences appear in the aromatic region (δ 6.5-8.0 ppm).[2]
-
para-hydroxyacetanilide: Due to its C2 symmetry, the aromatic ring shows only two unique proton environments, resulting in a deceptively simple AA'BB' system (two doublets).[1]
-
ortho- and meta-hydroxyacetanilide: Lacking this symmetry, both isomers display four distinct aromatic proton signals, leading to more complex splitting patterns.[1]
This initial 1D ¹H experiment can often be sufficient to confirm the identity of the desired para- isomer or detect the presence of other regioisomeric impurities.
Step 2: 1D ¹³C NMR - Confirming Uniqueness
A proton-decoupled ¹³C NMR spectrum provides a direct count of the number of unique carbon environments.
-
para-isomer: Symmetry dictates only four signals in the aromatic region.[1][2]
-
ortho- and meta-isomers: Both will show six distinct aromatic carbon signals.
While ¹³C NMR clearly distinguishes the para- isomer, it may not differentiate between the ortho- and meta- isomers on its own without further analysis of chemical shifts.
Step 3: 2D NMR (HSQC) - Unambiguous Assignment
When 1D spectra are insufficient to distinguish between isomers (like the ortho- and meta- here) or for complex molecules, two-dimensional experiments are essential. The ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment is particularly powerful.[11] It correlates each proton signal with the carbon it is directly attached to.
By mapping these one-bond correlations, the HSQC spectrum resolves any overlap present in the 1D spectra and allows for the complete and unambiguous assignment of all proton and carbon signals for each isomer.[1][2] This provides definitive structural proof. For the hydroxyacetanilides, the distinct correlation patterns in the 2D HSQC spectra allow for the clear and easy identification of all three regioisomers.[1]
Experimental Protocols
The following protocols provide a self-validating framework for regioisomer analysis.
Protocol 1: Sample Preparation
-
Weigh Sample: Accurately weigh 10-50 mg of the sample into a clean, dry vial.
-
Add Solvent: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical; it must fully dissolve the sample without reacting with it.
-
Dissolve: Vortex the vial until the sample is completely dissolved. If necessary, gentle warming or sonication can be used.
-
Transfer: Using a pipette, transfer the clear solution into a standard 5 mm NMR tube. Ensure the sample height is at least 4.5 cm to be within the active detection region of the spectrometer coil.
-
Cap and Label: Securely cap the NMR tube and label it clearly.
Protocol 2: 1D Spectra Acquisition (¹H and ¹³C)
-
Insert Sample: Place the NMR tube into the spectrometer.
-
Lock and Shim: The instrument software will automatically lock onto the deuterium signal of the solvent and perform an automated shimming routine to optimize the magnetic field homogeneity. A sharp, symmetrical lock signal is indicative of good shimming.
-
Acquire ¹H Spectrum:
-
Load a standard 1D proton experiment.
-
Set the number of scans (typically 4 to 16 for good signal-to-noise).
-
Ensure the spectral width covers the entire expected range of proton signals (e.g., -1 to 12 ppm).
-
The acquisition time is typically 2-4 seconds. A longer relaxation delay (5 x T1, often 5-10 seconds for small molecules) is crucial for accurate quantification.
-
Execute the acquisition.
-
-
Acquire ¹³C Spectrum:
-
Load a standard proton-decoupled 1D carbon experiment (e.g., zgpg30).
-
Set a higher number of scans (e.g., 64 to 1024) due to the lower natural abundance of ¹³C.
-
Set the spectral width to cover the expected range (e.g., 0 to 200 ppm).
-
Execute the acquisition.
-
Protocol 3: 2D Spectra Acquisition (COSY and HSQC)
-
Prerequisite: A high-quality 1D ¹H spectrum must be acquired first to determine the correct spectral width and transmitter frequency offset.
-
Acquire ¹H-¹H COSY Spectrum:
-
Load a standard gradient-selected COSY experiment (e.g., cosygpqf).[12]
-
The spectral widths in both dimensions (F1 and F2) will be automatically set based on the reference ¹H spectrum.[13]
-
Set the number of scans (NS) to a multiple of the phase cycle (e.g., 2, 4, or 8) and the number of increments in the indirect dimension (typically 128 or 256).
-
Execute the experiment. Total time can range from a few minutes to an hour.
-
-
Acquire ¹H-¹³C HSQC Spectrum:
-
Load a standard gradient-selected HSQC experiment optimized for one-bond correlations (e.g., hsqcedetgpsisp2.2).
-
The software will use the parameters from the reference ¹H and ¹³C spectra to set the respective spectral widths.[13][14]
-
Set the number of scans and increments similarly to the COSY experiment.
-
Execute the experiment.
-
Protocol 4: Relative Quantification of Regioisomers
-
Acquire Validated ¹H Spectrum: Ensure the 1D ¹H spectrum was acquired using a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals being integrated. This is essential for accurate integration.[15]
-
Process Data: Apply Fourier transform, automatic phase correction, and baseline correction to the spectrum.
-
Select Diagnostic Signals: Identify well-resolved signals in the ¹H spectrum that are unique to each regioisomer.
-
Integrate: Carefully integrate the selected signals. Set the integral of one peak to a known value (e.g., 1.00 for a single proton).
-
Calculate Molar Ratio: The relative molar ratio of the isomers is directly proportional to the values of their respective integrals, normalized by the number of protons each signal represents.
-
Ratio (A:B) = (Integral_A / Protons_A) : (Integral_B / Protons_B)
-
Conclusion
Benchtop NMR spectroscopy provides a robust, rapid, and cost-effective solution for the characterization of regioisomers.[7] It successfully bridges the gap between the high cost and complexity of high-field systems and the indirect or insufficient information provided by other analytical techniques. By employing a logical workflow of 1D and 2D NMR experiments, researchers, scientists, and drug development professionals can unambiguously identify and quantify regioisomers, enhancing productivity and ensuring the quality and safety of their chemical entities.[16] Its ease of use and minimal maintenance requirements make it an invaluable tool for any modern chemistry laboratory.
References
- 1. nmr.oxinst.com [nmr.oxinst.com]
- 2. news-medical.net [news-medical.net]
- 3. labcompare.com [labcompare.com]
- 4. Benchtop nuclear magnetic resonance spectrometer - Wikipedia [en.wikipedia.org]
- 5. Detection, discrimination and quantification of amphetamine, cathinone and nor-ephedrine regioisomers using benchtop 1 H and 19 F nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. magritek.com [magritek.com]
- 7. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy [nmr.oxinst.com]
- 8. Benchtop NMR spectroscopy for pharmacopeial assays of over-the-counter medicines — Nanalysis [nanalysis.com]
- 9. 5 Crucial Benefits of a Benchtop Nuclear Magnetic Resonance Analyser - Oxford Instruments [oxinst.com]
- 10. azom.com [azom.com]
- 11. emerypharma.com [emerypharma.com]
- 12. nmr.oxinst.com [nmr.oxinst.com]
- 13. ulethbridge.ca [ulethbridge.ca]
- 14. NMR Tutorials: NMR Experiments [nmr-center.nmrsoft.com]
- 15. Validation of quantitative NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. news-medical.net [news-medical.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Methyl-1-phenyl-2-butanone
Researchers and drug development professionals handle a diverse array of chemical compounds daily. Among these, ketones like 3-Methyl-1-phenyl-2-butanone, a valuable pharmaceutical intermediate, require meticulous management throughout their lifecycle, including proper disposal.[1][2] This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established safety standards and regulatory requirements. Our commitment is to empower laboratory personnel with the knowledge to manage chemical waste responsibly, ensuring personal safety and environmental protection.
Foundational Principles of Chemical Waste Management
The proper disposal of any laboratory chemical is governed by a hierarchy of controls and regulations established by bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[3][4] The cornerstone of compliant chemical disposal is the institution's Chemical Hygiene Plan (CHP), a comprehensive written program that details procedures for handling hazardous chemicals.[5][6] All disposal activities for this compound must align with your institution's specific CHP.
The EPA's Resource Conservation and Recovery Act (RCRA) provides the federal framework for managing hazardous waste from its generation to its final disposal, a concept known as "cradle to grave management."[7] A critical first step in this process is "hazardous waste determination," which involves identifying whether a chemical waste is classified as hazardous based on its characteristics (ignitability, corrosivity, reactivity, or toxicity) or if it is specifically listed by the EPA.[7][8]
Hazard Profile of this compound
Assumed Hazards:
-
Inhalation: May cause irritation to the respiratory tract, with potential for central nervous system effects such as dizziness, headache, and nausea.[10]
-
Skin and Eye Contact: Likely to cause irritation upon contact.[10]
-
Ingestion: May be harmful if swallowed.[10]
Given these potential hazards, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data and Physical Properties
For effective waste management, understanding the physical and chemical properties of this compound is essential.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O | --INVALID-LINK--[11] |
| Molecular Weight | 162.23 g/mol | --INVALID-LINK--[11] |
| Appearance | Colorless to Yellow to Green liquid | --INVALID-LINK--[11] |
| Solubility in Water | Not miscible | --INVALID-LINK--[1], --INVALID-LINK--[2] |
| Boiling Point | 238.5±8.0 °C at 760 mmHg | --INVALID-LINK--[11] |
| Flash Point (estimated) | Likely low, characteristic of flammable ketones | Based on data for 3-Methyl-2-butanone (-1°C c.c.)[10] |
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to the disposal of this compound, from the point of generation to final removal by trained professionals.
Step 1: Waste Identification and Segregation
-
Causality: Proper identification and segregation are crucial to prevent dangerous chemical reactions and ensure the waste is handled by the appropriate disposal stream.[3][8]
-
Procedure:
-
Designate this compound waste as "Flammable Liquid Organic Waste."
-
Do not mix this waste with other waste streams, particularly strong oxidizing agents, bases, or reducing agents.[9]
-
Segregate solid waste contaminated with this compound (e.g., contaminated gloves, paper towels) from liquid waste.
-
Step 2: Proper Waste Containerization
-
Causality: Using appropriate containers prevents leaks, spills, and vapor release, which are primary sources of exposure and safety incidents.[7]
-
Procedure:
-
Select a container made of a material compatible with ketones (e.g., glass or a suitable plastic like high-density polyethylene). The container must have a secure, leak-proof screw cap. Food-grade containers are not acceptable.[7]
-
Ensure the container is clean and dry before adding any waste.
-
The container must be kept closed at all times except when adding waste. This is a common EPA violation and a significant safety risk.[7]
-
Step 3: Labeling of Waste Containers
-
Causality: Accurate labeling provides essential information for safe handling, storage, and disposal, and is a regulatory requirement.[3]
-
Procedure:
-
Label the waste container clearly with the words "Hazardous Waste."
-
Identify the contents as "this compound" and list any other components of the waste mixture.
-
Indicate the primary hazard, which is "Flammable."
-
Include the date when the waste was first added to the container.
-
Step 4: Accumulation and Storage
-
Causality: Safe storage minimizes the risk of fire, explosion, and exposure to laboratory personnel.
-
Procedure:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[12]
-
The SAA should be away from sources of ignition such as heat, sparks, and open flames.[3][9]
-
Ensure the storage area is well-ventilated.
-
Store in a secondary containment bin to control any potential leaks.
-
Step 5: Disposal of Empty Containers
-
Causality: Even "empty" containers can retain product residue and vapors that may be hazardous.
-
Procedure:
-
Triple-rinse the empty container with a suitable solvent (e.g., acetone).
-
The rinsate must be collected and disposed of as hazardous waste.
-
After triple-rinsing, the container may be disposed of as non-hazardous waste, in accordance with your institution's policies. Deface the original label before disposal.
-
Step 6: Spill Management
-
Causality: A clear and practiced spill response plan is essential to mitigate the immediate hazards of a chemical release.
-
Procedure:
-
In case of a small spill, alert personnel in the immediate area and ensure proper ventilation.
-
Remove all sources of ignition.[10]
-
Wearing appropriate PPE (respirator, chemical safety goggles, rubber boots, and heavy rubber gloves), absorb the spill with an inert, non-combustible material such as dry sand or vermiculite.[10][13]
-
Collect the contaminated absorbent material in a sealed container for hazardous waste disposal.
-
Do not wash the spill into the sewer system.[10]
-
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Step 7: Final Disposal
-
Causality: The final disposal of hazardous waste must be carried out by trained and licensed professionals to ensure regulatory compliance and environmental safety.
-
Procedure:
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
Conclusion
The responsible disposal of this compound is not merely a procedural task but a critical component of a robust laboratory safety culture. By adhering to the principles of waste identification, segregation, proper containerization, and regulatory compliance, researchers can mitigate risks to themselves, their colleagues, and the environment. Always consult your institution's Chemical Hygiene Plan and Environmental Health and Safety department for specific guidance.
References
- 1. This compound, 96% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 2. This compound | 2893-05-2 [chemicalbook.com]
- 3. usbioclean.com [usbioclean.com]
- 4. nationalacademies.org [nationalacademies.org]
- 5. osha.gov [osha.gov]
- 6. md.rcm.upr.edu [md.rcm.upr.edu]
- 7. pfw.edu [pfw.edu]
- 8. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 9. fishersci.com [fishersci.com]
- 10. ICSC 0922 - 3-METHYL-2-BUTANONE [inchem.org]
- 11. Page loading... [wap.guidechem.com]
- 12. epa.gov [epa.gov]
- 13. elan-chemical.com [elan-chemical.com]
Personal protective equipment for handling 3-Methyl-1-phenyl-2-butanone
This guide provides comprehensive safety protocols and logistical plans for the handling of 3-Methyl-1-phenyl-2-butanone (CAS No. 2893-05-2), a key intermediate in pharmaceutical development.[1][2] Adherence to these procedures is critical for ensuring personnel safety and maintaining experimental integrity. This document is structured to provide immediate, actionable information for researchers, scientists, and drug development professionals.
Understanding the Hazard Profile of this compound
Known Physical and Chemical Properties:
| Property | Value | Source |
| Boiling Point | 237-240°C at 760 mmHg | [3][4] |
| Flash Point | 93.2°C | [1] |
| Density | 0.958 - 0.985 g/cm³ | [1][4] |
| Water Solubility | Not miscible | [1][4][5] |
| Vapor Pressure | 0.0459 mmHg at 25°C | [1][4] |
The flash point of 93.2°C is of particular importance. According to the Occupational Safety and Health Administration (OSHA), this classifies this compound as a Category 4 Flammable Liquid . While this is the least hazardous of the flammable liquid categories, it still requires specific handling and storage protocols to mitigate the risk of ignition. Vapors can form flammable mixtures with air, and these vapors may be heavier than air, allowing them to travel and accumulate in low-lying areas.[6]
Based on data for analogous ketones, it is prudent to assume that this compound may cause irritation to the eyes, skin, and respiratory tract.[6][7] Prolonged or repeated skin contact may lead to dryness or cracking.[6]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling this compound. The following table outlines the minimum required PPE.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical splash goggles are mandatory. A face shield should be worn over goggles when handling larger quantities (>1 liter) or when there is a significant splash risk. | Protects against accidental splashes which could cause eye irritation.[8][9] |
| Skin and Body Protection | A flame-resistant lab coat is recommended. At minimum, a 100% cotton lab coat should be worn.[10] Wear long pants and closed-toe shoes. | Provides a barrier against skin contact and protects from fire hazards. Synthetic materials can melt and adhere to the skin if ignited.[10] |
| Hand Protection | Nitrile gloves are suitable for incidental contact. Change gloves immediately if they become contaminated. | Prevents skin contact and potential irritation.[9] |
| Respiratory Protection | Generally not required when working in a well-ventilated area or a certified chemical fume hood. If vapors are expected to exceed exposure limits, a NIOSH-approved respirator with an organic vapor cartridge should be used. | Ketone vapors can be irritating to the respiratory system.[6][7] |
Operational Plan: A Step-by-Step Guide to Safe Handling
The following workflow provides a procedural guide for handling this compound from receipt to disposal.
Caption: A workflow for the safe handling of this compound.
Step-by-Step Protocol:
-
Preparation:
-
Before beginning any work, review this guide and the manufacturer's Safety Data Sheet (SDS), if available.
-
Ensure that a certified chemical fume hood is operational.[11]
-
Don all required PPE as outlined in the table above.
-
Confirm the location of the nearest eyewash station, safety shower, and a fire extinguisher suitable for flammable liquids (e.g., ABC or carbon dioxide).[10][12]
-
Keep an appropriate spill kit readily accessible.
-
-
Handling and Use:
-
Transport containers of this compound in a secondary container to prevent spills.
-
Dispense the chemical in a fume hood, away from any potential ignition sources such as hot plates, open flames, or electrical equipment.[10][13]
-
Ground and bond metal containers when transferring large volumes to prevent static electricity buildup.[13][14]
-
Keep the container tightly closed when not in use to minimize the release of vapors.[8]
-
If heating is required, use a heating mantle or a water bath. Do not use an open flame.
-
-
Storage:
-
Emergency Procedures:
-
Spill: In case of a small spill, absorb the material with a non-combustible absorbent (e.g., sand or vermiculite).[6] Place the contaminated material in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
-
Fire: Use a carbon dioxide or dry chemical fire extinguisher.[6] Do not use a solid stream of water as it may spread the fire.[16]
-
Exposure:
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.[13]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[13] Seek medical attention.
-
Inhalation: Move the individual to fresh air.[13] If breathing is difficult, administer oxygen and seek medical attention.
-
-
Disposal Plan: Responsible Waste Management
Improper disposal of this compound and its contaminated materials can pose a significant environmental risk.
Waste Segregation and Collection:
Caption: A workflow for the proper disposal of this compound waste.
Step-by-Step Disposal Protocol:
-
Liquid Waste:
-
Collect all excess or unwanted this compound in a designated, labeled, and sealed waste container.
-
The container must be compatible with the chemical and clearly marked as "Hazardous Waste: Flammable Liquid."
-
Do not mix with other waste streams unless explicitly permitted by your institution's waste management plan.
-
-
Solid Waste:
-
Any materials contaminated with this compound, such as gloves, absorbent pads, and paper towels, must be considered hazardous waste.
-
Place these materials in a separate, clearly labeled, and sealed container.
-
-
Final Disposal:
By implementing these safety and handling protocols, you can significantly mitigate the risks associated with the use of this compound in the laboratory, fostering a safer and more productive research environment.
References
- 1. This compound|2893-05-2|lookchem [lookchem.com]
- 2. This compound, 96% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 3. This compound CAS#: 2893-05-2 [amp.chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. Page loading... [guidechem.com]
- 6. ICSC 0922 - 3-METHYL-2-BUTANONE [inchem.org]
- 7. elan-chemical.com [elan-chemical.com]
- 8. Safe Practices: Handling Flammable Liquids in the Workplace [weeklysafety.com]
- 9. blog.storemasta.com.au [blog.storemasta.com.au]
- 10. - Division of Research Safety | Illinois [drs.illinois.edu]
- 11. benchchem.com [benchchem.com]
- 12. somatco.com [somatco.com]
- 13. fishersci.com [fishersci.com]
- 14. int-enviroguard.com [int-enviroguard.com]
- 15. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 16. assets.thermofisher.cn [assets.thermofisher.cn]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
